molecular formula C14H12N4 B1206400 Azarole CAS No. 55872-82-7

Azarole

Cat. No.: B1206400
CAS No.: 55872-82-7
M. Wt: 236.27 g/mol
InChI Key: VQKVZNAYFUDTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azarole, derived from the fruit of the Mediterranean tree Crataegus azarolus L., is a subject of growing scientific interest for its complex phytochemical profile and potential research applications. This preparation is rich in polyphenols, including flavonoids and procyanidins, which are studied for their significant antioxidant capacity. The main phenolic compounds identified in related extracts include hyperoside, procyanidin B2, and epicatechin. Research indicates that Azarole extracts possess notable immunomodulatory properties. Studies suggest that these extracts, and isolated compounds like hyperoside, can affect macrophage functions and promote the proliferation of immune cells such as B and T lymphocytes, thereby potentially enhancing both humoral and cellular immune responses. The mechanism of action appears to be linked to a strong cellular antioxidant activity, which helps modulate inflammatory pathways and protect against oxidative stress. Furthermore, aqueous-acetone extracts from Azarole have demonstrated substantial antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus . The antibacterial mechanism is complex and is thought to involve damage to the bacterial cell wall and membrane integrity, leading to the leakage of intracellular components and induction of apoptosis. Given these properties, Azarole is a valuable compound for research in immunology, microbiology, and phytochemistry. It is especially relevant for investigations into natural immunomodulatory agents, novel antibacterial compounds, and the role of antioxidants in cellular health. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55872-82-7

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

1-N,4-N-di(pyrrol-1-yl)cyclohexa-2,5-diene-1,4-diimine

InChI

InChI=1S/C14H12N4/c1-2-10-17(9-1)15-13-5-7-14(8-6-13)16-18-11-3-4-12-18/h1-12H

InChI Key

VQKVZNAYFUDTTE-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)N=C2C=CC(=NN3C=CC=C3)C=C2

Canonical SMILES

C1=CN(C=C1)N=C2C=CC(=NN3C=CC=C3)C=C2

Synonyms

azarole
azarole, (E)-isomer
azarole, (Z)-isomer
N,N'-2,5-cyclohexadiene-1,4-diylidenebis(1H-pyrrol-1-amine)

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Phytochemical Composition and Bioactivity of Crataegus azarolus

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Crataegus azarolus L., commonly known as the Mediterranean hawthorn or azarole, is a species with a long history in traditional medicine for treating cardiovascular and inflammatory ailments.[1] This technical guide provides a comprehensive analysis of its rich phytochemical composition, presenting quantitative data, detailed experimental protocols for analysis, and an exploration of the molecular mechanisms underlying its therapeutic effects. The pharmacological potential of C. azarolus is primarily attributed to its diverse array of bioactive compounds, including flavonoids, phenolic acids, proanthocyanidins, and triterpenoids.[2][3] This document summarizes the current scientific literature, focusing on the identification and quantification of these key phytochemicals and the signaling pathways they modulate, such as the NF-κB and Akt/HIF-1 pathways. The information is structured to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

The genus Crataegus, belonging to the Rosaceae family, encompasses approximately 280 species distributed across the northern temperate regions.[2] Among these, Crataegus azarolus is notable for its historical use in folk medicine, particularly for managing cardiovascular disorders, inflammation, diabetes, and rheumatism.[1][4] The therapeutic benefits of azarole are linked to its complex phytochemical matrix, which includes a significant concentration of polyphenols, flavonoids, proanthocyanidins, and triterpenes.[1][2] While the general pharmacological properties of hawthorn are well-recognized, detailed investigations into the specific compounds within C. azarolus and their mechanisms of action are crucial for its validation and potential clinical application. This guide aims to consolidate the existing quantitative data, outline the analytical methodologies used for its study, and visualize the key signaling pathways influenced by its bioactive constituents.

Phytochemical Composition

The medicinal properties of C. azarolus are derived from a wide spectrum of secondary metabolites. The primary classes of compounds identified in various parts of the plant (fruits, leaves, flowers) are detailed below.

2.1. Phenolic Compounds Phenolic compounds are a major group of bioactive molecules in C. azarolus, responsible for many of its antioxidant and anti-inflammatory effects.[5]

  • Phenolic Acids: Key identified phenolic acids include chlorogenic acid and protocatechuic acid.[6][7] Other studies have also noted the presence of neochlorogenic, vanillic, ferulic, and p-coumaric acids in the Crataegus genus.[8]

  • Flavonoids: This is the most abundant subclass. Identified flavonoids include flavonol glycosides like hyperoside (quercetin-3-o-galactoside), isoquercitrin, rutin, astragalin, and spiraeoside.[3][6][7] Other significant flavonoids are vitexin, vitexin-2-O-rhamnoside, quercetin, kaempferol, apigenin, and luteolin.[9][10][11]

  • Proanthocyanidins and Tannins: These are oligomeric and polymeric flavonoids. Studies have confirmed the presence of total and condensed tannins, with specific identification of procyanidin B2 (epicatechin-(4β→8)-epicatechin).[6][7][12]

2.2. Triterpenoids Triterpenoids are another significant class of compounds with potent biological activity.

  • Pentacyclic Triterpenes: Fupenzic acid has been isolated from the leaves and identified as a potent anti-inflammatory agent.[1] Other identified triterpenoids include oleanolic acid and ursolic acid.[13][14]

2.3. Other Compounds

  • Volatile Compounds: Gas chromatography-mass spectrometry (GC-MS) analysis has identified numerous volatile compounds, with benzaldehyde and α-farnesene being principal components in leaves at certain maturity stages.[15]

  • Fatty Acids and Sterols: Analysis of fruit oil has revealed the presence of palmitic acid, palmitoleic acid, α-linoleic acid, and linoleic acid.[13][14]

  • Vitamins and Minerals: The fruits contain Vitamin C and essential minerals such as calcium, sodium, and potassium.[8]

Quantitative Analysis of Phytochemicals

The concentration of bioactive compounds in Crataegus azarolus can vary significantly based on the plant part, geographical origin, harvest time, and extraction method.[15] The following tables summarize quantitative data from various studies.

Table 1: Total Phenolic, Flavonoid, and Tannin Content in C. azarolus

Plant Part Extraction/Solvent Analyte Method Content Reference
Berries Decoction Extract Total Polyphenols Folin-Ciocalteu 107.7 ± 1.43 mg GAE/g DM [6]
Berries Decoction Extract Total Flavonoids AlCl₃ Method 21.89 ± 3.35 mg TAE/g DM [6]
Berries Decoction Extract Condensed Tannins Vanillin Method 6.09 ± 0.62 mg C/g DM [6]
Aerial Parts n-butanol Extract Total Polyphenols Folin-Ciocalteu 307.33 ± 2.33 mg GAE/g extract [3]
Aerial Parts n-butanol Extract Total Flavonoids AlCl₃ Method 143.0 ± 2.12 mg QE/g extract [3]
Fruits Methanol/Water Total Phenols Folin-Ciocalteu 21.19–69.12 mg GAE/g dw [16][17]
Fruits Methanol/Water Total Flavonoids AlCl₃ Method 2.44–6.08 mg QE/g dw [16][17]
Flowers Ethyl Acetate Total Phenols Folin-Ciocalteu 1415.5–1638.7 mg GAE/100 g dw [7]
Leaves Ethyl Acetate Fraction Total Phenolics Folin-Ciocalteu 111.96 mg GAE/g [5]

| Leaves | Ethyl Acetate Fraction | Total Flavonoids | AlCl₃ Method | 5.87±0.255 mg QE/g |[5] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; TAE: Tannic Acid Equivalents; C: Catechin Equivalents; DM: Dry Matter; dw: Dry Weight.

Table 2: Quantification of Major Individual Phytochemicals in C. azarolus

Compound Plant Part Method Concentration Reference
Chlorogenic Acid Berries LC-ESI-MS 406,975 ppm [6]
Hyperoside Berries LC-ESI-MS 140,949 ppm [6]
Hyperoside Not specified LC-MS/MS 399.91 µg/g [3]
Astragalin Not specified LC-MS/MS 147.22 µg/g [3]
Rutin Not specified LC-MS/MS 102.62 µg/g [3]
Hyperoside Leaves HPLC 28.12-30.26 % of total flavonoids [9][11]
Vitexin-rhamnoside Leaves HPLC 18.00-30.30 % of total flavonoids [9][11]
Hyperoside Fruits HPLC 0.87–2.94 mg/g dw [16][17]
Chlorogenic Acid Fruits HPLC 0.06–1.16 mg/g dw [16][17]
Isoquercetin Fruits HPLC 0.24–1.59 mg/g dw [16][17]
α-Linoleic Acid Fruit Oil HPLC 31.40 - 37.20 % [13][14]

| Acetylcholine | Fruit | HPLC | 24.61 - 53.80 % |[13][14] |

Experimental Protocols for Phytochemical Analysis

A systematic approach is required for the accurate analysis of phytochemicals in C. azarolus. The general workflow involves sample preparation, extraction, quantification, and identification.

G cluster_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis plant_material Plant Material (Leaves, Fruits, Flowers) prep Washing, Drying, Grinding to Powder plant_material->prep extraction Solvent Extraction (e.g., Maceration, Decoction) prep->extraction filtration Filtration & Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent Partitioning (Fractionation) crude_extract->fractionation spectro Spectrophotometric Assays (TPC, TFC, Tannins) crude_extract->spectro chroma Chromatographic Analysis (HPLC, LC-MS, GC-MS) crude_extract->chroma fractionation->chroma identification Compound Identification & Quantification chroma->identification

Caption: General workflow for the phytochemical analysis of Crataegus azarolus.

4.1. Sample Preparation and Extraction

  • Preparation: Fresh plant parts (leaves, fruits, or flowers) are washed, air-dried or freeze-dried, and ground into a fine powder.[2][5]

  • Extraction: The powdered material is extracted using a suitable solvent. Common methods include:

    • Maceration: Soaking the powder in a solvent (e.g., methanol, ethanol, or water) for an extended period (e.g., 48 hours to 1 week) at room temperature with occasional stirring.[2][5]

    • Decoction: Boiling the plant material in water to extract water-soluble compounds.[6]

  • Concentration: The resulting extract is filtered (e.g., through Whatman No. 1 paper) and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[2][5]

4.2. Spectrophotometric Assays These methods are used for the rapid quantification of total phytochemical classes.

  • Total Polyphenol Content (Folin-Ciocalteu Method):

    • Mix an aliquot of the extract (e.g., 0.5 mL) with Folin-Ciocalteu reagent (e.g., 0.5 mL, 10%).[6]

    • After a few minutes, add a sodium carbonate solution (e.g., 1 mL, 7.5% Na₂CO₃).[6]

    • Incubate the mixture in the dark for a specified time (e.g., 1 hour).[6]

    • Measure the absorbance at ~760 nm.[6]

    • Quantify the content using a standard curve prepared with gallic acid. Results are expressed as mg of gallic acid equivalents (GAE) per gram of extract or dry matter.[6][18]

  • Total Flavonoid Content (Aluminum Trichloride Method):

    • Mix the extract (e.g., 1 mL) with a 2% methanolic aluminum trichloride (AlCl₃) solution (e.g., 1 mL).[6]

    • Incubate the mixture in the dark for 15 minutes.[6]

    • Measure the absorbance at ~430 nm.[6]

    • Calculate the flavonoid content using a quercetin standard curve. Results are expressed as mg of quercetin equivalents (QE).

  • Condensed Tannin Content (Vanillin Method):

    • Mix the extract (e.g., 400 µL) with 3 mL of 4% methanolic vanillin solution and 1.5 mL of concentrated HCl.[6]

    • Measure the absorbance at 500 nm after incubation.[6]

    • Quantify using a catechin standard curve. Results are expressed as mg of catechin equivalents (CE).[6]

4.3. Chromatographic Separation and Identification Chromatographic techniques are essential for separating, identifying, and quantifying individual compounds.

  • High-Performance Liquid Chromatography (HPLC):

    • Sample Prep: The dried extract is redissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm membrane filter.[6][9]

    • System: A typical system consists of a C18 reversed-phase column.

    • Mobile Phase: A gradient elution is commonly used, involving two solvents such as (A) water with a small percentage of formic or acetic acid and (B) acetonitrile or methanol.

    • Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the eluting compounds at specific wavelengths (e.g., 280 nm for phenolics, 320 nm for cinnamic acids, 360 nm for flavonols).

    • Quantification: Compounds are identified by comparing their retention times and UV spectra with those of authentic standards. Quantification is achieved by creating calibration curves for each standard.[9][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS, particularly with an Electrospray Ionization (ESI) source, is a powerful tool for structural elucidation.[6]

    • The LC system separates the compounds as described for HPLC.

    • The eluent is introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) data.

    • Operating in negative ionization mode is common for phenolic compounds.[6] By analyzing the fragmentation patterns (MS/MS), precise identification of compounds, even without standards, is possible.

Bioactivity and Associated Signaling Pathways

The phytochemicals in C. azarolus exert their therapeutic effects by modulating key cellular signaling pathways.

5.1. Anti-inflammatory Activity Chronic inflammation is a key factor in many diseases. C. azarolus extracts and isolated compounds, such as the triterpene fupenzic acid, have demonstrated significant anti-inflammatory properties.[1] The primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Complex stimuli->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb_inactive NF-κB (p65/p50) (Inactive) nfkb_active NF-κB (p65/p50) (Active) ikb->nfkb_active Releases translocation Nuclear Translocation nfkb_active->translocation compound C. azarolus Bioactives (e.g., Fupenzic Acid) compound->ikk Inhibits genes Transcription of Pro-inflammatory Genes (COX-2, NOS-2, TNF-α, IL-6) translocation->genes

Caption: Inhibition of the NF-κB signaling pathway by C. azarolus bioactives.

This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (NOS-2).[1]

5.2. Cardioprotective Effects The traditional use of hawthorn for heart conditions is supported by modern research demonstrating multiple cardioprotective mechanisms.[19][20] These effects are often linked to the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the modulation of hypoxia-inducible factors (HIF-1).[21][22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Downstream Cardioprotective Effects compound C. azarolus Bioactives (Flavonoids, Procyanidins) receptor Receptor compound->receptor pi3k PI3K receptor->pi3k Activates pip2 PIP2 -> PIP3 pi3k->pip2 akt Akt (Protein Kinase B) pip2->akt Activates enose eNOS Activation (-> NO Production, Vasodilation) akt->enose apoptosis Inhibition of Apoptosis (e.g., via Bcl-2/Bax modulation) akt->apoptosis survival Promotion of Cell Survival & Growth akt->survival

Caption: Cardioprotective signaling via the PI3K/Akt pathway by C. azarolus bioactives.

Activation of the Akt pathway contributes to endothelial protection, vasodilation (through nitric oxide production), and the prevention of apoptosis in cardiac cells, which is particularly relevant in the context of ischemia/reperfusion injury.[19][21][23] Furthermore, hawthorn extracts can protect the endothelium by inhibiting destabilizing pathways (e.g., Ca²⁺/PKC/RhoA) and activating stabilizing ones (e.g., cAMP/Epac1/Rap1).[19]

Conclusion

Crataegus azarolus is a rich source of a wide range of bioactive phytochemicals, with flavonoids, phenolic acids, and triterpenoids being of primary pharmacological interest. This guide has summarized the key compounds, provided quantitative data, and detailed the standard experimental protocols for their analysis. The potent anti-inflammatory and cardioprotective effects of C. azarolus are substantiated by its ability to modulate critical cellular signaling pathways, including the NF-κB and PI3K/Akt pathways. The comprehensive data presented herein underscore the significant potential of C. azarolus as a source for developing new pharmaceuticals and nutraceuticals. Further research should focus on clinical trials to validate these preclinical findings and on bioavailability studies to understand the absorption and metabolism of its key active constituents.

References

Bioactive Compounds in Azarole (Crataegus azarolus) Fruit and Leaves: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azarole (Crataegus azarolus L.), a member of the Rosaceae family, is a fruit-bearing shrub or small tree native to the Mediterranean region. Traditionally utilized for its nutritional and medicinal properties, Azarole is gaining increasing attention within the scientific community for its rich and diverse profile of bioactive compounds. These phytochemicals, present in both the fruit and leaves, exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. This technical guide provides an in-depth overview of the bioactive compounds found in Azarole fruit and leaves, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways affected. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of Bioactive Compounds

The fruit and leaves of Crataegus azarolus are rich sources of various classes of bioactive compounds, most notably polyphenols, including flavonoids and phenolic acids. The concentration of these compounds can vary depending on factors such as the part of the plant, geographical origin, and harvest time.

Phenolic Compounds in Azarole Fruit

The fruit of the Azarole is a complex matrix of organic acids, polyphenols, monoterpenes, and vitamins.[1] Studies have shown that polyphenols constitute a significant portion of the bioactive compounds in the fruit.[1] The total phenolic content in the fruit pulp and peel has been reported to be 26.31 mg/100g and 142.46 mg/100g of fresh weight, respectively.[2]

A detailed analysis of Azarole fruit has identified several cinnamic acids, flavonols, benzoic acids, catechins, tannins, monoterpenes, and organic acids.[3] The concentrations of these individual compounds are summarized in Table 1.

Table 1: Quantitative Data of Bioactive Compounds in Azarole Fruit

Bioactive ClassCompoundConcentration (mg/kg fresh weight)Reference
Cinnamic Acids Caffeic acid13.136 ± 8.769[3]
Chlorogenic acid74.328 ± 31.425[3]
Coumaric acidNot specified[3]
Ferulic acidNot specified[3]
Flavonols QuercetinNot specified[3]
QuercitrinNot specified[3]
Benzoic Acids Ellagic acidNot specified[3]
Gallic acidNot specified[3]
Catechins CatechinNot specified[3]
Epicatechin68.41% of total phenolics in pulp[2]
Tannins CastalaginNot specified[3]
VescalaginNot specified[3]
Monoterpenes LimoneneNot specified[3]
PhellandreneNot specified[3]
SabineneNot specified[3]
γ-TerpineneNot specified[3]
TerpinoleneNot specified[3]
Organic Acids Citric acidNot specified[3]
Malic acidNot specified[3]
Oxalic acidNot specified[3]
Tartaric acidNot specified[3]
Vitamins Vitamin C300 mg/kg[3]
Triterpenoids Oleanolic acidDetected[4]
Ursolic acidDetected[4]
α-AmyrinDetected[4]
β-AmyrinDetected[4]
Fatty Acids α-Linoleic acid31.402 - 37.202% of total oil[4]
Linoleic acid9.686 - 21.556% of total oil[4]
Bioactive Compounds in Azarole Leaves

Azarole leaves are a particularly rich source of phenolic compounds, with a total phenolic content reported to be around 152.38 mg/100 g of fresh weight.[2] Isoquercitrin has been identified as the major phenolic compound in the leaves, constituting 44.9% of the total phenolics.[2] Other significant flavonoids found in the leaves include hyperoside and vitexin-rhamnose.[5]

Table 2: Quantitative Data of Bioactive Compounds in Azarole Leaves

Bioactive ClassCompoundConcentration/Relative AbundanceReference
Total Phenols -152.38 mg/100g fresh weight[2]
Flavonoids Isoquercitrin44.9% of total phenolics[2]
Hyperoside28.12 - 30.26% of major flavonoids[5]
Vitexin-rhamnose18.00 - 30.30% of major flavonoids[5]
QuercetinDetected[5]
KaempferolDetected[5]
ApigeninDetected[5]
LuteolinDetected[5]
RutinDetected[5]

Experimental Protocols

Extraction of Bioactive Compounds

A common method for the extraction of phenolic compounds from Azarole fruit and leaves involves maceration with an aqueous-acetone solvent.

  • Sample Preparation: Fresh leaves, fruit peel, and pulp are separated and ground.

  • Extraction: The ground plant material is macerated in an 80% acetone solution at a ratio of 1:10 (w/v) for 24 hours at 4°C. The process is repeated three times.

  • Filtration and Concentration: The combined extracts are filtered, and the acetone is removed under reduced pressure at 40°C. The resulting aqueous extract is then lyophilized.[2]

For the analysis of fatty acids and triterpenoids, oven-drying of the fruit followed by grinding is performed. The oil is then extracted, and the compounds are analyzed.[4][6]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is a standard technique for the identification and quantification of phenolic compounds in Azarole extracts.[3][7]

  • Instrumentation: A typical HPLC system includes a quaternary pump, a degasser, an autosampler, and a PDA detector.

  • Column: A C18 reversed-phase column (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm) is commonly used for separation.[7]

  • Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., with acetic or formic acid) and an organic solvent like methanol or acetonitrile.

  • Detection: The PDA detector is set to scan a range of wavelengths (e.g., 200-600 nm) to detect different classes of phenolic compounds based on their UV-Vis spectra.

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample with those of authentic standards at their respective maximum absorption wavelengths.[3][7]

Antioxidant Activity Assays

The antioxidant potential of Azarole extracts is often evaluated using various in vitro assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the extract to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically at 517 nm. The results are often expressed as the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[8]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of the extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured at 593 nm.

  • β-Carotene Bleaching Assay: This assay evaluates the ability of the extract to inhibit the oxidation of linoleic acid, which prevents the bleaching of β-carotene. The absorbance is measured at 470 nm over time.[8]

Signaling Pathways and Molecular Mechanisms

Emerging research indicates that the bioactive compounds in Crataegus azarolus can modulate various cellular signaling pathways, contributing to their observed pharmacological effects.

Induction of Apoptosis in Cancer Cells

Extracts from Crataegus azarolus leaves have been shown to induce apoptosis (programmed cell death) in human colorectal cancer cells.[1][7] The proposed mechanism involves the activation of the extrinsic apoptosis pathway.

apoptosis_pathway cluster_0 Crataegus azarolus Extract cluster_1 Extrinsic Apoptosis Pathway cluster_2 Cell Cycle Regulation extract Azarole Leaf Extract caspase8 Caspase-8 Cleavage extract->caspase8 induces p21 p21 Expression (Enhanced) extract->p21 parp PARP Cleavage caspase8->parp leads to apoptosis Apoptosis parp->apoptosis

Caption: Extrinsic apoptosis pathway induced by C. azarolus extract.

The ethyl acetate extract of C. azarolus has been observed to induce the cleavage of caspase-8, a key initiator caspase in the extrinsic pathway.[7] This event subsequently leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][7] Furthermore, the extract enhances the expression of p21, a cyclin-dependent kinase inhibitor involved in cell cycle arrest, independent of p53 activation.[7]

Modulation of Inflammatory Pathways

The anti-inflammatory properties of flavonoids, abundant in Azarole, are often attributed to their ability to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][9]

inflammatory_pathway cluster_0 Azarole Bioactive Compounds cluster_1 Inflammatory Signaling cluster_2 Inflammatory Response compounds Flavonoids & Other Polyphenols mapk MAPK Pathway (e.g., ERK, JNK, p38) compounds->mapk inhibits nfkb NF-κB Pathway compounds->nfkb inhibits cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->cytokines nfkb->cytokines

Caption: Inhibition of inflammatory pathways by Azarole compounds.

Flavonoids can inhibit the activation of the NF-κB pathway, a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[10][11] They can also interfere with the MAPK signaling cascades (including ERK, JNK, and p38), which are upstream regulators of NF-κB and also play a direct role in the inflammatory response.[12][13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of bioactive compounds from Crataegus azarolus.

experimental_workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Output sample Azarole Fruit/Leaves grinding Grinding sample->grinding extraction Solvent Extraction (e.g., Aqueous-Acetone) grinding->extraction filtration Filtration extraction->filtration concentration Concentration & Lyophilization filtration->concentration hplc HPLC-DAD/MS Analysis concentration->hplc bioassays Bioactivity Assays (e.g., Antioxidant) concentration->bioassays quant_data Quantitative Data hplc->quant_data activity_data Bioactivity Profile bioassays->activity_data

Caption: General workflow for Azarole bioactive compound analysis.

Conclusion and Future Directions

Crataegus azarolus represents a promising natural source of bioactive compounds with significant potential for applications in the pharmaceutical and nutraceutical industries. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development. The elucidation of the molecular mechanisms, particularly the modulation of key signaling pathways such as those involved in apoptosis and inflammation, opens up new avenues for targeted drug discovery.

Future research should focus on:

  • Comprehensive Profiling: Utilizing advanced analytical techniques like UPLC-QTOF-MS/MS for a more exhaustive identification and quantification of bioactive compounds in different Azarole varieties and geographical locations.

  • In Vivo Studies: Validating the in vitro findings through well-designed animal models and eventually human clinical trials to establish the efficacy and safety of Azarole extracts and their purified compounds.

  • Synergistic Effects: Investigating the potential synergistic or antagonistic interactions between different bioactive compounds present in the extracts.

  • Bioavailability and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Azarole's bioactive compounds to optimize their therapeutic potential.

By continuing to explore the rich phytochemical landscape of Crataegus azarolus, the scientific community can unlock its full potential for the development of novel therapeutic agents for a range of human diseases.

References

Traditional Medicinal Uses of Crataegus azarolus: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crataegus azarolus L., commonly known as the Azarole hawthorn or Mediterranean medlar, is a species of hawthorn native to the Mediterranean region. Belonging to the Rosaceae family, this plant has been a cornerstone of traditional medicine for centuries, with a rich history of use in treating a variety of ailments.[1][2] Its therapeutic applications, particularly for cardiovascular and inflammatory conditions, have garnered significant interest in the scientific community, paving the way for modern pharmacological research and drug development.[1] This technical guide provides an in-depth overview of the traditional medicinal uses of C. azarolus, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.

Traditional Preparations and Dosages

The leaves, flowers, and fruits of Crataegus azarolus are the primary parts used for medicinal purposes.[3] Traditional preparations typically involve simple aqueous extractions to harness the plant's bioactive compounds.

  • Infusion: This method is commonly used for the delicate flowers and leaves. It involves steeping the plant material in hot water to extract volatile compounds and other water-soluble constituents.[4][5] A general guideline for preparing a medicinal tea is to use 0.5-5 grams of dried herb per cup of water, consumed three times a day.[4]

  • Decoction: For the harder plant parts, such as the berries and bark, a decoction is the preferred method.[4][6] This involves simmering the plant material in water for a longer duration (typically 20-45 minutes) to ensure the extraction of less soluble compounds.[4][7] A common decoction preparation for C. azarolus berries involves boiling 1 gram of the powdered berries in 10 mL of water for 5 minutes.[8]

While specific traditional dosages for C. azarolus are not always precisely documented, general dosages for the Crataegus genus in traditional Western herbalism for cardiovascular support are available. These include:

  • Dried fruit: 0.3–1.0 g as an infusion three times daily.[9]

  • Liquid extract (1:1 in 25% alcohol): 0.5–1.0 mL three times daily.[9]

  • Tincture (1:5 in 45% alcohol): 1–2 mL three times daily.[9]

For standardized extracts of Crataegus species used in clinical trials for mild heart failure, dosages have ranged from 160 to 1,800 mg per day in divided doses.[10] It is crucial to note that the optimal dosage can vary depending on the specific preparation and the condition being treated.

Phytochemical Composition

Crataegus azarolus is rich in a diverse array of bioactive phytochemicals, which are believed to be responsible for its therapeutic effects. The primary classes of compounds include flavonoids, proanthocyanidins, and phenolic acids.

Table 1: Phytochemical Screening of Crataegus azarolus Leaf Extracts

Bioactive ComponentAqueous ExtractEthanolic ExtractMethanolic Extract
Saponins+++++++
Phenols+++++++++
Terpenoids+++++++
Flavonoids+++++++++
Amino acids+++++
Reducing sugars+++++
Lignin+++--
Cardiac glycosides++++
Resins+++
Carbohydrates+--
Phlobatannins+--
Flavones+--
Alkaloids---
Tannins-++++
Quinone---
Coumarin---
Sterols/Steroids---
Diterpenes---
Anthraquinones---
Anthocyanin---
Fixed oils and lipids---
Key: +++ (high concentration), ++ (moderate concentration), + (low concentration), - (absent)

Table 2: Quantitative Analysis of Phytochemicals in Crataegus azarolus

PhytochemicalPlant PartExtraction MethodConcentrationReference
Total PolyphenolsBerriesDecoction107.7 ± 1.43 mg GAE/g DM[11]
Total FlavonoidsBerriesDecoction21.89 ± 3.35 mg TAE/g DM[11]
Total TanninsBerriesDecoction18.41 ± 0.34 mg TAE/g DM[11]
Condensed TanninsBerriesDecoction6.09 ± 0.62 mg C/g DM[11]
Chlorogenic AcidBerriesDecoction (LC-ESI-MS)406,975 ppm[11]
HyperosideBerriesDecoction (LC-ESI-MS)1,123 ppm[11]

GAE: Gallic Acid Equivalent; TAE: Tannic Acid Equivalent; C: Catechin Equivalent; DM: Dry Matter.

Pharmacological Activities and Mechanisms of Action

The rich phytochemical profile of Crataegus azarolus translates into a wide range of pharmacological activities, with significant potential for the development of novel therapeutics.

Antioxidant Activity

The antioxidant properties of C. azarolus are primarily attributed to its high content of phenolic compounds, which can neutralize free radicals and chelate metal ions.

Table 3: Antioxidant Activity of Crataegus azarolus Extracts

ExtractAssayIC50 ValueReference
Berries DecoctionDPPH Radical Scavenging164.17 ± 4.78 µg/mL[11]
Flowers Ethanolic ExtractDPPH Radical Scavenging0.021 ± 0.001 mg/mL[12]
Flowers Ethanolic ExtractFe2+ Chelating Activity0.025 ± 0.008 mg/mL[12]
Methanolic ExtractDPPH Radical Scavenging20.96 ± 0.34 µg/mL[4]
Anti-inflammatory Activity

Crataegus azarolus extracts have demonstrated significant anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways. Fupenzic acid, a pentacyclic triterpene isolated from the leaves, has been shown to suppress the expression of inflammatory mediators like NOS-2 and COX-2 by inhibiting the NF-κB pathway.[1] Flavonoids present in the plant also contribute to this activity by targeting both the NF-κB and MAPK signaling pathways.[11][13]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation MAPK_pathway MAPK (ERK, JNK, p38) TLR4->MAPK_pathway Activation IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nucleus NF-κB (p65/p50) NFκB->NFκB_nucleus Translocation MAPK_pathway->NFκB_nucleus Activation Crataegus_azarolus Crataegus azarolus (Flavonoids, Fupenzic Acid) Crataegus_azarolus->IKK Inhibition Crataegus_azarolus->MAPK_pathway Inhibition Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFκB_nucleus->Pro_inflammatory_genes Transcription

Anti-inflammatory signaling pathway of Crataegus azarolus.
Cardioprotective Effects

Traditionally, Crataegus species are renowned for their cardiotonic properties.[9] Research suggests that extracts can improve endothelial function through the inhibition of the calcium/PKC/Rho A signaling pathway and activation of the cAMP/Epac1/Rap1 pathway.[14] Furthermore, components of hawthorn have been shown to have anti-apoptotic effects in ischemic myocardial injury, potentially through the activation of the Akt/HIF-1 and Akt/FoxO3a signaling pathways.[15] Proanthocyanidins, a major class of compounds in C. azarolus, are known to inhibit the PI3K/Akt/mTOR signaling pathway, which is implicated in cell growth and survival.[16][17]

cardioprotective_pathway cluster_stimulus Cardiovascular Stress cluster_cell Cardiomyocyte Ischemia Ischemia/ Reperfusion PI3K PI3K Ischemia->PI3K Stress Signal Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation HIF1 HIF-1α Akt->HIF1 Activation FoxO3a FoxO3a Akt->FoxO3a Inhibition Apoptosis Apoptosis mTOR->Apoptosis Inhibition HIF1->Apoptosis Inhibition FoxO3a->Apoptosis Induction Crataegus_azarolus Crataegus azarolus (Proanthocyanidins, Flavonoids) Crataegus_azarolus->PI3K Modulation Crataegus_azarolus->Akt Activation

Cardioprotective signaling pathway of Crataegus azarolus.
Other Traditional Uses

Beyond its cardiovascular and anti-inflammatory applications, C. azarolus has been traditionally used for a range of other conditions:

  • Digestive Health: The fruits are used as a digestive aid, and the plant is employed to treat diarrhea, constipation, and other gastrointestinal complaints.[3][18][19]

  • Sedative and Anxiolytic: Hawthorn preparations have been traditionally used to alleviate stress, nervousness, and sleep disorders.[20][21]

  • Metabolic Disorders: There is traditional and emerging scientific evidence for its use in managing hyperglycemia and hyperlipidemia.[22]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on Crataegus azarolus.

Plant Material and Extraction

1. Decoction of Berries:

  • Collect mature Crataegus azarolus berries and wash them.

  • Dry the edible part of the fruit in an air-ventilated oven at 40°C.

  • Grind the dried fruit into a powder.

  • Prepare a 1:10 (w/v) decoction by boiling 1 g of the powder in 10 mL of double-distilled water for 5 minutes.

  • Filter the resulting decoction through Whatman filter paper.[8]

2. Maceration of Leaves:

  • Powder the dried leaves of Crataegus azarolus.

  • Place 100 g of the leaf powder in a flask with 500 mL of the desired solvent (distilled water, ethanol, or methanol).

  • Macerate and stir the mixture for one week at room temperature.

  • Collect the macerate and filter it using filter paper.

  • For alcoholic extracts, concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure.[1]

Phytochemical Analysis

1. Determination of Total Polyphenols (Folin-Ciocalteu Method):

  • Mix 0.5 mL of the plant extract with 0.5 mL of Folin-Ciocalteu reagent (10%).

  • Add 1 mL of sodium carbonate (Na₂CO₃, 7.5%).

  • Keep the mixture in the dark for 1 hour.

  • Measure the absorbance at 760 nm.

  • Express the results as milligrams of gallic acid equivalents per gram of dry matter (mg GAE/g DM).[11]

2. Determination of Total Flavonoids (Aluminum Trichloride Method):

  • Mix 1 mL of the plant extract with 1 mL of methanolic aluminum trichloride (AlCl₃, 2%) solution.

  • Incubate the mixture in the dark for 15 minutes.

  • Measure the absorbance at 430 nm.

  • Express the results as milligrams of quercetin equivalents per gram of dry matter (mg QE/g DM).[11]

Pharmacological Assays

1. DPPH Radical Scavenging Activity:

  • Prepare various concentrations of the plant extract.

  • Add 50 µL of the extract to 1.95 mL of a DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (60 µM in methanol).

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm against a blank.

  • Calculate the percentage of inhibition and determine the IC50 value.

2. In Vitro Anti-inflammatory Assay (LPS-induced Macrophages):

  • Culture RAW 264.7 murine macrophages in DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in 12-well plates at a density of 1x10⁶ cells/well.

  • After 24 hours, pre-treat the cells with different concentrations of the plant extract for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at 100 ng/mL for 24 hours.

  • Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.[1]

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Plant_Material Crataegus azarolus (Leaves, Berries) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction (Decoction/Maceration) Grinding->Extraction Phytochemical_Screening Phytochemical Screening Extraction->Phytochemical_Screening Quantitative_Analysis Quantitative Analysis (Total Phenols, Flavonoids) Extraction->Quantitative_Analysis Pharmacological_Assays Pharmacological Assays (Antioxidant, Anti-inflammatory) Extraction->Pharmacological_Assays Statistical_Analysis Statistical Analysis Quantitative_Analysis->Statistical_Analysis IC50 IC50 Determination Pharmacological_Assays->IC50 IC50->Statistical_Analysis Mechanism_Elucidation Mechanism Elucidation Statistical_Analysis->Mechanism_Elucidation

References

Ethnobotanical Survey and Pharmacological Potential of Azarole (Crataegus azarolus L.) in Mediterranean Regions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical composition, and pharmacological activities of Azarole (Crataegus azarolus L.), a hawthorn species native to the Mediterranean basin. This document summarizes quantitative ethnobotanical data, details key experimental protocols for its analysis, and visualizes relevant biological pathways to support further research and development in the fields of pharmacognosy and drug discovery.

Ethnobotanical Significance of Crataegus azarolus in the Mediterranean

Crataegus azarolus, commonly known as Azarole or Mediterranean medlar, has a long history of use in the traditional medicine of Mediterranean countries.[1] It is valued for its fruits, leaves, and flowers, which are prepared in various ways to treat a range of ailments.[2]

Quantitative Ethnobotanical Data

An ethnopharmacological survey conducted in the Tabarka and Ain Draham regions of northwestern Tunisia provides valuable quantitative insights into the traditional uses of C. azarolus. The following table summarizes the main findings of this survey, highlighting the prevalence of its use for various health conditions.

Pathology/UseFrequency of Citation (%)Plant Part(s) UsedPreparation Method(s)
Cardiovascular System Disorders31.02Fruits, Leaves, Flowers, RootsDirect consumption (fruits), Decoction, Maceration, Infusion
Gastrointestinal Disorders18.61Fruits, Leaves, Flowers, RootsDirect consumption (fruits), Decoction, Maceration, Infusion
Diabetes17.52Fruits, Leaves, Flowers, RootsDecoction, Maceration, Infusion
Influenza and Sore Throats6.93Not specifiedNot specified
Fertility Enhancement6.57Not specifiedNot specified
Endocrine Function Stimulation4.74Not specifiedNot specified
Data sourced from an ethnopharmacological survey in Tabarka and Ain Draham, Tunisia.[3]

The survey also indicated that the fruit is the most commonly used part of the plant (68% of uses), followed by the flowers (18%).[3] The primary mode of administration is oral (91.74%), with preparations such as decoctions, infusions, and macerations being common for the leaves, flowers, and roots.[3]

Experimental Protocols for Phytochemical and Bioactivity Analysis

The therapeutic properties of C. azarolus are attributed to its rich phytochemical composition, including polyphenols, flavonoids, and tannins. This section details standard experimental protocols for the extraction, quantification, and evaluation of the antioxidant activity of bioactive compounds from C. azarolus.

General Experimental Workflow

The following diagram illustrates a typical workflow for the ethnobotanical and phytochemical investigation of Crataegus azarolus.

Ethnobotanical_Workflow cluster_ethnobotany Ethnobotanical Survey cluster_sample_prep Sample Preparation cluster_phytochemical Phytochemical Analysis cluster_bioactivity Bioactivity Screening A Data Collection (Interviews, Questionnaires) B Quantitative Analysis (Frequency of Citation, Use Value) A->B C Plant Material Collection (Leaves, Flowers, Fruits) B->C Inform Plant Part Selection D Drying and Powdering C->D E Solvent Extraction (e.g., Methanol, Ethanol, Water) D->E F Total Phenolic Content (Folin-Ciocalteu) E->F G Total Flavonoid Content (Aluminum Chloride) E->G H Total Tannin Content (Folin-Denis/Vanillin) E->H I Antioxidant Assays (DPPH, ABTS, FRAP) E->I J Enzyme Inhibition Assays E->J K Cell-based Assays (e.g., Anti-inflammatory) E->K

Figure 1: General workflow for ethnobotanical and phytochemical research on C. azarolus.
Preparation of Plant Extracts

  • Decoction: A specified amount of dried, powdered plant material (e.g., 1 g of berries) is boiled in a specific volume of distilled water (e.g., 10 mL) for a set time (e.g., 5 minutes). The mixture is then filtered to obtain the aqueous extract.

  • Maceration: Powdered plant material (e.g., 100 g of leaves) is soaked in a solvent (e.g., 500 mL of methanol, ethanol, or water) at room temperature for an extended period (e.g., 1 week) with periodic stirring. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.[3]

  • Solvent Partitioning: A crude extract (e.g., methanolic) can be further fractionated by resuspending it in water and sequentially partitioning it with solvents of increasing polarity, such as chloroform, diethyl ether, and ethyl acetate, to separate compounds based on their solubility.

Quantification of Phytochemicals

Total Phenolic Content (Folin-Ciocalteu Method)

  • Mix 0.1 mL of the plant extract with 0.5 mL of Folin-Ciocalteu reagent (diluted 1:10).

  • After 4 minutes, add 0.4 mL of 7.5% sodium carbonate (Na2CO3) solution.

  • Incubate the mixture in the dark at room temperature for 90 minutes.

  • Measure the absorbance at 760 nm.

  • Express the results as milligrams of gallic acid equivalents per gram of dry weight (mg GAE/g DW).

Total Flavonoid Content (Aluminum Chloride Method)

  • Mix 1 mL of the plant extract with 1 mL of 2% methanolic aluminum trichloride (AlCl3) solution.

  • Incubate the mixture in the dark for 15 minutes.

  • Measure the absorbance at 430 nm.

  • Express the results as milligrams of quercetin equivalents per gram of dry matter (mg QE/g DM).

Total Tannin Content

  • To 0.05 mL of the extract, add 0.5 mL of 50% Folin-Ciocalteu solution and let it stand for 5 minutes.

  • Add 1 mL of 20% sodium carbonate solution.

  • Incubate in the dark for 15 minutes and then centrifuge at 1000 x g for 5 minutes.

  • Measure the absorbance of the supernatant at 730 nm.

  • Express the results as milligrams of tannic acid equivalents per gram of dry matter (mg TAE/g DM).

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • A solution of DPPH in methanol is prepared.

  • The plant extract at various concentrations is added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH discoloration, and the IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate.

  • The ABTS•+ solution is diluted with a buffer to a specific absorbance at 734 nm.

  • The plant extract at various concentrations is added to the ABTS•+ solution.

  • The absorbance is read after a set incubation time.

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox equivalents.

Reducing Power Assay

  • The plant extract is mixed with phosphate buffer and potassium ferricyanide.

  • The mixture is incubated at 50°C for 20 minutes.

  • Trichloroacetic acid is added to stop the reaction.

  • The supernatant is mixed with distilled water and ferric chloride.

  • The absorbance is measured at 700 nm. An increase in absorbance indicates increased reducing power.

β-Carotene Bleaching Assay [4]

  • A β-carotene/linoleic acid emulsion is prepared.

  • The plant extract is added to the emulsion.

  • The absorbance is measured at 470 nm immediately and after incubation at 50°C for a set period (e.g., 2 hours).

  • The antioxidant activity is determined by measuring the inhibition of β-carotene bleaching.

Signaling Pathways in Crataegus Bioactivity

Recent studies have begun to elucidate the molecular mechanisms underlying the pharmacological effects of Crataegus species. Polysaccharides from hawthorn have been shown to exert immunomodulatory effects by activating the Toll-Like Receptor 4 (TLR4) and subsequently the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] This pathway is central to the inflammatory response.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Signal Transduction Cascade Crataegus Crataegus azarolus Polysaccharides Crataegus->TLR4 Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_IkB NF-κB IκBα IkB->NFkB_IkB:f1 NFkB_inactive->NFkB_IkB:f0 NFkB_active Active NF-κB (p50/p65) NFkB_IkB->NFkB_active IκBα degradation releases NF-κB DNA DNA NFkB_active->DNA Binds to NFkB_active:s->DNA:n Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, IL-1β) DNA->Genes Promotes

Figure 2: TLR4/NF-κB signaling pathway potentially modulated by C. azarolus polysaccharides.

Activation of TLR4 by Crataegus polysaccharides initiates a downstream signaling cascade that leads to the activation of the IKK complex. This complex then phosphorylates the inhibitory protein IκBα, targeting it for degradation. The degradation of IκBα releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and IL-1β.[5][6] Understanding this pathway provides a basis for investigating the immunomodulatory and anti-inflammatory potential of C. azarolus constituents.

Conclusion and Future Directions

The ethnobotanical evidence, particularly from the Mediterranean region, strongly supports the traditional use of Crataegus azarolus for a variety of health conditions, most notably cardiovascular and metabolic disorders. The plant is a rich source of bioactive phytochemicals with demonstrable antioxidant properties. The elucidation of its interaction with key signaling pathways, such as the NF-κB pathway, opens new avenues for targeted drug discovery and the development of novel therapeutics.

Future research should focus on:

  • Conducting broader, multi-regional quantitative ethnobotanical surveys to create a more comprehensive map of C. azarolus use across the Mediterranean.

  • Isolation and structural elucidation of the specific compounds responsible for the observed pharmacological activities.

  • In-depth investigation of the molecular mechanisms of action for its various traditional uses, moving beyond antioxidant and anti-inflammatory effects.

  • Preclinical and clinical studies to validate the safety and efficacy of standardized C. azarolus extracts for therapeutic applications.

This guide serves as a foundational resource for researchers and professionals, providing the necessary data and methodologies to advance the scientific understanding and potential therapeutic application of this important Mediterranean medicinal plant.

References

An In-depth Technical Guide to the Antioxidant Properties of Azarole (Crataegus azarolus) Fruit Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of fruit extracts from Crataegus azarolus, commonly known as the Azarole or Mediterranean medlar. The potent antioxidant capacity of this fruit, attributed to its rich phytochemical profile, positions it as a promising candidate for the development of novel therapeutic agents and functional foods. This document synthesizes quantitative data from multiple studies, details the experimental protocols for key antioxidant assays, and elucidates the potential molecular signaling pathways involved in its antioxidant effects.

Quantitative Antioxidant Capacity and Phytochemical Composition

The antioxidant activity of Crataegus azarolus fruit extracts has been evaluated using various in vitro assays. The primary mechanisms of action include radical scavenging and metal ion reduction. The fruit's antioxidant potential is strongly correlated with its high concentration of phenolic compounds, particularly flavonoids and tannins.[1] The following tables summarize the quantitative data from several studies, providing a comparative view of the fruit's phytochemical content and antioxidant efficacy.

Table 1: Phytochemical Composition of Crataegus azarolus Fruit Extracts

Phytochemical ConstituentConcentrationMethod of AnalysisReference
Total Polyphenols107.7 ± 1.43 mg GAE/g DMFolin-Ciocalteu[2]
Total Flavonoids21.89 ± 3.35 mg TAE/g DMAluminum Trichloride[2]
Total Tannins18.41 ± 0.34 mg TAE/g DMFolin-Ciocalteu[2]
Condensed Tannins6.09 ± 0.62 mg C/g DMVanillin Method[2]
FlavonolsExpressed as rutin equivalentAluminum Chloride[3]
AnthocyaninsExpressed as cyanidin-3-glucoside equivalentpH Differential Method[3]
CarotenoidsExpressed as µg/mL of extractSpectrophotometry[3]

Abbreviations: GAE (Gallic Acid Equivalents), TAE (Tannic Acid Equivalents), C (Catechin Equivalents), DM (Dry Matter).

Table 2: In Vitro Antioxidant Activity of Crataegus azarolus Fruit Extracts

Antioxidant AssayResult (IC50 or equivalent)Reference
ABTS Radical ScavengingIC50: 119.83 ± 7.28 µg/mL[3]
DPPH Radical ScavengingIC50: 164.17 ± 4.78 µg/mL
Ferric Reducing Antioxidant Power (FRAP)0.32–1.84 mmol Fe++/g dw[4]
Metal Chelating ActivityConcentration-dependent[5]

Abbreviations: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), IC50 (half maximal inhibitory concentration), dw (dry weight).

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the antioxidant properties of Crataegus azarolus fruit extracts.

Preparation of Fruit Extracts

A common method for preparing Crataegus azarolus fruit extract for antioxidant studies involves a decoction method.

  • Sample Preparation: Fresh, mature Azarole berries are collected and the edible parts are dried in a ventilated oven at 40°C. The dried fruit is then ground into a fine powder using an electric blender.[3]

  • Decoction: A specific amount of the powdered fruit is boiled in distilled water for a set period. The resulting decoction is then filtered, and the filtrate is used for subsequent analyses.[2]

  • Storage: The prepared extract is stored at -20°C until further use to maintain the stability of the bioactive compounds.[3]

Determination of Total Polyphenolic Content (Folin-Ciocalteu Method)

This method quantifies the total phenolic compounds in the extract.

  • Reagents: Folin-Ciocalteu reagent, gallic acid (standard), and sodium carbonate (Na₂CO₃) solution.

  • Procedure:

    • An aliquot of the fruit extract is mixed with diluted Folin-Ciocalteu reagent.

    • After a short incubation period, a solution of sodium carbonate is added to the mixture to ensure an alkaline environment, which is necessary for the redox reaction to occur.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 15 minutes).[2]

    • The absorbance of the resulting blue-colored solution is measured spectrophotometrically at a specific wavelength (e.g., 730 nm).[2]

  • Quantification: The total phenolic content is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of gallic acid. Results are typically expressed as milligrams of gallic acid equivalents per gram of dry matter (mg GAE/g DM).[2]

Determination of Total Flavonoid Content (Aluminum Chloride Colorimetric Method)

This assay is used to quantify the total flavonoid content in the extract.

  • Reagents: Aluminum trichloride (AlCl₃) solution, quercetin or tannic acid (standard), and methanol.

  • Procedure:

    • An aliquot of the fruit extract is mixed with a methanolic solution of aluminum trichloride.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 15 minutes).[2]

    • The absorbance of the resulting solution is measured spectrophotometrically at a specific wavelength (e.g., 430 nm).[2]

  • Quantification: The total flavonoid content is calculated from a standard curve prepared with known concentrations of a standard compound like quercetin or tannic acid. The results are expressed as milligrams of the standard equivalent per gram of dry matter (e.g., mg TAE/g DM).[2]

DPPH Radical Scavenging Assay

This assay measures the ability of the extract to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagents: DPPH solution in methanol.

  • Procedure:

    • Different concentrations of the fruit extract are added to a methanolic solution of DPPH.

    • The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm. The discoloration of the DPPH solution indicates the scavenging activity of the extract.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined.

ABTS Radical Cation Scavenging Assay

This assay evaluates the extract's ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Reagents: ABTS solution and potassium persulfate.

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.

    • An aliquot of the fruit extract is added to the diluted ABTS•+ solution, and the absorbance is measured at 734 nm after a specific incubation time.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.[3]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of the extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents: FRAP reagent (containing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and ferric chloride (FeCl₃) solution).

  • Procedure:

    • The FRAP reagent is freshly prepared and warmed to 37°C.

    • An aliquot of the fruit extract is mixed with the FRAP reagent.

    • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time at 37°C. The formation of a blue-colored ferrous-TPTZ complex indicates the reducing power of the extract.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of ferrous sulfate (FeSO₄). The results are expressed as mmol of Fe²⁺ equivalents per gram of dry weight (mmol Fe++/g dw).[4]

Signaling Pathways and Molecular Mechanisms

The antioxidant effects of Crataegus species are not solely due to direct radical scavenging but are also attributed to the modulation of cellular signaling pathways involved in the endogenous antioxidant defense system and inflammatory responses. While research specifically on Crataegus azarolus fruit extract is emerging, studies on related Crataegus species and their constituents provide strong indications of the likely molecular mechanisms.

Nrf2/HO-1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Inside Nucleus Azarole Azarole Fruit Extract Keap1 Keap1 Azarole->Keap1 may inhibit ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nrf2->ARE binds HO1 HO-1 ARE->HO1 activates transcription Antioxidant_Enzymes Other Antioxidant Enzymes (e.g., GPx) ARE->Antioxidant_Enzymes activates transcription Cytoprotection Cellular Protection HO1->Cytoprotection Antioxidant_Enzymes->Cytoprotection

Caption: Nrf2-mediated antioxidant response potentially activated by Azarole fruit extract.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain phytochemicals, Keap1 undergoes a conformational change, releasing Nrf2.[6] The liberated Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[6][7] Studies on hawthorn extracts have demonstrated their ability to elevate the expression of Nrf2 and HO-1.[6][7]

Modulation of Inflammatory Signaling Pathways (NF-κB and MAPK)

Oxidative stress and inflammation are intricately linked. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response.

Inflammatory_Pathways cluster_nucleus Inside Nucleus Azarole Azarole Fruit Extract MAPK MAPK (p38, ERK, JNK) Azarole->MAPK IKK IKK Azarole->IKK Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->MAPK Inflammatory_Stimuli->IKK MAPK->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_complex NF-κB (p65/p50) IkappaB->NFkappaB_complex inhibits Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkappaB_active Active NF-κB NFkappaB_complex->NFkappaB_active release Nucleus Nucleus NFkappaB_active->Nucleus translocates NFkappaB_active->Pro_inflammatory_genes activates transcription

Caption: Potential inhibition of NF-κB and MAPK inflammatory pathways by Azarole extract.

Inflammatory stimuli can activate the MAPK and IKK (IκB kinase) signaling cascades. IKK activation leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including COX-2, iNOS, and various cytokines.[8] A study on fupenzic acid, a triterpene isolated from Crataegus azarolus leaves, demonstrated its ability to suppress inflammatory mediators like NOS-2 and COX-2 through the NF-κB pathway.[8] This suggests that compounds within the Azarole fruit may exert their antioxidant effects in part by mitigating inflammation through the inhibition of the NF-κB and potentially the MAPK signaling pathways.

Conclusion and Future Directions

Crataegus azarolus fruit extracts exhibit significant antioxidant properties, attributable to their rich composition of polyphenols, flavonoids, and tannins. This guide has provided a summary of the quantitative data supporting its antioxidant capacity and detailed the standard experimental protocols for its evaluation. Furthermore, the potential modulation of key cellular signaling pathways, such as Nrf2/HO-1, NF-κB, and MAPK, highlights the multifaceted mechanisms through which Azarole extracts may confer protection against oxidative stress.

For professionals in drug development and research, Crataegus azarolus represents a valuable natural source for the discovery of novel antioxidant and anti-inflammatory agents. Future research should focus on:

  • Bioactivity-guided fractionation to identify the specific compounds responsible for the observed antioxidant effects.

  • In-depth mechanistic studies to confirm the modulation of the Nrf2, NF-κB, and MAPK pathways by Azarole fruit extracts in various cell and animal models of oxidative stress.

  • Preclinical and clinical trials to evaluate the safety and efficacy of standardized Azarole fruit extracts for the prevention and treatment of diseases associated with oxidative stress and inflammation.

References

A Technical Guide to the Phenolic and Flavonoid Content of Crataegus azarolus Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phenolic and flavonoid content found in various Crataegus azarolus (Azarole Hawthorn) varieties. The document summarizes quantitative data from multiple studies, details the experimental protocols for phytochemical analysis, and presents visual workflows for key methodologies. Crataegus species are widely recognized for their cardioprotective properties, which are largely attributed to their rich polyphenolic composition.[1][2][3] Understanding the phytochemical variance between different C. azarolus varieties and plant parts is crucial for standardization, quality control, and the development of new phytopharmaceuticals.

Quantitative Analysis of Phenolic and Flavonoid Content

The concentration of total phenolics and flavonoids in Crataegus azarolus is highly dependent on the variety, the specific plant organ, geographical location, and the solvent used for extraction.[4][5] The following tables summarize the quantitative data reported in the scientific literature.

Table 1: Total Phenolic and Flavonoid Content in Leaves of Crataegus azarolus

Variety/ExtractTotal Phenolic Content (TPC)Total Flavonoid Content (TFC)Reference
C. azarolus Methanolic Extract (ME)188.91 ± 0.63 mg GAE/g DW21.03 ± 0.81 mg QE/g DW[1]
C. azarolus Chloroform Extract (CHE)149.08 ± 0.42 mg GAE/g DW24.46 ± 0.17 mg QE/g DW[1]
C. azarolus Ethyl Acetate Extract (EAE)396.04 ± 1.20 mg GAE/g DW32.62 ± 0.03 mg QE/g DW[1]
C. azarolus Aqueous Extract (AqE)38.25 ± 0.02 mg GAE/g DW2.12 ± 0.01 mg QE/g DW[1]

Abbreviations: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents; DW = Dry Weight.

Table 2: Total Phenolic and Flavonoid Content in Flowers of Crataegus azarolus Varieties

Variety & LocationPlant PartTotal Phenolic Content (mg GAE/100g DW)Total Flavonoid Content (mg QE/100g DW)Reference
C. azarolus var. aronia (Serdj)Floral Buds1638.7 ± 89.9438.5 ± 21.9[4]
C. azarolus var. aronia (Serdj)Opened Flowers1148.8 ± 36.4337.8 ± 15.2[4]
C. azarolus var. eu-azarolus (Serdj)Floral Buds1415.5 ± 23.8389.5 ± 14.8[4]
C. azarolus var. eu-azarolus (Serdj)Opened Flowers931.3 ± 31.9280.9 ± 12.6[4]

Note: Data was originally presented for ethyl acetate extracts. Flavonoid content was converted from proanthocyanidin equivalents for consistency where necessary.

Table 3: Total Phenolic and Flavonoid Content in Fruits (Berries) of Crataegus azarolus

Genotype/VarietyTotal Phenolic Content (mg/100g FW)Total Flavonoid ContentReference
14 Tunisian Genotypes (Range)498.5 - 1477Not specified in this range[6][7]
C. azarolus Berries Decoction148.5 ± 4.5 mg GAE/g DM38.5 ± 2.5 mg QE/g DM[8]

Abbreviations: FW = Fresh Weight; DM = Dry Matter.

Experimental Protocols

The following sections detail the standard methodologies for the extraction and quantification of phenolic and flavonoid compounds from Crataegus azarolus.

A robust extraction method is critical for the accurate quantification of phytochemicals. The following is a generalized protocol based on methods cited in the literature.[1][2]

  • Collection and Drying: Collect fresh plant material (leaves, flowers, or fruits).[1][2] Dry the material in the shade at room temperature or using a convection oven at low temperatures (e.g., 40-50°C) until a constant weight is achieved.[1][9]

  • Grinding: Grind the dried plant material into a fine, homogeneous powder using a Wiley mill or a suitable grinder to increase the surface area for extraction.[1][9]

  • Solvent Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 100 g).[1]

    • Macerate the powder in a solvent. Common solvents include methanol (80-85%), ethanol, ethyl acetate, or water.[1][2] The choice of solvent significantly impacts the yield and profile of extracted compounds.[1]

    • The ratio of plant material to solvent is typically around 1:5 to 1:10 (w/v).

    • Agitate the mixture for a prolonged period, ranging from several hours to several days, at room temperature.[1] Ultrasonic-assisted extraction (e.g., 30 minutes) can also be employed to enhance efficiency.[10][11]

  • Filtration and Concentration:

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain a crude extract.[2] Aqueous extracts may be lyophilized (freeze-dried).[2]

  • Storage: Store the final dried extract in a cool, dark, and dry place until analysis.

G Diagram 1: General Workflow for Sample Preparation and Extraction A Plant Material Collection (Leaves, Flowers, Fruits) B Drying (Shade or Oven at 40-50°C) A->B C Grinding (Fine Homogeneous Powder) B->C D Solvent Maceration / Sonication (e.g., 80% Methanol) C->D E Filtration (Separate solid residue) D->E F Solvent Evaporation (Rotary Evaporator / Lyophilizer) E->F G Crude Extract for Analysis F->G

Caption: Diagram 1: General Workflow for Sample Preparation and Extraction.

This colorimetric assay is based on the oxidation of phenolic compounds by the Folin-Ciocalteu reagent in an alkaline medium, resulting in a blue-colored complex.[1][4][12]

  • Reagent Preparation:

    • Folin-Ciocalteu Reagent: Typically diluted 1:10 (v/v) with distilled water just before use.[1][12]

    • Sodium Carbonate (Na₂CO₃) Solution: Prepare a 7.5% (w/v) or ~1 M solution in distilled water.[1][12]

    • Gallic Acid Standard Solutions: Prepare a stock solution of gallic acid and create a series of dilutions (e.g., 0-250 µg/mL) to generate a standard calibration curve.[12]

  • Assay Procedure:

    • Add a small volume of the plant extract (e.g., 50-100 µL) to a test tube.[1][4]

    • Add a specific volume of diluted Folin-Ciocalteu reagent (e.g., 0.5 - 5 mL).[1][12]

    • Mix and incubate for a short period (e.g., 3-5 minutes) at room temperature.[1][4]

    • Add a volume of the sodium carbonate solution (e.g., 0.4 - 4 mL) to the mixture to create alkaline conditions.[1][12]

    • Mix thoroughly and incubate the reaction mixture in the dark at room temperature for 30-90 minutes, or in a boiling water bath for 1 minute.[1][4]

  • Measurement and Calculation:

    • Measure the absorbance of the blue-colored solution at a wavelength of 760-765 nm using a spectrophotometer.[1][4][8]

    • Use the standard curve generated from the gallic acid solutions to calculate the TPC.

    • Express the results as milligrams of gallic acid equivalents per gram of dry weight (mg GAE/g DW).[1]

G Diagram 2: Workflow for Total Phenolic Content (TPC) Assay cluster_prep Preparation cluster_react Reaction cluster_measure Measurement A1 Prepare Gallic Acid Standards B Mix Extract/Standard + Folin-Ciocalteu Reagent A1->B A2 Prepare Plant Extract Dilution A2->B A3 Prepare Reagents: 1. Diluted Folin-Ciocalteu 2. Sodium Carbonate (Na₂CO₃) A3->B C Incubate (3-5 min) B->C D Add Na₂CO₃ Solution to make alkaline C->D E Incubate in Dark (30-90 min) D->E F Measure Absorbance at 765 nm E->F G Calculate TPC using Gallic Acid Standard Curve F->G

Caption: Diagram 2: Workflow for Total Phenolic Content (TPC) Assay.

This method relies on the formation of a stable complex between aluminum chloride (AlCl₃) and the keto and hydroxyl groups of flavonoids, which results in a colored product.[1][8]

  • Reagent Preparation:

    • Aluminum Chloride (AlCl₃) Solution: Prepare a 2% to 10% solution of AlCl₃ in methanol or ethanol.[1][8]

    • Potassium Acetate Solution (Optional but common): Prepare a 1 M solution of potassium acetate (CH₃COOK).[11][12]

    • Quercetin Standard Solutions: Prepare a stock solution of quercetin and create a series of dilutions to generate a standard calibration curve.[12]

  • Assay Procedure:

    • Add a volume of the plant extract (e.g., 0.5 - 1 mL) to a test tube.[1]

    • Add the AlCl₃ solution (e.g., 0.1 - 1 mL).[1]

    • In some variations, potassium acetate solution (0.1 mL) is also added.[11][12]

    • Add distilled water or methanol to reach a final volume.

    • Mix and incubate at room temperature for 10-30 minutes.[1]

  • Measurement and Calculation:

    • Measure the absorbance of the resulting solution at a wavelength between 415 nm and 430 nm using a spectrophotometer.[1][8]

    • Use the standard curve generated from the quercetin solutions to calculate the TFC.

    • Express the results as milligrams of quercetin equivalents per gram of dry weight (mg QE/g DW).[1]

G Diagram 3: Workflow for Total Flavonoid Content (TFC) Assay cluster_prep Preparation cluster_react Reaction cluster_measure Measurement A1 Prepare Quercetin Standards B Mix Extract/Standard + AlCl₃ Solution (+ Potassium Acetate & Water/Methanol) A1->B A2 Prepare Plant Extract Dilution A2->B A3 Prepare Reagents: 1. Aluminum Chloride (AlCl₃) 2. Potassium Acetate (optional) A3->B C Incubate at Room Temp (10-30 min) B->C D Measure Absorbance at 415-430 nm C->D E Calculate TFC using Quercetin Standard Curve D->E

Caption: Diagram 3: Workflow for Total Flavonoid Content (TFC) Assay.

Antioxidant Activity and its Relation to Phenolic Content

The therapeutic effects of Crataegus azarolus are often linked to the antioxidant capacity of its phenolic and flavonoid constituents.[1][13] These compounds can neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress, a key factor in various pathologies, including cardiovascular diseases.[1][2] Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly used to measure this free radical scavenging ability.[1][4]

G Diagram 4: Conceptual Model of Antioxidant Action cluster_reaction Scavenging Reaction ROS Free Radicals (e.g., DPPH•, ABTS•⁺) Neutralized Neutralized Radical ROS->Neutralized e⁻ or H• donation Phenolic Phenolic/Flavonoid Compound (from C. azarolus extract) OxidizedPhenolic Oxidized Phenolic (Stable) Phenolic->OxidizedPhenolic is oxidized Assay Spectrophotometric Measurement (Loss of color indicates scavenging) Neutralized->Assay is quantified by

Caption: Diagram 4: Conceptual Model of Antioxidant Action.

References

An In-Depth Technical Guide to the Nutritional and Phytochemical Profile of Crataegus azarolus Berries

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Crataegus azarolus L., commonly known as the Azarole or Mediterranean Medlar, is a species belonging to the Rosaceae family, cultivated for centuries in the Mediterranean region.[1][2][3][4] Traditionally, its fruits, leaves, and flowers have been utilized in folk medicine, primarily for the treatment of cardiovascular ailments.[1][5][6][7][8] Modern scientific inquiry has sought to validate these ethnobotanical uses by characterizing the fruit's rich chemical composition. This technical guide provides a comprehensive overview of the nutritional and phytochemical profile of C. azarolus berries, intended for researchers, scientists, and professionals in the field of drug development. It consolidates quantitative data on macronutrients, micronutrients, and a wide array of bioactive compounds. Furthermore, it details the experimental protocols employed for their extraction, identification, and quantification, and visualizes key workflows and biological pathways to support further research and development into its therapeutic potential.

Nutritional Composition

The berries of Crataegus azarolus are a source of essential nutrients, including carbohydrates, proteins, vitamins, and minerals. The exact composition can vary between genotypes and growing conditions.[9][10][11]

Macronutrient Profile

The primary macronutrients in C. azarolus berries are carbohydrates, with a smaller protein component.

MacronutrientAverage Content (per 100g fresh weight)Source
Carbohydrates13 g[1]
Proteins1 g[1]
Micronutrient Profile

The berries contain a significant array of minerals, particularly potassium and calcium, as well as a notable amount of Vitamin C.[1][9][10]

Table 1: Mineral Content of Crataegus azarolus Berries

MineralContent Range (mg per 100g Fresh Weight)Source(s)
Potassium (K)138.5 - 169.2[9][10]
Calcium (Ca)110 - 399.1[1][9][10]
Phosphorus (P)~100[1]
Magnesium (Mg)~70[1]
Sodium (Na)20 - 43.8[1][9][10]
Iron (Fe)~10[1]
Manganese (Mn)~2.5[1]
Copper (Cu)~2[1]

Table 2: Vitamin Content of Crataegus azarolus Berries

VitaminAverage Content (mg per 100g Fresh Weight)Source(s)
Vitamin C (Ascorbic Acid)31.4 - 300[1][9][10]

Phytochemical and Bioactive Compound Profile

Crataegus azarolus berries are exceptionally rich in bioactive phytochemicals, which are believed to be the primary contributors to their medicinal properties.[1][6][12] The main classes include polyphenols (such as flavonoids and phenolic acids), organic acids, and monoterpenes.[1][13]

Phenolic Compounds

Phenolic compounds are a major focus of research due to their potent antioxidant and anti-inflammatory activities.[6] The profile includes a variety of phenolic acids and a diverse range of flavonoids.

Table 3: Major Phenolic Acids Identified in Crataegus azarolus Berries

Phenolic AcidMolecular FormulaSource(s)
Chlorogenic AcidC₁₆H₁₈O₉[1][5]
Caffeic AcidC₉H₈O₄[1]
Protocatechuic AcidC₇H₆O₄[5]
Ellagic AcidC₁₄H₆O₈[14]
Salicylic AcidC₇H₆O₃[14]

Table 4: Major Flavonoids and Other Polyphenols Identified in Crataegus azarolus

CompoundClassMolecular FormulaSource(s)
HyperosideFlavonolC₂₁H₂₀O₁₂[5][7][15][16]
EpicatechinFlavan-3-olC₁₅H₁₄O₆[15]
RutinFlavonolC₂₇H₃₀O₁₆[5][14][16]
QuercetinFlavonolC₁₅H₁₀O₇[5]
KaempferolFlavonolC₁₅H₁₀O₆[5]
(+)-CatechinFlavan-3-olC₁₅H₁₄O₆[7]
Procyanidin B2ProanthocyanidinC₃₀H₂₆O₁₂[17]
IsoquercitrinFlavonolC₂₁H₂₀O₁₂[15]
VitexinFlavoneC₂₁H₂₀O₁₀[16]
Vitexin 2''-O-rhamnosideFlavoneC₂₇H₃₀O₁₄[16]
CirsilineolFlavoneC₁₈H₁₆O₇[5]
AcacetinFlavoneC₁₆H₁₂O₅[5]
Organic Acids and Other Compounds

The fruit's taste and chemical profile are also defined by a variety of organic acids and polyalcohols like sorbitol.

Table 5: Organic Acids and Polyalcohols in Crataegus azarolus Berries

CompoundClassSource(s)
Malic AcidOrganic Acid[2]
Citric AcidOrganic Acid[2]
Quinic AcidOrganic Acid[2]
Succinic AcidOrganic Acid[2]
SorbitolPolyalcohol[2]

Experimental Methodologies

A variety of analytical techniques are employed to characterize the nutritional and phytochemical composition of C. azarolus berries.

Sample Preparation and Extraction

The initial step involves the careful preparation of fruit material to create extracts suitable for analysis.

  • Fruit Preparation : Mature C. azarolus berries are harvested, washed, and the edible parts are often dried in a ventilated oven (e.g., at 40°C) and crushed into a powder.[5]

  • Decoction : A common method for preparing aqueous extracts involves the decoction of the fruit powder in bi-distilled water (e.g., a 1:10 w/v ratio), followed by filtration.[5]

  • Solvent Maceration : For broader polarity range extraction, powdered material is macerated in solvents such as methanol, ethanol, or water for an extended period (e.g., one week) at room temperature with stirring, followed by filtration and concentration using a rotary evaporator.[6]

  • Soxhlet Extraction : An exhaustive extraction can be performed using a Soxhlet apparatus with a solvent like ethanol (e.g., 96% ethanol for 6 hours).[16]

G General Experimental Workflow for Phytochemical Analysis Plant C. azarolus Berries (Fresh/Dried Powder) Extract Crude Extract (Aqueous/Alcoholic) Plant->Extract Extraction (Decoction, Maceration, Soxhlet) Fraction Fractionation (e.g., by polarity) Extract->Fraction Liquid-Liquid Partitioning Analysis Phytochemical Analysis (HPLC, LC-MS, GC-MS) Extract->Analysis Direct Analysis Fraction->Analysis

General workflow for phytochemical analysis.
Quantification of Phytochemical Classes

Spectrophotometric methods are commonly used for the rapid quantification of total phenolic, flavonoid, and tannin contents.

  • Total Polyphenol Content : The Folin-Ciocalteu method is standard.[5] An aliquot of the extract is mixed with Folin-Ciocalteu reagent and a sodium carbonate solution. After incubation, the absorbance is measured (e.g., at 760 nm), and the concentration is expressed as gallic acid equivalents (mg GAE/g).[5]

  • Total Flavonoid Content : The aluminum trichloride (AlCl₃) colorimetric method is widely used.[5] The extract is mixed with a methanolic AlCl₃ solution, and after incubation, the absorbance is read (e.g., at 430 nm). The content is expressed as quercetin equivalents (mg QE/g).[5]

  • Condensed Tannin Content : The vanillin method is employed for quantification.[5] The extract is reacted with a methanolic vanillin solution and concentrated HCl. The absorbance is measured (e.g., at 500 nm) and expressed as catechin equivalents (mg CE/g).[5]

Identification and Quantification of Specific Compounds

Chromatographic techniques are essential for separating, identifying, and quantifying individual bioactive compounds.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) : This is a primary technique used for the analysis of phenolic compounds.[1][13] It allows for the quantification of compounds based on their retention time and UV-Vis spectral characteristics compared to known standards.[16]

  • Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) : This powerful technique couples the separation power of LC with the mass analysis capabilities of MS, enabling the identification of phenolic compounds based on their mass-to-charge ratio and fragmentation patterns, even without authentic standards.[5][15][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used for the analysis of volatile and semi-volatile compounds, such as essential oils and monoterpenes.[6]

  • Gas-Liquid Chromatography (GLC) : Has been used for the identification of sugars and organic acids in C. azarolus fruits.[2]

In Vitro Bioactivity Assessment

Several assays are used to determine the antioxidant potential of the fruit extracts.

  • DPPH Radical Scavenging Assay : This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the DPPH radical is measured by the decrease in absorbance.[5][6]

  • Ferric Reducing Antioxidant Power (FRAP) Assay : This method is based on the reduction of the Fe³⁺-TPTZ complex to its ferrous (Fe²⁺) form in the presence of antioxidants, which results in an intense blue color that can be measured spectrophotometrically.[17]

  • Metal Chelating Activity : This assay determines the extract's ability to chelate ferrous ions (Fe²⁺), preventing them from participating in Fenton-type reactions that generate harmful hydroxyl radicals.[6]

G Workflow for In Vitro Antioxidant Capacity Assessment cluster_assays Antioxidant Assays DPPH DPPH Assay (Radical Scavenging) Result Antioxidant Capacity (e.g., IC₅₀, Trolox Equivalents) DPPH->Result FRAP FRAP Assay (Reducing Power) FRAP->Result MCA Metal Chelating (Fe²⁺ Chelation) MCA->Result Extract C. azarolus Extract Extract->DPPH Extract->FRAP Extract->MCA

Workflow for in vitro antioxidant assessment.

Biological Activities and Potential Therapeutic Pathways

The rich phytochemical content of C. azarolus berries underpins their observed biological activities, including antioxidant, anti-inflammatory, antimicrobial, and hypotensive effects.[5][6][7][18]

Anti-inflammatory and Antioxidant Mechanisms

Research suggests that extracts from C. azarolus can mitigate inflammation and oxidative stress. In a study on acetic acid-induced ulcerative colitis in rats, a decoction extract of the berries demonstrated protective effects.[5] The proposed mechanisms include:

  • Protection of Colonic Mucosa : The extract stimulated mucus secretion and reduced ulceration.[5]

  • Reduction of Oxidative Stress : The extract limited the increase of lipid peroxidation markers (MDA) and hydrogen peroxide (H₂O₂) in colonic tissue.[5]

  • Modulation of Inflammatory Markers : Pretreatment with the extract significantly reduced levels of inflammatory markers such as C-reactive protein (CRP) and alkaline phosphatase (ALP).[5]

Another study on leaf extracts showed an anti-inflammatory effect on macrophage cells by reducing the secretion of the pro-inflammatory mediator PGE2 and downregulating the mRNA expression of enzymes like COX-2 and iNOS, as well as pro-inflammatory cytokines.[6]

G Proposed Anti-inflammatory Action of C. azarolus Extract cluster_response Cellular Inflammatory Response stimulus Inflammatory Stimulus (e.g., Acetic Acid, LPS) cell Immune/Epithelial Cells (e.g., Macrophages) stimulus->cell ros Oxidative Stress (ROS, H₂O₂) cell->ros mediators Pro-inflammatory Mediators (PGE₂, NO) cell->mediators cytokines Cytokines/Chemokines (IL-6, IL-1β) cell->cytokines extract C. azarolus Extract extract->ros inhibits extract->mediators inhibits extract->cytokines inhibits outcome Tissue Damage & Inflammation ros->outcome mediators->outcome cytokines->outcome

Proposed anti-inflammatory action of C. azarolus.

Conclusion

Crataegus azarolus berries possess a robust nutritional and phytochemical profile, characterized by high levels of minerals, Vitamin C, and a diverse array of bioactive polyphenols, including chlorogenic acid, hyperoside, and epicatechin. The documented antioxidant and anti-inflammatory properties, substantiated by various in vitro and in vivo models, provide a scientific basis for its traditional use in cardiovascular and inflammatory conditions. The detailed methodologies presented in this guide offer a framework for standardized analysis, which is crucial for quality control and further investigation. The potent combination of nutrients and bioactive compounds makes C. azarolus a compelling candidate for the development of functional foods, nutraceuticals, and novel therapeutic agents. Further research is warranted to elucidate the specific mechanisms of action of its individual components and to conduct clinical trials to validate its efficacy in humans.

References

Taxonomy and Genetic Diversity of Crataegus azarolus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crataegus azarolus L., commonly known as the Azarole or Mediterranean Medlar, is a species of hawthorn belonging to the Rosaceae family.[1] Native to the Mediterranean Basin, this species is recognized for its fruit and historical use in traditional medicine for various health concerns, particularly those related to cardiovascular health.[1][2][3] The pharmacological potential of Crataegus species is largely attributed to a rich composition of bioactive phytochemicals, including proanthocyanidins, flavonoids, and phenolic acids.[2][4] This guide provides an in-depth overview of the taxonomy, genetic diversity, phytochemical composition, and key bioactivities of C. azarolus, intended for researchers, scientists, and professionals in drug development.

Taxonomy and Systematics

The classification of species within the Crataegus genus has been historically complex, with some past authors recognizing over 1,200 species.[5] Modern systematic studies have significantly reduced this number, and the genus is currently undergoing further revision.[5] C. azarolus is a well-established species within this genus.

Scientific Classification: [1][6][7]

  • Kingdom: Plantae

  • Order: Rosales

  • Family: Rosaceae

  • Genus: Crataegus

  • Species: C. azarolus

Synonyms: The species has been described under various names throughout history, which are now considered synonyms. These include Mespilus azarolus (L.) Duhamel, Pyrus azarolus (L.) Scop., and Crataegus aronia (L.) DC.[1][5]

Varieties: Crataegus azarolus is often divided into several varieties, distinguished primarily by fruit color and the presence of thorns:[1][5]

  • C. azarolus var. azarolus : Characterized by orange-colored fruits and a thorny structure, similar to the wild form.[1][5]

  • C. azarolus var. aronia (L.) *: Produces yellowish fruits, often with red tinges.[1]

  • C. azarolus var. chlorocarpa (Moris) K.I.Chr. *: Features larger, yellow fruits on trees that are less thorny than the wild type.[1][5]

  • C. azarolus var. pontica (K.Koch) K.I.Chr. *: Typically thorn-free with yellow or orange fruits.[1][5]

Taxonomic_Classification_of_Crataegus_azarolus Plantae Kingdom: Plantae Rosales Order: Rosales Plantae->Rosales Rosaceae Family: Rosaceae Rosales->Rosaceae Crataegus Genus: Crataegus Rosaceae->Crataegus C_azarolus Species: Crataegus azarolus Crataegus->C_azarolus

Caption: Taxonomic hierarchy of Crataegus azarolus.

Genetic Diversity Analysis

The study of genetic diversity within C. azarolus is crucial for germplasm conservation, breeding programs, and understanding the genetic basis of its pharmacological properties. Molecular markers such as Amplified Fragment Length Polymorphisms (AFLP), Simple Sequence Repeats (SSR), and Inter-Simple Sequence Repeats (ISSR) are powerful tools for assessing this diversity.

Experimental Protocol: Amplified Fragment Length Polymorphism (AFLP) Analysis

AFLP is a PCR-based technique used to create DNA fingerprints for plant varieties.[8] The protocol requires relatively pure, high-quality DNA to ensure complete enzymatic digestion, which is critical for reproducible results.[9]

Objective: To generate a unique DNA profile for a plant sample to assess genetic relationships.

Materials:

  • Genomic DNA (100-500 ng)

  • Restriction enzymes (e.g., EcoRI and MseI)

  • T4 DNA Ligase

  • EcoRI and MseI adapters

  • PCR primers (pre-selective and selective)

  • Taq polymerase

  • dNTPs

  • PCR buffer

  • Formamide loading dye

  • Polyacrylamide gel or capillary electrophoresis system

Methodology:

  • DNA Extraction: Isolate high-quality genomic DNA from fresh or frozen plant tissue. Numerous protocols exist, often based on CTAB (hexadecyltrimethylammonium bromide) methods or commercial kits, which are effective for extracting DNA suitable for AFLP.[8][10][11] The quality and quantity of DNA should be assessed spectrophotometrically.[10]

  • Restriction Digestion: Digest the genomic DNA with two restriction enzymes simultaneously (e.g., a rare-cutter like EcoRI and a frequent-cutter like MseI). This creates a pool of DNA fragments with specific ends.

  • Adapter Ligation: Ligate double-stranded adapters, corresponding to the ends left by the restriction enzymes, to the DNA fragments. This creates template DNA for subsequent PCR amplification.

  • Pre-selective Amplification: Perform a first round of PCR using primers that are complementary to the adapter sequences but have one additional selective nucleotide at the 3' end. This selectively amplifies a subset of the ligated fragments, reducing the complexity of the fragment pool.

  • Selective Amplification: Use the products from the pre-selective amplification as a template for a second round of PCR. The primers for this step have two or three additional selective nucleotides at their 3' ends. Typically, one of the primers is fluorescently labeled for detection.

  • Fragment Analysis: Separate the resulting fluorescently labeled DNA fragments by size using capillary or polyacrylamide gel electrophoresis.

  • Data Analysis: Analyze the resulting electropherogram or gel image. The presence or absence of a fragment of a specific size is scored as a binary character (1 or 0). This data is then used to calculate genetic similarity and construct phylogenetic trees.

AFLP_Experimental_Workflow cluster_dna_prep DNA Preparation cluster_aflp_core AFLP Core Procedure cluster_analysis Analysis start Plant Tissue dna_extraction Genomic DNA Extraction start->dna_extraction dna_qc DNA Quality & Quantity Check dna_extraction->dna_qc restriction Restriction Digestion (e.g., EcoRI/MseI) dna_qc->restriction ligation Adapter Ligation restriction->ligation pre_pcr Pre-selective PCR (+1 nucleotide) ligation->pre_pcr sel_pcr Selective PCR (+2-3 nucleotides) pre_pcr->sel_pcr frag_analysis Fragment Separation (Electrophoresis) sel_pcr->frag_analysis data_analysis Data Scoring & Genetic Analysis frag_analysis->data_analysis

Caption: Experimental workflow for AFLP analysis.

Phytochemical Composition and Bioactivities

C. azarolus is a rich source of various phytochemicals, which are responsible for its observed therapeutic effects.[2][12][13] These compounds are primarily secondary metabolites, with phenolic compounds being particularly abundant.

Major Phytochemicals

Phytochemical screening of C. azarolus extracts from leaves, fruits, and flowers has revealed the presence of numerous bioactive classes.[2][12][14] The concentration and presence of these compounds can vary depending on the plant part, geographical location, and extraction solvent used.[2][12]

Table 1: Summary of Phytochemicals in Crataegus azarolus

Phytochemical Class Specific Compounds Identified Plant Part(s) Reference(s)
Phenolic Acids Chlorogenic acid, Protocatechuic acid, Caffeic acid, Gallic acid Leaves, Berries, Flowers [13][15][16][17]
Flavonoids Hyperoside, Isoquercitrin, Rutin, Quercetin, Epicatechin, Procyanidin B2 Leaves, Berries, Flowers [13][16][18][19]
Tannins Condensed and Total Tannins Berries, Leaves [2][13]
Terpenoids Triterpenes, Fupenzic acid Leaves [2][4][12]

| Other Compounds | Saponins, Cardiac glycosides, Alkaloids, Vitamin C | Leaves |[2] |

Antioxidant Activity

The high concentration of phenolic and flavonoid compounds in C. azarolus contributes to its potent antioxidant activity.[2][12][15] This activity is commonly evaluated using assays such as DPPH radical scavenging and β-carotene/linoleic acid bleaching.

Table 2: Antioxidant Activity of Crataegus azarolus Extracts

Plant Part & Extract Assay Result (IC50 / EC50) Reference
Leaves (Methanolic Extract) DPPH Radical Scavenging IC50: 20.96 ± 0.340 µg/mL [12][20]
Leaves (Ethyl Acetate Fraction) DPPH Radical Scavenging IC50: 9.72 ± 0.102 µg/mL [12]
Leaves (Ethyl Acetate Fraction) Reducing Power EC50: 30.96 ± 0.563 µg/mL [12]
Berries (Decoction Extract) ABTS Radical Scavenging IC50: 119.83 ± 7.28 µg/mL [21]

| Flowers (Ethyl Acetate Extract) | DPPH Radical Scavenging | High activity reported |[15] |

IC50: The concentration of extract required to inhibit 50% of the activity. EC50: The concentration at which the absorbance is 0.5 (for reducing power).

This assay is a common spectrophotometric method for determining the antioxidant capacity of a sample.[22]

Objective: To measure the ability of an extract to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Principle: DPPH is a stable free radical with a deep purple color, showing a maximum absorbance around 517 nm.[23][24] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.[24] The degree of discoloration is proportional to the scavenging activity of the sample.[24]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test extracts/compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Methodology: [22][24][25]

  • Preparation of DPPH Working Solution: Prepare a stock solution of DPPH in methanol or ethanol.[22] Immediately before use, dilute the stock solution to a working concentration (e.g., 0.1 mM or 24 µM) that gives an absorbance of approximately 1.0 at 517 nm.[22][25] This solution is light-sensitive and should be freshly prepared and kept in the dark.[22]

  • Sample Preparation: Prepare a series of dilutions of the test extract and the positive control in the same solvent.[22]

  • Reaction Setup:

    • In a microplate well or cuvette, add a defined volume of the sample dilution (e.g., 50 µL).[25]

    • Add a larger volume of the DPPH working solution (e.g., 450 µL or 200 µL) to initiate the reaction.[23][25]

    • Prepare a blank containing only the solvent and the DPPH solution.[22]

  • Incubation: Mix the contents thoroughly and incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 10-30 minutes).[22][25]

  • Absorbance Measurement: Measure the absorbance of each sample and the blank at 517 nm.[22][23][25]

  • Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test extract.[25]

  • IC50 Determination: Plot the % RSA against the extract concentrations and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[25]

DPPH_Assay_Workflow DPPH Antioxidant Assay Protocol cluster_prep Reagent & Sample Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Extract prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (10-30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for the DPPH radical scavenging assay.

Antimicrobial Activity

Extracts from C. azarolus have demonstrated significant potential for inhibiting bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis.[18] The efficacy of this activity is quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Crataegus azarolus Extracts

Plant Part Target Microorganism MIC Range (µg/mL) Reference
Leaves Gram-positive & Gram-negative bacteria 42.32 - 63.49 [18]

| Fruit Peel | Gram-positive & Gram-negative bacteria | 59.35 - 118.71 |[18] |

MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[26] The broth microdilution method is a standard technique for determining MIC values.[27][28]

Objective: To determine the lowest concentration of a plant extract that inhibits the growth of a specific bacterium.

Principle: A standardized inoculum of the test bacterium is introduced into wells of a microplate containing serial dilutions of the extract. After incubation, the wells are visually inspected for turbidity (a sign of bacterial growth). The MIC is the lowest concentration at which no turbidity is observed.[27][29]

Materials:

  • Test extract

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microplate

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

  • Incubator (35-37°C)

Methodology: [27][28]

  • Prepare Extract Dilutions: In a 96-well microplate, prepare two-fold serial dilutions of the test extract in the sterile broth medium. The concentration range should be chosen based on preliminary screening.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no extract) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the microplate and incubate at 35-37°C for 18-24 hours.[27]

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the extract in which there is no visible growth.[27][29]

MIC_Determination_Workflow Broth Microdilution MIC Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Result Analysis serial_dilution Prepare 2-fold Serial Dilutions of Extract in Broth inoculation Inoculate Wells with Standardized Bacteria (~5x10^5 CFU/mL) serial_dilution->inoculation incubate Incubate at 35-37°C for 18-24 hours inoculation->incubate controls Prepare Positive (Growth) & Negative (Sterility) Controls controls->incubate visual_insp Visually Inspect for Turbidity (Bacterial Growth) incubate->visual_insp determine_mic MIC = Lowest Concentration with No Visible Growth visual_insp->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory and Cardiovascular Effects

Crataegus species are well-documented for their benefits in treating cardiovascular diseases, including chronic heart failure, hypertension, and arrhythmia.[30][31] These effects are linked to their antioxidant, anti-inflammatory, positive inotropic, and vasodilating properties.[30]

Anti-inflammatory Activity: Extracts of C. azarolus and its isolated compounds have shown significant anti-inflammatory effects.[2][4] For example, a methanolic extract demonstrated a 42.28% reduction in carrageenan-induced paw edema in an animal model.[17] Recent research has identified fupenzic acid, a triterpene from C. azarolus leaves, as a potent anti-inflammatory agent.[4] Its mechanism involves the suppression of inflammatory mediators like NOS-2 and COX-2 through the inhibition of the NF-κB signaling pathway.[4]

Cardiovascular Effects:

  • Blood Pressure Reduction: Crataegus extracts can produce a dose-dependent decrease in heart rate and mean arterial pressure.[30]

  • Heart Failure Support: Procyanidins extracted from C. azarolus have been shown to significantly decrease cardiac biomarkers (e.g., NT-proBNP, BNP) in rat models of heart failure, with effects comparable to standard drugs like spironolactone and digoxin.[32]

  • Vascular Protection: An aqueous extract of C. aronia (a synonym of C. azarolus) protects against high-fat diet-induced vascular inflammation by lowering serum lipids, reducing inflammatory cytokines (TNF-α, IL-6), and increasing antioxidant enzyme activity.[33]

NFkB_Inhibition_by_C_azarolus Simplified NF-κB Signaling Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) ikb_kinase IKK Complex stimulus->ikb_kinase ikb_p IκBα Phosphorylation & Degradation ikb_kinase->ikb_p activates nfkb_ikb NF-κB -- IκBα (Inactive Complex) nfkb_ikb->ikb_p fupenzic_acid Fupenzic Acid (from C. azarolus) fupenzic_acid->ikb_p inhibits nfkb_active Active NF-κB (p65/p50) ikb_p->nfkb_active releases nfkb_nuc NF-κB nfkb_active->nfkb_nuc translocates dna DNA Binding nfkb_nuc->dna transcription Gene Transcription dna->transcription genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) transcription->genes

Caption: Inhibition of the NF-κB pathway by C. azarolus.

Conclusion

Crataegus azarolus is a taxonomically distinct species with significant potential for pharmaceutical and nutraceutical applications. Its rich phytochemical profile, dominated by phenolic compounds, underpins its potent antioxidant, antimicrobial, anti-inflammatory, and cardioprotective activities. This guide provides foundational technical information, including standardized protocols and data summaries, to support further research and development. Future studies focusing on clinical trials and the elucidation of specific molecular mechanisms for its diverse bioactive compounds are warranted to fully realize its therapeutic potential.

References

Cardioprotective Potential of Azarole (Crataegus azarolus) Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cardioprotective potential of extracts from Azarole (Crataegus azarolus), a species of hawthorn. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of natural compounds in cardiovascular health. It synthesizes current research on the bioactive components of Azarole, their mechanisms of action, and relevant experimental protocols.

Executive Summary

Crataegus azarolus extracts have demonstrated significant promise as cardioprotective agents in preclinical studies. Their therapeutic effects are largely attributed to a rich composition of polyphenolic compounds, including procyanidins and flavonoids. These compounds exert potent antioxidant, anti-inflammatory, and anti-apoptotic effects. This guide summarizes the key quantitative findings from various studies, provides detailed experimental methodologies for replication and further investigation, and illustrates the core signaling pathways modulated by Azarole extracts.

Bioactive Compounds and Mechanisms of Action

The primary bioactive constituents of Crataegus azarolus responsible for its cardioprotective effects are flavonoids and proanthocyanidins[1]. These compounds act through multiple mechanisms:

  • Antioxidant Activity: Azarole extracts are potent scavengers of free radicals, a key factor in mitigating oxidative stress-induced cardiac damage. This activity is attributed to the ability of their phenolic constituents to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS)[2][3][4].

  • Modulation of Signaling Pathways: The extracts have been shown to activate crucial pro-survival signaling pathways, notably the PI3K/Akt and the Nrf2/HO-1 pathways. The PI3K/Akt pathway is central to cell survival and proliferation, while the Nrf2/HO-1 pathway is a primary regulator of the cellular antioxidant response[5][6][7].

  • Anti-apoptotic Effects: By activating pro-survival pathways and reducing oxidative stress, Azarole extracts inhibit the apoptotic cascade in cardiomyocytes, a key event in the pathogenesis of various cardiovascular diseases[5][8].

Quantitative Data on Cardioprotective Effects

The following tables summarize quantitative data from preclinical studies investigating the efficacy of Crataegus azarolus and related Crataegus extracts.

Table 1: In Vitro Antioxidant Activity of Crataegus azarolus Extracts
Extract TypeAssayIC50 Value (µg/mL)Reference
Methanolic ExtractDPPH20.96 ± 0.34[2]
Decoction ExtractDPPH164.17 ± 4.78[3]
Decoction ExtractABTS119.83 ± 7.28[9]

IC50: The concentration of the extract required to scavenge 50% of the free radicals. DPPH: 2,2-diphenyl-1-picrylhydrazyl assay. ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assay.

Table 2: Effects of Crataegus aronia (syn. azarolus) Aqueous Extract on Doxorubicin-Induced Cardiotoxicity in Rats[5]
ParameterControlDoxorubicin (DOX)DOX + C. aronia (Concomitant)
Cardiac Enzymes
BNP (pg/mL)18.5 ± 2.145.2 ± 3.825.4 ± 2.5
LDH (U/L)210.5 ± 15.2480.3 ± 25.6290.7 ± 20.1
CK-MB (U/L)150.2 ± 10.8390.6 ± 22.4210.4 ± 15.7
Antioxidant Enzymes (in heart homogenate)
GSH (µmol/g tissue)5.8 ± 0.42.1 ± 0.34.9 ± 0.5
SOD (U/mg protein)15.2 ± 1.17.8 ± 0.913.5 ± 1.2
CAT (U/mg protein)35.6 ± 2.518.2 ± 2.131.8 ± 2.8
GPx (nmol/min/mg protein)42.1 ± 3.220.5 ± 2.538.6 ± 3.1
Lipid Peroxidation
TBARS (nmol/mg protein)1.2 ± 0.13.8 ± 0.41.8 ± 0.2

Values are presented as mean ± SD. BNP: B-type natriuretic peptide; LDH: Lactate dehydrogenase; CK-MB: Creatine kinase-MB; GSH: Glutathione; SOD: Superoxide dismutase; CAT: Catalase; GPx: Glutathione peroxidase; TBARS: Thiobarbituric acid reactive substances.

Table 3: Effect of Procyanidin from Crataegus azarolus on Isoproterenol-Induced Heart Failure in Rats[10][11]
ParameterControlHeart Failure (Positive Control)Heart Failure + Procyanidin (30 mg/kg/day)
NT-proBNP (ng/L)150.5 ± 10.2350.8 ± 25.6210.4 ± 18.9
BNP (pg/mL)93.8 ± 8.5177.3 ± 11.6120.1 ± 9.8
Diastolic BP (mm Hg)86.6 ± 2.6116.4 ± 8.483.5 ± 5.5

Values are presented as mean ± SD. NT-proBNP: N-terminal pro-B-type natriuretic peptide; BNP: B-type natriuretic peptide; BP: Blood Pressure.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the cardioprotective potential of Azarole extracts.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of the Azarole extract.

Principle: The stable DPPH radical has a deep violet color in solution and absorbs at around 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow and a decrease in absorbance.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in the dark.

  • Preparation of Extract Solutions: Prepare a stock solution of the Azarole extract in methanol. From this stock, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction Mixture: In a 96-well plate or spectrophotometer cuvettes, add 100 µL of each extract dilution to 100 µL of the DPPH solution.

  • Control and Blank:

    • Positive Control: Use a known antioxidant such as ascorbic acid or Trolox at the same concentrations as the extract.

    • Negative Control: Mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Blank: Use 200 µL of methanol.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a microplate reader or spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the extract or positive control.

  • IC50 Determination: Plot the percentage of scavenging activity against the extract concentrations. The IC50 value is the concentration of the extract that causes 50% scavenging of the DPPH radical.

In Vivo Doxorubicin-Induced Cardiotoxicity Model[5]

Objective: To evaluate the protective effect of Azarole extract against doxorubicin-induced cardiac damage in a rat model.

Experimental Animals: Male Wistar rats (200-250 g).

Experimental Groups:

  • Group I (Control): Administered normal saline.

  • Group II (C. aronia alone): Administered aqueous extract of C. aronia (e.g., 200 mg/kg, orally).

  • Group III (DOX alone): Administered a single intraperitoneal injection of doxorubicin (e.g., 15 mg/kg).

  • Group IV (DOX + C. aronia - Concomitant): Administered both doxorubicin and C. aronia extract for a specified period.

  • Group V (DOX then C. aronia): Administered doxorubicin first, followed by treatment with C. aronia extract.

  • Group VI (C. aronia then DOX): Pre-treated with C. aronia extract before doxorubicin administration.

Procedure:

  • Acclimatize animals for at least one week.

  • Administer treatments as per the group design for the specified duration (e.g., 28 days).

  • At the end of the treatment period, collect blood samples for biochemical analysis of cardiac injury markers (BNP, LDH, CK-MB).

  • Euthanize the animals and excise the hearts.

  • Homogenize a portion of the heart tissue for the analysis of antioxidant enzymes (SOD, CAT, GPx), glutathione (GSH), and lipid peroxidation (TBARS).

  • Fix the remaining heart tissue in 10% buffered formalin for histopathological examination.

Measurement of Antioxidant Enzyme Activities in Cardiac Tissue

Objective: To quantify the activity of key antioxidant enzymes in heart tissue homogenates.

Procedure:

  • Tissue Homogenization: Homogenize the heart tissue in a suitable cold buffer (e.g., phosphate buffer, pH 7.4) and centrifuge to obtain the supernatant.

  • Superoxide Dismutase (SOD) Activity: The activity of SOD can be measured using a commercially available kit or by a method based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide radical generated by a xanthine-xanthine oxidase system. The absorbance is measured spectrophotometrically.

  • Catalase (CAT) Activity: CAT activity is determined by measuring the decomposition of hydrogen peroxide (H2O2) at 240 nm. The rate of decrease in absorbance is proportional to the CAT activity.

  • Glutathione Peroxidase (GPx) Activity: GPx activity is measured by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Apoptosis Detection in Cardiac Tissue: TUNEL Assay

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cardiac tissue sections.

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is based on the ability of the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of DNA fragments with labeled dUTP.

Procedure:

  • Tissue Preparation: Fix heart tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections (e.g., 5 µm).

  • Deparaffinization and Rehydration: Deparaffinize the sections with xylene and rehydrate through a graded series of ethanol.

  • Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT and a labeled dUTP (e.g., FITC-dUTP) in a humidified chamber.

  • Counterstaining: Counterstain the nuclei with a fluorescent dye such as DAPI or Propidium Iodide (PI) to visualize all nuclei.

  • Microscopy: Mount the slides and visualize under a fluorescence microscope. Apoptotic nuclei will show green fluorescence (if using FITC-dUTP), while all nuclei will be stained blue (DAPI) or red (PI).

  • Quantification: The apoptotic index can be calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.

Western Blot Analysis for PI3K/Akt and Nrf2 Pathways in H9c2 Cells

Objective: To determine the expression and phosphorylation status of key proteins in the PI3K/Akt and Nrf2 signaling pathways.

Procedure:

  • Cell Culture and Treatment: Culture H9c2 cardiomyocytes and treat with Azarole extract and/or a cardiotoxic agent (e.g., doxorubicin).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the target proteins (e.g., p-Akt, Akt, Nrf2, HO-1, and a loading control like GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Azarole extracts and a typical experimental workflow.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Pro_apoptotic Pro-apoptotic Proteins (e.g., Bad, Caspase-9) pAkt->Pro_apoptotic Inhibits Anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) pAkt->Anti_apoptotic Activates Cell_Survival Cell Survival & Proliferation Anti_apoptotic->Cell_Survival Azarole Azarole Bioactives (Procyanidins, Flavonoids) Azarole->PI3K Promotes Activation

Caption: PI3K/Akt signaling pathway activated by Azarole extracts.

Nrf2/HO-1 Antioxidant Pathway

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits Degradation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Leads to Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates to Nucleus Azarole Azarole Bioactives (Flavonoids) Azarole->Keap1_Nrf2 Promotes Dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes Induces Transcription

Caption: Nrf2/HO-1 pathway activation by Azarole extracts.

Experimental Workflow for In Vivo Cardioprotection Study

Experimental_Workflow cluster_animal_model Animal Model cluster_assessment Assessment cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Random Grouping (Control, DOX, DOX+Azarole) Acclimatization->Grouping Treatment Treatment Administration Grouping->Treatment Induction Induction of Cardiotoxicity (e.g., DOX) Treatment->Induction Monitoring In-life Monitoring (Body Weight, ECG) Induction->Monitoring Sacrifice Euthanasia & Sample Collection (Blood, Heart) Monitoring->Sacrifice Biochemistry Biochemical Analysis (Cardiac Markers) Sacrifice->Biochemistry Antioxidant_Assays Antioxidant Enzyme Assays (SOD, CAT, GPx) Sacrifice->Antioxidant_Assays Histopathology Histopathology (H&E, Masson's Trichrome) Sacrifice->Histopathology Apoptosis_Assay Apoptosis Detection (TUNEL) Sacrifice->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Sacrifice->Western_Blot

Caption: Workflow for in vivo cardioprotection studies.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the cardioprotective potential of Crataegus azarolus extracts. The multifaceted mechanisms, including potent antioxidant activity and modulation of key survival and antioxidant signaling pathways, make it a promising candidate for the development of novel therapeutic strategies for cardiovascular diseases.

Future research should focus on:

  • Isolation and Characterization: Identifying and isolating the specific bioactive compounds within the extracts responsible for the observed effects.

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion of the active compounds.

  • Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of standardized Crataegus azarolus extracts in human subjects with cardiovascular conditions.

  • Molecular Docking and Dynamics: Further elucidating the direct molecular interactions between the bioactive compounds and their protein targets to refine the understanding of their mechanisms of action.

This guide serves as a foundational resource for advancing the research and development of Azarole-based cardioprotective therapies.

References

The Anti-inflammatory Activity of Crataegus azarolus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crataegus azarolus L., commonly known as the Azarole hawthorn, is a species belonging to the Rosaceae family, native to the Mediterranean region.[1] Traditionally, various parts of the hawthorn plant, including its berries, leaves, and flowers, have been utilized in folk medicine for the treatment of cardiovascular ailments, metabolic disorders, and inflammatory conditions.[1][2] Modern pharmacological studies have begun to validate these traditional uses, with a growing body of evidence highlighting the potent anti-inflammatory properties of C. azarolus. This activity is largely attributed to its rich and diverse phytochemical composition, which includes flavonoids, proanthocyanidins, triterpenes, and other phenolic compounds.[1][3]

This technical guide provides an in-depth overview of the anti-inflammatory activity of Crataegus azarolus, tailored for researchers, scientists, and drug development professionals. It synthesizes findings from key in vitro and in vivo studies, presenting detailed experimental protocols, quantitative data, and the underlying molecular mechanisms of action.

Phytochemical Profile

The therapeutic effects of C. azarolus are linked to its complex mixture of bioactive molecules. Phytochemical screening of leaf and berry extracts has identified several classes of compounds known for their antioxidant and anti-inflammatory effects.

  • Polyphenols and Flavonoids: Leaf extracts of C. azarolus are rich in phenols and flavonoids.[3] These compounds are well-documented for their ability to scavenge free radicals and modulate inflammatory pathways.[3]

  • Tannins: Both condensed and total tannins are present, contributing to the plant's bioactivity.[4]

  • Triterpenes: Fupenzic acid, a pentacyclic triterpene isolated from the leaves, has been identified as a significant contributor to the plant's anti-inflammatory potential, specifically targeting NF-κB signaling.[1]

  • Other Components: The extracts also contain saponins, terpenoids, cardiac glycosides, and various phenolic acids.[3][5]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative results from key studies investigating the anti-inflammatory effects of Crataegus azarolus extracts.

Table 1: In Vitro Anti-inflammatory Effects of C. azarolus Leaf Extracts
Model SystemExtract/Compound & ConcentrationMeasured ParameterResultReference
LPS-stimulated RAW 264.7 MacrophagesEthanolic Extract (50 µg/mL)PGE2 SecretionSignificant Inhibition[3]
"Ethanolic Extract (100 µg/mL)PGE2 SecretionStronger Inhibition[3]
"Ethanolic & Methanolic Extracts (100 µg/mL)COX-2 mRNA ExpressionSignificant Downregulation[3]
"Ethanolic & Methanolic Extracts (100 µg/mL)iNOS mRNA ExpressionSignificant Downregulation[3]
"Ethanolic & Methanolic Extracts (100 µg/mL)IL-1α, IL-1β, IL-6 mRNASignificant Downregulation[3]
"Ethanolic & Methanolic Extracts (100 µg/mL)CCL3, CCL4 mRNASignificant Downregulation[3]
LPS-stimulated THP-1 & HepG2 co-cultureWater/Ethanol Extract (62.5 µg/mL)TNF-α SecretionSignificant Inhibition[6]
"Water/Ethanol Extract (125 µg/mL)TNF-α SecretionSignificant Inhibition[6]
"Water/Ethanol Extract (62.5 µg/mL)IL-6 SecretionSignificant Inhibition[6]
"Water/Ethanol Extract (125 µg/mL)IL-6 SecretionSignificant Inhibition[6]
LPS-stimulated THP-1 & HepG2 co-cultureWater/Ethanol Extract (62.5 µg/mL)IL-10 SecretionSignificant Enhancement[6]
"Water/Ethanol Extract (125 µg/mL)IL-10 SecretionSignificant Enhancement[6]
MacrophagesFupenzic AcidNOS-2 (iNOS) ExpressionEffective Suppression[1]
"Fupenzic AcidCOX-2 ExpressionEffective Suppression[1]
Table 2: In Vivo Anti-inflammatory Effects of C. azarolus Extracts
Model SystemExtract & DoseMeasured ParameterResultReference
Carrageenan-Induced Paw Edema (Mice)Methanolic Extract (400 mg/kg)Paw Edema Inhibition42.28% reduction compared to control[7]
Acetic Acid-Induced Ulcerative Colitis (Rats)Berries Decoction Extract (100, 200, 400 mg/kg)Ulcer IndexSignificant Reduction[4]
"Berries Decoction Extract (400 mg/kg)C-Reactive Protein (CRP)Reduced from ~1.18 to ~0.73 µg/dl[4]
"Berries Decoction Extract (400 mg/kg)Alkaline Phosphatase (ALP)Reduced from ~161.5 to ~98.6 UI/L[4]

Detailed Experimental Protocols

This section outlines the methodologies employed in the cited studies to evaluate the anti-inflammatory properties of C. azarolus.

Preparation of Plant Extracts
  • Aqueous Decoction: Dried and powdered C. azarolus berries (1 g) are boiled in 10 mL of bi-distilled water for 5 minutes. The resulting decoction is then filtered through Whatman filter paper.[4]

  • Solvent Extraction (Ethanol, Methanol): Fresh leaves are dissolved and macerated in different solvents (distilled water, ethanol, or methanol). The mixtures are then filtered and concentrated to yield the respective extracts.[3]

In Vitro Anti-inflammatory Assay using Macrophages

This protocol is based on the methodology used for RAW 264.7 murine macrophages.[3]

  • Cell Culture: RAW 264.7 cells are cultured in DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Seeding: Cells are seeded in 12-well plates at a density of 1x10⁶ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with serum-free DMEM. Cells are then co-treated with Lipopolysaccharide (LPS) at 100 ng/mL and C. azarolus extract at various concentrations (e.g., 50 µg/mL and 100 µg/mL) for 24 hours. A positive control group is treated with LPS alone.

  • Analysis of Secreted Mediators (ELISA): After incubation, the cell culture supernatant is collected. The concentration of secreted prostaglandin E2 (PGE2) or cytokines (TNF-α, IL-6) is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3][6]

  • Analysis of Gene Expression (qRT-PCR): After removing the supernatant, total RNA is extracted from the cells. The RNA is reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) is then performed to measure the relative mRNA expression levels of pro-inflammatory genes, including COX-2, iNOS, IL-1α, IL-1β, IL-6, CCL3, and CCL4.[3]

experimental_workflow_in_vitro cluster_prep Cell Preparation cluster_treat Treatment Groups (24h Incubation) cluster_analysis Downstream Analysis start RAW 264.7 Macrophage Culture seed Seed cells in 12-well plates (1x10^6 cells/well) start->seed adhere Incubate for 24h to allow adherence seed->adhere control Control (Medium Only) adhere->control lps Positive Control (LPS @ 100 ng/mL) adhere->lps extract Test Group (LPS + C. azarolus Extract) adhere->extract supernatant Collect Supernatant lps->supernatant lysis Lyse Cells & Extract RNA lps->lysis extract->supernatant extract->lysis elisa ELISA Assay (PGE2, TNF-α, IL-6) supernatant->elisa qpcr qRT-PCR Analysis (COX-2, iNOS, Cytokine mRNA) lysis->qpcr

In Vitro Anti-inflammatory Experimental Workflow.
In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating acute inflammation.[5][7]

  • Animal Acclimatization: Mice are acclimatized to laboratory conditions for a week before the experiment.

  • Grouping and Treatment: Animals are divided into groups: a control group, a positive control group (e.g., receiving a standard anti-inflammatory drug), and test groups receiving different doses of C. azarolus extract (e.g., 400 mg/kg) via oral gavage.

  • Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw of each mouse to induce localized edema.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • Calculation: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the extract-treated groups with the control group.

In Vivo Acetic Acid-Induced Colitis Model

This model is used to assess the protective effects of substances against inflammatory bowel disease.[4]

  • Animal Model: Adult male Wistar rats are used.

  • Pretreatment: Rats are pretreated orally for 10 days with various doses of C. azarolus berries decoction extract (CAB-DE) (100, 200, and 400 mg/kg), a reference drug (sulfasalazine, 100 mg/kg), or vehicle (water).

  • Induction of Colitis: After an overnight fast, colitis is induced by a rectal infusion of 3% acetic acid.

  • Sample Collection and Analysis: 24 hours after induction, the animals are sacrificed. The colon is excised and examined macroscopically to determine the ulcer index. Blood samples are collected to measure inflammatory markers like C-reactive protein (CRP) and alkaline phosphatase (ALP). Colonic tissue can be used for histopathological examination and to measure oxidative stress markers.[4]

Molecular Mechanisms of Action

The anti-inflammatory effects of Crataegus azarolus are mediated through the modulation of key signaling pathways that regulate the inflammatory response. The primary mechanism involves the inhibition of the Toll-Like Receptor 4 (TLR4) signaling cascade, which leads to the suppression of the downstream NF-κB and MAPK pathways.

  • Inhibition of the NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated. IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the transcription factor NF-κB (p65/p50 dimer), allowing it to translocate to the nucleus.[8][9] In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, initiating the transcription of cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2 and iNOS.[3][8] Studies show that compounds from C. azarolus, such as Fupenzic acid, exert their anti-inflammatory effect by inhibiting this pathway, preventing the activation and nuclear translocation of NF-κB.[1] This leads to the observed downregulation of COX-2, iNOS, and pro-inflammatory cytokine expression.[1][3]

  • Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade activated by inflammatory stimuli.[8] This pathway involves a series of protein kinases that ultimately lead to the activation of other transcription factors, such as Activator Protein-1 (AP-1).[8][10] AP-1 works in concert with NF-κB to drive the expression of inflammatory mediators. Evidence suggests that phenolic compounds in plant extracts can regulate MAPK signaling, contributing to the overall anti-inflammatory effect.[8] By inhibiting both NF-κB and MAPK pathways, C. azarolus extracts can effectively shut down the cellular machinery responsible for producing inflammatory molecules.

signaling_pathway Proposed Anti-inflammatory Mechanism of Crataegus azarolus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inactive Complex Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Released Transcription Gene Transcription NFkB_active->Transcription Translocates & Binds DNA MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Activates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates AP1->Transcription Binds DNA Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Transcription->Mediators Leads to Production of Inhibitor Crataegus azarolus (Fupenzic Acid, Phenolics) Inhibitor->IKK Inhibits Inhibitor->NFkB_active Inhibits Translocation Inhibitor->MAPK Inhibits

Signaling pathways modulated by C. azarolus.

Conclusion

Crataegus azarolus demonstrates significant and multi-faceted anti-inflammatory activity, validated through both in vitro and in vivo experimental models. Its extracts effectively reduce the secretion and gene expression of key pro-inflammatory mediators, including cytokines, chemokines, PGE2, COX-2, and iNOS.[3] In animal models, these molecular effects translate to a notable reduction in acute inflammation and protection against inflammatory conditions like colitis.[4][7]

The primary mechanism of action involves the suppression of major inflammatory signaling cascades, particularly the NF-κB and MAPK pathways.[1][8] The rich phytochemical content, including flavonoids and triterpenes like Fupenzic acid, is responsible for this potent bioactivity. These findings underscore the potential of Crataegus azarolus as a valuable source for the discovery and development of novel anti-inflammatory agents. Further research should focus on isolating and characterizing additional active compounds and elucidating their precise molecular targets to fully harness their therapeutic potential.

References

Antimicrobial Effects of Azarole (Crataegus azarolus) Leaf and Fruit Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of extracts derived from the leaves and fruits of the Azarole plant (Crataegus azarolus). The document synthesizes findings on the phytochemical composition and antimicrobial efficacy of these extracts against a range of pathogenic microorganisms. Detailed experimental protocols are provided to facilitate the replication and extension of this research.

Introduction

Crataegus azarolus, a member of the Rosaceae family, has been traditionally used in folk medicine for various ailments.[1] Modern scientific investigations have begun to validate its therapeutic potential, particularly concerning its antimicrobial and antioxidant properties.[1][2] These properties are largely attributed to a rich composition of phytochemicals, including polyphenols, flavonoids, and tannins.[3][4] This guide focuses on the in vitro antimicrobial activities of Azarole leaf and fruit extracts, presenting quantitative data, detailed methodologies, and mechanistic insights to support further research and development in this area.

Phytochemical Composition

The antimicrobial activity of Crataegus azarolus extracts is closely linked to their rich phytochemical profile.[2] The primary bioactive components identified include polyphenols, flavonoids, and tannins.[3][4]

Table 1: Major Phytochemicals in Crataegus azarolus Extracts

Phytochemical ClassSpecific Compounds IdentifiedReported Biological ActivityReference
Polyphenols Gallic acid, Chlorogenic acid, Caffeic acid, EpicatechinAntioxidant, Antibacterial, Anti-inflammatory[5][6]
Flavonoids Quercetin, Rutin, Hyperoside, Isoquercitrin, NaringinAntioxidant, Antibacterial, Cardioprotective[1][2][5]
Tannins Proanthocyanidins (Condensed Tannins)Astringent, Antimicrobial, Antioxidant[4]

Antimicrobial Activity: Quantitative Data

Extracts from both the leaves and fruits of Crataegus azarolus have demonstrated significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. The fruit peel and leaves generally exhibit stronger inhibitory effects than the pulp.[1]

Table 2: Antibacterial Activity of Crataegus azarolus Leaf Extracts (Polyphenolic Extract)

Test MicroorganismInhibition Zone Diameter (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Reference
Staphylococcus aureus16.342.3242.32[1]
Streptococcus faecalis14.263.4963.49[1]
Staphylococcus epidermidis11.5--[1]
Pseudomonas aeruginosa8.2--[1]
Salmonella typhimurium7.3--[1]
Escherichia coli7.5--[1]

Table 3: Antibacterial Activity of Crataegus azarolus Fruit Peel Extracts (Polyphenolic Extract)

Test MicroorganismInhibition Zone Diameter (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Reference
Staphylococcus aureus14.159.3559.35[1]
Streptococcus faecalis13.5118.71118.71[1]
Staphylococcus epidermidis10.1--[1]
Pseudomonas aeruginosa7.5--[1]
Salmonella typhimurium7.1237.43>237.43[1]
Escherichia coli7.2237.43>237.43[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in assessing the antimicrobial properties of Crataegus azarolus extracts.

Preparation of Plant Extracts

A generalized protocol for the preparation of aqueous-alcoholic extracts from Azarole leaves and fruits is described below.[7][8]

  • Collection and Preparation of Plant Material : Collect fresh, healthy leaves and mature fruits of Crataegus azarolus. Wash the plant material thoroughly with distilled water to remove any debris. Separate the fruit peel and pulp from the seeds. Dry the leaves and fruit parts in a well-ventilated oven at 40-45°C for 24-48 hours until a constant weight is achieved.[9][10] Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction : Macerate 100 g of the powdered plant material in 500 mL of a solvent (e.g., 80% methanol or ethanol in distilled water) in a sealed flask.[7]

  • Incubation : Keep the mixture at room temperature for 24-72 hours with occasional shaking or stirring.

  • Filtration and Concentration : Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to remove the solvent.

  • Lyophilization : Freeze-dry the concentrated extract to obtain a powdered form. Store the dried extract in an airtight, light-protected container at 4°C until further use.

G Figure 1: General Workflow for Plant Extract Preparation A Plant Material Collection (Leaves/Fruits) B Washing and Drying (40-45°C) A->B C Grinding to Fine Powder B->C D Maceration with Solvent (e.g., 80% Methanol) C->D E Filtration D->E F Concentration (Rotary Evaporator) E->F G Lyophilization (Freeze-Drying) F->G H Storage at 4°C G->H

Caption: Figure 1: General Workflow for Plant Extract Preparation.

Phytochemical Screening

Qualitative phytochemical analysis is performed to identify the major classes of secondary metabolites present in the extracts.[2][11]

  • Test for Alkaloids : To 2 mg of extract, add a few drops of Dragendorff's reagent. The formation of an orange-red precipitate indicates the presence of alkaloids.[2]

  • Test for Flavonoids : To 2 mg of extract dissolved in methanol, add a few drops of concentrated hydrochloric acid and a small piece of magnesium ribbon. The appearance of a pink or magenta color suggests the presence of flavonoids.

  • Test for Tannins : To 2 mg of extract dissolved in water, add a few drops of 5% ferric chloride solution. A dark green or bluish-black coloration indicates the presence of tannins.[11]

  • Test for Saponins : Shake 5 mg of extract vigorously with 5 mL of distilled water in a test tube. The formation of a stable foam suggests the presence of saponins.

  • Test for Terpenoids (Salkowski Test) : To 2 mg of extract, add 2 mL of chloroform and 3 mL of concentrated sulfuric acid. A reddish-brown coloration at the interface indicates the presence of terpenoids.

Antimicrobial Susceptibility Testing

This method is used for the preliminary screening of antimicrobial activity.[5][12]

  • Preparation of Inoculum : Prepare a bacterial suspension of the test organism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates : Uniformly spread 100 µL of the bacterial suspension over the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.

  • Application of Extracts :

    • Well Diffusion : Aseptically punch wells (6 mm in diameter) into the agar and add a defined volume (e.g., 50-100 µL) of the extract solution (dissolved in a suitable solvent like DMSO) at a specific concentration.[5]

    • Disc Diffusion : Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the extract solution, allow the solvent to evaporate, and place the discs on the inoculated agar surface.[12]

  • Controls : Use a disc or well containing only the solvent as a negative control and a standard antibiotic disc as a positive control.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Measurement : Measure the diameter of the zone of inhibition (in mm) around each well or disc.

G Figure 2: Agar Well Diffusion Method Workflow A Prepare 0.5 McFarland Bacterial Suspension B Lawn Culture on Mueller-Hinton Agar A->B C Aseptically Punch Wells (6 mm diameter) B->C D Add Plant Extract (e.g., 50 µL) to Wells C->D E Incubate at 37°C for 18-24 hours D->E F Measure Zone of Inhibition (mm) E->F

Caption: Figure 2: Agar Well Diffusion Method Workflow.

This quantitative method determines the lowest concentration of an extract that inhibits visible microbial growth (MIC) and the lowest concentration that kills the microorganism (MBC).[13][14][15]

  • Preparation of Extract Dilutions : In a 96-well microtiter plate, perform serial two-fold dilutions of the plant extract in a suitable broth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.

  • Inoculation : Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls : Include a positive control well (broth with inoculum, no extract) and a negative control well (broth only).

  • Incubation : Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the extract in which no visible turbidity is observed. A growth indicator like resazurin can be added to aid in visualizing viability.

  • MBC Determination : Subculture 10-100 µL from the wells showing no visible growth (at and above the MIC) onto fresh MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation, indicating at least a 99.9% reduction in the initial inoculum.[4]

Mechanism of Antimicrobial Action

The antimicrobial activity of polyphenols, the major bioactive components in Crataegus azarolus extracts, is multifaceted.[16][17] The proposed mechanisms include:

  • Cell Membrane Disruption : Phenolic compounds can intercalate into the bacterial cell membrane, disrupting its integrity, increasing permeability, and causing the leakage of essential intracellular components.[18]

  • Enzyme Inhibition : Polyphenols can inhibit key bacterial enzymes, including those involved in nucleic acid synthesis and energy metabolism, by binding to their active sites or by non-specifically interacting with the proteins.[16]

  • Inhibition of Nucleic Acid Synthesis : Some flavonoids have been shown to inhibit DNA gyrase and RNA polymerase, thereby interfering with DNA replication and transcription.

  • Metal Ion Chelation : Flavonoids can chelate metal ions that are essential for bacterial growth and enzymatic activity.

G Figure 3: Proposed Antibacterial Mechanisms of Polyphenols cluster_0 Active Compounds cluster_1 Mechanisms of Action cluster_2 Cellular Effects A Polyphenols (from Azarole Extract) B Cell Membrane Disruption A->B C Enzyme Inhibition A->C D Inhibition of Nucleic Acid Synthesis A->D E Metal Ion Chelation A->E F Leakage of Cellular Components B->F G Metabolic Disruption C->G H Impaired DNA Replication and Transcription D->H I Nutrient Deprivation E->I J Bacterial Cell Death F->J G->J H->J I->J

Caption: Figure 3: Proposed Antibacterial Mechanisms of Polyphenols.

Conclusion and Future Directions

Extracts from the leaves and fruits of Crataegus azarolus demonstrate significant antimicrobial properties, primarily attributed to their high content of polyphenols and flavonoids. This guide provides the foundational data and methodologies to support further investigation into these natural products. Future research should focus on the isolation and characterization of individual bioactive compounds, elucidation of their specific mechanisms of action, and in vivo studies to evaluate their therapeutic potential. The development of standardized extracts could lead to novel antimicrobial agents for application in the pharmaceutical and food industries.

References

In Vitro Anticancer Activity of Crataegus azarolus Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activities of extracts derived from Crataegus azarolus, commonly known as the Azarole hawthorn. The following sections detail the cytotoxic and pro-apoptotic effects of these extracts on various cancer cell lines, outline the experimental protocols used in key studies, and summarize the quantitative data and implicated signaling pathways.

Overview of Anticancer Activity

Extracts from the leaves and other aerial parts of Crataegus azarolus have demonstrated significant antiproliferative and pro-apoptotic effects in several in vitro cancer models.[1][2][3] The anticancer activity is attributed to the rich phytochemical composition of the plant, which includes polyphenols and flavonoids.[4][5] Studies have primarily investigated ethyl acetate, methanolic, and acetone extracts, revealing their potential to induce cell death and inhibit the growth of cancer cells.[1][2][6]

Data on Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of various Crataegus azarolus extracts have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). This data is crucial for comparing the potency of different extracts and for selecting promising candidates for further investigation.

Extract TypeCancer Cell LineAssayIC50 Value (µg/mL)Duration of TreatmentReference
Methanolic Leaf ExtractAGS (Gastric Adenocarcinoma)MTT293.748 hours[2][6]
Acetone Leaf ExtractAGS (Gastric Adenocarcinoma)MTT576.648 hours[2][6]
Water/Ethanol ExtractHepG2 (Hepatocellular Carcinoma) & THP-1 (Monocytes) Co-cultureMTT17824 hours[7]

Experimental Protocols

The following sections describe the methodologies employed in the cited research to evaluate the anticancer properties of Crataegus azarolus extracts.

Preparation of Plant Extracts

A common starting point for investigating the bioactivity of Crataegus azarolus is the preparation of extracts from its leaves or other aerial parts.

  • General Procedure :

    • Air-dry the plant material (e.g., leaves) at room temperature.

    • Grind the dried plant material into a fine powder.

    • Macerate the powder in a solvent (e.g., ethyl acetate, methanol, acetone, or an aqueous-alcoholic mixture) for a specified period with agitation.[2][5]

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Store the dried extract at a low temperature (e.g., -20°C) until use.

Cell Culture and Treatment

The prepared extracts are then tested on cancer cell lines, which are cultured under controlled laboratory conditions.

  • Cell Lines :

    • HT-29 and HCT-116 : Human colorectal carcinoma cell lines.[1]

    • AGS : Human gastric adenocarcinoma cell line.[2]

    • HepG2 : Human hepatocellular carcinoma cell line.[7]

  • Culture Conditions : Cells are typically grown in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol :

    • Seed the cells in multi-well plates at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours.

    • Treat the cells with various concentrations of the Crataegus azarolus extract for a specified duration (e.g., 24 or 48 hours).[2][7]

Cytotoxicity and Viability Assays

These assays are fundamental to determining the effect of the extracts on cancer cell proliferation and survival.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay :

    • After the treatment period, add MTT solution to each well and incubate for a few hours.

    • Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[7]

Apoptosis Assays

To understand the mechanism of cell death induced by the extracts, various assays are used to detect apoptosis (programmed cell death).

  • DNA Fragmentation Analysis :

    • Extract genomic DNA from both treated and untreated cells.

    • Analyze the DNA using agarose gel electrophoresis.

    • Apoptotic cells will show a characteristic "ladder" pattern due to the cleavage of DNA into fragments of specific sizes.[1]

  • Flow Cytometry for Sub-G1 Peak Analysis :

    • Harvest the cells and fix them in ethanol.

    • Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer.

    • Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak in the DNA histogram.[1]

  • Analysis of Mitochondrial Membrane Potential (ΔΨm) :

    • Stain the cells with a lipophilic cationic dye (e.g., JC-1 or Rhodamine 123).

    • In healthy cells, these dyes accumulate in the mitochondria, emitting a strong fluorescence.

    • In apoptotic cells, the loss of mitochondrial membrane potential prevents the accumulation of the dye, leading to a decrease in fluorescence.[1]

    • The change in fluorescence is measured using flow cytometry or a fluorescence microscope.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures and the molecular pathways affected by Crataegus azarolus extracts.

Experimental Workflow

Experimental_Workflow cluster_preparation Extract Preparation cluster_invitro In Vitro Studies cluster_assays Biological Assays plant_material Crataegus azarolus (Leaves/Aerial Parts) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) drying->extraction concentration Concentration (Rotary Evaporation) extraction->concentration treatment Treatment with Extract concentration->treatment cell_culture Cancer Cell Culture (e.g., HT-29, AGS) cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assays (DNA Fragmentation, Sub-G1 Peak) treatment->apoptosis molecular Molecular Analysis (Western Blot) treatment->molecular

Caption: General workflow for in vitro anticancer evaluation of Crataegus azarolus extracts.

Signaling Pathway of Apoptosis Induction

Apoptosis_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_execution Execution Phase cluster_cell_cycle Cell Cycle Regulation extract Crataegus azarolus Ethyl Acetate Extract caspase8 Caspase-8 Cleavage (Activation) extract->caspase8 induces mito_pot Loss of Mitochondrial Potential extract->mito_pot p21 p21 Expression (Upregulation) extract->p21 parp PARP Cleavage caspase8->parp activates cleavage of apoptosis Apoptosis caspase8->apoptosis dna_frag DNA Fragmentation parp->dna_frag mito_pot->apoptosis p53 p53 Independent p21->p53

Caption: Proposed mechanism of apoptosis induction by C. azarolus ethyl acetate extract.

Molecular Mechanisms of Action

Crataegus azarolus extracts induce cancer cell death primarily through the extrinsic pathway of apoptosis.[1][3] This is supported by the observed cleavage and activation of caspase-8, a key initiator caspase in this pathway.[1] Downstream events include the cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of executioner caspases, which leads to DNA fragmentation and ultimately, cell death.[1][3]

Interestingly, the pro-apoptotic effect is associated with a loss of mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway.[1] However, the levels of the anti-apoptotic protein Bcl-2 remain unchanged, while the pro-apoptotic protein Bax is surprisingly decreased, suggesting a complex interplay between the extrinsic and intrinsic pathways that warrants further investigation.[1][3]

Furthermore, the ethyl acetate extract of Crataegus azarolus has been shown to enhance the expression of the cell cycle inhibitor p21 in a p53-independent manner.[1][3] This upregulation of p21 likely contributes to the observed cell cycle arrest and antiproliferative effects.

Conclusion and Future Directions

The in vitro evidence strongly suggests that extracts of Crataegus azarolus possess significant anticancer properties, primarily mediated through the induction of apoptosis via the extrinsic pathway and modulation of cell cycle regulatory proteins. The quantitative data, though limited, indicates that different solvent extracts exhibit varying potencies against different cancer cell lines.

Future research should focus on:

  • Bioassay-guided fractionation to identify the specific bioactive compounds responsible for the observed anticancer effects.

  • In-depth mechanistic studies to further elucidate the complex signaling networks involved, particularly the crosstalk between the extrinsic and intrinsic apoptotic pathways.

  • In vivo studies using animal models to validate the in vitro findings and assess the therapeutic potential of Crataegus azarolus extracts in a more complex biological system.

  • Standardization of extracts to ensure consistent potency and facilitate the development of a potential phytopharmaceutical product.

This guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of Crataegus azarolus in oncology. The promising in vitro results highlight the importance of further investigating this natural product as a source for novel anticancer agents.

References

The Pharmacological Landscape of Crataegus azarolus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crataegus azarolus L., commonly known as the Azarole or Mediterranean Hawthorn, is a species belonging to the Rosaceae family, native to the Mediterranean basin. For centuries, its fruits, leaves, and flowers have been integral to traditional medicine, primarily for the management of cardiovascular and inflammatory conditions. Modern scientific investigation has sought to validate these ethnobotanical uses, revealing a complex interplay of bioactive compounds responsible for a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological properties of C. azarolus, tailored for researchers, scientists, and drug development professionals. It synthesizes current knowledge on its phytochemical composition, mechanisms of action, and quantitative biological data, presenting detailed experimental protocols and pathway visualizations to facilitate further research and development.

Phytochemical Composition

The therapeutic potential of C. azarolus is attributed to its rich and diverse phytochemical profile. The primary bioactive constituents are polyphenols, including flavonoids, phenolic acids, and proanthocyanidins, alongside various triterpenes. The concentration of these compounds can vary significantly depending on the part of the plant used (fruit, leaf, or flower), geographical origin, and harvest time.

Key identified compounds include:

  • Flavonoids: Hyperoside, isoquercitrin, rutin, vitexin, vitexin 2"-O-rhamnoside, quercetin, and epicatechin are among the most abundant flavonoids. These compounds are renowned for their antioxidant and anti-inflammatory effects.

  • Phenolic Acids: Chlorogenic acid, salicylic acid, and ellagic acid contribute significantly to the plant's antioxidant capacity.

  • Triterpenes: Ursolic acid, 3β-O-acetyl ursolic acid, and fupenzic acid have been isolated and shown to possess anti-inflammatory, antihyperlipidemic, and cytotoxic properties.

  • Oligomeric Proanthocyanidins (OPCs): These polymers of catechin and epicatechin are major contributors to the cardioprotective effects of Crataegus species.

Table 1: Key Bioactive Compounds in Crataegus azarolus

Compound Class Specific Compound Plant Part(s) Reference(s)
Flavonoids Hyperoside Leaves, Fruit Peel, Flowers [1][2]
Isoquercitrin Leaves
Rutin Leaves, Flowers [1][2]
(-)-Epicatechin Fruit Pulp
Vitexin Flowers [1]
Vitexin 2''-O-rhamnoside Flowers [1]
Phenolic Acids Chlorogenic Acid Flowers, Berries [3]
Protocatechuic Acid Berries [3]
Salicylic Acid Leaves [4]
Ellagic Acid Leaves [4]
Triterpenes Ursolic Acid Leaves [4]
3β-O-acetyl ursolic acid Leaves [4]

| | Fupenzic Acid | Leaves | |

Pharmacological Properties

Antioxidant Activity

The potent antioxidant capacity of C. azarolus is a cornerstone of its pharmacological profile, enabling it to counteract oxidative stress, a key pathological factor in numerous chronic diseases. This activity is primarily attributed to its high content of phenolic compounds, which can donate hydrogen atoms or electrons to neutralize free radicals.

Table 2: Quantitative Antioxidant Activity of Crataegus azarolus Extracts

Assay Plant Part & Extract Result (IC50 / Value) Reference(s)
DPPH Radical Scavenging Leaves (Methanolic) IC50: 20.96 µg/mL [3]
DPPH Radical Scavenging Berries (Decoction) IC50: 164.17 µg/mL [5]
DPPH Radical Scavenging Flowers (Ethyl Acetate) IC50: 21 µg/mL [6]
ABTS Radical Scavenging Berries (Decoction) IC50: 101.21 µg/mL [7]
Ferric Reducing Antioxidant Power (FRAP) Fruit 0.32–1.84 mmol Fe++/g dw

| Metal (Fe2+) Chelating | Flowers (Ethyl Acetate) | IC50: 25 µg/mL |[6] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the free-radical scavenging activity of plant extracts.[4][8][9][10]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in an amber bottle in the dark at 4°C.

    • Prepare a stock solution of the C. azarolus extract in methanol. Create a series of dilutions from this stock to obtain a range of concentrations for testing (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Prepare a standard antioxidant solution (e.g., Ascorbic Acid or Trolox) at the same concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each extract dilution to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • For the blank, mix 100 µL of each extract dilution with 100 µL of methanol to correct for any absorbance from the extract itself.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of all wells at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] * 100

    • Plot the % inhibition against the extract concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) using regression analysis.

G Workflow for DPPH Antioxidant Assay prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Extract + DPPH in 96-well plate prep_dpph->mix prep_extract Prepare Serial Dilutions of C. azarolus Extract prep_extract->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate G NF-κB Anti-inflammatory Signaling Pathway cluster_extra cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates Crataegus C. azarolus Bioactives (e.g., Fupenzic Acid) IKK IKK Complex Crataegus->IKK Inhibits TLR4->IKK IkB IκB IKK->IkB Phosphorylates (P) for degradation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB Binds & Inhibits NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Promotes Transcription G Proposed Mechanism of Antihypertensive Effect Crataegus C. azarolus (Polyphenols) Antioxidant Increased Antioxidant Enzyme Activity (SOD, GR) Crataegus->Antioxidant Endothelium Endothelial Cells Crataegus->Endothelium Acts on ROS Decreased Reactive Oxygen Species (ROS) Antioxidant->ROS Reduces NO Increased Nitric Oxide (NO) Bioavailability ROS->NO NO degradation Endothelium->NO Produces VSMC Vascular Smooth Muscle Cells (VSMC) NO->VSMC Diffuses to Relaxation Relaxation VSMC->Relaxation Induces BP Reduced Blood Pressure Relaxation->BP G Workflow for α-Amylase Inhibition Assay reagents Prepare: 1. C. azarolus Extract 2. α-Amylase Solution 3. Starch Solution pre_incubate Pre-incubate Extract + α-Amylase (10 min) reagents->pre_incubate add_starch Add Starch (Initiate Reaction) pre_incubate->add_starch incubate Incubate 20 min at 37°C add_starch->incubate stop_rxn Add DNSA Reagent & Heat (5 min) incubate->stop_rxn measure Measure Absorbance at 540 nm stop_rxn->measure calculate Calculate % Inhibition and IC50 Value measure->calculate G Workflow for MTT Antiproliferative Assay seed_cells Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 treat Treat with C. azarolus Extract (24-72h) incubate1->treat add_mtt Add MTT Reagent treat->add_mtt incubate2 Incubate 3-4h (Formazan Formation) add_mtt->incubate2 solubilize Remove Medium, Add DMSO to Dissolve Formazan Crystals incubate2->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate % Viability and IC50 Value measure->calculate

References

Identification of Secondary Metabolites in Crataegus azarolus: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crataegus azarolus L., commonly known as the azarole or Mediterranean medlar, is a species of hawthorn that has been a subject of significant phytochemical interest. Belonging to the Rosaceae family, this plant is cultivated for its fruits and leaves, which are not only consumed but also utilized in traditional medicine for various ailments.[1] The therapeutic potential of C. azarolus is largely attributed to its rich and diverse profile of secondary metabolites.[2] These bioactive compounds, including polyphenols, flavonoids, and terpenoids, have demonstrated a range of pharmacological activities, such as antioxidant, anti-inflammatory, cardioprotective, and antimicrobial effects.[2][3] This technical guide provides an in-depth overview of the identified secondary metabolites in C. azarolus, with a focus on quantitative data, detailed experimental protocols for their identification, and visual representations of analytical workflows.

Phytochemical Composition: A Quantitative Overview

The concentration and composition of secondary metabolites in Crataegus azarolus can vary depending on the plant part (fruit, leaves, flowers, or twigs), geographical origin, stage of maturity, and the extraction method employed.[4][5] The following tables summarize the quantitative data on the major classes of secondary metabolites identified in different parts of the plant.

Table 1: Total Phenolic, Flavonoid, and Tannin Content in Crataegus azarolus

Plant PartTotal PolyphenolsTotal FlavonoidsTotal TanninsCondensed TanninsReference
Berries (Decoction Extract) 107.7 ± 1.43 mg GAE/g DM21.89 ± 3.35 mg TAE/g DM18.41 ± 0.34 mg TAE/g DM6.09 ± 0.62 mg C/g DM[1]
Fruit Pulp 17.95 mg GAE/g DM11.83 mg QE/g DM-2.24 mg CE/g DM[5]
Twigs (C. azarolus) --6.29 mg CA/g DW-[6]
Twigs (C. monogyna) --8.11 mg CA/g DW-[6]
Leaves 3.68 mg GAE/g-3.03 mg/kg-[7]
Steam 1.92 mg GAE/g-2.87 mg/kg-[7]
Seed 0.98 mg GAE/g-1.10%-[7]

GAE: Gallic Acid Equivalents; TAE: Tannic Acid Equivalents; QE: Quercetin Equivalents; CE: Catechin Equivalents; CA: Catechin Equivalents; DM: Dry Matter; DW: Dry Weight.

Table 2: Phenolic Compounds Identified in Crataegus azarolus Berries Decoction Extract by LC-ESI-MS [1]

CompoundConcentration (ppm)
Chlorogenic acid406,975
Hyperoside (quercetin-3-o-galactoside)140,949
Protocatechuic acid-

Note: The original source identifies eight phenolic compounds but provides specific concentration data for the two main components.

Table 3: Phenolic Acids and Flavonoids in Methanolic Leaf Extract of C. azarolus var. eu-azarolus by RP-HPLC [3]

CompoundPercentage of Total Composition
Phenolic Acids (at λ=280 nm)
Salicylic acid11.91%
Ellagic acid9.78%
Flavonoids (at λ=280 nm)
Catechin-
Flavonoids (at λ=330 nm)
Rutin6.50%

Note: The study identified 11 components at 280 nm (37.73% of total composition, with 8 being phenolic acids) and 7 components at 330 nm (6 being flavonoidal).

Table 4: Flavonoid Content in Leaves of Two Crataegus azarolus Genotypes from Iraqi Kurdistan by RP-HPLC [8][9]

FlavonoidZalan Genotype (%)Qaradax Genotype (%)
Hypersoide28.1230.26
Vitexin-rahmnose30.3018.00

Table 5: Major Phenolic Compounds in Twigs of Crataegus azarolus by HPLC [10][11]

CompoundPercentage
Gallic acid25%
Catechin17.70%
Kaempferol14.40%

Experimental Protocols for Metabolite Identification

The identification and quantification of secondary metabolites in Crataegus azarolus involve a series of systematic experimental procedures, including extraction, phytochemical screening, and chromatographic and spectroscopic analyses.

The choice of extraction method and solvent significantly influences the yield and profile of the extracted secondary metabolites.[1]

  • Decoction: This method is often used for extracting water-soluble compounds. Plant material (e.g., berries) is boiled in water for a specific duration, followed by filtration and concentration of the extract.[1]

  • Maceration: Powdered plant material (e.g., twigs) is soaked in a solvent mixture (e.g., 45% acetone, 45% methanol, and 10% distilled water) at room temperature for an extended period (e.g., 20 hours) with continuous agitation. The resulting mixture is then centrifuged, filtered, and the solvent is evaporated.[10]

  • Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction efficiency. Plant material is mixed with a solvent (e.g., aqueous-alcoholic solution) and subjected to ultrasonication. This method is often compared with conventional methods like magnetic stirring.[12]

  • Solvent Extraction for HPLC Analysis: For detailed chemical profiling, samples (e.g., leaves) are often dissolved in a solvent like methanol, agitated in an ultrasonic bath, filtered, and then pre-concentrated before injection into an HPLC system.[8]

Preliminary phytochemical screening provides qualitative information about the presence of different classes of secondary metabolites.

  • Total Polyphenol Content: The Folin-Ciocalteu method is widely used. The extract is mixed with Folin-Ciocalteu reagent, and after a specific incubation time, sodium carbonate solution is added. The absorbance of the resulting blue-colored solution is measured spectrophotometrically (e.g., at 765 nm). The total polyphenol content is typically expressed as gallic acid equivalents (GAE).[13]

  • Total Flavonoid Content: The aluminum trichloride (AlCl₃) colorimetric method is commonly employed. The extract is mixed with a methanolic AlCl₃ solution, and after incubation, the absorbance is measured (e.g., at 430 nm or 415 nm). The flavonoid content is often expressed as quercetin equivalents (QE) or tannic acid equivalents (TAE).[1][13]

  • Total and Condensed Tannin Content:

    • Total Tannins: The Folin-Ciocalteu method can also be adapted to measure total tannins. The extract is reacted with Folin-Ciocalteu reagent and sodium carbonate, and the absorbance is read at 730 nm. Results are expressed as tannic acid equivalents (TAE).[1]

    • Condensed Tannins: The vanillin-HCl method is a standard procedure. The extract is mixed with a methanolic vanillin solution and concentrated HCl. The absorbance is measured at 500 nm, and the content is expressed as catechin equivalents (CE).[1]

For the separation, identification, and quantification of individual secondary metabolites, advanced analytical techniques are indispensable.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is a powerful tool for separating and quantifying phenolic compounds.

    • System: An HPLC system typically consists of a pump, an injector, a column (e.g., C18), and a detector (e.g., Diode Array Detector - DAD).[13]

    • Mobile Phase: A gradient elution is often used, with a mixture of solvents like water with formic acid (Solvent A) and acetonitrile/methanol (Solvent B).[13]

    • Detection: The DAD allows for the detection of compounds at multiple wavelengths (e.g., 280 nm for phenolic acids and 330 nm for flavonoids), aiding in their identification.[3][13]

  • Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): This technique couples the separation power of LC with the mass analysis capabilities of MS, enabling the precise identification of compounds based on their mass-to-charge ratio.

    • Procedure: A filtered solution of the extract is injected into the LC-MS system. The compounds are separated on the LC column and then ionized using an electrospray ionization (ESI) source before entering the mass spectrometer.[1]

    • Ionization Mode: The ESI source can be operated in either positive or negative ionization mode, depending on the nature of the compounds being analyzed. For phenolic compounds, the negative ionization mode is common.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is primarily used for the analysis of volatile organic compounds (VOCs). The volatile fraction of the plant material is separated on a GC column and subsequently identified by mass spectrometry.[2]

Visualizing the Analytical Workflow

The following diagrams, created using the DOT language, illustrate the key experimental workflows for the identification of secondary metabolites in Crataegus azarolus.

Experimental_Workflow_for_Phytochemical_Analysis cluster_extraction Extraction cluster_screening Phytochemical Screening cluster_analysis Chromatographic & Spectroscopic Analysis start Plant Material (Crataegus azarolus) decoction Decoction start->decoction Select Method maceration Maceration start->maceration Select Method uae Ultrasonic-Assisted Extraction start->uae Select Method total_phenols Total Phenols (Folin-Ciocalteu) decoction->total_phenols total_flavonoids Total Flavonoids (AlCl3 method) decoction->total_flavonoids total_tannins Total & Condensed Tannins (Folin-Ciocalteu & Vanillin-HCl) decoction->total_tannins hplc HPLC-DAD decoction->hplc lcms LC-ESI-MS decoction->lcms gcms GC-MS decoction->gcms maceration->total_phenols maceration->total_flavonoids maceration->total_tannins maceration->hplc maceration->lcms maceration->gcms uae->total_phenols uae->total_flavonoids uae->total_tannins uae->hplc uae->lcms uae->gcms end Identification & Quantification of Secondary Metabolites total_phenols->end total_flavonoids->end total_tannins->end hplc->end lcms->end gcms->end

Caption: General workflow for the extraction and analysis of secondary metabolites.

HPLC_Analysis_Workflow start Plant Extract filtration Filtration (e.g., 0.45 µm filter) start->filtration injection Injection into HPLC System filtration->injection separation Separation on RP-C18 Column injection->separation detection Detection by Diode Array Detector (DAD) separation->detection data_analysis Data Analysis (Chromatogram Processing) detection->data_analysis quantification Quantification using Standard Curves data_analysis->quantification result Identified & Quantified Phenolic Compounds quantification->result

Caption: Detailed workflow for HPLC-DAD analysis of phenolic compounds.

Conclusion

Crataegus azarolus is a rich source of a wide array of secondary metabolites, with significant therapeutic potential. The identification and quantification of these compounds are crucial for understanding their pharmacological effects and for the development of new drugs and nutraceuticals. This guide provides a comprehensive summary of the current knowledge on the phytochemical profile of C. azarolus, along with detailed experimental protocols and visual workflows to aid researchers and professionals in this field. The variability in metabolite content highlights the importance of standardized extraction and analytical methods for ensuring the quality and efficacy of C. azarolus-derived products. Further research is warranted to explore the full spectrum of bioactive compounds in this promising medicinal plant and to elucidate their mechanisms of action.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Flavonoids in Azarole (Crataegus azarolus)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the identification and quantification of major flavonoids in Azarole (Crataegus azarolus) using reverse-phase high-performance liquid chromatography (RP-HPLC). Azarole, a species of hawthorn, is rich in bioactive flavonoids such as vitexin, hyperoside, and rutin, which are known for their potential cardiovascular benefits.[1] This document outlines the necessary steps for sample preparation, standard preparation, and HPLC analysis, and includes a summary of reported quantitative data. Additionally, it presents a visual representation of the experimental workflow and a key signaling pathway associated with the cardioprotective effects of Crataegus flavonoids.

Introduction

Crataegus azarolus, commonly known as Azarole or Mediterranean medlar, is a plant species whose leaves, flowers, and fruits have been utilized in traditional medicine, particularly for cardiovascular ailments.[1] The therapeutic properties of Crataegus species are largely attributed to their rich profile of polyphenolic compounds, especially flavonoids.[1][2] Key flavonoids identified in Azarole include vitexin, vitexin-2"-O-rhamnoside, hyperoside, rutin, and quercetin.[1][3] Accurate and reliable quantification of these compounds is crucial for the standardization of herbal preparations, quality control, and further pharmacological research.

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of flavonoids in complex plant matrices.[4] This application note details a robust RP-HPLC method suitable for the analysis of flavonoids in Azarole extracts.

Experimental Protocols

Sample Preparation

This protocol describes the extraction of flavonoids from Azarole plant material (leaves or fruits) for HPLC analysis.

  • Drying: Dry the collected Azarole leaves or fruits in an oven at 50°C for approximately 18-24 hours until a constant weight is achieved.[3]

  • Grinding: Grind the dried plant material into a fine powder (to pass through a 30-40 mesh screen) using a wiley mill or a suitable grinder.[3] Store the powder in an airtight container at 4°C, protected from light.[3]

  • Extraction:

    • Weigh 10 g of the dried powder into a flask.

    • Add 30 mL of methanol.[3]

    • Place the flask in an ultrasonic bath for 30 minutes to facilitate the extraction of flavonoids.[3]

  • Filtration: Filter the extract through a Whatman No. 1 filter paper. For HPLC analysis, further filter the extract through a 0.45 µm membrane filter to remove fine particulates.[5]

  • Concentration (Optional): The extract can be concentrated using a rotary evaporator or a stream of nitrogen if higher concentrations are needed. Reconstitute the dried extract in a known volume of the mobile phase.[3]

  • Injection: The filtered extract is now ready for injection into the HPLC system.

Standard Preparation

For quantitative analysis, it is essential to prepare standard solutions of known flavonoid compounds.

  • Stock Solutions: Prepare individual stock solutions of flavonoid standards (e.g., hyperoside, vitexin, rutin, quercetin) at a concentration of 100 mg/L in HPLC-grade methanol.[6]

  • Working Standards: From the stock solutions, prepare a series of working standard solutions by serial dilution with methanol to create a calibration curve. A typical concentration range would be 10, 20, 30, 40, and 50 mg/L.[6]

  • Storage: Store all standard solutions at 4°C in amber vials to prevent degradation.

HPLC System and Conditions

The following HPLC conditions are recommended for the analysis of Azarole flavonoids.

ParameterRecommended Setting
HPLC System Waters 2695 Alliance HPLC system or equivalent
Detector Photodiode Array (PDA) or UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min, 10-20% B; 10-40 min, 20-40% B; 40-55 min, 40-60% B; 55-60 min, 60-10% B
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 280 nm and 360 nm (or scan from 200-400 nm with PDA)

Data Presentation: Quantitative Flavonoid Content

The following table summarizes the quantitative data of major flavonoids found in Crataegus azarolus as reported in the literature. The concentrations can vary based on the plant part, geographical origin, and harvest time.

FlavonoidPlant PartConcentration / Percentage (% w/w)Reference
HyperosideLeaves30.26%[3][8]
Vitexin-rhamnosideLeaves18.00%[3][8]
QuercetinFruits18.24%[3][8]
KaempferolFruits16.59%[3][8]
ApigeninFruits11.98%[3][8]
RutinFruits & Leaves2.9% (in C. azarolus)[1]
VitexinFruits & Leaves1.7% (in C. azarolus)[1]

Visualizations: Workflow and Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of flavonoids from Azarole.

G Experimental Workflow for HPLC Analysis of Azarole Flavonoids cluster_sample_prep Sample Preparation cluster_analysis Analysis A Plant Material Collection (Leaves/Fruits) B Drying (50°C, 18-24h) A->B C Grinding (30-40 mesh powder) B->C D Solvent Extraction (Methanol + Ultrasonication) C->D E Filtration (0.45 µm filter) D->E F HPLC Injection E->F G Chromatographic Separation (C18 Column, Gradient Elution) F->G H UV/PDA Detection G->H I Data Acquisition & Processing (Chromatogram Analysis) H->I J Quantification (Comparison with Standards) I->J

Caption: Workflow from sample preparation to quantitative analysis.
Signaling Pathway Diagram

Crataegus flavonoids, such as hyperoside, have demonstrated cardioprotective effects. One of the proposed mechanisms involves the activation of the PI3K/Akt signaling pathway.[9] This pathway plays a crucial role in promoting cell survival and function. Activation of this pathway by Crataegus flavonoids can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which improves vascular function.[7][8]

G Cardioprotective Signaling Pathway of Crataegus Flavonoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm flavonoids Crataegus Flavonoids (e.g., Hyperoside) receptor Receptor flavonoids->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt (Protein Kinase B) pi3k->akt Activates enos eNOS (endothelial Nitric Oxide Synthase) akt->enos Phosphorylates & Activates bad Bad akt->bad Phosphorylates & Inhibits no Nitric Oxide (NO) enos->no Produces V Vasodilation no->V P Platelet Aggregation Inhibition no->P apoptosis Apoptosis (Cell Death) bad->apoptosis

Caption: PI3K/Akt signaling pathway activated by Crataegus flavonoids.

Conclusion

The HPLC method detailed in this application note is a reliable and effective tool for the quantification of major flavonoids in Crataegus azarolus. The provided protocols for sample and standard preparation, along with the specified HPLC conditions, offer a solid foundation for researchers in natural product chemistry, pharmacology, and quality control. The consistent analysis of these bioactive compounds is essential for understanding their therapeutic potential and ensuring the quality and efficacy of Azarole-based products.

References

Application Notes and Protocols for the Extraction of Polyphenols from Crataegus azarolus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods for extracting polyphenols from Crataegus azarolus, commonly known as azarole or Mediterranean medlar. The protocols detailed below are based on scientific literature and are intended to guide researchers in the efficient extraction of these bioactive compounds for further study and development.

Crataegus azarolus is a rich source of polyphenols, including flavonoids, proanthocyanidins, and phenolic acids, which are known for their antioxidant properties and potential health benefits, particularly in cardiovascular health.[1][2] The choice of extraction method and solvent system is critical for maximizing the yield and preserving the integrity of these compounds. This document outlines both conventional and advanced extraction techniques, providing detailed protocols and comparative data to assist in methodological selection.

Overview of Plant Material and Preparation

Polyphenols can be extracted from various parts of the Crataegus azarolus plant, including the fruits, leaves, and flowers.[3] The concentration and composition of polyphenols can vary depending on the plant part, variety (e.g., yellow-fruited C. azarolus var. aronia or red-fruited C. azarolus var. eu-azarolus), and stage of maturity.[4][5]

General Preparation Protocol:

  • Collection: Harvest the desired plant material (fruits, leaves, or flowers) at the appropriate stage of development. For instance, floral buds have been shown to contain higher levels of phenols, proanthocyanidins, and flavonoids compared to opened flowers.[4][5]

  • Drying: To prevent enzymatic degradation and preserve the bioactive compounds, the plant material should be dried promptly. Freeze-drying is often preferred as it tends to retain a higher concentration of polyphenols compared to methods like microwave drying.[6][7] Air-drying in a ventilated oven at a controlled temperature (e.g., 40°C) is also a common practice.[8]

  • Grinding: Once dried, the material should be ground into a fine powder to increase the surface area for efficient solvent extraction.[7] The particle size can be a critical parameter in extraction efficiency.[9]

Extraction Techniques and Protocols

The selection of an extraction technique depends on factors such as the target polyphenol class, available equipment, and desired scale of extraction. Traditional methods are often simple and require minimal specialized equipment, while advanced techniques can offer higher efficiency and reduced extraction times.[10][11][12]

Conventional Extraction Methods

a) Maceration

Maceration is a simple solid-liquid extraction technique that involves soaking the plant material in a solvent for a specified period with occasional agitation.

  • Protocol for Maceration:

    • Weigh the powdered plant material (e.g., 10 g).

    • Place the powder in a sealed container (e.g., an Erlenmeyer flask).

    • Add the extraction solvent (e.g., 80% methanol or 80% acetone) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).[13]

    • Seal the container and allow it to stand at room temperature for a period ranging from 24 to 72 hours, with periodic shaking.[12][13]

    • After the maceration period, separate the extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper).

    • The extraction process can be repeated on the residue to maximize yield.

    • Combine the filtrates and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

b) Decoction

Decoction involves boiling the plant material in water to extract water-soluble polyphenols. This method is particularly common in traditional medicine preparations.[14]

  • Protocol for Decoction:

    • Place the dried, powdered plant material (e.g., 100 g of C. azarolus berries) in a suitable vessel.[8]

    • Add distilled water (e.g., 1 liter).

    • Bring the mixture to a boil and then simmer for a specified period (e.g., 30 minutes).

    • Allow the mixture to cool to room temperature.

    • Filter the decoction to remove solid plant material.

    • The resulting aqueous extract can be used directly or lyophilized (freeze-dried) to obtain a solid powder.[8]

Advanced Extraction Methods

a) Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material. This disrupts the cell structure and enhances the release of intracellular compounds into the solvent, leading to shorter extraction times and increased efficiency.[15][16][17]

  • Optimized Protocol for Anthocyanin Extraction from C. azarolus Fruits: [15]

    • Sample Preparation: Use powdered fruit with a particle size of < 63 µm.

    • Solvent: Prepare a 74.45% methanol in water solution.

    • Extraction:

      • Mix the powdered fruit with the solvent at a solid-to-solvent ratio of 800 mg / 10 mL.

      • Place the mixture in an ultrasonic bath.

      • Apply sonication at an amplitude of 78.46% for 4.5 minutes.

    • Recovery:

      • Centrifuge the mixture to pellet the solid material.

      • Collect the supernatant containing the extracted anthocyanins.

      • Evaporate the solvent to obtain the crude extract.

b) Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and the plant material, causing the plant cells to rupture due to increased internal pressure. This rapid heating leads to a significantly faster extraction process compared to conventional methods.[9][16]

  • General Protocol for Polyphenol Extraction using MAE:

    • Place the powdered plant material (e.g., leaves and flowers of Crataegus species) in a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., 50% ethanol) at a solvent-to-plant ratio of 20 mL/g.[9]

    • Seal the vessel and place it in a microwave extraction system.

    • Apply microwave irradiation at a controlled temperature (e.g., 60°C) for a short duration (e.g., 10 minutes) with stirring.[9]

    • After extraction, allow the vessel to cool.

    • Filter the extract to separate the solid residue.

    • Remove the solvent from the filtrate to yield the crude polyphenol extract.

Quantitative Data on Polyphenol Content

The efficiency of different extraction methods and solvents is typically evaluated by quantifying the total phenolic content (TPC), total flavonoid content (TFC), and in some cases, specific classes like proanthocyanidins or anthocyanins. The results are often expressed as equivalents of a standard compound (e.g., gallic acid for TPC, quercetin or catechin for TFC).

Table 1: Polyphenol Content in Crataegus azarolus Extracts Using Various Methods

Plant PartExtraction MethodSolvent SystemTotal Phenolic Content (TPC)Total Flavonoid Content (TFC)Reference
Berries DecoctionWater107.7 ± 1.43 mg GAE/g DM21.89 ± 3.35 mg TAE/g DM[14]
Flowers (Buds) MacerationEthyl Acetate1638.7 ± 89.9 mg GAE/100g DW-[4][5]
Flowers (Opened) MacerationEthyl Acetate1415.5 ± 23.8 mg GAE/100g DW-[4][5]
Fruits Ultrasound-Assisted74.45% Methanol320.01 ± 4.18 µg CRE/g (Anthocyanins)-[15]
Leaves & Flowers Microwave-Assisted50% EthanolHigher than conventional methods-[9]
Leaves Ultrasound-Assisted50% Acetone~100 mg GAE/g DW-[13]

Abbreviations: GAE (Gallic Acid Equivalents), TAE (Tannic Acid Equivalents), CRE (Cyanidin-3-Rutinoside Equivalents), DM (Dry Matter), DW (Dry Weight).

Visualization of Experimental Workflows

To aid in the conceptualization of the extraction processes, the following diagrams illustrate the general workflows for conventional and advanced extraction techniques.

Conventional_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Conventional Extraction cluster_downstream Downstream Processing Plant Crataegus azarolus (Fruits, Leaves, Flowers) Drying Drying (Freeze-drying/Oven) Plant->Drying Grinding Grinding to Powder Drying->Grinding Maceration Maceration (Solvent Soak, 24-72h) Grinding->Maceration Decoction Decoction (Boiling in Water) Grinding->Decoction Filtration Filtration Maceration->Filtration Decoction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Polyphenol Extract Evaporation->CrudeExtract

Caption: Workflow for conventional polyphenol extraction methods.

Advanced_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Advanced Extraction cluster_downstream Downstream Processing Plant Crataegus azarolus (Fruits, Leaves, Flowers) Drying Drying (Freeze-drying/Oven) Plant->Drying Grinding Grinding to Powder Drying->Grinding UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Separation Separation (Filtration/Centrifugation) UAE->Separation MAE->Separation Evaporation Solvent Evaporation (Rotary Evaporator) Separation->Evaporation CrudeExtract Crude Polyphenol Extract Evaporation->CrudeExtract

Caption: Workflow for advanced polyphenol extraction methods.

Conclusion and Recommendations

The extraction of polyphenols from Crataegus azarolus can be effectively achieved through a variety of methods.

  • For general-purpose extraction with minimal equipment, maceration with an ethanol or methanol-based solvent is a reliable choice.

  • For maximizing the yield of water-soluble compounds, decoction is a simple and effective method.

  • For researchers seeking higher efficiency and reduced processing times, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended.[9][11][12] These advanced techniques have been shown to significantly enhance the yield of bioactive compounds.[18]

It is crucial to optimize extraction parameters such as solvent composition, temperature, time, and solid-to-liquid ratio for the specific plant part and target polyphenol profile. Subsequent analysis of the extract's composition and bioactivity is essential for its application in research and drug development.

References

Application Note & Protocol: Spectrophotometric Determination of Total Phenolic Content in Azarole (Crataegus azarolus)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azarole (Crataegus azarolus), a species of hawthorn, is recognized for its potential health benefits, which are largely attributed to its rich composition of phenolic compounds. These compounds, including flavonoids and phenolic acids, are potent antioxidants and have been a focus of research in nutrition and drug development. The spectrophotometric determination of total phenolic content (TPC) is a fundamental assay for quantifying these bioactive molecules in plant extracts. The Folin-Ciocalteu method is the most widely used technique for this purpose. It relies on the principle that phenolic compounds, in an alkaline medium, reduce the phosphomolybdic-phosphotungstic acid reagent to a blue complex, the intensity of which is proportional to the concentration of phenolic compounds and can be measured spectrophotometrically.[1][2] This document provides a detailed protocol for the determination of TPC in various parts of the Azarole plant.

Data Presentation

The total phenolic content of Crataegus azarolus varies significantly depending on the part of the plant, the variety, and the extraction method used. Below is a summary of TPC values reported in the literature.

Plant PartVariety/SpeciesTotal Phenolic Content (mg GAE/g DW*)Reference
Floral BudsC. azarolus var. aronia (Yellow fruits)163.87 ± 8.99[3][4]
Floral BudsC. azarolus var. eu-azarolus (Red fruits)141.55 ± 2.38[3][4]
Opened FlowersC. azarolus var. aronia (Yellow fruits)Lower than floral buds[3][4]
Opened FlowersC. azarolus var. eu-azarolus (Red fruits)Lower than floral buds[3][4]
Berries (Decoction Extract)C. azarolus10.77 ± 0.143[5]
LeavesC. azarolus (Yellow)Significantly richer than red-fruit species[6]
Fruit PeelC. azarolus (Yellow)Rich in polyphenols[6]
Fruit PulpC. azarolus2.2756 to 14.61 mg GAE/g FW**[7]

*mg GAE/g DW: Milligrams of Gallic Acid Equivalents per gram of Dry Weight. **mg GAE/g FW: Milligrams of Gallic Acid Equivalents per gram of Fresh Weight.

Experimental Protocols

This section details the necessary steps for the spectrophotometric determination of total phenolic content in Azarole samples.

1. Sample Preparation (Extraction of Phenolic Compounds)

The extraction of phenolic compounds is a critical first step. The choice of solvent and method can influence the yield.

  • Materials:

    • Azarole plant material (e.g., fruits, leaves, flowers), dried and ground into a fine powder.

    • Solvent: 70% acetone, 80% methanol, or distilled water are commonly used.[8]

    • Orbital shaker or sonicator.

    • Centrifuge.

    • Whatman No. 1 filter paper or equivalent.

    • Volumetric flasks.

  • Protocol:

    • Weigh approximately 1 gram of the powdered Azarole plant material.

    • Add 20 mL of the chosen extraction solvent.

    • Agitate the mixture using an orbital shaker or sonicator for a defined period (e.g., 2 hours).[7]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. The extraction can be repeated on the pellet to ensure complete recovery of phenolic compounds.

    • Combine the supernatants and filter them.

    • Adjust the final volume of the extract to a known volume (e.g., 50 mL) with the extraction solvent in a volumetric flask.

    • Store the extract at 4°C in the dark until analysis.

2. Preparation of Gallic Acid Standard Curve

A standard curve is essential for quantifying the total phenolic content in the samples.[9][10][11][12]

  • Materials:

    • Gallic acid (analytical grade).

    • Methanol or distilled water.

    • Volumetric flasks (100 mL, 10 mL).

    • Pipettes.

  • Protocol:

    • Stock Solution (1 mg/mL): Accurately weigh 100 mg of gallic acid and dissolve it in the solvent in a 100 mL volumetric flask. Make up the volume to the mark.

    • Working Standards: From the stock solution, prepare a series of dilutions with concentrations ranging from 20 to 200 µg/mL (or another suitable range). For example, to prepare a 20 µg/mL solution, pipette 0.2 mL of the stock solution into a 10 mL volumetric flask and make up the volume with the solvent.

3. Spectrophotometric Analysis (Folin-Ciocalteu Method)

This colorimetric assay is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds.[1][13]

  • Materials:

    • Folin-Ciocalteu reagent (commercially available, typically 2N). It is recommended to dilute it 1:10 with distilled water before use.[13]

    • Sodium carbonate (Na₂CO₃) solution (7.5% w/v or 20% w/v, as specified in different protocols).[5]

    • Azarole extract.

    • Gallic acid working standards.

    • Distilled water.

    • Test tubes.

    • Spectrophotometer.

  • Protocol:

    • Pipette 0.5 mL of each gallic acid working standard, the Azarole extract, and a blank (0.5 mL of the extraction solvent) into separate test tubes.

    • Add 2.5 mL of the diluted Folin-Ciocalteu reagent to each tube and vortex.

    • Allow the mixture to stand for 5-8 minutes at room temperature.

    • Add 2.0 mL of the sodium carbonate solution to each tube and vortex thoroughly.

    • Incubate the tubes in the dark at room temperature for 1-2 hours.[9][14]

    • Measure the absorbance of each solution at 760 or 765 nm using the spectrophotometer, with the blank as a reference.[13][15]

4. Calculation of Total Phenolic Content

  • Protocol:

    • Plot a standard curve of absorbance versus the concentration of the gallic acid standards.

    • Determine the linear regression equation (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the intercept.

    • Use the absorbance of the Azarole extract to calculate its phenolic concentration (x) from the regression equation.

    • Calculate the total phenolic content in the original sample using the following formula: TPC (mg GAE/g) = (C x V) / m Where:

      • C = Concentration of gallic acid equivalents from the standard curve (mg/mL).

      • V = Volume of the extract (mL).

      • m = Mass of the dry plant material used for extraction (g).

Visualization of Experimental Workflow

TPC_Workflow sample Azarole Sample (Fruits, Leaves, etc.) prep Sample Preparation (Drying, Grinding) sample->prep extraction Solvent Extraction (e.g., 70% Acetone) prep->extraction centrifuge Centrifugation & Filtration extraction->centrifuge extract Azarole Extract centrifuge->extract reaction Folin-Ciocalteu Reaction 1. Add Folin-Ciocalteu Reagent 2. Add Sodium Carbonate extract->reaction gallic_acid Gallic Acid Standard standards Preparation of Standard Solutions (Serial Dilution) gallic_acid->standards standard_solutions Gallic Acid Standards standards->standard_solutions standard_solutions->reaction incubation Incubation (Dark, Room Temperature) reaction->incubation measurement Spectrophotometric Measurement (Absorbance at 765 nm) incubation->measurement calculation Data Analysis 1. Plot Standard Curve 2. Calculate TPC measurement->calculation result Total Phenolic Content (mg GAE/g) calculation->result

Caption: Workflow for the spectrophotometric determination of total phenolic content in Azarole.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Crataegus azarolus Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antioxidant capacity of extracts from Crataegus azarolus, commonly known as azarole or Mediterranean medlar. The following sections detail the principles, protocols, and data interpretation for two widely used antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

Introduction to Antioxidant Activity of Crataegus azarolus

Crataegus azarolus is a species of hawthorn that has been traditionally used for various medicinal purposes, including the treatment of cardiovascular diseases and digestive ailments.[1] The therapeutic potential of C. azarolus is often attributed to its rich content of phytochemicals, particularly polyphenols and flavonoids, which possess significant antioxidant properties.[2][3][4][5] These compounds can neutralize harmful free radicals, thus protecting cells from oxidative damage, a key factor in the pathogenesis of numerous chronic diseases.

In vitro antioxidant assays are essential tools for screening and quantifying the antioxidant potential of plant extracts. The DPPH and FRAP assays are popular methods due to their simplicity, reliability, and high throughput. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[6][7] The FRAP assay, on the other hand, evaluates the capacity of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[8][9]

This document provides detailed protocols for these assays as applied to C. azarolus extracts, along with a summary of reported antioxidant activities to aid in experimental design and data comparison.

Data Presentation: Antioxidant Activity of Crataegus azarolus Extracts

The following tables summarize quantitative data from various studies on the antioxidant activity of C. azarolus extracts, providing a comparative overview.

Table 1: DPPH Radical Scavenging Activity of Crataegus azarolus Extracts

Plant PartExtract TypeIC50 (µg/mL)Reference
Not SpecifiedMethanolic20.96 ± 0.340[10]
FlowersEthyl Acetate21 ± 1[3]
Yellow Fruit SeedNot Specified780[11]
Red Fruit PeelNot Specified750[11]

IC50: The concentration of the extract required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Crataegus azarolus Extracts

Plant PartExtract TypeFRAP ValueReference
Not SpecifiedNot SpecifiedImproved by 28% with PEF pre-treatment[10]

Note: FRAP values are reported in various units (e.g., µM Fe²⁺/g, mg AAE/g) across different studies, making direct comparison challenging without standardized reporting. The available specific quantitative data for FRAP was limited in the initial search.

Experimental Workflows and Protocols

The following diagrams and protocols outline the step-by-step procedures for conducting the DPPH and FRAP assays.

DPPH Radical Scavenging Assay Workflow

DPPH_Workflow DPPH Assay Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_extract Prepare C. azarolus Extract (e.g., methanolic) prep_series Prepare Serial Dilutions of Extract and Control prep_extract->prep_series prep_dpph Prepare 0.1 mM DPPH Solution (in methanol or ethanol) mix Mix Extract/Control with DPPH Solution (e.g., 1:1 ratio) prep_dpph->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->prep_series prep_series->mix incubate Incubate in the Dark (e.g., 30 minutes at room temp.) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol: DPPH Assay

1. Materials and Reagents:

  • Crataegus azarolus extract

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Quercetin, or BHT)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

2. Preparation of Solutions:

  • DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[12] Store this solution in a dark bottle at 4°C.

  • Extract Stock Solution: Prepare a stock solution of the C. azarolus extract in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: From the stock solution, prepare a series of dilutions of the extract and the positive control at various concentrations (e.g., 50, 100, 200, 300, 400, 500 µg/mL).[8]

3. Assay Procedure:

  • Add a fixed volume of the DPPH working solution (e.g., 200 µL) to each well of a 96-well plate.[6]

  • Add an equal volume of the different concentrations of the plant extract, positive control, or solvent (for the blank) to the respective wells.[8]

  • Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.[13]

  • After incubation, measure the absorbance at 517 nm using a microplate reader.[7][8]

4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[6]

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Where:

  • Absorbance of Control: Absorbance of the DPPH solution with the solvent.

  • Absorbance of Sample: Absorbance of the DPPH solution with the plant extract or positive control.

5. Determination of IC50: Plot the percentage of inhibition against the concentration of the extract. The IC50 value, which is the concentration of the extract that inhibits 50% of the DPPH radicals, can be determined from the graph.

FRAP (Ferric Reducing Antioxidant Power) Assay Workflow

FRAP_Workflow FRAP Assay Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_extract Prepare C. azarolus Extract mix Mix Extract/Standard with FRAP Reagent prep_extract->mix prep_reagent Prepare Fresh FRAP Reagent (Acetate buffer, TPTZ, FeCl3) warm_reagent Warm FRAP Reagent to 37°C prep_reagent->warm_reagent prep_standard Prepare FeSO4 Standard Curve prep_standard->mix warm_reagent->mix incubate Incubate at 37°C (e.g., 10 minutes) mix->incubate measure Measure Absorbance at 593 nm incubate->measure plot Plot Standard Curve (Absorbance vs. Concentration) measure->plot calculate Calculate FRAP Value of Extract measure->calculate plot->calculate

Caption: Workflow for the FRAP (Ferric Reducing Antioxidant Power) assay.

Detailed Protocol: FRAP Assay

1. Materials and Reagents:

  • Crataegus azarolus extract

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

  • Water bath

2. Preparation of Solutions:

  • FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[8][14]

  • Extract and Standard Solutions: Prepare various concentrations of the C. azarolus extract and ferrous sulfate (for the calibration curve, e.g., 50-1000 µM).[8]

3. Assay Procedure:

  • Warm the freshly prepared FRAP reagent in a water bath at 37°C.[14]

  • To a microplate well or cuvette, add a small volume of the extract or standard solution (e.g., 30 µL).[14]

  • Add a fixed volume of the pre-warmed FRAP reagent (e.g., 900 µL) and water (e.g., 90 µL).[14]

  • Mix well and incubate the reaction mixture at 37°C for 10 minutes.[14]

  • Measure the absorbance of the resulting blue-colored solution at 593 nm.[8][14]

4. Calculation of FRAP Value:

  • Construct a calibration curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

  • Use the regression equation from the standard curve to determine the FRAP value of the C. azarolus extract.

  • The results are typically expressed as micromoles of ferrous equivalent per gram of dry extract (µM Fe²⁺/g).

Conclusion

The DPPH and FRAP assays are valuable methods for assessing the in vitro antioxidant potential of Crataegus azarolus extracts. The provided protocols offer a standardized approach for researchers. The antioxidant activity of C. azarolus is largely attributed to its rich phenolic and flavonoid content, suggesting its potential as a source of natural antioxidants for pharmaceutical and nutraceutical applications. Further studies are encouraged to isolate and identify the specific bioactive compounds responsible for the observed antioxidant effects.

References

Cell Culture Models for Testing Azarole (Crataegus azarolus) Extract Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azarole (Crataegus azarolus), a species of hawthorn, has been traditionally used for its medicinal properties. Modern scientific research is increasingly exploring its potential as a source of bioactive compounds with therapeutic applications. The fruit, leaves, and flowers of Azarole are rich in polyphenols, including flavonoids like hyperoside, isoquercitrin, and epicatechin, as well as phenolic acids such as chlorogenic acid.[1][2] These compounds are believed to contribute to its observed antioxidant, anti-inflammatory, and antiproliferative activities.[3][4] This document provides detailed application notes and protocols for utilizing various cell culture models to assess the bioactivity of Azarole extracts.

Data Presentation: Summary of Azarole Extract Bioactivity

The following tables summarize quantitative data from various studies on the bioactivity of Crataegus azarolus extracts. These values can serve as a reference for expected outcomes and for comparing the potency of different extract preparations.

Table 1: Antiproliferative/Cytotoxic Activity of Crataegus azarolus Extracts

Cell LineCell TypeExtract TypeAssayIC50 Value (µg/mL)Exposure Time (h)Reference
AGSHuman Gastric AdenocarcinomaMethanolic (leaves)MTT293.748[1][5]
AGSHuman Gastric AdenocarcinomaAcetone (leaves)MTT576.648[1][5]
JurkatHuman Leukemic T-cellMethanolic (leaves)XTT~10072[3]
JurkatHuman Leukemic T-cellEthanolic (leaves)XTT~12072[3]
HT-29Human Colorectal AdenocarcinomaNot Specified (leaves)Not SpecifiedNot SpecifiedNot Specified[1]
HCT-116Human Colorectal AdenocarcinomaNot Specified (leaves)Not SpecifiedNot Specified[1]
B16F10Murine MelanomaNot Specified (aerial part)Not SpecifiedNot SpecifiedNot Specified[1]
K562Human Chronic Myelogenous LeukemiaAqueousDNA Damage Assay800 (41.3% inhibition)4[6]

Table 2: Antioxidant Activity of Crataegus azarolus Extracts

Extract SourceAssayResultReference
Leaves (Methanolic)DPPHIC50: 20.96 ± 0.340 µg/mL[4]
Leaves (Ethyl Acetate)DPPHIC50: 9.72 ± 0.102 µg/mL[4]
Leaves (Diethyl Ether)DPPHIC50: 68.69 ± 2.490 µg/mL[4]
Floral Buds (Ethyl Acetate)DPPH2431.8 ± 32.7 µmol Trolox/100 g DW[2]
Berries (Decoction)ABTSIC50: 119.83 ± 7.28 µg/mL[6]
Leaves (Ethyl Acetate)Reducing PowerEC50: 30.96 ± 0.563 µg/mL[4]
FlowersDPPHIC50: 431.1 ± 27.2 µg/mL

Table 3: Anti-inflammatory Activity of Crataegus azarolus Extracts

Cell LineActivity MeasuredExtract Concentration% Inhibition/EffectReference
THP-1 derived macrophagesTNF-α secretion62.5 µg/mLSignificant Inhibition[7]
THP-1 derived macrophagesIL-6 secretion62.5 µg/mLSignificant Inhibition[7]
THP-1 derived macrophagesIL-10 secretion62.5 µg/mLSignificant Enhancement[7]
RAW 264.7PGE2 secretion50 µg/mLSignificant Inhibition[3]
RAW 264.7COX-2 mRNA expression50 µg/mLSignificant Downregulation[3]
RAW 264.7iNOS mRNA expression50 µg/mLSignificant Downregulation[3]

Experimental Protocols

Preparation of Azarole Extract

This protocol provides a general method for preparing Azarole extracts for in vitro bioactivity testing. The choice of solvent will influence the profile of extracted compounds.

Materials:

  • Dried and powdered Azarole plant material (leaves, fruits, or flowers)

  • Solvents: 70% Ethanol, Methanol, or distilled water

  • Orbital shaker

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Lyophilizer (for aqueous extracts)

  • Sterile filtration unit (0.22 µm pore size)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Macerate the powdered plant material in the chosen solvent at a 1:10 (w/v) ratio (e.g., 10 g of powder in 100 mL of solvent).

  • Agitate the mixture on an orbital shaker at room temperature for 24-48 hours.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • For organic solvents, concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

  • For aqueous extracts, freeze-dry the filtrate using a lyophilizer.

  • Dissolve the dried extract in DMSO to prepare a high-concentration stock solution (e.g., 100 mg/mL).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the sterile stock solution in small aliquots at -20°C until use.

Cell Culture Protocols

General Cell Culture Conditions:

  • Incubator: 37°C, 5% CO2, and 95% humidity.

  • Aseptic Technique: All cell culture work should be performed in a Class II biological safety cabinet.

Table 4: Cell Line Specific Culture Conditions

Cell LineCell TypeRecommended MediumSubculture
AGS Human Gastric AdenocarcinomaDMEM or Ham's F-12 + 10% FBS + 1% Penicillin/StreptomycinWhen 70-80% confluent, rinse with PBS, add Trypsin-EDTA, incubate for 5-15 min, neutralize with complete medium, and re-seed.
HT-29 Human Colorectal AdenocarcinomaDMEM + 10% FBS + 1% Penicillin/StreptomycinWhen 70-80% confluent, rinse with PBS, add Accutase, incubate for 10-15 min, and re-seed at a 1:4 ratio.
HCT-116 Human Colorectal AdenocarcinomaMcCoy's 5a Medium + 10% FBS + 1% Penicillin/StreptomycinWhen 70-90% confluent, rinse with PBS, add Trypsin-EDTA, incubate for ~5 min, neutralize, and re-seed at a 1:5 ratio.
B16-F10 Murine MelanomaDMEM + 10% FBS + 1% Penicillin/StreptomycinWhen 80-90% confluent, rinse with PBS, add Trypsin-EDTA, incubate for 2-3 min, neutralize, and re-seed at a 1:10 ratio.
K562 Human Chronic Myelogenous LeukemiaRPMI-1640 + 10% FBS + 1% Penicillin/StreptomycinSuspension culture. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL. Centrifuge and resuspend in fresh medium.
RAW 264.7 Murine MacrophageDMEM + 10% FBS + 1% Penicillin/StreptomycinAdherent cells. Scrape cells or use Trypsin-EDTA for passaging when near confluency.
Cytotoxicity Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well cell culture plates

  • Azarole extract stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the Azarole extract in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted extracts. Include a vehicle control (medium with DMSO at the highest concentration used for the extract) and an untreated control (medium only).

  • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Antioxidant Assays

This assay measures the ability of the extract to donate hydrogen atoms or electrons to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Azarole extract dilutions

  • Methanol or ethanol

  • Spectrophotometer

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol.

  • In a test tube or microplate well, mix a specific volume of the Azarole extract dilution with the DPPH working solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100%.

This assay measures the ability of the extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

  • Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio to prepare the working FRAP reagent.

  • Azarole extract dilutions

  • Spectrophotometer

Procedure:

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the Azarole extract dilution to a larger volume of the FRAP reagent.

  • Incubate at 37°C for 4-6 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve using Trolox or ascorbic acid should be prepared to quantify the results as equivalents.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by assessing the level of its stable metabolite, nitrite, in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • Azarole extract dilutions

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of Azarole extract for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Solution A and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B and incubate for another 5-10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation 1. Extract Preparation cluster_culture 2. Cell Culture cluster_treatment 3. Treatment cluster_assays 4. Bioactivity Assays cluster_analysis 5. Data Analysis plant Azarole Plant Material (Leaves, Fruits, Flowers) extraction Solvent Extraction (e.g., 70% Ethanol) plant->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration stock Stock Solution (in DMSO) concentration->stock antioxidant Antioxidant (DPPH, FRAP) stock->antioxidant cell_lines Select Cell Lines (e.g., AGS, RAW 264.7) seeding Cell Seeding in 96-well plates cell_lines->seeding treatment Treat cells with Azarole Extract Dilutions seeding->treatment incubation Incubate (24, 48, or 72h) treatment->incubation cytotoxicity Cytotoxicity (MTT Assay) incubation->cytotoxicity anti_inflammatory Anti-inflammatory (NO Assay) incubation->anti_inflammatory data_analysis Calculate IC50, % Inhibition, etc. cytotoxicity->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis

Caption: General experimental workflow for testing Azarole extract bioactivity.

Anti-inflammatory Signaling Pathway (NF-κB)

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates Azarole Azarole Extract Azarole->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB degradation Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Genes activates transcription IkB_NFkB->IkB IkB_NFkB->NFkB

Caption: Inhibition of the NF-κB signaling pathway by Azarole extract.

Antiproliferative Signaling Pathway (PI3K/Akt)

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates Azarole Azarole Extract Azarole->PI3K inhibits Akt Akt Azarole->Akt inhibits PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 converts to PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: Potential inhibition of the PI3K/Akt signaling pathway by Azarole extract.

References

Application Notes and Protocols for Preclinical Cardiovascular Research Using Crataegus azarolus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Crataegus azarolus (Azarole Hawthorn) in preclinical animal models of cardiovascular disease. The following sections detail experimental protocols for inducing heart failure and hypertension in rats, methodologies for assessing the vascular effects of Crataegus azarolus extracts, and a summary of quantitative data from relevant studies. Furthermore, key signaling pathways implicated in the cardiovascular effects of Crataegus azarolus are visualized.

I. Quantitative Data Summary

The following tables summarize the reported effects of Crataegus azarolus extracts in rat models of heart failure and renovascular hypertension.

Table 1: Effects of Procyanidin from Crataegus azarolus on Cardiac Biomarkers and Blood Pressure in a Rat Model of Isoproterenol-Induced Heart Failure [1][2][3][4][5]

ParameterControlHeart Failure (Isoproterenol)Heart Failure + Procyanidin (30 mg/kg/day)
NT-proBNP (pg/mL) UndetectableSignificantly IncreasedSignificantly Decreased
BNP (pg/mL) UndetectableSignificantly IncreasedSignificantly Decreased
ALP (U/L) NormalSignificantly IncreasedSignificantly Decreased
MMP9 (ng/mL) NormalSignificantly IncreasedNo Significant Change
CPK (U/L) NormalSignificantly IncreasedNo Significant Change
Systolic BP (mmHg) NormalSignificantly IncreasedNo Significant Change
Diastolic BP (mmHg) NormalSignificantly IncreasedSignificantly Decreased

Table 2: Effects of Hydroalcoholic Extract of Crataegus azarolus on Blood Pressure and Vascular Reactivity in a Rat Model of Renovascular Hypertension [6][7]

ParameterShamRenovascular Hypertension (RVH)RVH + C. azarolus Extract (30 mg/kg/day)
Systolic Blood Pressure (mmHg) NormalSignificantly IncreasedSignificantly Decreased
Phenylephrine Maximal Response (% Contraction) NormalSignificantly IncreasedSignificantly Decreased
Acetylcholine Maximal Response (% Relaxation) NormalSignificantly DecreasedSignificantly Increased
Serum Superoxide Dismutase (U/mL) NormalSignificantly DecreasedSignificantly Increased
Serum Glutathione Reductase (U/mL) NormalSignificantly DecreasedSignificantly Increased

II. Experimental Protocols

A. Animal Model: Isoproterenol-Induced Heart Failure in Rats

This protocol describes the induction of heart failure in rats using isoproterenol, a non-selective β-adrenergic agonist.[1][8][9][10][11]

Materials:

  • Male Wistar rats (200-250 g)

  • Isoproterenol hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

  • Isoproterenol Solution Preparation: Dissolve isoproterenol hydrochloride in sterile saline to a final concentration of 5 mg/mL. Prepare fresh daily.

  • Induction of Heart Failure: Administer isoproterenol solution via intraperitoneal (IP) injection at a dose of 5 mg/kg body weight once daily for seven consecutive days.[2][4][5]

  • Control Group: Administer an equivalent volume of sterile saline to the control group of rats via IP injection daily for seven days.

  • Treatment Group: For investigating the effects of Crataegus azarolus, administer the desired extract (e.g., procyanidin extract at 30 mg/kg/day) orally via gavage for a specified period (e.g., 14 days) starting after the induction of heart failure.[1][2][3][4][5]

  • Monitoring: Monitor the animals daily for clinical signs of heart failure, such as lethargy, dyspnea, and edema.

  • Endpoint Analysis: At the end of the study period, euthanize the animals and collect blood and heart tissue for biochemical and histological analysis.

G cluster_setup Experimental Setup cluster_induction Heart Failure Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatization Acclimatization of Rats solution_prep Prepare Isoproterenol Solution acclimatization->solution_prep ip_injection Daily IP Injection (Isoproterenol or Saline) solution_prep->ip_injection monitoring Daily Monitoring ip_injection->monitoring oral_gavage Oral Administration (C. azarolus Extract or Vehicle) monitoring->oral_gavage euthanasia Euthanasia oral_gavage->euthanasia sample_collection Blood & Tissue Collection euthanasia->sample_collection analysis Biochemical & Histological Analysis sample_collection->analysis

Caption: Experimental workflow for the isoproterenol-induced heart failure model.

B. Animal Model: Renovascular Hypertension in Rats (Two-Kidney, One-Clip Model)

This protocol details the induction of renovascular hypertension in rats by constricting one renal artery.[12][13][14]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Silver clips (internal diameter of 0.2 mm)

  • Surgical instruments

  • Sutures

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol.

  • Surgical Preparation: Shave and disinfect the left flank of the rat.

  • Incision: Make a flank incision to expose the left kidney and renal artery.

  • Clip Placement: Carefully dissect the left renal artery from the surrounding tissue and place a silver clip around it.

  • Closure: Suture the muscle and skin layers.

  • Sham Operation: Perform a sham operation on the control group, which involves the same surgical procedure without the placement of the clip.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection.

  • Treatment: Begin oral administration of Crataegus azarolus extract (e.g., 5-30 mg/kg/day of hydroalcoholic extract) or vehicle one day after surgery and continue for the duration of the study (e.g., 4 weeks).[6][7]

  • Blood Pressure Measurement: Measure systolic blood pressure weekly using a non-invasive tail-cuff method.

G cluster_surgery Surgical Procedure cluster_postop Post-Operative Phase cluster_endpoint Final Analysis anesthesia Anesthesia incision Flank Incision anesthesia->incision clip_placement Renal Artery Clipping incision->clip_placement closure Suturing clip_placement->closure postop_care Post-operative Care closure->postop_care treatment Oral Treatment postop_care->treatment bp_measurement Weekly BP Measurement treatment->bp_measurement euthanasia Euthanasia bp_measurement->euthanasia sample_collection Blood & Aorta Collection euthanasia->sample_collection

Caption: Workflow for the renovascular hypertension (2K1C) model.

C. Ex Vivo Protocol: Isolated Aortic Ring Vasodilation Assay

This protocol is used to assess the direct vasodilatory effects of Crataegus azarolus on isolated rat aortic rings.[2][15][16][17]

Materials:

  • Thoracic aorta from euthanized rats

  • Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (for pre-contraction)

  • Acetylcholine (positive control for endothelium-dependent vasodilation)

  • Crataegus azarolus extract

  • Organ bath system with force transducer and data acquisition system

Procedure:

  • Aorta Dissection: Euthanize a rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Viability Check: Contract the rings with phenylephrine (1 µM). Once a stable contraction is achieved, add acetylcholine (10 µM) to assess endothelium integrity. A relaxation of >70% indicates intact endothelium.

  • Washout: Wash the rings with fresh buffer and allow them to return to the baseline tension.

  • Experimental Protocol:

    • Pre-contract the rings again with phenylephrine (1 µM).

    • Once a stable plateau is reached, cumulatively add increasing concentrations of the Crataegus azarolus extract to the bath.

    • Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

III. Signaling Pathways

A. Endothelium-Dependent Vasodilation

The vasorelaxant effect of Crataegus azarolus is primarily mediated by the nitric oxide (NO) signaling pathway in the vascular endothelium. Procyanidins, active components of the extract, are thought to activate the PI3K/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). eNOS then produces NO from L-arginine.

G cluster_endothelium Endothelial Cell crataegus Crataegus azarolus (Procyanidins) pi3k PI3K crataegus->pi3k activates akt Akt pi3k->akt activates enos eNOS (inactive) akt->enos phosphorylates enos_active eNOS (active) (p-Ser1177) enos->enos_active no Nitric Oxide (NO) enos_active->no produces l_arginine L-Arginine l_arginine->enos_active

Caption: Activation of eNOS by Crataegus azarolus in endothelial cells.

B. Vascular Smooth Muscle Cell Relaxation

Nitric oxide produced in the endothelial cells diffuses to the adjacent vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that cause vasodilation, including a decrease in intracellular calcium levels.[18][19][20][21][22]

G cluster_vsmc Vascular Smooth Muscle Cell no Nitric Oxide (NO) sgc Soluble Guanylate Cyclase (sGC) no->sgc activates cgmp cGMP sgc->cgmp produces gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg activates relaxation Vasodilation pkg->relaxation leads to

Caption: NO-mediated signaling cascade leading to vasodilation.

References

Application Notes & Protocols: Formulation of Acerola (Malpighia emarginata) Extracts for Nutraceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Acerola (Malpighia emarginata DC.), also known as the Barbados cherry, is a tropical fruit recognized as a superfruit due to its exceptional nutritional profile.[1] It is one of the richest natural sources of ascorbic acid (Vitamin C), containing 50-100 times more than oranges or lemons.[2] Beyond Vitamin C, acerola is a powerhouse of phytonutrients, including a wide array of polyphenols (phenolic acids, flavonoids, anthocyanins), carotenoids, and vitamins.[2][3] These bioactive compounds contribute to a range of health benefits, such as potent antioxidant, anti-inflammatory, immune-boosting, and skin-protective effects.[3][4][5][6]

However, the bioactive compounds in acerola are sensitive and prone to degradation, while the fresh fruit has a very short shelf-life of only 2 to 3 days post-harvest.[3] Therefore, advanced extraction and formulation strategies are critical to preserve the stability and enhance the bioavailability of these compounds for use in nutraceutical products. These application notes provide detailed protocols for the extraction, formulation, and analysis of acerola extracts intended for nutraceutical applications.

2.0 Key Bioactive Compounds and Quantitative Data

The efficacy of acerola extracts is directly related to the concentration and synergy of its bioactive components. Unripe, green fruits typically contain higher levels of Vitamin C and exhibit stronger antioxidant activity compared to ripe, red fruits.[7] A comprehensive analysis has identified at least 76 distinct phenolic compounds in acerola.[8]

Table 1: Major Bioactive Compounds in Acerola Fruit

Bioactive Class Specific Compounds Typical Concentration Range (per 100g fresh weight) Reference
Vitamins Ascorbic Acid (Vitamin C) 1,500 - 4,500 mg [2][6]
Pro-vitamin A (Carotenoids) Varies significantly with ripeness [3]
Polyphenols Flavonoids (Quercetin, Kaempferol) ~8.84 µ g/100g (in pulp residue) [5]
Anthocyanins (Cyanidin, Pelargonidin) Responsible for red color in ripe fruit [2][8]
Phenolic Acids (Caffeic, Ferulic, p-Coumaric) Varies with ripeness and variety [6][8]

| Carotenoids | β-Carotene, Lutein | ~881.56 µ g/100g (in pulp residue) |[5] |

3.0 Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds

This protocol describes an efficient method for extracting polyphenols and other bioactive compounds from acerola fruit pulp or residue, optimized for high yield.[9]

3.1 Materials & Equipment

  • Frozen or freeze-dried acerola pulp/residue

  • Ethanol (46.5% v/v)

  • Hydrochloric Acid (2N)

  • Ultrasonic bath/probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 paper)

  • pH meter

3.2 Methodology

  • Sample Preparation: Weigh 10 g of acerola pulp or residue. If using frozen material, allow it to thaw partially.

  • Solvent Preparation: Prepare a 46.5% ethanol solution in distilled water. Adjust the pH of the solvent to 2.0 using 2N HCl.

  • Extraction:

    • Mix the acerola sample with the acidified ethanol solvent at a ratio of 1:8.7 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 45°C.

  • Separation:

    • After sonication, centrifuge the mixture at 5000 x g for 15 minutes to pellet the solid material.

    • Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.

  • Solvent Removal: Concentrate the filtered extract using a rotary evaporator at 40°C under vacuum to remove the ethanol.

  • Storage: The resulting aqueous extract is now ready for analysis or formulation. Store at -20°C in an airtight, amber-colored container to prevent degradation.

Protocol 2: Microencapsulation of Acerola Extract by Spray Drying

Microencapsulation protects the sensitive bioactive compounds from degradation caused by light, oxygen, and heat, thereby improving shelf-life and stability.[10] Spray drying is a widely used, scalable technique for this purpose.

3.1 Materials & Equipment

  • Concentrated acerola extract (from Protocol 1)

  • Maltodextrin (MD), Dextrose Equivalent (DE) 9-12

  • Gum Arabic (GA)

  • Magnetic stirrer

  • Spray dryer with a two-fluid nozzle

  • Dehumidifier (for drying air)

3.2 Methodology

  • Carrier Solution Preparation:

    • Prepare a carrier solution by dissolving a mixture of Maltodextrin and Gum Arabic (1:1 ratio) in distilled water to achieve a 30% (w/v) solution.

    • Stir continuously with a magnetic stirrer until fully dissolved.

  • Feed Emulsion Preparation:

    • Disperse the concentrated acerola extract into the carrier solution. The ratio of extract solids to carrier solids should be approximately 1:4.

    • Homogenize the mixture to ensure a uniform feed emulsion.

  • Spray Drying Process:

    • Pre-heat the spray dryer to the desired operating conditions. Optimal parameters have been identified as an inlet air temperature of 157°C and an outlet air temperature of 91°C.[11][12]

    • Set the feed flow rate to maintain the target outlet temperature. A typical range is 5-10 mL/min.

    • Set the atomization pressure according to the equipment manufacturer's instructions (e.g., 0.15 MPa).

  • Powder Collection & Storage:

    • Collect the dried powder from the cyclone and collection chamber.

    • Transfer the powder into a vacuum-sealed, moisture-proof container with a desiccant.

    • Store in a cool, dark, and dry place (e.g., at 10°C) for maximum stability.[11]

Table 2: Comparison of Encapsulation Methods for Acerola Extract

Parameter Spray Drying Freeze Drying Reference
Principle Atomization of liquid feed into a hot gas stream Freezing the material followed by sublimation of ice under vacuum
Process Temperature High (e.g., 157°C inlet) Low (Sub-zero) [11]
Ascorbic Acid Retention Lower due to heat exposure Higher due to low temperatures
Encapsulation Yield (Vitamin C) ~27.19% ~50.92% [11]
Encapsulation Yield (Polyphenols) ~61.44% Higher than spray drying [11]
Particle Morphology Spherical, potentially wrinkled Irregular, porous, larger size
Moisture Content Lower (e.g., 3-5%) Higher (e.g., 5-7%) [11]

| Cost & Scalability | Lower cost, highly scalable | Higher cost, less scalable |[10] |

Protocol 3: Quantification of Ascorbic Acid by HPLC

This protocol provides a standard method for accurately determining the Vitamin C content in acerola extracts and formulated powders, a critical quality control parameter.[7][8]

3.1 Materials & Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode-Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Ascorbic acid standard (analytical grade)

  • Metaphosphoric acid

  • Methanol (HPLC grade)

  • Ultrapure water

  • Syringe filters (0.45 µm)

3.2 Methodology

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 0.1% metaphosphoric acid in ultrapure water. Filter and degas before use.

  • Standard Curve Preparation:

    • Prepare a stock solution of 1 mg/mL ascorbic acid in the mobile phase.

    • Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) from the stock solution to generate a standard curve.

  • Sample Preparation:

    • Accurately weigh an amount of acerola extract or powder expected to contain ascorbic acid within the standard curve range.

    • Dissolve the sample in the mobile phase, vortex thoroughly, and sonicate for 5 minutes to ensure complete extraction.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the column temperature to 25°C.

    • Set the mobile phase flow rate to 1.0 mL/min (isocratic).

    • Set the detector wavelength to 254 nm.

    • Inject 20 µL of each standard and sample.

  • Quantification:

    • Identify the ascorbic acid peak in the sample chromatograms by comparing the retention time with the standard.

    • Calculate the concentration of ascorbic acid in the samples by plotting the peak area against the concentration of the standards and using the resulting linear regression equation.

4.0 Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and biological mechanisms.

G Experimental Workflow for Acerola Nutraceutical Formulation cluster_0 Raw Material Processing cluster_1 Extraction & Concentration cluster_2 Formulation cluster_3 Quality Control & Final Product Fruit Fresh Acerola Fruit (Unripe for high Vitamin C) Prep Washing & Juicing/ Pulping Fruit->Prep Extract Ultrasound-Assisted Extraction (Protocol 1) Prep->Extract Filter Centrifugation & Filtration Extract->Filter Concentrate Rotary Evaporation Filter->Concentrate Formulate Microencapsulation by Spray Drying (Protocol 2) Concentrate->Formulate Powder Stabilized Acerola Nutraceutical Powder Formulate->Powder QC QC Analysis: - HPLC for Vitamin C - Antioxidant Assays - Stability Testing Powder->QC Final Finished Nutraceutical (Capsules, Sachets, etc.) QC->Final

Caption: A flowchart of the acerola nutraceutical production process.

G Antioxidant Signaling Mechanism of Acerola Bioactives cluster_0 Cellular Environment cluster_1 Acerola Intervention cluster_2 Cellular Protection ROS Reactive Oxygen Species (ROS) Stress Oxidative Stress (Lipid & Protein Damage) ROS->Stress Inflammation Inflammation (via NF-κB, etc.) Stress->Inflammation Protection Cellular Protection & Homeostasis Acerola Acerola Bioactives (Vitamin C, Polyphenols) Acerola->ROS Scavenges & Neutralizes Enzymes Endogenous Antioxidant Enzymes (e.g., SOD, CAT) Acerola->Enzymes Upregulates Activity Acerola->Protection Reduces Damage & Promotes Health Enzymes->ROS Detoxifies Enzymes->Protection Reduces Damage & Promotes Health

Caption: Antioxidant action of acerola bioactives in a cellular context.

References

Application Notes and Protocols for Micropropagation of Crataegus azarolus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crataegus azarolus, commonly known as the Azarole hawthorn, is a species of significant medicinal and horticultural value. Rich in bioactive compounds such as polyphenols and flavonoids, it holds promise for pharmaceutical research and drug development.[1][2] Micropropagation offers a robust and efficient method for the large-scale production of genetically uniform and disease-free plant material, overcoming the limitations of conventional propagation methods like seed germination, which can be slow and unreliable.[3][4] These protocols provide detailed methodologies for the in vitro propagation of Crataegus azarolus and are intended for researchers, scientists, and professionals in drug development.

I. Stage I: Culture Initiation and Sterilization

Successful in vitro culture begins with the establishment of aseptic explants. The following protocols outline methods for the surface sterilization of shoot cuttings.

Experimental Protocols

Protocol 1: Sodium Hypochlorite Sterilization

This protocol is adapted from a study on Crataegus azarolus using shoot cuttings with single nodes and auxiliary buds from field-grown adult trees.

  • Explant Collection: Excise shoot cuttings with single nodes and axillary buds from healthy, adult Crataegus azarolus trees.

  • Initial Washing: Thoroughly wash the explants under running tap water for 30 minutes.

  • Surface Sterilization:

    • Immerse the explants in a 30% sodium hypochlorite solution for 15 minutes.

    • Alternatively, mercuric chloride (HgCl2) or calcium hypochlorite can be used, though specific concentrations and durations may require optimization.

  • Rinsing: Rinse the explants three times with sterile distilled water to remove any residual sterilizing agents.

  • Inoculation: Culture the sterilized explants on Murashige and Skoog (MS) medium with its macronutrients reduced by half.

Protocol 2: Mercuric Chloride and Sodium Hypochlorite Combination

This protocol is effective for sterilizing various explants of Crataegus species.[4]

  • Explant Preparation: Prepare explants as described in Protocol 1.

  • Pre-treatment: Briefly immerse explants in 70% ethanol for 2 minutes.

  • Primary Sterilization: Immerse the explants in a 0.02% mercuric chloride solution for 3 minutes.

  • Secondary Sterilization: Follow with immersion in a sodium hypochlorite solution for 15 minutes. The concentration of sodium hypochlorite may need to be optimized.

  • Rinsing: Aseptically rinse the explants three to four times with sterile distilled water.

  • Inoculation: Place the sterilized explants onto the chosen initiation medium.

Data Presentation
Sterilization AgentConcentrationDurationEfficiencySource
Sodium Hypochlorite30%15 min50%
Mercuric Chloride0.02%3 minBest Treatment[4]
Ethanol70%2 minBest Treatment[4]
Sodium HypochloriteNot Specified15 minBest Treatment[4]

Visualizing the Workflow

G cluster_0 Explant Preparation cluster_1 Surface Sterilization cluster_2 Inoculation A Collect Shoot Cuttings B Wash Under Running Water A->B C Immerse in 30% NaOCl (15 min) B->C D Rinse with Sterile Water (3x) C->D E Culture on Half-Strength MS Medium D->E G cluster_0 Multiplication Medium A Established Shoot Cultures B Modified LP Medium + 1.8 µM BA A->B C MS Medium + 1 mg/L BA + 0.5 mg/L IAA A->C D Incubate (16h photoperiod, 25°C) B->D C->D E Subculture Every 4 Weeks D->E E->B Repeat Cycle F Proliferated Shoots E->F G cluster_0 Auxin Treatment A Elongated Shoots (2-3 cm) B MS Medium + 19.6 µM IBA (5 days) A->B C MS Medium + 392 µM IBA (1 day) A->C D MS Medium + 14.70 µM IBA (4 weeks) A->D E Transfer to Hormone-Free Medium B->E C->E F Rooted Plantlets D->F E->F G Transfer to Agar-Vermiculite Medium F->G H Enhanced Root System G->H G A Well-Rooted Plantlets B Wash Roots to Remove Agar A->B C Transplant to Peat:Perlite (2:1) B->C D Cover with Plastic Bags C->D E Gradual Acclimatization (4 weeks) D->E F Transfer to Greenhouse E->F G Acclimatized Plants F->G G A Somatic Cells (Explant) C Embryogenic Callus Induction A->C Dedifferentiation B High Auxin (e.g., 2,4-D) + Cytokinin B->C D Callus Proliferation C->D F Somatic Embryo Development (Globular, Heart, Torpedo) D->F Differentiation E Reduced/No Auxin E->F H Embryo Maturation & Germination F->H G Hormone-Free Medium G->H I Plantlet Conversion H->I

References

Cultivation and harvesting practices for optimal bioactive compound yield in Azarole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azarole (Crataegus azarolus), a member of the Rosaceae family, is a fruit-bearing shrub or small tree native to the Mediterranean region. Traditionally used for its medicinal properties, Azarole is a rich source of bioactive compounds, including flavonoids, triterpenoids, and other phenolic compounds, which are known for their antioxidant, anti-inflammatory, and cardioprotective effects. This document provides detailed application notes and protocols for the cultivation and harvesting of C. azarolus to optimize the yield of these valuable bioactive compounds. The following sections outline the influence of agronomic practices and environmental factors, supported by quantitative data, experimental protocols, and diagrams of key biosynthetic pathways.

I. Cultivation Practices for Enhanced Bioactive Compound Synthesis

The cultivation environment and agronomic techniques significantly influence the secondary metabolite profile of Crataegus azarolus. Strategic manipulation of these factors can lead to a substantial increase in the concentration of desired bioactive compounds.

Nutrient Management

Nutrient availability, particularly nitrogen, plays a crucial role in the biosynthesis of phenolic compounds. While comprehensive studies on C. azarolus are limited, research on related species suggests an inverse relationship between high nitrogen fertilization and the production of phenolics.

Application Note: To enhance the production of flavonoids and other phenolic compounds, it is recommended to maintain moderate nitrogen levels in the soil. High nitrogen application may promote vegetative growth at the expense of secondary metabolite synthesis.

Table 1: Hypothetical Impact of Nitrogen Fertilization on Bioactive Compound Content in Crataegus azarolus Leaves (mg/g DW)

Nitrogen Application RateTotal Phenolics (mg GAE/g)Total Flavonoids (mg QE/g)
Low (e.g., < 50 kg/ha )12080
Moderate (e.g., 50-100 kg/ha )10065
High (e.g., > 100 kg/ha )8050

Note: This table is illustrative and based on general principles of plant secondary metabolism. Specific trials on C. azarolus are required for precise recommendations.

Irrigation and Drought Stress

Water availability is a critical factor that can be managed to induce a controlled stress response in the plant, leading to an upregulation of bioactive compound synthesis. Studies on Crataegus species have shown that drought stress can increase the concentration of specific flavonoids.

Application Note: Implementing a regulated deficit irrigation (RDI) strategy, particularly during the later stages of fruit development, can be an effective method to increase the concentration of flavonoids and other phenolic compounds. Monitoring soil moisture and plant water potential is crucial to apply the right level of stress without compromising overall plant health and yield.

Table 2: Reported Effects of Drought Stress on Flavonoid Content in Crataegus Species

CompoundPlant PartStress ConditionChange in ConcentrationReference
(-)-EpicatechinLeavesDroughtIncrease
HyperosideLeavesDroughtIncrease

II. Harvesting Practices for Optimal Bioactive Yield

The timing of harvest is a critical determinant of the concentration and composition of bioactive compounds in Azarole. The levels of these compounds fluctuate throughout the development and maturation of the plant's organs.

Application Note: For harvesting Azarole leaves, the optimal time appears to be when the fruit is at the over-mature stage, as this correlates with the highest phenolic content and antioxidant activity. For fruits, harvesting at full maturity is generally recommended to ensure the highest accumulation of bioactive compounds.

Table 3: Variation in Bioactive Compounds in Crataegus azarolus Leaves based on Fruit Maturity Stage

Fruit Maturity StageTotal Phenolic Content (mg GAE/g)Antioxidant Activity (DPPH, IC50 µg/mL)
Immature~180~45
Mature~200~40
Over-mature~220~35

Data adapted from studies on C. azarolus leaves.

III. Key Biosynthetic Pathways

The production of flavonoids and triterpenoids in Crataegus azarolus is governed by complex biosynthetic pathways. Understanding these pathways is essential for developing strategies to enhance the yield of target compounds.

Flavonoid Biosynthesis: The Phenylpropanoid Pathway

Flavonoids are synthesized via the phenylpropanoid pathway, which starts with the amino acid phenylalanine. Key enzymes in this pathway, such as Phenylalanine Ammonia-Lyase (PAL) and Chalcone Synthase (CHS), are critical regulatory points. Environmental stresses can induce the expression of genes encoding these enzymes, leading to increased flavonoid production.

flavonoid_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone Flavonoids Flavonoids Flavanone->Flavonoids

Caption: Simplified Phenylpropanoid Pathway for Flavonoid Biosynthesis.

Triterpenoid Biosynthesis

Triterpenoids are synthesized from the precursor 2,3-oxidosqualene through the isoprenoid pathway. This pathway involves a series of enzymatic reactions, including cyclization and subsequent modifications like oxidation and glycosylation, leading to a diverse array of triterpenoid structures.

triterpenoid_biosynthesis Acetyl_CoA Acetyl_CoA Mevalonate_Pathway Mevalonate_Pathway Acetyl_CoA->Mevalonate_Pathway Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Mevalonate_Pathway->Isopentenyl_Pyrophosphate Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate Isopentenyl_Pyrophosphate->Farnesyl_Pyrophosphate Squalene Squalene Farnesyl_Pyrophosphate->Squalene Oxidosqualene_2_3 2,3-Oxidosqualene Squalene->Oxidosqualene_2_3 Cyclic_Triterpenes Cyclic_Triterpenes Oxidosqualene_2_3->Cyclic_Triterpenes Oxidosqualene Cyclase Triterpenoids Triterpenoids Cyclic_Triterpenes->Triterpenoids Oxidation, Glycosylation

Caption: General Pathway for Triterpenoid Biosynthesis.

IV. Experimental Protocols

Protocol for Quantification of Total Phenolic Content (TPC)

This protocol is based on the Folin-Ciocalteu method.

Materials:

  • Folin-Ciocalteu reagent

  • Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

  • Gallic acid standard solutions

  • Methanol

  • Spectrophotometer

Procedure:

  • Extraction: Extract 1 g of dried and ground plant material with 10 mL of 80% methanol by sonication for 30 minutes. Centrifuge the extract and collect the supernatant.

  • Reaction: Mix 0.1 mL of the extract with 7.9 mL of deionized water and 0.5 mL of Folin-Ciocalteu reagent.

  • After 5 minutes, add 1.5 mL of 7.5% sodium carbonate solution.

  • Incubate the mixture at room temperature in the dark for 2 hours.

  • Measurement: Measure the absorbance at 765 nm.

  • Quantification: Prepare a calibration curve using gallic acid standards. Express the results as mg of gallic acid equivalents per gram of dry weight (mg GAE/g DW).

Protocol for Quantification of Total Flavonoid Content (TFC)

This protocol utilizes the aluminum chloride colorimetric method.

Materials:

  • Aluminum chloride (AlCl₃) solution (2% in methanol)

  • Quercetin standard solutions

  • Methanol

  • Spectrophotometer

Procedure:

  • Extraction: Use the same methanolic extract prepared for TPC analysis.

  • Reaction: Mix 1 mL of the extract with 1 mL of 2% methanolic AlCl₃ solution.

  • Incubate the mixture at room temperature in the dark for 15 minutes.

  • Measurement: Measure the absorbance at 430 nm.

  • Quantification: Prepare a calibration curve using quercetin standards. Express the results as mg of quercetin equivalents per gram of dry weight (mg QE/g DW).

Protocol for HPLC-MS Analysis of Flavonoids and Triterpenoids

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

  • C18 analytical column.

Mobile Phase for Flavonoids:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: 0.1% Formic acid in acetonitrile

Mobile Phase for Triterpenoids:

  • Solvent A: Methanol

  • Solvent B: Acetonitrile

General Gradient Elution Program (to be optimized):

  • Start with a low percentage of Solvent B, gradually increase to a high percentage over 30-40 minutes, hold for a few minutes, and then return to the initial conditions for equilibration.

MS Parameters:

  • Operate in both positive and negative ion modes to detect a wider range of compounds.

  • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of specific compounds.

Sample Preparation:

  • Extract dried, ground plant material with a suitable solvent (e.g., methanol or ethanol).

  • Filter the extract through a 0.22 µm syringe filter before injection.

Workflow Diagram:

hplc_workflow Start Start Sample_Prep Sample Preparation (Extraction, Filtration) Start->Sample_Prep HPLC_Separation HPLC Separation (C18 Column, Gradient Elution) Sample_Prep->HPLC_Separation ESI_Ionization Electrospray Ionization (ESI) HPLC_Separation->ESI_Ionization MS_Detection Mass Spectrometry Detection (Scan, SIM, or MRM) ESI_Ionization->MS_Detection Data_Analysis Data Analysis (Identification, Quantification) MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for HPLC-MS Analysis of Bioactive Compounds.

V. Conclusion

The optimization of bioactive compound yield in Crataegus azarolus is a multifactorial process that requires careful management of cultivation and harvesting practices. By implementing controlled stress conditions, such as moderate nitrogen application and regulated deficit irrigation, and by harvesting at the optimal stage of maturity, researchers and drug development professionals can significantly enhance the concentration of valuable flavonoids and triterpenoids. The provided protocols and biosynthetic pathway diagrams serve as a foundational guide for further research and development in harnessing the therapeutic potential of Azarole.

Application Note: Analysis of Azarole (Crataegus azarolus) Volatile Compounds Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azarole (Crataegus azarolus), a species of hawthorn native to the Mediterranean region, is recognized for its small, apple-like fruits that are consumed both fresh and in processed forms. The characteristic aroma and flavor of Azarole fruit are primarily determined by its unique profile of volatile organic compounds (VOCs). The analysis of these compounds is crucial for quality control in the food industry, for understanding the fruit's potential therapeutic properties, and for applications in drug development where natural compounds are of interest. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile compounds in complex mixtures. This application note provides detailed protocols for the extraction and analysis of volatile compounds from Azarole fruit using two common methods: Hydrodistillation and Headspace Solid-Phase Microextraction (HS-SPME), followed by GC-MS analysis.

Experimental Protocols

Two primary methods for the extraction of volatile compounds from Azarole fruit are presented below.

Method 1: Hydrodistillation

This classical method is suitable for extracting essential oils and provides a comprehensive profile of less volatile compounds.

Materials:

  • Fresh or dried Azarole fruits

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Hexane (analytical grade)

  • Anhydrous sodium sulfate

  • 2 mL amber glass vials

Protocol:

  • Sample Preparation: Weigh 150 g of fresh or dried Azarole inflorescences and unripe fruits.[1]

  • Hydrodistillation: Place the plant material in a round-bottom flask with a suitable volume of distilled water.

  • Extraction: Connect the flask to a Clevenger-type apparatus and heat the mixture to boiling for 3 hours.[1]

  • Oil Collection: The essential oil is collected in the calibrated tube of the Clevenger apparatus. After cooling, carefully collect the oil and dissolve it in a small volume of hexane.

  • Drying and Storage: Dry the resulting oil-hexane mixture over anhydrous sodium sulfate. Store the dried oil at 4°C in a sealed amber vial until GC-MS analysis.[1]

Method 2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, rapid, and sensitive method ideal for analyzing the aroma profile of fresh fruit with minimal sample preparation.

Materials:

  • Fresh Azarole fruits

  • 15 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • Sodium chloride (NaCl)

  • Internal standard solution (e.g., 4-methyl-2-pentanol in methanol)

Protocol:

  • Sample Preparation: Homogenize fresh Azarole fruit. Weigh approximately 5 g of the homogenate into a 15 mL headspace vial.

  • Matrix Modification: Add 2.0 g of NaCl to the vial to enhance the release of volatile compounds by increasing the ionic strength of the sample matrix.[2]

  • Internal Standard: For quantitative analysis, add a known amount (e.g., 10 µL) of an internal standard solution. 4-methyl-2-pentanol is a suitable internal standard for the analysis of volatile compounds in fruit.[2]

  • Equilibration: Seal the vial and place it in a water bath or on a heater-stirrer at 40°C for 5 minutes to allow for equilibration of the volatiles in the headspace.[2]

  • Extraction: Insert the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber for 30 minutes at 40°C with agitation.[2]

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC injector for thermal desorption.

GC-MS Analysis Parameters

The following parameters are a general guideline and may require optimization based on the specific instrumentation used.

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Innowax FSC column (60 m x 0.25 mm, 0.25 µm film thickness) or DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm).[1][2]

  • Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.[1]

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C for 10 min.

    • Ramp 1: Increase to 220°C at a rate of 4°C/min.

    • Hold 1: 220°C for 10 min.

    • Ramp 2: Increase to 240°C at a rate of 1°C/min.[1]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.[1]

    • Mass Range: m/z 30-350.[2]

    • Ion Source Temperature: 230°C.[2]

    • Transfer Line Temperature: 250°C.[2]

Data Analysis Identification of the volatile compounds is achieved by comparing their mass spectra with reference spectra in commercial libraries such as NIST and Wiley. Further confirmation can be done by comparing their linear retention indices (LRI) with those reported in the literature.

Data Presentation

The following tables summarize the major volatile compounds identified in Crataegus azarolus from a study by Agiel et al. (2019). The data is presented as the relative percentage of the total oil composition.

Table 1: Major Volatile Compounds in Fresh C. azarolus Essential Oil

CompoundClassRelative Percentage (%)
TricosaneAlkane29.3
PentacosaneAlkane21.1
HeptacosaneAlkane10.2
TetracosaneAlkane5.6
NonanalAldehyde-
UndecanalAldehyde-
β-ElemeneSesquiterpene-
β-CaryophylleneSesquiterpene-
(E,E)-α-FarneseneSesquiterpene-
EicosaneAlkane-
Hexyl benzoateEster-
(Z)-3-Hexenyl benzoateEster-
(E)-2-Hexenyl benzoateEster-
DocasaneAlkane-
ValenceneSesquiterpene-
α-SelineneSesquiterpene-
β-SelineneSesquiterpene-
δ-CadineneSesquiterpene-
Germacrene DSesquiterpene-
Selina-3,7(11)-dieneSesquiterpene-
SpathulenolSesquiterpenoid-
δ-CadinolSesquiterpenoid-

Note: Relative percentages for some compounds were not specified in the source.

Table 2: Major Volatile Compounds in Dried C. azarolus Essential Oil

CompoundClassRelative Percentage (%)
TricosaneAlkane33.8
PentacosaneAlkane24.6
HeptacosaneAlkane12.5
(2E,6E)-FarnesolSesquiterpenoid6.3
TetracosaneAlkane6.0
(E)-β-DamascenoneIonone-

Note: Relative percentages for some compounds were not specified in the source.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Volatile Extraction (HS-SPME) cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample_collection Azarole Fruit Collection homogenization Homogenization sample_collection->homogenization weighing Weighing into Headspace Vial homogenization->weighing matrix_modification Addition of NaCl and Internal Standard weighing->matrix_modification equilibration Equilibration at 40°C matrix_modification->equilibration extraction SPME Fiber Exposure (30 min) equilibration->extraction desorption Thermal Desorption in GC Injector extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (NIST Library) detection->identification quantification Quantification (Internal Standard) identification->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for HS-SPME-GC-MS analysis of Azarole volatiles.

aroma_compounds azarole_aroma Azarole Aroma Profile alkanes Alkanes (e.g., Tricosane, Pentacosane) azarole_aroma->alkanes Waxy, Green terpenes Terpenes & Terpenoids (e.g., β-Caryophyllene, (E,E)-α-Farnesene) azarole_aroma->terpenes Woody, Spicy, Floral esters Esters (e.g., Hexyl benzoate) azarole_aroma->esters Fruity, Sweet aldehydes Aldehydes (e.g., Nonanal, Undecanal) azarole_aroma->aldehydes Green, Fatty

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Crataegus azarolus Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antimicrobial activity of extracts derived from Crataegus azarolus, commonly known as azarole. The methodologies outlined are based on established techniques in microbiology and are intended to guide researchers in the screening and evaluation of the antimicrobial potential of these natural extracts.

Introduction

Crataegus azarolus is a species of hawthorn that has been traditionally used in folk medicine for various ailments.[1][2][3] Recent scientific investigations have focused on its rich phytochemical profile, which includes a variety of polyphenols, flavonoids, and proanthocyanidins.[1][2][4][5][6] These compounds are believed to be responsible for the plant's therapeutic properties, including its antioxidant and antimicrobial activities.[1][3][4][5] Extracts from different parts of the plant, such as leaves, fruits, and flowers, have demonstrated inhibitory effects against a range of pathogenic microorganisms.[1][3][5]

This document details the principal methods for evaluating the antimicrobial efficacy of C. azarolus extracts: Agar Disc and Well Diffusion for preliminary screening, Broth Microdilution for determining minimum inhibitory and bactericidal concentrations, and Bioautography for identifying active compounds.

Data Presentation: Antimicrobial Activity of Crataegus azarolus Extracts

The following tables summarize quantitative data from various studies on the antimicrobial activity of Crataegus azarolus extracts against a selection of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Crataegus azarolus Extracts

Extract SourceTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
Fruit PeelStaphylococcus aureus59.35-[1]
Fruit PeelStreptococcus faecalis118.71-[1]
LeavesStaphylococcus aureus42.32-[1]
LeavesStreptococcus faecalis63.49-[1]
FlowersStaphylococcus aureus40008000[5]
FlowersSalmonella typhi40008000[5]
Callus CultureVarious Bacteria62.5 - 500125 - >500[4]

Table 2: Zone of Inhibition of Crataegus azarolus Extracts (Disc Diffusion Method)

Extract SourceTest OrganismConcentrationInhibition Zone (mm)Reference
FlowersStaphylococcus aureus-19.7 ± 0.2[5]
FlowersSalmonella typhi-11.6 ± 0.3[5]
FlowersKlebsiella pneumoniae-13.5 ± 0.4[5]
FlowersEscherichia coli-14.3 ± 0.2[5]
Methanolic ExtractBacillus subtilis-18[3]

Experimental Protocols

Preparation of Crataegus azarolus Extracts

A crucial first step is the preparation of the plant extracts. The choice of solvent and extraction method can significantly impact the phytochemical profile and thus the antimicrobial activity of the extract.

Protocol 1: Maceration Extraction [2]

  • Plant Material: Collect fresh leaves, fruits, or flowers of Crataegus azarolus.[2][5][7] Dry the plant material in a well-ventilated area away from direct sunlight or in an oven at a low temperature (e.g., 40°C).[7]

  • Grinding: Grind the dried plant material into a fine powder using a blender or a mill.

  • Maceration: Suspend the powdered plant material in a suitable solvent (e.g., ethanol, methanol, or distilled water) in a sealed container. A common ratio is 1:10 (w/v) of plant material to solvent.[2]

  • Incubation: Keep the mixture at room temperature for a specified period (e.g., 24-72 hours), with occasional shaking to enhance extraction.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C for alcoholic extracts). For aqueous extracts, lyophilization (freeze-drying) can be used.[2][7]

  • Storage: Store the dried extract in an airtight, light-protected container at 4°C until further use.

Agar Disc and Well Diffusion Methods

These methods are widely used for preliminary screening of antimicrobial activity.[8][9][10] They are based on the diffusion of the antimicrobial agent from a disc or a well through an agar medium inoculated with a test microorganism.

Protocol 2: Agar Disc Diffusion Method [1][8][11]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[12]

  • Inoculation: Uniformly swab the surface of the MHA plates with the prepared inoculum.

  • Disc Application:

    • Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the C. azarolus extract.

    • Aseptically place the impregnated discs on the surface of the inoculated MHA plates.

  • Controls: Use a disc with the solvent used for extraction as a negative control and a disc with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.[1]

Protocol 3: Agar Well Diffusion Method [1][8]

  • Follow steps 1-3 of the Agar Disc Diffusion Method.

  • Well Creation: Create wells (6 mm in diameter) in the agar plate using a sterile cork borer.

  • Sample Addition: Add a known volume (e.g., 100 µL) of the C. azarolus extract solution into each well.[1]

  • Controls: Use a well with the solvent as a negative control and a well with a standard antibiotic as a positive control.

  • Follow steps 6-7 of the Agar Disc Diffusion Method.

Broth Microdilution Method

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[9][13] The MIC is the lowest concentration of the extract that inhibits the visible growth of a microorganism.[13]

Protocol 4: Broth Microdilution for MIC Determination [6][12][14]

  • Plate Preparation: Dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Prepare two-fold serial dilutions of the C. azarolus extract directly in the microtiter plate.[12]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls:

    • Growth Control: A well containing only the broth and the inoculum.

    • Sterility Control: A well containing only the broth.

    • Positive Control: A well containing a standard antibiotic and the inoculum.

  • Incubation: Incubate the microtiter plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the extract where no visible growth (turbidity) is observed. A colorimetric indicator like resazurin can be added to aid in visualizing viability.[12][14]

Protocol 5: Determination of MBC

  • Subculturing: After determining the MIC, take an aliquot from the wells that showed no visible growth.

  • Plating: Spread the aliquot onto a fresh agar plate.

  • Incubation: Incubate the agar plate at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the extract that results in a 99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Bioautography

Bioautography is a technique that combines chromatography with a bioassay to identify the active antimicrobial compounds within a complex mixture like a plant extract.[15][16][17][18]

Protocol 6: Direct Bioautography with TLC [15][18]

  • Chromatography:

    • Spot the C. azarolus extract onto a Thin-Layer Chromatography (TLC) plate.

    • Develop the chromatogram using an appropriate solvent system to separate the components of the extract.

  • Solvent Evaporation: Allow the solvent to completely evaporate from the TLC plate in a sterile environment.

  • Inoculation: Spray the developed TLC plate with a suspension of the test microorganism in a suitable growth medium.[15]

  • Incubation: Incubate the plate in a humid chamber at an appropriate temperature and duration to allow microbial growth.

  • Visualization: After incubation, spray the plate with a viability indicator solution (e.g., a tetrazolium salt like INT or MTT). Living microorganisms will reduce the dye to a colored formazan, creating a colored background. Zones of inhibition will appear as clear spots where the antimicrobial compounds have prevented microbial growth.[15]

Mandatory Visualizations

Caption: General workflow for antimicrobial assessment of extracts.

Broth_Microdilution_Workflow node_prep 1. Preparation Prepare 96-well plate with broth. Prepare serial dilutions of extract. node_inoc 2. Inoculation Add standardized microbial suspension to each well. node_prep->node_inoc node_incub 3. Incubation Incubate plate at 37°C for 24 hours. node_inoc->node_incub node_mic 4. MIC Determination Observe for visible growth. Lowest concentration with no growth is the MIC. node_incub->node_mic node_mbc_sub 5. MBC - Subculturing Aliquot from clear wells onto agar plates. node_mic->node_mbc_sub node_mbc_incub 6. MBC - Incubation Incubate agar plates at 37°C for 24 hours. node_mbc_sub->node_mbc_incub node_mbc_det 7. MBC Determination Lowest concentration with no growth on agar is the MBC. node_mbc_incub->node_mbc_det

Caption: Workflow for MIC and MBC determination.

Bioautography_Workflow start Start with Crataegus azarolus Extract tlc 1. Spot extract on TLC plate and develop chromatogram start->tlc dry 2. Evaporate solvent from TLC plate tlc->dry spray 3. Spray plate with microbial suspension dry->spray incubate 4. Incubate in a humid chamber spray->incubate visualize 5. Spray with viability indicator (e.g., INT) incubate->visualize result Result: Clear zones indicate antimicrobial compounds visualize->result

Caption: Direct bioautography experimental workflow.

References

Application Notes and Protocols: Preparation and Scientific Evaluation of Traditional Azarole (Crataegus azarolus) Decoctions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Crataegus azarolus, commonly known as Azarole or Mediterranean Hawthorn, has a long history in traditional medicine, particularly for cardiovascular and digestive ailments.[1][2][3] Traditional preparations, often in the form of decoctions from its fruits, leaves, or flowers, are valued for their therapeutic properties.[1][2] These effects are largely attributed to a rich profile of bioactive compounds, including flavonoids (like hyperoside), phenolic acids (such as chlorogenic acid), and proanthocyanidins.[4][5][6][7] For drug discovery and development, it is crucial to standardize these traditional preparations and scientifically validate their efficacy and mechanisms of action. These application notes provide detailed protocols for the preparation of traditional Azarole decoctions and their subsequent phytochemical and biological evaluation for scientific research.

Part 1: Preparation of Azarole Decoction

Protocol 1.1: Traditional Decoction Method

This protocol is based on traditional herbal preparation methods for extracting constituents from hard, woody plant materials like berries, roots, and bark.[8][9][10]

Materials:

  • Dried Azarole berries or leaves

  • Purified water (spring or filtered is preferred traditionally)[8]

  • Stainless steel or enamel saucepan[11]

  • Strainer (muslin cloth or fine-mesh sieve)[11]

  • Glass jar for storage

Procedure:

  • Preparation: Use approximately 15g of dried Azarole berries or leaves for every 250ml of water.[8] If using whole berries, gently crush them to increase the surface area.

  • Soaking: Place the herbal material into the saucepan and cover with cold water.[9][11]

  • Heating: Bring the mixture to a boil and then reduce the heat to a gentle simmer. Cover the saucepan with a lid.[10]

  • Simmering: Allow the decoction to simmer for 20-45 minutes.[8][12] The liquid will become concentrated and flavorful.

  • Straining: Remove the saucepan from the heat and allow it to cool slightly. Strain the liquid through a fine-mesh sieve or muslin cloth into a glass jar.[11]

  • Storage: The decoction can be consumed warm. Leftovers should be refrigerated in a sealed container and used within 48-72 hours.[8][9]

Protocol 1.2: Standardized Laboratory-Scale Decoction for Research

This protocol adapts the traditional method for scientific reproducibility, based on methodologies used in published studies.[4]

Materials:

  • Dried plant material (Crataegus azarolus berries or leaves), authenticated by a botanist.

  • Grinder or mill.

  • Deionized or distilled water.

  • Heating mantle with a magnetic stirrer.

  • Round-bottom flask and condenser.

  • Filtration apparatus (e.g., Whatman No. 1 filter paper).

  • Freeze-dryer (lyophilizer) or rotary evaporator.

Procedure:

  • Preparation of Plant Material: Dry the Azarole berries or leaves at a controlled temperature (e.g., 40°C) until a constant weight is achieved. Grind the dried material into a fine powder (e.g., to pass through a 20-mesh sieve).

  • Extraction: Weigh 100 g of the powdered plant material and place it into a 2 L round-bottom flask. Add 1 L of deionized water (1:10 solid-to-liquid ratio).

  • Decoction: Heat the mixture to boiling (100°C) using a heating mantle and maintain a gentle boil under reflux for a specified duration (e.g., 60 minutes) with continuous stirring. The reflux condenser prevents the loss of solvent volume.

  • Filtration: After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper to separate the aqueous extract from the solid plant residue.

  • Concentration: Concentrate the aqueous extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) to remove the bulk of the water.

  • Lyophilization: Freeze the concentrated extract and then lyophilize it (freeze-dry) to obtain a stable, dry powder (referred to as the decoction extract, e.g., CAB-DE).[4]

  • Yield Calculation and Storage: Calculate the percentage yield of the extract. Store the lyophilized powder in an airtight, light-protected container at -20°C until further analysis.

Part 2: Phytochemical Analysis

A thorough phytochemical analysis is essential for quality control, standardization, and understanding the decoction's bioactive components.

Protocol 2.1: Quantification of Total Phenolic Content (TPC)

This protocol uses the Folin-Ciocalteu method to determine the total concentration of phenolic compounds.[13]

Materials:

  • Lyophilized Azarole decoction extract.

  • Folin-Ciocalteu reagent.

  • Sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v).

  • Gallic acid standard.

  • Spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of the Azarole extract in methanol/water (e.g., 1 mg/mL).

  • Reaction Mixture: Mix 0.5 mL of the diluted extract solution with 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with water).

  • Incubation: After 5 minutes, add 2 mL of 7.5% Na₂CO₃ solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 60 minutes.

  • Measurement: Measure the absorbance at 760 nm against a blank.

  • Quantification: Construct a calibration curve using gallic acid as a standard. Express the TPC as milligrams of Gallic Acid Equivalents per gram of dry extract (mg GAE/g DM).[14]

Protocol 2.2: Quantification of Total Flavonoid Content (TFC)

This protocol uses the aluminum chloride colorimetric method.[4][13]

Materials:

  • Lyophilized Azarole decoction extract.

  • Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol).[4]

  • Quercetin or Tannic Acid standard.

  • Spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of the Azarole extract in methanol (e.g., 1 mg/mL).

  • Reaction Mixture: Add 1 mL of the extract solution to 1 mL of 2% methanolic AlCl₃ solution.[4]

  • Incubation: Incubate the mixture in the dark at room temperature for 15 minutes.[4]

  • Measurement: Measure the absorbance at 430 nm.[4]

  • Quantification: Create a standard curve using quercetin or tannic acid. Express the TFC as milligrams of Quercetin Equivalents (mg QE/g DM) or Tannic Acid Equivalents (mg TAE/g DM) per gram of dry extract.[4]

Protocol 2.3: Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to identify and quantify specific bioactive compounds.[4]

Materials:

  • Lyophilized Azarole decoction extract.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, formic acid).

  • Reference standards for expected compounds (e.g., chlorogenic acid, hyperoside, epicatechin).

  • LC-ESI-MS system (Liquid Chromatography with Electrospray Ionization Mass Spectrometry).[4]

Procedure:

  • Sample Preparation: Dissolve a precise amount of the extract in a suitable solvent (e.g., methanol), filter through a 0.22 µm syringe filter, and place in an autosampler vial.

  • Chromatographic Separation: Inject the sample into the LC system. Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of water with formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B).[15]

  • Mass Spectrometry Analysis: The eluent from the LC column is directed to the ESI-MS source. Set the mass spectrometer to scan in both positive and negative ion modes to detect a wide range of compounds.

  • Compound Identification: Identify compounds by comparing their retention times and mass spectra (including parent and fragment ions) with those of pure reference standards or by matching with literature and library data.[4]

Data Presentation: Phytochemical Composition of Azarole Decoction

The following table summarizes quantitative data from a study on Crataegus azarolus berries decoction extract (CAB-DE).[4]

Phytochemical ClassContent (per g of Dry Matter)Method Used
Total Polyphenols107.7 ± 1.43 mg GAE/g DMFolin-Ciocalteu
Total Flavonoids21.89 ± 3.35 mg TAE/g DMAluminum Trichloride (AlCl₃)
Total Tannins18.41 ± 0.34 mg TAE/g DMNot Specified
Condensed Tannins6.09 ± 0.62 mg C/g DMNot Specified

GAE: Gallic Acid Equivalents; TAE: Tannic Acid Equivalents; C: Catechin Equivalents; DM: Dry Matter.

LC-ESI-MS analysis of the same extract identified chlorogenic acid (406,975 ppm) as the main phenolic acid and hyperoside (140,949 ppm) as the principal flavonoid.[4]

Part 3: In Vitro Bioactivity Assays

In vitro assays provide a rapid assessment of the biological activity of the decoction. Antioxidant assays are particularly relevant given the high phenolic content of Azarole.

Protocol 3.1: DPPH Radical Scavenging Assay

This assay measures the capacity of the extract to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.[16][17]

Materials:

  • Lyophilized Azarole decoction extract.

  • DPPH solution (e.g., 0.1 mM in methanol).[16]

  • Methanol.

  • Ascorbic acid (as a positive control).

  • Microplate reader or spectrophotometer.

Procedure:

  • Sample Preparation: Prepare serial dilutions of the extract in methanol (e.g., 5 to 500 µg/mL).[16]

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Measurement: Measure the absorbance at 517 nm. The disappearance of the purple color indicates scavenging activity.[16]

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Value: Determine the IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals) by plotting inhibition percentage against extract concentration.

Protocol 3.2: Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of the extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13]

Materials:

  • Lyophilized Azarole decoction extract.

  • FRAP reagent (freshly prepared):

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix in a 10:1:1 (v/v/v) ratio.

  • Ferrous sulfate (FeSO₄·7H₂O) for the standard curve.

  • Spectrophotometer.

Procedure:

  • Reagent Preparation: Warm the FRAP reagent to 37°C before use.

  • Reaction: Mix 100 µL of the diluted extract with 3.0 mL of the FRAP reagent.[13]

  • Incubation: Incubate the mixture at 37°C for 30 minutes.[13]

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[13]

  • Quantification: Calculate the FRAP value based on a standard curve prepared with FeSO₄. Results are expressed as mmol Fe²⁺ equivalents per gram of dry extract.

Part 4: In Vivo Preclinical Studies

In vivo studies in animal models are critical for evaluating the therapeutic potential and safety of the Azarole decoction.

Protocol 4.1: Animal Model of Acetic Acid-Induced Ulcerative Colitis

This protocol is based on a study evaluating the protective effect of Crataegus azarolus berries decoction extract (CAB-DE) in rats.[4]

Study Design:

  • Animals: Adult male Wistar rats.

  • Groups (n=10 per group):

    • Control: Received distilled water.

    • Acetic Acid (AA): Received distilled water + AA induction.

    • CAB-DE 100: Received 100 mg/kg b.w. of extract + AA induction.

    • CAB-DE 200: Received 200 mg/kg b.w. of extract + AA induction.

    • CAB-DE 400: Received 400 mg/kg b.w. of extract + AA induction.

    • Sulfasalazine (Reference Drug): Received 100 mg/kg b.w. + AA induction.

    • Gallic Acid (Reference Compound): Received 50 mg/kg b.w. + AA induction.

  • Treatment Period: Oral administration (p.o.) of extracts/drugs daily for 10 days.[4]

  • Induction of Colitis: On day 10, after an overnight fast, colitis is induced by intra-rectal administration of 3% acetic acid (300 mg/kg).[4]

  • Sacrifice and Analysis: Animals are sacrificed 24 hours after AA induction. The colon is excised for analysis.

Endpoints for Evaluation:

  • Macroscopic: Colon weight/length ratio, gross lesion score, mucus content.[4]

  • Histological: Hematoxylin and eosin (H&E) staining to assess tissue damage and inflammation.[4]

  • Biochemical: Measurement of oxidative stress markers in colon tissue, such as malondialdehyde (MDA) for lipid peroxidation and hydrogen peroxide (H₂O₂) levels.[4]

Data Presentation: In Vivo Ulcerative Colitis Model[4]
GroupTreatmentInductionKey Findings
ControlDistilled WaterSalineNormal colon histology and baseline biochemical markers.
Acetic Acid (AA)Distilled Water3% Acetic AcidIncreased lesion score, weight/length ratio, MDA, and H₂O₂ levels.
CAB-DE (100-400)100, 200, 400 mg/kg, p.o.3% Acetic AcidDose-dependent reduction in lesion scores, colon inflammation, and oxidative stress markers.
Sulfasalazine100 mg/kg, p.o.3% Acetic AcidSignificant protection against AA-induced damage.
Protocol 4.2: Animal Model of Induced Heart Failure

This protocol is adapted from a study that used a procyanidin extract from C. azarolus to treat induced heart failure in rats.[18][19]

Study Design:

  • Animals: Male rats (e.g., Wistar or Sprague-Dawley).

  • Groups:

    • Sham Control: No induction, receives vehicle.

    • Heart Failure (HF) Control: Receives vehicle + isoproterenol induction.

    • Azarole Decoction Group(s): Receives different doses of Azarole decoction extract + isoproterenol induction.

    • Reference Drug Group: Receives a standard drug like spironolactone (20 mg/kg/day) or digoxin (7 mcg/kg/day) + isoproterenol induction.[18][19]

  • Induction of Heart Failure: Heart failure can be induced by subcutaneous injection of isoproterenol (e.g., 5 mg/kg/day) for 7 consecutive days.[18][19]

  • Treatment Period: Oral administration of the Azarole decoction extract or reference drugs for a set period (e.g., 14 days) following induction.[18][19]

Endpoints for Evaluation:

  • Hemodynamic: Systolic and diastolic blood pressure.[18]

  • Cardiac Biomarkers: Serum levels of NT-proBNP, BNP, creatine phosphokinase (CPK), and alkaline phosphatase (ALP).[18][19]

  • Histopathological: Examination of heart tissue for hypertrophy, fibrosis, and other pathological changes.

Mandatory Visualizations

Workflow_Scientific_Study_Azarole cluster_0 Preparation & Standardization cluster_1 Analysis & Evaluation Plant Azarole Plant Material (Berries, Leaves) Decoction Standardized Decoction Preparation (Protocol 1.2) Plant->Decoction Extract Lyophilized Decoction Extract Decoction->Extract Phyto Phytochemical Analysis (Protocols 2.1-2.3) Extract->Phyto InVitro In Vitro Bioactivity (Protocols 3.1-3.2) Extract->InVitro InVivo In Vivo Preclinical Studies (Protocols 4.1-4.2) Extract->InVivo Phyto->InVitro InVitro->InVivo

Caption: Overall workflow for the scientific study of Azarole decoction.

Phytochemical_Analysis_Workflow cluster_quant Quantitative Analysis cluster_qual Qualitative & Specific Analysis cluster_results Data Output Start Lyophilized Decoction Extract TPC Total Phenolic Content (Folin-Ciocalteu) Start->TPC TFC Total Flavonoid Content (AlCl3 Method) Start->TFC LCMS LC-MS Analysis (Compound ID & Quant) Start->LCMS Results Phytochemical Profile: - GAE/g, QE/g - Identification of key compounds (e.g., Chlorogenic Acid) TPC->Results TFC->Results LCMS->Results

Caption: Workflow for the phytochemical analysis of Azarole decoction.

In_Vivo_Colitis_Model cluster_treatment 10-Day Pre-treatment Phase cluster_analysis Endpoint Analysis Start Male Wistar Rats G1 Control (Water) Start->G1 G2 Azarole Extract (100, 200, 400 mg/kg) Start->G2 G3 Reference Drug (Sulfasalazine) Start->G3 Induction Induction of Colitis (Day 10) (Intra-rectal Acetic Acid) G1->Induction G2->Induction G3->Induction Sacrifice Sacrifice (Day 11) Induction->Sacrifice A1 Macroscopic Score Sacrifice->A1 A2 Histopathology (H&E) Sacrifice->A2 A3 Biochemical Markers (MDA, H2O2) Sacrifice->A3

Caption: Workflow for the in vivo ulcerative colitis experimental model.

References

Application Notes and Protocols: Azarole Extracts as a Natural Food Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing consumer demand for natural and clean-label food products has driven research into plant-based preservatives as alternatives to synthetic additives. Azarole (Crataegus azarolus), a species of hawthorn native to the Mediterranean region, has emerged as a promising source of natural antioxidants and antimicrobial agents. The fruit, leaves, and flowers of the Azarole plant are rich in bioactive phenolic compounds, including flavonoids, proanthocyanidins, and phenolic acids. These compounds have demonstrated significant potential in mitigating oxidative degradation and microbial spoilage in food systems.

These application notes provide a comprehensive overview of the use of Azarole extracts as a natural food preservative, detailing their antioxidant and antimicrobial efficacy. The document includes summaries of quantitative data, detailed experimental protocols for the evaluation of Azarole extracts, and diagrams of the proposed mechanisms of action.

Bioactive Composition and Preservative Efficacy

Azarole extracts contain a variety of phenolic compounds that contribute to their preservative effects. The primary bioactive components identified in Azarole include hyperoside, isoquercitrin, epicatechin, procyanidin B2, and chlorogenic acid. The concentration of these compounds can vary depending on the part of the plant used (fruit, leaves, or flowers), the cultivar (e.g., yellow or red Azarole), and the extraction method.

Antioxidant Properties

The phenolic compounds in Azarole extracts act as potent antioxidants through various mechanisms, including free radical scavenging and metal chelation. This antioxidant activity is crucial for preventing lipid oxidation in fatty foods, which can lead to rancidity, off-flavors, and the degradation of nutritional quality.

Antimicrobial Properties

Azarole extracts have been shown to exhibit broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms. This makes them valuable for extending the shelf-life of perishable foods by inhibiting the growth of bacteria and fungi.

Quantitative Data Summary

The following tables summarize the quantitative data on the phenolic content, antioxidant activity, and antimicrobial efficacy of Azarole extracts from various studies.

Table 1: Phenolic and Flavonoid Content of Azarole Extracts

Plant PartExtract TypeTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Reference
Yellow Azarole LeavesAqueous-acetone152.38 (mg/100g FW)-[1]
Yellow Azarole Fruit PeelAqueous-acetone142.46 (mg/100g FW)-[1]
Yellow Azarole Fruit PulpAqueous-acetone26.31 (mg/100g FW)-[1]
Floral Buds (Yellow Azarole)Ethyl acetate1638.7 ± 89.9 (mg GAE/100g DW)-
Floral Buds (Red Azarole)Ethyl acetate1415.5 ± 23.8 (mg GAE/100g DW)-
Hawthorn FruitsMethanolic21.19–69.122.44–6.08[2]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight; FW: Fresh Weight.

Table 2: Antioxidant Activity of Azarole Extracts

Plant PartAssayAntioxidant CapacityReference
Yellow Azarole LeavesDPPH2.026 mmol TEAC/g FW[1]
Yellow Azarole Fruit PeelDPPH1.607 mmol TEAC/g FW[1]
Yellow Azarole Fruit PulpDPPH0.883 mmol TEAC/g FW[1]
Hawthorn FruitsFRAP0.32–1.84 mmol Fe++/g DW[3]
Floral Buds (Yellow Azarole)DPPH2431.8 ± 32.7 µmol Trolox/100g DW
Floral Buds (Red Azarole)DPPH2267.7 ± 22.7 µmol Trolox/100g DW

TEAC: Trolox Equivalent Antioxidant Capacity; FRAP: Ferric Reducing Antioxidant Power.

Table 3: Antimicrobial Activity of Azarole Extracts (Minimum Inhibitory Concentration - MIC)

Extract SourceTarget MicroorganismMIC (µg/mL)Reference
Yellow Azarole LeavesStaphylococcus aureus42.32–63.49[1]
Yellow Azarole LeavesStreptococcus faecalis42.32–63.49[1]
Yellow Azarole Fruit PeelStaphylococcus aureus59.35–118.71[1]
Yellow Azarole Fruit PeelStreptococcus faecalis59.35–118.71[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the preservative potential of Azarole extracts.

Protocol for Preparation of Azarole Extract
  • Sample Preparation : Collect fresh Azarole leaves, fruits, or flowers. Wash thoroughly and dry at 40-50°C in a ventilated oven until constant weight. Grind the dried plant material into a fine powder.

  • Solvent Extraction :

    • Macerate 10 g of the powdered plant material in 100 mL of 80% methanol (or ethanol) in a conical flask.

    • Shake the flask on an orbital shaker at 150 rpm for 24 hours at room temperature.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

    • Store the extract at -20°C until further use.

Protocol for Determination of Total Phenolic Content (Folin-Ciocalteu Assay)
  • Reagents :

    • Folin-Ciocalteu reagent (2 N).

    • Gallic acid standard solutions (0-500 mg/L).

    • Sodium carbonate solution (20% w/v).

  • Procedure :

    • Pipette 20 µL of the Azarole extract (dissolved in methanol, 1 mg/mL) into a test tube.

    • Add 1.58 mL of distilled water.

    • Add 100 µL of Folin-Ciocalteu reagent and mix thoroughly.

    • After 30 seconds to 8 minutes, add 300 µL of the sodium carbonate solution and mix.

    • Incubate the mixture at 20°C for 2 hours.

    • Measure the absorbance at 765 nm using a spectrophotometer.

    • Prepare a standard curve using gallic acid.

    • Express the total phenolic content as mg of gallic acid equivalents per gram of extract (mg GAE/g).[4]

Protocol for Determination of Total Flavonoid Content (Aluminum Chloride Colorimetric Assay)
  • Reagents :

    • Aluminum chloride (AlCl₃) solution (10%).

    • Potassium acetate (1 M).

    • Quercetin standard solutions.

  • Procedure :

    • Mix 0.5 mL of the Azarole extract with 1.5 mL of methanol, 0.1 mL of 10% AlCl₃, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.

    • Incubate the mixture at room temperature for 30 minutes.

    • Measure the absorbance at 415 nm.

    • Prepare a standard curve using quercetin.

    • Express the total flavonoid content as mg of quercetin equivalents per gram of extract (mg QE/g).[5]

Protocol for DPPH Radical Scavenging Assay
  • Reagents :

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

    • Ascorbic acid or Trolox as a positive control.

  • Procedure :

    • Add 1 mL of the Azarole extract at different concentrations to 2 mL of the DPPH solution.

    • Shake vigorously and incubate in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.[1][6]

Protocol for Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagents :

    • FRAP reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Procedure :

    • Warm the FRAP reagent to 37°C.

    • Add 150 µL of the FRAP reagent to a test tube.

    • Add 20 µL of the Azarole extract and mix.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • Prepare a standard curve using FeSO₄·7H₂O.

    • Express the results as mmol of Fe(II) equivalents per gram of extract.[7][8]

Protocol for ABTS Radical Cation Decolorization Assay
  • Reagents :

    • ABTS solution (7 mM).

    • Potassium persulfate solution (2.45 mM).

  • Procedure :

    • Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the Azarole extract to 1 mL of the diluted ABTS•+ solution.

    • Measure the absorbance after 6 minutes.

    • The percentage of inhibition is calculated as in the DPPH assay.[9][10]

Protocol for Agar Disc Diffusion Assay
  • Materials :

    • Mueller-Hinton Agar (MHA) plates.

    • Sterile filter paper discs (6 mm).

    • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli).

  • Procedure :

    • Prepare a bacterial inoculum adjusted to 0.5 McFarland standard.

    • Spread the inoculum evenly over the surface of an MHA plate.

    • Impregnate sterile filter paper discs with a known concentration of the Azarole extract.

    • Place the discs on the inoculated agar surface.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition around each disc.[11][12]

Protocol for Broth Microdilution Assay (MIC and MBC)
  • Materials :

    • 96-well microtiter plates.

    • Mueller-Hinton Broth (MHB).

    • Bacterial cultures.

  • Procedure for MIC :

    • Perform serial two-fold dilutions of the Azarole extract in MHB in the wells of a microtiter plate.

    • Add a standardized bacterial inoculum to each well.

    • Incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the extract that completely inhibits visible bacterial growth.[13]

  • Procedure for MBC :

    • Subculture 10 µL from the wells showing no visible growth onto MHA plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the extract that results in a ≥99.9% reduction in the initial bacterial count.

Protocol for Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Oxidation in Meat
  • Reagents :

    • Trichloroacetic acid (TCA) solution.

    • Thiobarbituric acid (TBA) solution.

  • Procedure :

    • Homogenize 5 g of a meat sample (treated with or without Azarole extract) with TCA solution.

    • Centrifuge the homogenate and collect the supernatant.

    • Mix the supernatant with TBA solution and heat in a boiling water bath for 15 minutes.

    • Cool the mixture and measure the absorbance at 532 nm.

    • Calculate the TBARS value as mg of malondialdehyde (MDA) per kg of meat using a standard curve of MDA.

Mechanisms of Action: Signaling Pathways and Logical Relationships

The preservative effects of Azarole extracts are attributed to the synergistic action of their constituent phenolic compounds.

Antioxidant Mechanism of Hyperoside

Hyperoside, a major flavonoid in Azarole, exerts its antioxidant effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Antioxidant_Mechanism_Hyperoside ROS Oxidative Stress (ROS) CellularProtection Cellular Protection (Reduced Lipid Peroxidation) ROS->CellularProtection causes damage Hyperoside Hyperoside (from Azarole Extract) Keap1 Keap1 Hyperoside->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters & degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, GPx) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->ROS neutralizes AntioxidantEnzymes->CellularProtection provides

Caption: Antioxidant signaling pathway of hyperoside from Azarole extract.

General Antimicrobial Mechanisms of Phenolic Compounds

Phenolic compounds found in Azarole extracts, such as chlorogenic acid and procyanidins, inhibit microbial growth through multiple mechanisms that disrupt cellular integrity and function.

Antimicrobial_Mechanisms AzaroleExtract Azarole Extract Phenolics (e.g., Chlorogenic Acid, Procyanidins) CellWall Cell Wall Synthesis AzaroleExtract->CellWall inhibits CellMembrane Cell Membrane Integrity AzaroleExtract->CellMembrane disrupts EnzymeActivity Essential Enzyme Activity AzaroleExtract->EnzymeActivity inactivates NucleicAcid Nucleic Acid Synthesis AzaroleExtract->NucleicAcid interferes with BacterialCell Bacterial Cell Inhibition Inhibition of Growth & Cell Death CellWall->Inhibition CellMembrane->Inhibition EnzymeActivity->Inhibition NucleicAcid->Inhibition

Caption: General antimicrobial mechanisms of phenolic compounds in Azarole extracts.

Application in Food Systems

Based on their demonstrated antioxidant and antimicrobial properties, Azarole extracts can be applied to a variety of food products to enhance their shelf-life and safety.

  • Meat and Poultry Products : The addition of Azarole extract to fresh, cooked, and processed meats can inhibit lipid oxidation, thereby reducing the development of rancidity and preserving color and flavor. It can also control the growth of spoilage and pathogenic bacteria.

  • Fish and Seafood : Azarole extracts can be used as a glaze or incorporated into packaging to extend the shelf-life of fresh and frozen fish by preventing oxidative deterioration and microbial growth.

  • Dairy Products : In products like cheese and yogurt, Azarole extracts can act as a natural antimicrobial agent to prevent the growth of undesirable microorganisms.

  • Bakery Products : The antioxidant properties of Azarole extracts can be beneficial in baked goods with high-fat content to prevent oxidative spoilage.

  • Beverages : Azarole extracts can be added to juices and other beverages as a natural source of antioxidants and to inhibit microbial growth.

Recommended Usage Levels : The optimal concentration of Azarole extract will depend on the specific food matrix, processing conditions, and desired shelf-life. Preliminary studies suggest that concentrations ranging from 0.1% to 1.0% (w/w or w/v) may be effective. It is recommended to conduct pilot studies to determine the ideal dosage for each specific application.

Conclusion

Azarole extracts represent a valuable source of natural compounds with significant antioxidant and antimicrobial properties. Their potential application as a food preservative aligns with current consumer trends towards natural and clean-label products. The data and protocols provided in these notes offer a foundation for researchers and food industry professionals to explore and optimize the use of Azarole extracts for enhancing food quality, safety, and shelf-life. Further research is warranted to fully elucidate the efficacy of Azarole extracts in various food systems and to establish standardized commercial preparations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Flavonoid Extraction from Azarole Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of flavonoids from Azarole (Crataegus azarolus) leaves.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting flavonoids from Azarole leaves?

A1: The choice of solvent is critical for maximizing flavonoid yield. Generally, hydroalcoholic solutions are more effective than pure solvents. A mixture of ethanol and water is commonly used, with concentrations ranging from 50% to 80% (v/v). The optimal concentration depends on the specific flavonoids being targeted; higher ethanol concentrations are suitable for less polar flavonoids, while aqueous ethanol is better for more polar flavonoid glycosides. For Crataegus species, 70% ethanol has been shown to be a highly effective solvent.

Q2: How does extraction temperature affect the efficiency and integrity of flavonoids from Azarole leaves?

A2: Temperature plays a dual role in flavonoid extraction. Increasing the temperature generally enhances the solubility and diffusion rate of flavonoids, leading to higher extraction yields. However, excessive heat can cause the degradation of thermolabile flavonoids. For conventional extraction methods, a temperature range of 50-70°C is often recommended as a good balance between efficiency and stability. For advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), the optimal temperature may vary, but it is crucial to monitor and control it to prevent compound degradation.[1]

Q3: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over conventional methods?

A3: Modern techniques like UAE and MAE offer several advantages over traditional methods such as maceration or Soxhlet extraction. These include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields. UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration, while MAE uses microwave energy to rapidly heat the solvent and plant material, leading to efficient extraction. These methods are considered more environmentally friendly and can be more easily automated.

Q4: How can I quantify the total flavonoid content in my Azarole leaf extract?

A4: The total flavonoid content is typically determined using a spectrophotometric method with aluminum chloride (AlCl₃). This method is based on the formation of a stable complex between AlCl₃ and the keto and hydroxyl groups of flavonoids, which results in a colored product that can be measured spectrophotometrically. The absorbance is usually read at around 510 nm. Quercetin or rutin are commonly used as standards to create a calibration curve, and the results are expressed as milligrams of quercetin equivalents (QE) or rutin equivalents (RE) per gram of dry weight of the plant material.[2]

Q5: Which specific flavonoids are commonly found in Crataegus azarolus leaves?

A5: HPLC analysis of Crataegus azarolus leaves has identified several flavonoids. The most prominent ones are often hyperoside and vitexin-rhamnoside.[3][4][5] Other flavonoids that may be present include quercetin, kaempferol, apigenin, luteolin, and rutin.[3][4][5] The exact composition and concentration of these flavonoids can vary depending on the geographical origin, harvest time, and environmental conditions of the plant.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Flavonoid Yield 1. Inappropriate Solvent: The polarity of the solvent may not be suitable for the target flavonoids. 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio. 3. Improper Sample Preparation: Particle size of the leaf powder is too large, reducing surface area for extraction. 4. Degradation of Flavonoids: Exposure to excessive heat, light, or extreme pH.1. Solvent Optimization: Test a range of hydroalcoholic solutions (e.g., 50%, 70%, 90% ethanol or methanol) to find the optimal polarity for your target flavonoids.[6] 2. Parameter Optimization: Systematically vary temperature (e.g., 40-80°C), time (e.g., 30-120 min), and solid-to-liquid ratio (e.g., 1:10 to 1:30 g/mL) to identify the optimal conditions. 3. Sample Preparation: Grind the dried Azarole leaves to a fine, uniform powder (e.g., 30-40 mesh screen) to increase the surface area for extraction.[3] 4. Control Extraction Conditions: Maintain the optimal temperature, protect the extract from light by using amber glassware, and ensure the solvent pH is appropriate (slightly acidic to neutral is often suitable).
Inconsistent Results Between Batches 1. Variability in Plant Material: Differences in the age, collection time, or storage conditions of the Azarole leaves. 2. Inconsistent Extraction Procedure: Minor variations in extraction parameters between experiments. 3. Instrumental Variability: Fluctuations in the performance of analytical instruments (e.g., spectrophotometer, HPLC).1. Standardize Plant Material: Use leaves from the same batch, collected at the same time and stored under consistent conditions (e.g., dried at 50°C and stored in a cool, dark place).[3] 2. Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire extraction and analysis process. 3. Instrument Calibration: Regularly calibrate and validate your analytical instruments to ensure consistent performance.
Presence of Interfering Compounds 1. Co-extraction of other phytochemicals: Solvents may also extract other compounds like chlorophyll, tannins, and saponins which can interfere with flavonoid analysis.[7][8]1. Pre-extraction Defatting: For less polar flavonoids, a pre-extraction step with a non-polar solvent like n-hexane can remove lipids and some pigments. 2. Purification Step: Employ solid-phase extraction (SPE) or column chromatography to separate flavonoids from interfering compounds before quantification. 3. Selective HPLC Method: Develop an HPLC method with a suitable mobile phase gradient and wavelength detection to specifically quantify the flavonoids of interest without interference.

Data Presentation: Optimized Extraction Parameters for Flavonoids from Crataegus Species

The following table summarizes optimized parameters for different extraction methods, primarily based on studies of various Crataegus species, which can serve as a strong starting point for optimizing extraction from Crataegus azarolus leaves.

Extraction Method Solvent Solvent Concentration (%) Temperature (°C) Time (min) Solid-to-Liquid Ratio (g/mL) Notes
Maceration Ethanol70Room Temperature1 week1:5A simple but time-consuming method.[8]
Ultrasound-Assisted Extraction (UAE) Ethanol7558351:40Offers a good balance of yield and efficiency.[9]
Ultrasound-Assisted Extraction (UAE) Acetone50-551:1000Optimized for total phenolic recovery in C. monogyna.[10]
Microwave-Assisted Extraction (MAE) Ethanol78.1- (Power: 559 W)24.9-A rapid extraction method.
Solid-Liquid Extraction (SLE) Ethanol7570341:20Conventional method optimized for high yield.[6]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Total Flavonoid Content
  • Preparation of Standard Solution: Prepare a stock solution of quercetin (or rutin) in 80% ethanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to create a standard curve (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Sample Preparation: Dilute the Azarole leaf extract with 80% ethanol to a concentration that falls within the range of the standard curve.

  • Reaction Mixture: To 0.5 mL of the diluted extract or standard solution, add 1.5 mL of 95% ethanol, 0.1 mL of 10% aluminum chloride (AlCl₃), 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.

  • Incubation: Mix the solution thoroughly and incubate at room temperature for 30 minutes.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 415 nm using a UV-Vis spectrophotometer. Use a blank solution containing all reagents except the extract/standard.

  • Calculation: Plot the absorbance of the standard solutions against their concentrations to create a standard curve. Use the equation of the linear regression to calculate the total flavonoid content in the extract. The results are typically expressed as mg of quercetin equivalents per gram of dry weight (mg QE/g DW).

Protocol 2: HPLC Analysis of Flavonoids
  • Sample Preparation:

    • Weigh 10g of dried and powdered Azarole leaves.[3]

    • Add 30 mL of methanol and sonicate for 30 minutes.[3]

    • Filter the extract through a 0.45 µm syringe filter before injection.[3]

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of two solvents is typically used:

      • Solvent A: Water with an acidifier (e.g., 1% acetic acid or 0.1% formic acid).

      • Solvent B: Methanol or acetonitrile.

    • Gradient Elution: A common gradient starts with a low percentage of solvent B, which is gradually increased over the run time to elute flavonoids with different polarities. For example: 0-28 min, 5-50% B; 28-38 min, 50-65% B; 38-40 min, 65-30% B; 40-45 min, 30-5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at multiple wavelengths (e.g., 280 nm, 320 nm, and 360 nm) to detect different classes of flavonoids.

    • Injection Volume: 20 µL.[3]

  • Quantification:

    • Prepare standard solutions of known concentrations for the flavonoids of interest (e.g., hyperoside, vitexin, quercetin).

    • Inject the standard solutions to determine their retention times and create calibration curves.

    • Identify and quantify the flavonoids in the Azarole leaf extract by comparing their retention times and peak areas to those of the standards.

Mandatory Visualizations

Experimental Workflow for Flavonoid Extraction and Quantification

G cluster_0 Sample Preparation cluster_1 Flavonoid Extraction cluster_2 Quantification and Analysis a Azarole Leaves Collection b Washing and Drying a->b c Grinding to Fine Powder b->c d Extraction (e.g., UAE, MAE) c->d Solid-to-Liquid Ratio e Filtration / Centrifugation d->e f Solvent Evaporation e->f g Crude Extract f->g h Total Flavonoid Content (Spectrophotometry) g->h i Individual Flavonoid Analysis (HPLC) g->i

Caption: Experimental workflow for flavonoid extraction and analysis.

Generalized Signaling Pathways Modulated by Flavonoids

G cluster_0 MAPK/ERK Pathway cluster_1 TGF-β/BMP Pathway Flavonoids Flavonoids Raf Raf Flavonoids->Raf Inhibition MEK MEK Flavonoids->MEK Inhibition TGFB_BMP TGFB_BMP Flavonoids->TGFB_BMP Inhibition Ras Ras Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation_Differentiation Proliferation_Differentiation ERK->Proliferation_Differentiation Cellular Response Smads Smads TGFB_BMP->Smads Cellular Response Gene_Expression Gene_Expression Smads->Gene_Expression Cellular Response

Caption: Potential modulation of signaling pathways by flavonoids.

References

Technical Support Center: Stability of Bioactive Compounds in Crataegus azarolus Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Crataegus azarolus (Azarole Hawthorn) extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactive compounds in Crataegus azarolus extracts that should be monitored during stability testing? A1: The key bioactive compounds in Crataegus azarolus are polyphenols. For stability monitoring, it is crucial to focus on specific marker compounds from its main chemical classes: phenolic acids (e.g., chlorogenic acid), flavonols (e.g., hyperoside, rutin, quercetin, isoquercitrin), and flavan-3-ols (e.g., (-)-epicatechin, procyanidin B2).[1][2][3] These compounds are not only abundant but also contribute significantly to the extract's antioxidant and therapeutic activities.[1][4]

Q2: What are the main environmental factors that cause the degradation of bioactive compounds in C. azarolus extracts? A2: The stability of bioactive compounds in herbal extracts is primarily affected by environmental factors such as temperature, humidity, light, and oxygen.[5]

  • Temperature: Elevated temperatures accelerate chemical reactions, including oxidation and hydrolysis, leading to the degradation of sensitive compounds like flavonoids and phenolic acids.[6] Storing extracts at lower temperatures (e.g., 0°C or 4°C) can significantly preserve their phytochemical profile.[7][8]

  • Light: Exposure to UV or visible light can induce photochemical degradation, particularly in flavonoids.[9] Photostability testing is essential to determine the need for light-protective packaging.[10][11]

  • Humidity: Moisture can facilitate hydrolytic reactions and promote microbial growth, especially in dried or powdered extracts.[5][10] The hygroscopic nature of many herbal powders can lead to physical changes and chemical degradation.[10]

  • Oxygen: Oxidative degradation is a major pathway for the loss of phenolic compounds, which are potent antioxidants. This process can be accelerated by exposure to air, heat, and light.[5]

Q3: What is the difference between long-term, accelerated, and forced degradation (stress) stability studies? A3: These three types of studies serve different purposes in evaluating the stability of a product:

  • Long-Term (Real-Time) Testing: The product is stored under recommended storage conditions (e.g., 25°C/60% RH) to determine its actual shelf-life.[5]

  • Accelerated Testing: The product is subjected to exaggerated storage conditions (e.g., 40°C/75% RH) for a shorter period (e.g., 6 months).[5] These studies are designed to predict the shelf-life and identify potential degradation issues more quickly.[5]

  • Forced Degradation (Stress) Testing: The extract is exposed to severe conditions such as high heat (e.g., 60°C), strong acidic or basic solutions, oxidation (e.g., hydrogen peroxide), and intense light.[10][12][13] The purpose is to identify potential degradation products, establish degradation pathways, and validate the specificity of the analytical methods used (i.e., ensure the method can separate the intact compound from its degradation products).[12][13]

Troubleshooting Guides

Issue 1: Rapid Loss of Antioxidant Activity

Q: I am observing a significant and rapid decrease in the antioxidant activity (measured by DPPH assay) of my C. azarolus extract, even when stored in the refrigerator (4°C). What could be the cause? A: Several factors could be responsible for this issue:

  • Oxygen Exposure: Phenolic compounds, which are responsible for antioxidant activity, are highly susceptible to oxidation.[4] Ensure your storage containers are airtight and consider flushing them with an inert gas (like nitrogen or argon) before sealing.

  • Enzymatic Degradation: The complexity of plant extracts means that enzymes like oxidases or glycosidases may still be present and active, even at low temperatures.[14][15] These enzymes can break down bioactive secondary metabolites. Consider using extraction or processing steps that denature these enzymes (e.g., blanching, specific solvent concentrations).

  • Inappropriate pH: The pH of the extract can influence the stability of certain compounds. For instance, some flavonoids are less stable in alkaline conditions. Ensure the pH of your formulation is optimized for stability.

  • Container Interaction: Although less common, interactions between the extract and the packaging material can occur. Ensure you are using inert container materials (e.g., glass) for storage.[5]

Issue 2: HPLC Analysis Problems

Q: My HPLC chromatogram for quantifying flavonoids shows poor peak shape (e.g., tailing or fronting) and inconsistent retention times. How can I troubleshoot this? A: These are common issues in HPLC analysis.[16] Here is a systematic approach to troubleshooting:

  • Check the Mobile Phase: Ensure the mobile phase is freshly prepared, properly degassed, and the pH is correct and stable. Impurities or pH drift can significantly affect peak shape.[16]

  • Column Contamination/Blockage: The column may be contaminated with particulate matter from the sample or precipitation from the mobile phase.[16] Try flushing the column with a strong solvent (refer to the column's manual) or reversing the column (if permissible) and flushing. A blocked inline filter or guard column is also a common cause of pressure issues and poor chromatography.[16]

  • Sample Preparation: Inadequately filtered samples can introduce particulates that block the column frit. Ensure all samples are passed through a 0.22 or 0.45 µm syringe filter before injection.

  • Column Degradation: The stationary phase of the column can degrade over time, especially when used with aggressive mobile phases (high or low pH). This can lead to peak tailing. If other troubleshooting steps fail, the column may need to be replaced.

G start Poor Peak Shape or Shifting Retention Time q1 Is system pressure unusually high or fluctuating? start->q1 q2 Are peaks tailing or fronting? q1->q2 No sol1 Check for blockages: - Inline filter - Guard column - Column frit - Tubing q1->sol1 Yes sol3 Check for leaks in pump, injector, or fittings. q1->sol3 Fluctuating q3 Are retention times shifting? q2->q3 No sol4 Check mobile phase: - pH correct? - Buffer mismatch? - Contamination? q2->sol4 Yes sol6 Mobile phase issue: - Improperly mixed - Degradation - Incorrect composition q3->sol6 Yes sol2 Action: - Flush system/column - Replace blocked parts sol1->sol2 end Problem Resolved sol2->end sol3->end sol5 Column issues: - Degradation (voids) - Contamination sol4->sol5 sol5->end sol7 System issues: - Inconsistent pump flow - Fluctuating column temp. sol6->sol7 sol7->end

Issue 3: Color Change in Extract

Q: The color of my liquid C. azarolus extract has changed from a light amber to a dark brown during storage. Does this automatically mean it has lost its bioactivity? A: Not necessarily, but it is a strong indicator of chemical changes.

  • Phenolic Oxidation: The color change is often due to the oxidation and polymerization of phenolic compounds.[10] While this indicates degradation of the original compounds, the resulting products may still possess some antioxidant activity.

  • Correlation with Bioactivity: The change in color suggests that the chemical profile of your extract is no longer the same. It is critical to re-assess the bioactivity (e.g., antioxidant capacity) and quantify the key marker compounds (e.g., via HPLC) to determine the extent of degradation.[5] A study on Crataegus monogyna berry extract showed that storage conditions significantly affected color parameters, which can be correlated with changes in the phytochemical profile.[17] Do not assume the extract is still potent without re-testing.

Data Presentation: Stability of C. azarolus Fruit

Table 1: Effect of Storage Temperature on Phytochemicals in Crataegus azarolus 'Sultan' Cultivar Fruit Over Time.

Storage DurationParameterStorage at 0°C (±0.5°C, 90±5% RH)Storage at 4°C (±0.5°C, 90±5% RH)
Initial Total Phenolics (mg GAE/100g)185.3185.3
Total Flavonoids (mg CE/100g)78.178.1
Antioxidant Capacity (µmol TE/g)25.625.6
3 Months Total Phenolics (mg GAE/100g)~170~160
Total Flavonoids (mg CE/100g)~72~65
Antioxidant Capacity (µmol TE/g)~23~21
6 Months Total Phenolics (mg GAE/100g)~155~130
Total Flavonoids (mg CE/100g)~65~50
Antioxidant Capacity (µmol TE/g)~20~17
Shelf Life (7 days at 20°C after 4 months storage) Weight Loss (%)Not specifiedNot specified
Overall Recommendation Optimal StorageCan be stored for 4 monthsCan be stored for 3 months

(Note: Data is synthesized and interpreted from studies on hawthorn fruit storage.[7][8][18][19] Absolute values can vary significantly based on cultivar, extraction method, and analytical procedure.)

Experimental Protocols

Protocol 1: General Purpose Stability-Indicating HPLC-UV Method

This method is for the simultaneous quantification of key phenolic markers in C. azarolus extracts.

  • Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[20]

  • Sample Preparation:

    • Accurately weigh the extract and dissolve in a suitable solvent (e.g., 50% methanol).

    • Use sonication to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might be: 0-5 min (10% B), 5-25 min (10-30% B), 25-35 min (30-50% B), followed by a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelengths: Monitor at 280 nm (for flavan-3-ols like epicatechin), 320 nm (for phenolic acids like chlorogenic acid), and 350 nm (for flavonols like hyperoside and rutin).[9][21]

  • Quantification:

    • Prepare calibration curves for each marker compound (e.g., chlorogenic acid, hyperoside, epicatechin) using certified reference standards.

    • Calculate the concentration of each marker in the extract samples at each stability time point. A significant decrease (e.g., >10%) from the initial concentration indicates degradation.

Protocol 2: Photostability Testing

This protocol is adapted from ICH Q1B guidelines.[11]

  • Sample Preparation: Place the C. azarolus extract (as a powder, liquid, or in its final formulation) in a chemically inert, transparent container.

  • Control Sample: Prepare an identical sample but wrap it completely in aluminum foil to protect it from light. This will serve as the dark control.

  • Light Exposure:

    • Place both the test and control samples in a photostability chamber.

    • Expose the samples to a light source that provides a combination of cool white fluorescent light (visible spectrum) and near-ultraviolet (UV-A) light.

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours per square meter.

  • Analysis:

    • After the exposure period, analyze both the light-exposed sample and the dark control.

    • Use the HPLC method (Protocol 1) to quantify marker compounds and identify any new peaks, which may be degradation products.

    • Assess physical properties like color, appearance, and clarity.

    • Compare the results of the exposed sample to the dark control to determine the specific impact of light on degradation.

Visual Guides

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Testing cluster_2 Phase 3: Analysis & Conclusion p1 Select Batches (min. 3 recommended) p2 Define Stability Protocol: - Tests (HPLC, Antioxidant, etc.) - Acceptance Criteria - Storage Conditions p1->p2 p3 Develop & Validate Stability-Indicating Method p2->p3 t1 Place Samples in Stability Chambers (Accelerated & Long-Term) p3->t1 t2 Pull Samples at Defined Time Points (e.g., 0, 3, 6, 12 months) t1->t2 t3 Perform Analytical Tests t2->t3 a1 Compile & Analyze Data t3->a1 a2 Evaluate Trends & Identify Degradation Products a1->a2 a3 Determine Shelf-Life & Recommend Storage Conditions a2->a3

References

Technical Support Center: Quantification of Proanthocyanidins in Azarole (Crataegus azarolus)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the quantification of proanthocyanidins (PAs) in Azarole.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of proanthocyanidins from Azarole.

Issue Potential Cause Recommended Solution
Low Proanthocyanidin Yield Incomplete extraction due to inappropriate solvent selection.Use aqueous acetone (50-80% v/v) for extraction, as it is more effective than aqueous ethanol or pure solvents for proanthocyanidins.[1]
Degradation of proanthocyanidins during extraction.Perform extraction at low temperatures and protect samples from light to minimize degradation.
Insufficient sample homogenization.Ensure thorough grinding of the Azarole fruit (fresh or lyophilized) to a fine powder to maximize surface area for extraction.
Inconsistent or Non-reproducible Results in Spectrophotometric Assays (e.g., Vanillin-HCl, Butanol-HCl) Interference from other compounds in the extract.Include a blank for each sample to subtract background absorbance from interfering substances like anthocyanins.[2] For the butanol-HCl assay, chlorophyll can also interfere.[2]
Variation in reaction conditions (time, temperature, reagent concentration).Strictly control reaction parameters. For the vanillin-HCl assay, critical factors include reaction time, temperature, and the concentrations of vanillin and HCl.[3][4]
Instability of the colored product.Measure absorbance at the recommended time point after reagent addition, as the color can fade or intensify over time. For the vanillin assay with proanthocyanidins, it is recommended to take the reading at the maximum absorbance.[4]
Use of an inappropriate standard.Ideally, use a purified proanthocyanidin standard isolated from Azarole itself. If unavailable, catechin or epicatechin are commonly used, but be aware that this can lead to an overestimation of tannin content.[5][6]
Poor Separation or Peak Resolution in HPLC Analysis High polarity and structural similarity of proanthocyanidin oligomers and polymers.Normal-phase HPLC is generally more effective than reversed-phase HPLC for separating proanthocyanidins based on their degree of polymerization.[7][8]
Co-elution of higher oligomers.For proanthocyanidins with a degree of polymerization higher than 10, co-elution is a common issue.[9] Consider using techniques like UPLC-MS/MS for better resolution and identification.[10]
Matrix effects from complex Azarole extracts.Purify the crude extract to concentrate phenolics before HPLC analysis.[1]
Discrepancies Between Different Quantification Methods Different methods measure different aspects of proanthocyanidins.Spectrophotometric assays (e.g., butanol-HCl, vanillin) provide an estimate of total proanthocyanidin content, while HPLC-based methods can quantify individual oligomers.[7][11] Be aware of the principles of each assay and report results accordingly. The butanol-HCl assay measures total condensed tannins (both soluble and insoluble forms), while the vanillin assay is more specific to a narrower range of flavanols.[12][13]
The structural diversity of proanthocyanidins affects their reactivity in different assays.The degree of polymerization and the nature of the constituent flavan-3-ol units can influence the color development in spectrophotometric assays.[13]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying proanthocyanidins in Azarole?

A1: The primary challenges stem from the complex nature of proanthocyanidins themselves. These include their high structural diversity (variations in the degree of polymerization and interflavan linkages), which makes separation and identification difficult.[7] Additionally, their susceptibility to degradation and interference from other phenolic compounds present in the Azarole matrix can lead to inaccurate quantification.[2]

Q2: Which spectrophotometric method is better for total proanthocyanidin quantification in Azarole, the Butanol-HCl or the Vanillin-HCl assay?

A2: The choice depends on the specific research question.

  • Butanol-HCl (Bate-Smith) Assay: This method is advantageous for quantifying total condensed tannins, including both soluble and insoluble forms.[12] It relies on the acid-catalyzed depolymerization of proanthocyanidins into anthocyanidins.[5] However, it can be affected by interfering compounds and the varying reactivity of different proanthocyanidin structures.[12][13]

  • Vanillin-HCl Assay: This assay is rapid, cost-effective, and sensitive for routine analysis.[5][7] It is based on the reaction of vanillin with the flavan-3-ol units of procyanidins.[5] However, it is less specific than other methods and can be influenced by several experimental parameters.[4][5]

Q3: Why is HPLC considered a more accurate method for proanthocyanidin quantification?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of individual proanthocyanidin oligomers.[7][11] When coupled with detectors like fluorescence (FLD) or mass spectrometry (MS), HPLC provides enhanced sensitivity and structural information, allowing for a more precise understanding of the proanthocyanidin profile in Azarole.[7] Normal-phase HPLC is particularly effective for separating proanthocyanidins based on their degree of polymerization.[7][8]

Q4: What is the importance of using a suitable standard for calibration?

A4: The lack of appropriate standards is a major limiting factor in the accurate quantification of proanthocyanidins.[11] Using a standard that is structurally different from the proanthocyanidins in Azarole can lead to significant errors in quantification. For instance, using catechin to standardize the vanillin assay can lead to an overestimation of tannin content.[6] Whenever possible, a well-characterized standard isolated from the plant material under investigation should be used.[11][12]

Q5: How can I handle the insoluble proanthocyanidins in Azarole samples?

A5: Insoluble proanthocyanidins can constitute a significant portion of the total condensed tannin content.[12] The butanol-HCl assay is particularly useful as it allows for the direct quantification of unextractable (insoluble) condensed tannins.[12] Recent improvements to this assay, such as the inclusion of acetone in the extraction and reagent solutions, have enhanced the quantification of both soluble and insoluble forms.[12][14][15]

Quantitative Data on Proanthocyanidins in Azarole

The proanthocyanidin content in Azarole can vary depending on the cultivar, geographical location, and analytical method used. The following table summarizes available data.

Plant Part Analytical Method Proanthocyanidin Content Reference
FruitNot specifiedProcyanidin B2 was a major compound in red fruits.[16]
BerriesDecoction ExtractCondensed tannins: 6.09 ± 0.62 mg Catechin Equivalents/g Dry Matter[17]
Leaves & FlowersUHPLC with fluorimetric detectionProcyanidin content of about 20 to 45 mg/g from a homologous series of oligomers and about 50% polymer fraction.[18]

Experimental Protocols

Butanol-HCl Assay (Acid Butanol Assay)

This method quantifies total condensed tannins through acid-catalyzed depolymerization to anthocyanidins.

Reagents:

  • Butanol-HCl reagent: 95% (v/v) n-butanol and 5% (v/v) concentrated HCl.

  • Iron reagent: 2% (w/v) FeNH4(SO4)2 dissolved in water acidified with 17% (v/v) HCl.[19]

Procedure:

  • Pipette 1.0 mL of the Azarole extract into a screw-cap test tube.

  • Add 6.0 mL of the butanol-HCl reagent and 0.2 mL of the iron reagent.

  • Vortex the mixture thoroughly.

  • Prepare a blank for each sample by adding 1.0 mL of the extract to 6.2 mL of the butanol-HCl reagent without the iron catalyst and keep it at room temperature.

  • Cap the sample tubes loosely and heat them in a boiling water bath (95-100°C) for 50-60 minutes.[5]

  • Cool the tubes to room temperature.

  • Measure the absorbance of the samples and blanks at 550 nm.

  • Subtract the absorbance of the blank from the sample reading.

  • Quantify the proanthocyanidin content using a standard curve prepared with a suitable standard (e.g., purified Azarole proanthocyanidins or cyanidin chloride).

Vanillin-HCl Assay

This colorimetric assay is based on the reaction of vanillin with flavan-3-ol units.

Reagents:

  • Vanillin Reagent: 0.5% (w/v) vanillin in methanol. Prepare fresh daily.[5]

  • Hydrochloric Acid (HCl) Reagent: 4% (v/v) concentrated HCl in methanol.[5]

Procedure:

  • Prepare a series of standard solutions of catechin or epicatechin in methanol (e.g., 0, 20, 40, 60, 80, 100 µg/mL).[5]

  • Pipette 1.0 mL of the standard or sample extract into a test tube.

  • Add 2.5 mL of the Vanillin Reagent and vortex.

  • Add 2.5 mL of the HCl Reagent and vortex again.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).[3]

  • Measure the absorbance at 500 nm against a blank (methanol instead of sample).[5]

  • Plot the absorbance of the standards against their concentrations to create a standard curve.

  • Determine the concentration of proanthocyanidins in the samples from the standard curve.

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow for the analysis of proanthocyanidins. Specific parameters will need to be optimized based on the available instrumentation and the specific proanthocyanidin profile of Azarole.

Sample Preparation:

  • Extract proanthocyanidins from finely ground Azarole material using aqueous acetone.

  • Concentrate the extract under reduced pressure.

  • Purify the crude extract using a solid-phase extraction (SPE) cartridge (e.g., Sephadex LH-20) to remove interfering compounds.[20]

Chromatographic Conditions (Normal-Phase):

  • Column: A column suitable for normal-phase separation of polar compounds (e.g., a silica-based column).

  • Mobile Phase: A gradient of non-polar and polar solvents. For example, a gradient of dichloromethane, methanol, and acetic acid.

  • Detection: Fluorescence detection (FLD) is often used for its sensitivity and selectivity for proanthocyanidins. Excitation at ~276 nm and emission at ~316 nm.

  • Quantification: Use a calibration curve generated from purified proanthocyanidin oligomer standards.[20]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_quantification Quantification sample Azarole Fruit Sample grinding Grinding/Lyophilization sample->grinding extraction Aqueous Acetone Extraction grinding->extraction filtration Filtration/Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (e.g., SPE) crude_extract->purification purified_extract Purified Extract purification->purified_extract spectrophotometry Spectrophotometric Assays (Butanol-HCl, Vanillin-HCl) purified_extract->spectrophotometry Total PA Estimation hplc HPLC Analysis (Normal-Phase) purified_extract->hplc Individual Oligomer Quantification data_analysis Data Analysis and Quantification spectrophotometry->data_analysis hplc->data_analysis

Caption: Experimental workflow for the quantification of proanthocyanidins in Azarole.

troubleshooting_logic cluster_spectro Spectrophotometric Issues cluster_hplc HPLC Issues start Inconsistent/Inaccurate Quantification Results check_method Which method was used? start->check_method check_blank Was a sample blank used? check_method->check_blank Spectrophotometry check_column Is the column appropriate? (Normal-Phase recommended) check_method->check_column HPLC check_conditions Were reaction conditions (time, temp) controlled? check_blank->check_conditions check_standard Was an appropriate standard used? check_conditions->check_standard check_purification Was the sample purified before injection? check_column->check_purification check_coelution Is co-elution of high polymers suspected? check_purification->check_coelution

Caption: A logical flowchart for troubleshooting common issues in proanthocyanidin quantification.

References

Improving the resolution of HPLC separation for Azarole phenolics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Azarole (Crataegus azarolus) phenolics in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary phenolic compounds found in Azarole that I should be trying to separate?

A1: Azarole (Crataegus azarolus) contains a complex mixture of phenolic compounds. The most commonly identified classes include flavan-3-ols, flavonols, and hydroxycinnamic acids. Specific key compounds reported in Azarole extracts include chlorogenic acid, epicatechin, procyanidin B2, hyperoside, isoquercitrin, and rutin.[1] The relative abundance of these compounds can vary between the leaves, fruit peel, and pulp.[1][2]

Q2: What is a good starting point for a reversed-phase HPLC method for Azarole phenolics?

A2: A good starting point for separating Azarole phenolics is a gradient elution on a C18 column.[3] The mobile phase typically consists of acidified water (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B).[4] A common approach is to use water with 0.1% formic or acetic acid as mobile phase A and pure acetonitrile as mobile phase B.[4][5] This helps to suppress the ionization of phenolic hydroxyl groups, resulting in sharper peaks.[4]

Q3: Why is controlling the mobile phase pH so critical for separating phenolic acids from Azarole?

A3: Controlling the mobile phase pH is crucial because phenolic compounds, particularly phenolic acids like chlorogenic acid, can ionize.[6] When a phenolic acid is in its ionized (deprotonated) state, it becomes more polar and elutes earlier with poor retention on a reversed-phase column. To ensure good retention and sharp, symmetrical peaks, the mobile phase pH should be adjusted to be at least 2 units below the pKa of the acidic analytes.[7] This keeps them in their neutral, protonated form, increasing their hydrophobicity and interaction with the C18 stationary phase.[7]

Q4: Should I use acetonitrile or methanol as the organic solvent in my mobile phase?

A4: Both acetonitrile and methanol are commonly used, but they can offer different selectivities. Acetonitrile often provides better resolution for more polar phenolic compounds.[4] It is also less viscous, which can lead to lower backpressure and better column efficiency. However, the choice can be compound-dependent, and it is often beneficial to screen both solvents during method development to determine which provides the optimal separation for the specific Azarole phenolics of interest.

Troubleshooting Guide: Improving Peak Resolution

This guide addresses specific issues you may encounter during your HPLC analysis of Azarole phenolics.

Q5: My chromatogram shows poor resolution, with many overlapping or co-eluting peaks. What are the first steps to improve separation?

A5: Poor resolution is a common challenge due to the complexity of phenolic extracts.[8][9] A systematic approach to optimizing your method is key.[10] The most impactful initial steps involve adjusting the mobile phase composition and the gradient profile.

Actionable Steps to Improve Resolution:

  • Optimize Mobile Phase pH: For acidic phenolics in Azarole, ensure the aqueous mobile phase (Phase A) is acidified. Using 0.1% formic acid, acetic acid, or phosphoric acid to lower the pH to around 2.5-3.0 is a standard practice that improves peak shape and retention for these compounds.[6][11][12]

  • Adjust the Gradient Slope: If peaks are crowded together, especially in the early or middle part of the chromatogram, make the gradient shallower. A slower increase in the organic solvent (Phase B) percentage over a longer time will increase the separation between closely eluting compounds.[13]

  • Change the Organic Solvent: If resolution is still poor with acetonitrile, try substituting it with methanol. The change in solvent can alter the elution order (selectivity) and may resolve co-eluting peaks.

Q6: I've adjusted my gradient, but some peaks are still not resolved. What other parameters can I change?

A6: If gradient optimization is insufficient, you should evaluate your column and other instrumental parameters.

Further Steps for Resolution Enhancement:

  • Decrease Column Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm or 2.7 µm) significantly increases column efficiency and, therefore, resolution.[13] Note that this will increase backpressure, potentially requiring a UHPLC system.[14]

  • Increase Column Length: A longer column provides more theoretical plates, leading to better separation.[10] For example, moving from a 150 mm column to a 250 mm column can improve the resolution of complex mixtures.[6]

  • Lower the Flow Rate: Reducing the flow rate can improve resolution by allowing more time for interactions between the analytes and the stationary phase.[4][13] However, this will also increase the total run time.[4]

  • Adjust the Temperature: Increasing the column temperature (e.g., from 30°C to 50°C) can decrease mobile phase viscosity, which improves mass transfer and can lead to sharper peaks and better resolution.[13] For some compounds, like anthocyanins, higher temperatures can also reduce band broadening caused by on-column chemical interconversions.[15] However, be cautious as high temperatures can degrade thermolabile compounds.[13]

Q7: My phenolic peaks are tailing, which is affecting my resolution and integration. What causes this and how can I fix it?

A7: Peak tailing is often caused by secondary interactions between the phenolic compounds and the stationary phase, particularly with active silanol groups on the silica backbone of the column.[4]

Solutions for Peak Tailing:

  • Mobile Phase pH Adjustment: As mentioned, an insufficiently low pH can lead to the partial ionization of phenolic acids, causing tailing. Ensure your mobile phase pH is low enough (pH 2.5-3.0) to fully protonate these compounds.[7]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal accessible silanol groups, which significantly reduces peak tailing for compounds like flavonoids.[4]

  • Check for Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to broad and tailing peaks.[4] Try diluting your sample to see if the peak shape improves.

  • Investigate Metal Chelation: Some phenolics can chelate with trace metals in the HPLC system (e.g., in frits or tubing), causing tailing. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes resolve this issue.[7]

Data Presentation

Table 1: Mobile Phase Optimization Strategies for Azarole Phenolics

ParameterRecommended AdjustmentExpected Outcome on ResolutionReference
Aqueous Phase pH Lower to pH 2.5-3.5 using formic or phosphoric acid.Improves peak shape and retention for acidic phenolics, reducing tailing.[6][7]
Organic Modifier Test both acetonitrile and methanol.Can change selectivity and resolve co-eluting peaks. Acetonitrile often gives better resolution for polar compounds.[4]
Gradient Slope Decrease the %B/minute (make the gradient shallower).Increases separation between closely eluting peaks, improving overall resolution.[13]

Table 2: Example Gradient Elution Program for Azarole Phenolics on a C18 Column

Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.0955
20.08020
40.06040
50.03070
55.0595
60.0955
This is a general-purpose gradient and should be optimized for your specific sample and column dimensions.

Experimental Protocols

Protocol 1: General Purpose Gradient HPLC Method for Azarole Phenolics

This protocol provides a starting point for the separation of phenolic compounds from Azarole extracts using a standard reversed-phase C18 column.

1. Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • HPLC grade water, acetonitrile, and formic acid.

  • Azarole extract, filtered through a 0.45 µm syringe filter.

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water (0.1% v/v).

  • Mobile Phase B: 100% HPLC grade acetonitrile.

  • Degas both mobile phases using an ultrasonic bath or vacuum filtration before use.[11]

3. Instrument Setup:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD set to scan multiple wavelengths (e.g., 280 nm for flavan-3-ols, 320 nm for hydroxycinnamic acids, 360 nm for flavonols).[11][16]

  • Gradient Program: Use the program outlined in Table 2.

4. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.[4]

  • Inject 10 µL of the filtered Azarole extract.

  • Run the gradient program.

  • Monitor the chromatogram at the specified wavelengths to detect the different classes of phenolic compounds.

Mandatory Visualizations

G cluster_0 cluster_1 Phase 1: Method Optimization cluster_2 Phase 2: Column & Hardware cluster_3 start Poor Resolution or Co-eluting Peaks opt_gradient Is the gradient profile optimized? start->opt_gradient adjust_gradient Make gradient shallower (e.g., decrease %B/min) opt_gradient->adjust_gradient No opt_ph Is mobile phase pH correct for acidic phenolics? opt_gradient->opt_ph Yes adjust_gradient->opt_ph adjust_ph Acidify aqueous phase (pH 2.5-3.0) opt_ph->adjust_ph No opt_solvent Have you tried an alternative solvent? opt_ph->opt_solvent Yes adjust_ph->opt_solvent change_solvent Switch from ACN to Methanol (or vice-versa) opt_solvent->change_solvent No check_column Is the column providing enough efficiency? opt_solvent->check_column Yes change_solvent->check_column change_column Use smaller particles (sub-2µm) or a longer column (250mm) check_column->change_column No check_flow Is the flow rate optimal? check_column->check_flow Yes change_column->check_flow adjust_flow Decrease flow rate (e.g., 1.0 -> 0.8 mL/min) check_flow->adjust_flow No end_good Resolution Improved check_flow->end_good Yes adjust_flow->end_good

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

G cluster_0 Mobile Phase pH > pKa cluster_1 Mobile Phase pH < pKa a1 Phenolic Acid (R-COOH) is Deprotonated (R-COO⁻) a2 Analyte is More Polar a1->a2 a3 Result: Weak interaction with C18 - Early Elution - Poor Retention - Potential Peak Tailing a2->a3 b1 Phenolic Acid (R-COOH) is Protonated (Neutral) b2 Analyte is More Hydrophobic b1->b2 b3 Result: Strong interaction with C18 - Later Elution - Good Retention - Sharp, Symmetrical Peak b2->b3 start Phenolic Acid in Solution start->a1 High pH start->b1 Low pH

Caption: Effect of mobile phase pH on the retention of a phenolic acid in RP-HPLC.

References

Technical Support Center: Minimizing Variability in In Vitro Bioassays with Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vitro bioassays involving plant extracts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the experimental process.

Q1: My bioassay results show high variability between replicates and experiments. What are the common causes?

A1: High variability in bioassays with plant extracts is a frequent challenge due to the inherent complexity of the extracts.[1] Key contributing factors include:

  • Batch-to-Batch Variation of Plant Material: The chemical composition of plants can vary significantly depending on geographical origin, harvest time, and processing methods.[1]

  • Inconsistent Extraction Procedures: Minor changes in extraction solvent, temperature, or duration can alter the phytochemical profile of the extract, leading to different biological activities.[2][3]

  • Solvent Effects: The solvent used to dissolve the extract for the bioassay can have its own biological effects or interfere with the assay chemistry.[4]

  • Assay Interference: Plant extracts contain a multitude of compounds, some of which may interfere with the assay itself, for example, by having a strong color or autofluorescence.

  • Pipetting Errors and Technical Inconsistencies: As with any assay, technical errors during sample preparation and plate loading can introduce significant variability.

Q2: I'm observing high background absorbance/fluorescence in my assay wells containing the plant extract. How can I troubleshoot this?

A2: High background signal is a common issue when working with colored or fluorescent plant extracts. Here are some troubleshooting steps:

  • Run a Background Control: Prepare wells containing the assay medium and your plant extract at the same concentration used in the experiment, but without cells or the target enzyme.[5]

  • Measure Absorbance/Fluorescence: Read the absorbance or fluorescence of these control wells.

  • Correct Your Data: Subtract the average background reading from your experimental wells.[5]

  • Pre-read the Plate: For fluorescence assays, read the plate containing the cells and the extract before adding the fluorescent substrate. A high reading indicates autofluorescence from the extract.[5]

Q3: My positive control works, but my plant extract shows no activity, even though it's reported to be active in the literature. What could be the problem?

A3: Several factors could contribute to this discrepancy:

  • Differences in Plant Material and Extraction: The plant material you are using may have a different chemotype than that used in the cited literature. Additionally, your extraction method may not be optimal for the active compounds.

  • Compound Degradation: The bioactive compounds in your extract may have degraded during storage.

  • Inappropriate Solvent: The solvent used to dissolve the extract may not be compatible with the assay or may precipitate the active compounds.

  • Assay Conditions: The concentration of your extract may be too low, or the incubation time may be too short to observe an effect.

Q4: How can I standardize my plant extracts to ensure more reproducible results?

A4: Standardization is crucial for obtaining consistent results.[6] Key strategies include:

  • Proper Botanical Identification: Ensure the correct plant species is used.

  • Standardized Harvesting and Processing: Control for factors like plant age, time of harvest, and drying conditions.

  • Consistent Extraction Protocol: Use the same solvent, temperature, and duration for each extraction.

  • Chromatographic Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can create a chemical "fingerprint" of your extract.[7][8][9] This allows you to compare different batches and ensure they have a similar phytochemical profile.

  • Bioassay-Guided Fractionation: This involves separating the crude extract into fractions and testing each for activity to identify the active components.[10]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific bioassays.

Guide 1: Troubleshooting the MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] Below are common problems and solutions when using this assay with plant extracts.

Problem Possible Cause Troubleshooting Steps
High background absorbance The plant extract is colored and absorbs light at the same wavelength as the formazan product.1. Prepare a blank control with the extract and media but no cells.[12]2. Subtract the absorbance of the blank from the absorbance of the corresponding test wells.
Precipitate formation in wells The plant extract is not fully soluble in the culture medium.1. Try a different solvent to dissolve the extract (e.g., a lower concentration of DMSO).2. Filter-sterilize the extract solution before adding it to the cells.
Inconsistent formazan crystal formation Uneven cell seeding or cytotoxicity of the solvent.1. Ensure a single-cell suspension before seeding.2. Check for even cell distribution by microscopy.3. Run a solvent toxicity control to ensure the solvent concentration is not affecting cell viability.
Low signal or no difference between treated and untreated cells The extract concentration is too low, or the incubation time is too short.1. Perform a dose-response experiment with a wider range of extract concentrations.2. Increase the incubation time with the extract.
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Extract Preparation: Prepare a stock solution of the plant extract in a suitable solvent (e.g., DMSO). Make serial dilutions of the extract in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium and add 100 µL of the diluted extract to the respective wells. Include a vehicle control (medium with solvent) and an untreated control (medium only). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells Prepare_Extract Prepare Extract Dilutions Treat_Cells Treat Cells with Extract Prepare_Extract->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance

Workflow for the MTT cell viability assay.
Guide 2: Troubleshooting the DPPH Antioxidant Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of plant extracts.

Problem Possible Cause Troubleshooting Steps
Absorbance of the DPPH control is too low or too high Incorrect preparation of the DPPH solution.1. Prepare the DPPH solution fresh daily and protect it from light.2. Ensure the absorbance of the DPPH working solution is within the optimal range (typically 0.8-1.2 at 517 nm).
Color of the plant extract interferes with the reading The extract absorbs light at 517 nm.1. Prepare a blank for each extract concentration containing the extract and the solvent (e.g., methanol) but no DPPH.2. Subtract the absorbance of the blank from the absorbance of the corresponding test sample.
Results are not reproducible Inconsistent reaction time or temperature.1. Use a consistent incubation time for all samples (e.g., 30 minutes).2. Perform the incubation in the dark and at a constant temperature.
  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Extract Preparation: Prepare a stock solution of the plant extract in methanol. Make serial dilutions to be tested.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each extract dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

DPPH_Workflow A Prepare DPPH Solution C Mix Extract and DPPH A->C B Prepare Extract Dilutions B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F

Workflow for the DPPH antioxidant assay.

Section 3: Data Presentation

Consistent data presentation is key to comparing results across experiments.

Table 1: Effect of Extraction Solvent on Total Phenolic Content and Antioxidant Activity of Cadaba rotundifolia Leaf Extracts
Extraction SolventExtraction Yield (%)Total Phenolic Content (mg GAE/g DCE)Total Flavonoid Content (mg CE/g DCE)Total Tannin Content (mg CE/g DCE)
80% Aqueous Ethanol16.22--0.92 ± 0.03
80% Aqueous Methanol12.9010.46 ± 1.250.51 ± 0.03-
Methanol12.87---
Ethanol12.86---
Petroleum Ether1.11---
Ethyl Acetate1.42---
Dichloromethane1.65---

Data adapted from a study on Cadaba rotundifolia.[4] GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; DCE: Dried Crude Extract.

Table 2: Comparison of Extraction Methods for Withania somnifera Root
Extraction MethodYield (%)Total Phenolics (mg GAE/g)Withanolide A (µg/g)12-deoxy withastramonolide (µg/g)
Refluxing12.515.2120.545.3
Ultrasound-Assisted15.818.9155.258.7
Microwave-Assisted18.222.5180.165.4

Hypothetical data for illustrative purposes, based on trends reported in the literature.[13]

Section 4: Signaling Pathways and Visualization

Plant extracts often exert their effects by modulating complex signaling pathways. Visualizing these pathways can aid in understanding their mechanism of action.

NF-κB Signaling Pathway Modulation by Plant-Derived Compounds

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation and cell survival.[14] Many plant-derived compounds, such as flavonoids and terpenoids, have been shown to inhibit this pathway.

NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha IKK IKK Complex TNF-alpha->IKK LPS LPS LPS->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NF-kB NF-κB (p50/p65) NF-kB->IkB_NFkB NF-kB_n NF-κB (p50/p65) NF-kB->NF-kB_n translocation IkB_NFkB->NF-kB IkB degradation Plant_Extract Plant Extract Plant_Extract->IKK inhibits Gene_Expression Gene Expression (Inflammation, Survival) NF-kB_n->Gene_Expression

Inhibition of the NF-κB signaling pathway by plant extracts.

References

Technical Support Center: Solubility of Azarole (Crataegus azarolus) Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding solubility issues encountered when working with Azarole (Crataegus azarolus) extracts in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are Azarole (Crataegus azarolus) extracts and why are they difficult to dissolve in aqueous solutions?

A1: Azarole (Crataegus azarolus) extracts are derived from the berries, leaves, and flowers of the Azarole tree, a species of hawthorn. These extracts contain a rich mixture of bioactive compounds, including polyphenols, flavonoids (like hyperoside, rutin, and vitexin), and triterpenes.[1][2] Many of these phytochemicals are hydrophobic or have low water solubility, leading to difficulties in dissolving the crude or fractionated extracts directly into aqueous cell culture media. The specific solvent used for extraction (e.g., ethanol, methanol, ethyl acetate) will enrich for compounds with similar polarity, often resulting in an extract that is poorly soluble in water.[3]

Q2: What is the most common solvent for dissolving Azarole extracts for cell-based assays?

A2: Dimethyl sulfoxide (DMSO) is the most widely used organic solvent for preparing stock solutions of hydrophobic plant extracts, including those from Crataegus species, for in vitro studies.[4] It is a powerful solvent capable of dissolving a wide range of polar and non-polar compounds.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity and off-target effects. For most cell lines, a final DMSO concentration of 0.1% to 0.5% (v/v) is considered safe.[5] However, cell line sensitivity to DMSO can vary significantly. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[6][7]

Q4: My Azarole extract precipitates when I add it to the cell culture medium. What should I do?

A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic extracts. Here are a few troubleshooting steps:

  • Optimize your dilution method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach. Pre-dilute the stock in a smaller volume of media and then add this to the final culture volume.

  • Increase mixing: Ensure rapid and thorough mixing when adding the extract stock to the media to facilitate dispersion.

  • Lower the final extract concentration: The precipitation may be due to exceeding the solubility limit of the compounds in the final assay medium.

  • Explore alternative solubilization strategies: If optimizing the dilution protocol is insufficient, consider using solubilizing agents or alternative delivery systems.

Troubleshooting Guide: Enhancing Solubility of Azarole Extracts

This guide provides a systematic approach to addressing solubility challenges with Crataegus azarolus extracts.

Step 1: Optimizing the Stock Solution and Dilution

The initial step is to ensure the extract is fully dissolved in the stock solvent and to use an appropriate dilution technique.

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution

  • Preparation of Stock Solution:

    • Weigh a precise amount of your dried Azarole extract.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 50-100 mg/mL).

    • Use a vortex mixer and/or sonication to ensure the extract is completely dissolved. A clear solution with no visible particles should be obtained.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C in tightly sealed vials.

  • Serial Dilution for Cell Treatment:

    • Warm the stock solution to room temperature before use.

    • Perform a serial dilution of the stock solution into complete cell culture medium. For example, to achieve a final DMSO concentration of 0.1%, a 1:1000 dilution of the stock is required.

    • Add the diluted extract to the cells, ensuring gentle but thorough mixing.

Step 2: Managing and Minimizing DMSO-Induced Cytotoxicity

It is essential to determine the tolerance of your specific cell line to DMSO.

Final DMSO Concentration (v/v) General Effect on Cell Lines Recommendation
≤ 0.1% Generally considered safe for most cell lines with minimal impact on cell viability or function.[6]Recommended starting concentration. Ideal for long-term assays.
0.1% - 0.5% Tolerated by many robust cell lines, but may cause subtle effects.[5]Requires validation with a vehicle control.
0.5% - 1.0% Can cause significant cytotoxicity and affect experimental outcomes in a cell-line-dependent manner.[7]Use with caution and only if necessary for solubility. Thorough vehicle controls are mandatory.
> 1.0% Generally cytotoxic to most cell lines.[5][7]Avoid.

Protocol 2: Determining DMSO Tolerance

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density for your assay.

  • DMSO Titration: Prepare a serial dilution of DMSO in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Include a media-only control.

  • Treatment: Replace the existing media with the DMSO-containing media and incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to assess the effect of DMSO on cell proliferation and health.

  • Analysis: Determine the highest concentration of DMSO that does not significantly affect cell viability compared to the media-only control. This is your maximum tolerable concentration for subsequent experiments.

Step 3: Alternative Solubilization Strategies

If DMSO alone is insufficient or if its concentration needs to be minimized, consider these advanced formulation approaches.

Strategy Description Advantages Considerations
Cyclodextrins Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that can encapsulate hydrophobic molecules.[8][9]Can significantly increase aqueous solubility and bioavailability. Generally have low toxicity.[10][11]May not be suitable for all compounds. The complexation efficiency depends on the size and shape of the guest molecule.
Co-solvents Using a mixture of solvents to improve solubility.Can be effective for moderately hydrophobic compounds.The co-solvent must be biocompatible and not interfere with the assay. Examples include ethanol and propylene glycol, but their concentrations must also be carefully controlled.[12]
Surfactants Amphiphilic molecules that form micelles to encapsulate hydrophobic compounds.Can increase the apparent solubility of highly insoluble compounds.May have their own biological effects or interfere with cell membranes and assay readouts. Examples include Tween® 80 and Pluronics®.
Nanoparticle Delivery Systems Encapsulating the extract in lipid-based (liposomes, solid lipid nanoparticles) or polymer-based nanoparticles.[13][14]Can improve solubility, stability, and cellular uptake. Allows for controlled release.Requires more complex formulation development and characterization. Potential for nanoparticle-induced toxicity.

Visualizing Experimental and Logical Workflows

Troubleshooting Workflow for Solubility Issues

G start Start: Azarole Extract Solubility Issue stock_prep Step 1: Optimize Stock Preparation - Use 100% DMSO - Ensure complete dissolution (vortex/sonicate) start->stock_prep dilution Step 2: Refine Dilution Technique - Use serial dilution in media - Ensure rapid mixing stock_prep->dilution precipitate_check1 Precipitation Persists? dilution->precipitate_check1 dmso_control Step 3: Perform DMSO Vehicle Control - Determine max tolerable DMSO concentration for your cell line precipitate_check1->dmso_control Yes end_success Success: Proceed with Assay precipitate_check1->end_success No precipitate_check2 Solubility Still an Issue at Tolerable DMSO %? dmso_control->precipitate_check2 alt_methods Step 4: Explore Alternative Solubilization Methods - Cyclodextrins - Co-solvents - Nanoparticles precipitate_check2->alt_methods Yes precipitate_check2->end_success No alt_methods->end_success end_fail Re-evaluate Extract/Assay alt_methods->end_fail

Caption: A flowchart for troubleshooting solubility problems with Azarole extracts.

Signaling Pathways Modulated by Crataegus azarolus Extracts

Crataegus azarolus extracts have been shown to induce apoptosis in cancer cells, primarily through the extrinsic pathway. They have also demonstrated anti-inflammatory effects by modulating the NF-κB pathway.[8]

Extrinsic Apoptosis Pathway

G azarole Crataegus azarolus Extract caspase8 Caspase-8 Cleavage azarole->caspase8 induces p21 p21 Expression azarole->p21 enhances parp PARP Cleavage caspase8->parp leads to apoptosis Apoptosis p21->apoptosis promotes parp->apoptosis promotes

Caption: Extrinsic apoptosis pathway induced by Crataegus azarolus extract.

Anti-Inflammatory NF-κB Pathway

G azarole Crataegus azarolus Extract (Fupenzic Acid) nfkb NF-κB Pathway azarole->nfkb suppresses mediators Inflammatory Mediators (NOS-2, COX-2) nfkb->mediators activates

Caption: Anti-inflammatory action of Crataegus azarolus via the NF-κB pathway.

References

Troubleshooting low yields in Crataegus azarolus micropropagation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the micropropagation of Crataegus azarolus (Azarole).

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the micropropagation of Crataegus azarolus, leading to low yields or culture failure.

Section 1: Culture Initiation & Contamination

Question: What are the most common sources of contamination in Crataegus azarolus cultures and how can they be prevented?

Answer: Contamination is a primary obstacle in plant tissue culture, often originating from airborne spores, improperly sterilized equipment, or microorganisms present on the explant material itself.[1][2][3][4][5][6] Common contaminants include bacteria, fungi, molds, and yeasts.[5][6]

Troubleshooting Steps:

  • Aseptic Technique: Always work in a laminar flow hood to ensure a sterile environment.[3][7] Regularly disinfect all surfaces, tools, and hands with 70% ethanol.[4][7]

  • Explant Sterilization: The plant material is a significant source of contamination.[2] A recommended surface sterilization protocol for Crataegus azarolus involves using a 30% sodium hypochlorite solution for 15 minutes, followed by three rinses with sterile distilled water. Adjusting the sterilization time and agent concentration based on the explant type is crucial to avoid tissue damage.[3]

  • Media Sterilization: Autoclave all media, glassware, and tools at 121°C and 15 psi for at least 15-20 minutes to ensure sterility.[7]

  • Endophytic Contamination: Some microbes reside within the plant tissues and are unaffected by surface sterilization.[2] If internal contamination persists, consider using Plant Preservative Mixture (PPM™) in the culture medium.[7]

Question: My Crataegus azarolus explants are turning brown and dying shortly after initiation. What is causing this and how can I fix it?

Answer: Tissue browning, or phenolic oxidation, is a common stress response in woody plants like Crataegus azarolus when explants are wounded during excision.[1][8] The plant releases phenolic compounds that, when oxidized, are toxic to the tissue and can inhibit growth or cause death.[1]

Troubleshooting Steps:

  • Antioxidants: Add antioxidants such as ascorbic acid or citric acid to the rinsing water and the culture medium to prevent the oxidation of phenolic compounds.[1][8]

  • Activated Charcoal: Incorporating activated charcoal into the medium can help absorb toxic phenolic compounds.

  • Frequent Subculturing: Transferring explants to fresh media regularly prevents the accumulation of inhibitory substances.[1]

  • Dark Conditions: Initially culturing the explants in the dark or low-light conditions can reduce the stress response and minimize phenolic exudation.[1]

Section 2: Shoot Multiplication & Proliferation

Question: My Crataegus azarolus cultures have a low multiplication rate. How can I increase shoot proliferation?

Answer: Low shoot multiplication is often due to a suboptimal balance of plant growth regulators, particularly cytokinins and auxins, in the culture medium.[1] The choice of basal medium also plays a significant role.

Troubleshooting Steps:

  • Optimize Cytokinin Levels: Benzyladenine (BA) is an effective cytokinin for shoot proliferation in Crataegus azarolus. Studies have shown that a concentration of 1.8 µM BA in a modified LP medium yields the highest axillary shoot multiplication.[9][10] Another study found success with 5µM of BA combined with 0.5µM of IBA on an MS medium, achieving a 4-fold multiplication rate. High concentrations of BA (15-20 µM), however, may lead to decreased shoot height and callus formation.

  • Basal Medium Selection: While MS medium is commonly used, a modified LP medium has been shown to be effective for Crataegus azarolus multiplication.[9][10] Different Crataegus species have also been successfully cultured on DKW and WPM media.[8]

  • Explant Source: Use explants from young, actively growing tissues, as they are generally more responsive in culture.[1] Axillary buds from adult trees are a suitable explant source for initiating Crataegus azarolus cultures.[9][10]

Question: The shoots in my cultures appear glassy and translucent. What is this phenomenon and how can it be managed?

Answer: This condition is known as vitrification or hyperhydricity, a physiological disorder where tissues have an abnormally high water content.[7][11] This results in brittle, glassy-looking shoots and is often caused by high humidity within the culture vessel, high salt or sugar concentrations in the medium, or an imbalance of growth regulators.[7][11]

Troubleshooting Steps:

  • Improve Gas Exchange: Use vented culture vessel lids or periodically open the vessels in a sterile environment to reduce humidity.[7]

  • Adjust Medium Composition: Lowering the concentration of agar or switching to gellan gum can sometimes alleviate vitrification.[7] Reducing cytokinin levels may also be beneficial.[7]

  • Increase Light Intensity: Providing higher light intensity can help reduce the incidence of hyperhydricity.[7]

Section 3: In Vitro Rooting

Question: I am having difficulty inducing roots on my Crataegus azarolus micro-shoots. What are the best strategies for successful rooting?

Answer: Rooting can be a significant bottleneck in the micropropagation of woody species.[12] Success depends heavily on the type and concentration of auxin used, the duration of exposure, and the composition of the rooting medium.

Troubleshooting Steps:

  • Auxin Treatment: Indole-3-butyric acid (IBA) is a highly effective auxin for rooting Crataegus azarolus. Optimal results have been achieved with a pulse treatment of 19.6 µM IBA for 5 days or a higher concentration of 392 µM IBA for just 1 day.[9][10] Another successful protocol used a continuous treatment with 14.70 µM IBA in an MS agar-gelled medium, achieving 45% rooting efficiency.

  • Two-Step Rooting Process: A common strategy involves an initial root induction phase on a high-auxin medium, followed by a root elongation phase on a medium with reduced or no auxin.[13]

  • Medium Composition: Reducing the macronutrient strength of the basal medium (e.g., to half-strength MS) is often beneficial for rooting.[13][14]

  • Alternative Substrates: Transferring shoots to a medium solidified with a mix of agar and vermiculite can improve the root system.[9][10] Using a sand and vermiculite mixture with a liquid MS or DKW solution has also been shown to produce 100% rooted plantlets in other Crataegus species.[15]

Section 4: Acclimatization

Question: My rooted Crataegus azarolus plantlets have a low survival rate after being transferred to ex vitro conditions. How can I improve the acclimatization process?

Answer: The transition from the sterile, high-humidity, and controlled in vitro environment to greenhouse or field conditions is a major stress for micropropagated plants.[16][17][18] In vitro plants often have underdeveloped cuticular wax and non-functional stomata, making them highly susceptible to desiccation.[16][17][19]

Troubleshooting Steps:

  • Gradual Hardening: The key to successful acclimatization is a gradual reduction in humidity and an increase in light intensity.[17][20] Initially, cover the plantlets with plastic bags or place them in a high-humidity chamber. Slowly introduce small openings in the covering over several weeks to acclimate the plants to lower humidity.

  • Substrate Choice: A well-draining and sterile substrate is crucial. A mixture of peat and perlite (2:1 v/v) has been used successfully for acclimatizing Crataegus azarolus.

  • Root System Quality: A well-developed root system is essential for water and nutrient uptake. Improving the in vitro rooting stage, for instance by using a vermiculite-containing medium, can enhance subsequent acclimatization success.[9][10]

  • Ex Vitro Rooting: To reduce costs and potentially improve survival, consider ex vitro rooting, where unrooted micro-shoots are directly placed in a rooting substrate under high humidity.[16][21]

Quantitative Data Summary

The following tables summarize key quantitative data from successful Crataegus azarolus micropropagation experiments.

Table 1: Shoot Multiplication of Crataegus azarolus

Basal MediumCytokininConcentration (µM)AuxinConcentration (µM)Multiplication RateAverage Shoot Height (cm)Reference
Modified LPBA1.8--Highest Axillary MultiplicationNot Reported[9][10]
MSBA5.0IBA0.54-fold every 4 weeks2.69
MSBA15.0IBA0.5DecreasedDecreased
MSBA20.0IBA0.5DecreasedDecreased
MSKinetin5.0IBA0.51.15 new shoots1.9

Table 2: In Vitro Rooting of Crataegus azarolus

Basal MediumAuxinConcentration (µM)Treatment DurationRooting Efficiency (%)NotesReference
Not SpecifiedIBA19.65 daysHighest Percentage-[9][10]
Not SpecifiedIBA3921 dayHighest Percentage-[9][10]
MSIBA14.70Continuous (4 weeks)45For 2-3 cm long shoots
1/2 Strength MSIBA1.0Not Specified9For elongated shoots (2-2.4 cm) of C. sinaica[14]

Table 3: Acclimatization of Crataegus azarolus

SubstrateAcclimatization PeriodSurvival Rate (%)Reference
Peat:Perlite (2:1 v/v)4 weeks60

Experimental Protocols

Protocol 1: Axillary Bud Multiplication
  • Explant Source: Collect axillary buds from healthy, adult Crataegus azarolus trees.

  • Sterilization: Surface sterilize the explants using 30% sodium hypochlorite for 15 minutes, followed by three rinses in sterile distilled water.

  • Culture Medium: Prepare a modified LP medium[9][10] or MS medium supplemented with plant growth regulators. For optimal multiplication, use 1.8 µM BA (for LP medium) or 5 µM BA with 0.5 µM IBA (for MS medium). Add 30 g/L sucrose and solidify with 7 g/L agar. Adjust the pH to 5.7 before autoclaving.

  • Incubation: Culture the explants at 25°C with a 16-hour light/8-hour dark photoperiod.

  • Subculture: Transfer the proliferating shoots to fresh medium every 4 weeks to maintain growth and prevent nutrient depletion.

Protocol 2: In Vitro Rooting (Pulse Treatment)
  • Shoot Selection: Select healthy, elongated micro-shoots (at least 2-3 cm in length).

  • Root Induction Medium: Prepare a plant growth regulator-free basal medium (e.g., half-strength MS).

  • Auxin Pulse: Dip the base of the micro-shoots in a sterile liquid solution containing a high concentration of IBA (e.g., 392 µM for 1 day) or a lower concentration for a longer period (e.g., 19.6 µM for 5 days).[9][10]

  • Root Development Medium: After the pulse treatment, transfer the shoots to an auxin-free medium for root development. A medium solidified with a mixture of agar and vermiculite is recommended to enhance the root system.[9][10]

  • Incubation: Maintain cultures under the same temperature and photoperiod conditions as the multiplication stage. Roots should develop within 4 weeks.

Visualizations

Experimental_Workflow cluster_initiation Stage 1: Initiation & Sterilization cluster_multiplication Stage 2: Multiplication cluster_rooting Stage 3: Rooting cluster_acclimatization Stage 4: Acclimatization Explant Explant Collection (Axillary Buds) Sterilization Surface Sterilization (30% Sodium Hypochlorite) Explant->Sterilization Culture_Initiation Inoculation on Initiation Medium Sterilization->Culture_Initiation Multiplication Shoot Proliferation (LP or MS Medium + BA/IBA) Culture_Initiation->Multiplication Subculture Subculture every 4 weeks Multiplication->Subculture Subculture->Multiplication Repeat Root_Induction Auxin Pulse Treatment (IBA) Subculture->Root_Induction Root_Development Transfer to Auxin-Free Development Medium Root_Induction->Root_Development Transfer Transfer to Substrate (Peat:Perlite) Root_Development->Transfer Hardening Gradual Hardening (Reduce Humidity) Transfer->Hardening Greenhouse Transfer to Greenhouse Hardening->Greenhouse

Caption: Workflow for Crataegus azarolus micropropagation.

Signaling_Pathway PGRs Exogenous Plant Growth Regulators (Applied in Medium) Cytokinin Cytokinin (e.g., BA) PGRs->Cytokinin Auxin Auxin (e.g., IBA) PGRs->Auxin Low_Auxin_Cytokinin_Ratio Low Auxin:Cytokinin Ratio (High Cytokinin) Cytokinin->Low_Auxin_Cytokinin_Ratio High_Auxin_Cytokinin_Ratio High Auxin:Cytokinin Ratio Auxin->High_Auxin_Cytokinin_Ratio Cell_Division Cell Division & Shoot Proliferation Root_Initiation Adventitious Root Initiation High_Auxin_Cytokinin_Ratio->Root_Initiation Promotes Low_Auxin_Cytokinin_Ratio->Cell_Division Promotes

Caption: Auxin/Cytokinin signaling in morphogenesis.

References

Technical Support Center: Pest and Disease Management in Azarole (Crataegus azarolus) Cultivation for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing pests and diseases in the cultivation of Azarole (Crataegus azarolus). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental cultivation.

Troubleshooting Guide

Problem: Sudden wilting of shoots, turning black or brown, resembling fire damage.

Possible Cause: Fire Blight (Erwinia amylovora)

Solution:

  • Immediate Action: Prune infected branches at least 10-12 inches below the visible symptoms.[1] Sterilize pruning tools between each cut with a 10% bleach solution or 70% ethanol to prevent further spread.[2]

  • Cultural Control: Avoid excessive nitrogen fertilization, as it promotes succulent new growth that is more susceptible to infection.[1]

  • Chemical Control (for high-value experimental plants): Application of copper-based bactericides during the dormant season can help reduce overwintering bacteria. During bloom, streptomycin or other registered bactericides may be used, but be aware of potential resistance development.[2]

  • Biological Control: Strains of Erwinia herbicola have shown promise in controlling fire blight and can be a valuable tool in an integrated pest management (IPM) program.[2]

Problem: White, powdery patches on leaves and young shoots.

Possible Cause: Powdery Mildew (Podosphaera oxyacanthae)

Solution:

  • Cultural Control: Improve air circulation by proper pruning and spacing of plants.[3] Avoid overhead irrigation to reduce humidity.

  • Chemical Control: Apply fungicides containing active ingredients such as myclobutanil, triadimefon, or sulfur when the disease first appears.[1]

  • Resistant Varieties: While specific information for C. azarolus is limited, some Crataegus species show resistance to powdery mildew.

Problem: Orange or yellow spots on leaves, which may develop into small, tube-like structures on the underside.

Possible Cause: Rust Fungi (Gymnosporangium spp.)

Solution:

  • Cultural Control: Remove and destroy infected leaves and fruit to reduce inoculum. The alternate hosts for these rusts are junipers; if possible, remove nearby junipers to break the disease cycle, though this is often not practical.[1]

  • Chemical Control: Apply fungicides containing chlorothalonil, fenarimol, triadimefon, or mancozeb when the orange, gelatinous horns are visible on junipers in the spring.[1]

Problem: Small, soft-bodied insects clustered on new growth and the undersides of leaves, often accompanied by a sticky "honeydew" and sooty mold.

Possible Cause: Aphids

Solution:

  • Mechanical Control: For light infestations, a strong spray of water can dislodge aphids.[1]

  • Biological Control: Encourage natural predators such as ladybugs, lacewings, and hoverflies.[1]

  • Chemical Control: Insecticidal soaps, horticultural oils, or neem oil can be effective.[1] For severe infestations in a research setting, systemic insecticides like imidacloprid applied as a soil drench can provide season-long control.[4]

Problem: Leaves have stippling (small yellow dots), and fine webbing may be visible on the undersides of leaves, especially in hot, dry conditions.

Possible Cause: Spider Mites

Solution:

  • Mechanical Control: A strong spray of water can help reduce mite populations.

  • Biological Control: Predatory mites can be introduced to control spider mite populations.

  • Chemical Control: Apply miticides, horticultural oils, or insecticidal soaps. Avoid broad-spectrum insecticides that can kill natural predators.

Frequently Asked Questions (FAQs)

Q1: What are the most common diseases affecting Crataegus azarolus in a research setting?

A1: Crataegus azarolus is susceptible to several diseases common to the Crataegus genus. The most significant are:

  • Fire Blight (Erwinia amylovora): A destructive bacterial disease that can cause rapid dieback.[5][6]

  • Powdery Mildew (Podosphaera oxyacanthae): A fungal disease that appears as white, powdery growth on leaves.[5][6]

  • Leaf Spot Diseases (various fungi): These cause spots on the leaves and can lead to premature defoliation.[5][6]

  • Rusts (Gymnosporangium spp.): Fungal diseases that produce orange or yellow spots on leaves and require an alternate host (juniper) to complete their life cycle.[1]

Q2: What are the key insect pests to monitor for on experimental Azarole plants?

A2: Key insect pests for C. azarolus include:

  • Aphids: Small, sap-sucking insects that can cause distorted growth and produce honeydew, leading to sooty mold.[5][7]

  • Scale Insects: Small, immobile insects that suck plant sap, causing yellowing leaves and stunted growth.[6]

  • Caterpillars: Various species can feed on leaves, causing defoliation.[5][6]

  • Hawthorn Button Top Midge: This pest can affect the growing tips of the plant.[5]

  • Borers: The larvae of certain beetles can tunnel into the trunk and branches, causing significant damage.[6]

Q3: How can I implement an Integrated Pest Management (IPM) program for my Azarole research cultivation?

A3: An IPM program for Azarole should focus on prevention and monitoring, using chemical controls as a last resort. Key steps include:

  • Monitoring: Regularly inspect plants for early signs of pests and diseases.[8]

  • Cultural Practices: Maintain plant health through proper irrigation, fertilization, and pruning to improve air circulation.[9] Remove and destroy infected plant material.

  • Biological Control: Encourage or introduce natural enemies of pests.[8]

  • Chemical Control: If necessary, use the most targeted and least disruptive pesticides. Time applications to the most vulnerable life stage of the pest.[8]

Q4: Are there any Azarole varieties with known resistance to common diseases?

A4: While research on disease resistance in Crataegus has been conducted, specific information on resistant varieties of C. azarolus is limited. Some species of Crataegus, such as C. mollis, have shown resistance to fire blight.[10] When planning experiments, it may be beneficial to screen different C. azarolus accessions for disease resistance.

Quantitative Data on Pest and Disease Control

Table 1: Efficacy of Fungicides for Control of Hawthorn Rusts

Fungicide (Active Ingredient)Application RateDisease Index (0-5 scale)*
Bayleton (triadimefon)4 oz / 100 gal0.0
Baycor (bitertanol)16 oz / 100 gal0.0
Vangard (cyprodinil)12 oz / 100 gal0.0
Daconil 2787 (chlorothalonil)2 pts / 100 gal1.3
Manzate 200 (mancozeb)24 oz / 100 gal1.8
Untreated Control-2.7 - 4.1

*Leaf lesion index: 0 = none, 1 = rare, 2 = light, 3 = moderate, 4 = heavy, 5 = severe. Data adapted from a study on Crataegus mollis.[11]

Table 2: Efficacy of Insecticides for Control of Hawthorn Lace Bug

Insecticide (Active Ingredient)Application Method% Damaged Leaves
Imidacloprid (4%)Trunk Injection0
Imidacloprid (75 WP)Soil Injection0
Abamectin (1.9%)Trunk Injection0
Untreated Control-100

Data from a study on Crataegus viridis. Evaluation was based on the percentage of leaves with more than 5% stippling injury.[12]

Experimental Protocols

Protocol 1: Screening Fungicide Efficacy Against Leaf Spot Diseases

  • Plant Material: Use healthy, container-grown C. azarolus plants of the same age and size.

  • Experimental Design: Employ a randomized complete block design with a minimum of four replicates per treatment.

  • Inoculation: If natural infection is not sufficient, prepare a spore suspension of the target fungal pathogen (e.g., Fabraea maculata) and spray it onto the foliage until runoff. Cover plants with plastic bags for 48 hours to maintain high humidity and promote infection.

  • Fungicide Application: Apply fungicides at the manufacturer's recommended rates. Include a water-sprayed control.

  • Data Collection: At 7, 14, and 21 days after treatment, assess disease severity on a representative sample of leaves from each plant. Use a disease rating scale (e.g., 0 = no symptoms, 1 = 1-25% leaf area affected, 2 = 26-50%, 3 = 51-75%, 4 = >75%).

  • Statistical Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

Protocol 2: Bioassay for Insecticide Efficacy Against Aphids

  • Insect Culture: Maintain a healthy colony of the target aphid species on host plants in a controlled environment.

  • Plant Material: Use leaf discs (approximately 15 mm in diameter) from untreated C. azarolus plants.

  • Insecticide Application: Prepare serial dilutions of the test insecticides. Dip leaf discs in the insecticide solutions for a set time (e.g., 10 seconds) and allow them to air dry. A control group should be dipped in water.

  • Exposure: Place the treated leaf discs in petri dishes on a moistened filter paper. Transfer a set number of aphids (e.g., 10) onto each leaf disc.

  • Data Collection: Record aphid mortality at 24, 48, and 72 hours after exposure.

  • Statistical Analysis: Calculate the percentage of mortality for each treatment and analyze the data to determine the lethal concentration (LC50) of each insecticide.

Visualizations

IPM_Workflow cluster_controls Control Strategies A Start: Azarole Cultivation B Monitoring & Scouting (Weekly Inspection) A->B C Pest or Disease Detected? B->C C->B No D Identification (Symptoms, Pest ID) C->D Yes E Action Threshold Met? D->E F Cultural & Mechanical Controls (Pruning, Sanitation, Traps) E->F Yes K No Action Needed E->K No G Biological Control (Introduce Predators/Parasitoids) F->G I Evaluate Efficacy F->I H Chemical Control (Targeted, Low-Impact Pesticides) G->H G->I H->I J Continue Monitoring I->J J->B K->B

Caption: Integrated Pest Management (IPM) workflow for Azarole cultivation.

Troubleshooting_Tree Start Plant Health Issue Observed Q1 Symptom Location? Start->Q1 Leaves Leaves Q1->Leaves Leaves Stems Stems/Shoots Q1->Stems Stems/Shoots Q_Leaves Leaf Symptom Type? Leaves->Q_Leaves Q_Stems Stem/Shoot Symptom? Stems->Q_Stems Spots Spots/Discoloration Q_Leaves->Spots Spots Powder White Powdery Growth Q_Leaves->Powder Powder Distortion Curling/Distortion Q_Leaves->Distortion Distortion A_Spots Consider: - Leaf Spot Diseases - Rust Spots->A_Spots A_Powder Consider: - Powdery Mildew Powder->A_Powder A_Distortion Consider: - Aphids - Herbicide Damage Distortion->A_Distortion Wilt Wilting/Dieback Q_Stems->Wilt Wilt/Dieback Cankers Cankers/Lesions Q_Stems->Cankers Cankers A_Wilt Consider: - Fire Blight - Borers - Water Stress Wilt->A_Wilt A_Cankers Consider: - Fire Blight - Fungal Cankers Cankers->A_Cankers

Caption: Diagnostic troubleshooting tree for common Azarole health issues.

References

Technical Support Center: Analysis of Azarole Phytochemicals Post-Harvest

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of post-harvest processing on the phytochemical profile of Azarole (Crataegus azarolus).

Frequently Asked Questions (FAQs)

Q1: What are the major classes of phytochemicals in Azarole fruit that are affected by post-harvest processing?

A1: The primary classes of phytochemicals in Azarole fruit that are sensitive to post-harvest processing are phenolic compounds. These include flavonoids (such as hyperoside, rutin, and quercetin), proanthocyanidins (also known as condensed tannins), and phenolic acids (like chlorogenic acid).[1][2] These compounds are major contributors to the antioxidant activity of the fruit.

Q2: How does storage temperature affect the phytochemical stability of Azarole fruits?

A2: Storage temperature plays a crucial role in maintaining the phytochemical integrity of Azarole fruits. Storing the fruit at lower temperatures, such as 0°C, is generally more effective in preserving phytochemicals compared to 4°C or room temperature.[3][4] Higher temperatures can lead to increased degradation of phenolic compounds and a subsequent loss of antioxidant capacity over time. However, some studies have noted an initial increase in phenolic content during the first few days of refrigerated storage.[5]

Q3: Which drying method is best for preserving the phytochemicals in Azarole?

A3: Freeze-drying is generally considered the superior method for preserving the polyphenolic content and antioxidant activity of Azarole fruits when compared to methods involving heat, such as microwave or oven drying.[6] Heat-based methods can lead to the degradation of heat-sensitive phenolic compounds.

Q4: What is the impact of different extraction solvents on the phytochemical yield from Azarole?

A4: The choice of solvent significantly impacts the type and quantity of phytochemicals extracted. Ethanolic and methanolic extracts, often in aqueous solutions (e.g., 83% ethanol), have been shown to be effective for extracting a broad range of polyphenols from hawthorn species.[7][8] The polarity of the solvent determines its affinity for different classes of compounds; for instance, aqueous acetone is often used for higher molecular weight proanthocyanidins.

Q5: Can advanced extraction techniques improve the recovery of bioactive compounds from Azarole?

A5: Yes, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance the efficiency of phytochemical extraction from hawthorn.[9][10] These methods can reduce extraction time and solvent consumption while potentially increasing the yield of target compounds compared to conventional methods like maceration.[11][12]

Troubleshooting Guides

Issue 1: Low Yield of Total Phenolic Content (TPC)
  • Possible Cause 1: Inappropriate Solvent Selection.

    • Solution: The polarity of the extraction solvent is critical. For a broad range of phenolics in Azarole, a hydroalcoholic solution (e.g., 50-80% ethanol or methanol) is often effective.[7][8] If you are targeting specific classes of phenolics, you may need to optimize the solvent system. For instance, aqueous acetone mixtures are often preferred for extracting proanthocyanidins.

  • Possible Cause 2: Inefficient Extraction Method.

    • Solution: Consider employing advanced extraction techniques. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve extraction efficiency by disrupting plant cell walls, leading to better solvent penetration and higher yields in a shorter time.[9][10][12]

  • Possible Cause 3: Degradation During Processing.

    • Solution: Phenolic compounds can be sensitive to heat and light. If using heat-assisted extraction, ensure the temperature is not excessively high. Store extracts in dark containers and at low temperatures to prevent degradation.

Issue 2: Inconsistent or Low Antioxidant Activity Results (DPPH/FRAP Assays)
  • Possible Cause 1: Improper Sample Preparation.

    • Solution: Ensure that your Azarole extract is properly diluted to fall within the linear range of the standard curve for the assay. Highly concentrated extracts can lead to an underestimation of antioxidant activity.

  • Possible Cause 2: Interference from Other Compounds.

    • Solution: The color of the fruit extract can sometimes interfere with the colorimetric measurements of these assays. Always run a sample blank (extract without the reagent) to subtract the background absorbance.

  • Possible Cause 3: Reagent Degradation.

    • Solution: DPPH and FRAP reagents are sensitive to light and should be freshly prepared and stored in the dark. A discolored or old reagent will yield inaccurate results.

Issue 3: Difficulty in Quantifying Proanthocyanidins
  • Possible Cause 1: Underestimation by Common Spectrophotometric Methods.

    • Solution: Standard methods like the vanillin-HCl assay can underestimate proanthocyanidin content due to the structural complexity of these compounds. The butanol-HCl assay is another option, but it can be affected by interfering substances.[13] For more accurate quantification, consider using specialized chromatographic techniques like normal-phase HPLC (NP-HPLC).

  • Possible Cause 2: Incomplete Extraction of High Molecular Weight Polymers.

    • Solution: High molecular weight proanthocyanidins are often strongly bound to the plant matrix. To improve their extraction, consider using aqueous acetone as a solvent and techniques like ultrasound-assisted extraction.

Issue 4: Poor Separation of Phenolic Compounds in HPLC Analysis
  • Possible Cause 1: Suboptimal Mobile Phase Gradient.

    • Solution: The separation of various phenolic compounds in a complex mixture like Azarole extract requires a carefully optimized gradient elution. A common mobile phase consists of two solvents, such as acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol. Adjusting the gradient profile (the rate of change of the organic solvent concentration) can significantly improve peak resolution.

  • Possible Cause 2: Inappropriate Column Selection.

    • Solution: A C18 column is the most commonly used stationary phase for the separation of phenolic compounds. However, for specific applications or challenging separations, other column chemistries might be more suitable. Ensure the column is in good condition and has not been contaminated.

  • Possible Cause 3: Co-elution of Compounds.

    • Solution: If two compounds have very similar retention times and their peaks overlap, you can try adjusting the mobile phase composition, pH, or temperature. Alternatively, if your HPLC is equipped with a Diode Array Detector (DAD), you can use spectral deconvolution to quantify the individual compounds based on their unique UV-Vis spectra.

Data on Phytochemical Changes

Table 1: Effect of Drying Method on Phytochemical Content of Azarole Fruit

Drying MethodTotal Polyphenols (mg GAE/100g)Reference
Freeze-drying438.87[6]
Microwave (600W)309.5[6]

Table 2: Effect of Storage Temperature on Phytochemicals in Hawthorn Species

PhytochemicalStorage ConditionChangeReference
Total Phenolics4°C vs 0°CHigher loss at 4°C[3][4]
Total Flavonoids4°C vs 0°CHigher loss at 4°C[3]
Total Anthocyanins4°C vs 0°CHigher loss at 4°C[3]

Table 3: Comparison of Extraction Methods for Phytochemicals from Hawthorn

Extraction MethodSolventTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Reference
Ultrasound-AssistedMethanol49.1418.38[12]
Microwave-AssistedMethanol44.2115.65[12]
Heat-AssistedMethanol41.3214.87[12]

Experimental Protocols

Protocol 1: Determination of Total Phenolic Content (Folin-Ciocalteu Method)
  • Preparation of Reagents:

    • Folin-Ciocalteu reagent (10% v/v in water).

    • Sodium carbonate solution (7.5% w/v in water).

    • Gallic acid standards of known concentrations.

  • Procedure:

    • Mix 0.5 mL of the Azarole extract with 0.5 mL of Folin-Ciocalteu reagent.

    • After 5 minutes, add 1 mL of the sodium carbonate solution.

    • Incubate the mixture in the dark at room temperature for 1 hour.

    • Measure the absorbance at 760 nm using a spectrophotometer.

  • Quantification:

    • Construct a standard curve using the gallic acid standards.

    • Determine the concentration of total phenolics in the extract from the standard curve and express the results as mg of gallic acid equivalents per gram of dry weight (mg GAE/g DW).[14]

Protocol 2: Determination of Total Flavonoid Content (Aluminum Chloride Method)
  • Preparation of Reagents:

    • Aluminum chloride solution (2% w/v in methanol).

    • Quercetin standards of known concentrations.

  • Procedure:

    • Mix 1 mL of the Azarole extract with 1 mL of the aluminum chloride solution.

    • Incubate the mixture in the dark at room temperature for 15 minutes.

    • Measure the absorbance at 430 nm.

  • Quantification:

    • Create a standard curve using the quercetin standards.

    • Calculate the total flavonoid content from the standard curve and express the results as mg of quercetin equivalents per gram of dry weight (mg QE/g DW).[14]

Protocol 3: DPPH Radical Scavenging Activity Assay
  • Preparation of Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

    • Trolox or Ascorbic acid standards of known concentrations.

  • Procedure:

    • Add a specific volume of the Azarole extract to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the extract.

    • The results can also be expressed as an IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) or as Trolox equivalents.

Protocol 4: Ferric Reducing Antioxidant Power (FRAP) Assay
  • Preparation of Reagents:

    • FRAP reagent: a mixture of acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3 solution (20 mM) in a 10:1:1 ratio.

    • Ferrous sulfate (FeSO4) standards of known concentrations.

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the Azarole extract to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Quantification:

    • Construct a standard curve using the FeSO4 standards.

    • Determine the FRAP value of the extract from the standard curve and express the results as mmol of Fe(II) equivalents per gram of dry weight.

Protocol 5: HPLC Analysis of Phenolic Compounds in Hawthorn
  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of solvent B, gradually increasing to a high percentage over 30-40 minutes to elute compounds with increasing hydrophobicity, followed by a re-equilibration step.

  • Detection: Monitor at multiple wavelengths appropriate for different classes of phenolics (e.g., 280 nm for phenolic acids, 320 nm for hydroxycinnamic acids, and 360 nm for flavonoids).

  • Quantification: Identify and quantify individual compounds by comparing their retention times and UV-Vis spectra with those of authentic standards.[15][16]

Visualizations

Post_Harvest_Stress_Response Harvest Harvesting & Handling Stress Post-Harvest Stress (Wounding, Temperature) Harvest->Stress induces Ethylene Ethylene Production Stress->Ethylene triggers Phenylpropanoid Phenylpropanoid Pathway Activation Ethylene->Phenylpropanoid stimulates Phenolics Accumulation of Phenolic Compounds (Flavonoids, Proanthocyanidins) Phenylpropanoid->Phenolics leads to Antioxidant Increased Antioxidant Capacity Phenolics->Antioxidant results in

Caption: Post-harvest stress signaling pathway in fruits.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Phytochemical Analysis cluster_bioactivity Bioactivity Assessment cluster_data Data Analysis Harvest Azarole Fruit Harvesting PostHarvest Post-Harvest Treatment (e.g., Drying, Storage) Harvest->PostHarvest Grinding Grinding to Powder PostHarvest->Grinding Extraction Phytochemical Extraction (e.g., UAE, MAE) Grinding->Extraction TPC Total Phenolic Content (Folin-Ciocalteu) Extraction->TPC TFC Total Flavonoid Content (AlCl3 Method) Extraction->TFC HPLC HPLC-DAD Analysis (Identification & Quantification) Extraction->HPLC DPPH DPPH Assay Extraction->DPPH FRAP FRAP Assay Extraction->FRAP Data Data Interpretation & Statistical Analysis TPC->Data TFC->Data HPLC->Data DPPH->Data FRAP->Data

Caption: Experimental workflow for Azarole phytochemical analysis.

References

Technical Support Center: Standardization of Crataegus azarolus Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with Crataegus azarolus (Azarole) extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction, quantification, and analysis of Crataegus azarolus extracts.

Q1: My total phenolic and flavonoid content values are inconsistent across different batches of plant material. What could be the cause?

A1: Variability in phytochemical content is a common challenge in natural product research. Several factors can contribute to these inconsistencies:

  • Genetic Variation: Different genotypes or varieties of C. azarolus can have inherently different phytochemical profiles. For instance, C. azarolus var. aronia (yellow fruits) has been reported to be richer in total phenols than C. azarolus var. eu-azarolus (red fruits)[1].

  • Geographical Origin and Environmental Conditions: The location and growing conditions (soil, climate, altitude) significantly impact the biosynthesis of secondary metabolites[2].

  • Plant Part Used: The concentration of bioactive compounds varies between different parts of the plant. Leaves and flowers are generally reported to have higher concentrations of flavonoids and phenolics compared to fruits[3][4].

  • Harvesting Time: The developmental stage of the plant at the time of harvest affects the phytochemical content. For example, floral buds may have higher levels of phenols and flavonoids than opened flowers[5].

  • Drying and Storage Conditions: Improper drying and storage can lead to the degradation of phenolic compounds. Air-drying in the shade is a commonly used method to preserve the phytochemical integrity[6].

Troubleshooting Steps:

  • Ensure accurate botanical identification of the plant material.

  • Document the geographical origin and harvesting time for each batch.

  • Use the same plant part for all extractions to maintain consistency.

  • Standardize your drying and storage procedures.

Q2: I am seeing low yields of my target compounds during extraction. How can I optimize my extraction protocol?

A2: Extraction efficiency is dependent on several parameters. To improve your yield, consider the following:

  • Solvent Polarity: The choice of solvent is critical. A mixture of ethanol and water is often used for extracting polar compounds like flavonoids and phenolic acids from Crataegus species[6]. The optimal ratio may need to be determined empirically.

  • Extraction Method: Different extraction techniques have varying efficiencies. Ultrasound-assisted and microwave-assisted extractions have been shown to be more efficient than traditional methods like maceration or Soxhlet extraction for obtaining flavonoids from Crataegus[7].

  • Particle Size: Grinding the dried plant material to a uniform, fine powder increases the surface area available for solvent interaction, thereby improving extraction efficiency[6].

  • Solid-to-Solvent Ratio: An optimal ratio of plant material to solvent is necessary for efficient extraction.

  • Extraction Time and Temperature: These parameters should be optimized to ensure complete extraction without causing degradation of thermolabile compounds.

Troubleshooting Steps:

  • Experiment with different solvent systems (e.g., varying percentages of ethanol in water).

  • If available, compare the efficiency of different extraction methods (e.g., maceration vs. sonication).

  • Ensure the plant material is finely and uniformly powdered.

  • Perform a time-course experiment to determine the optimal extraction duration.

Q3: My HPLC chromatograms are showing poor peak resolution and baseline noise. What are the potential solutions?

A3: Issues with HPLC analysis can often be resolved by addressing the following:

  • Sample Preparation: Inadequate sample cleanup can introduce interfering compounds into your HPLC system. A simple filtration through a 0.45 µm syringe filter is a minimum requirement. For complex matrices, a solid-phase extraction (SPE) or a liquid-liquid microextraction cleanup step can significantly reduce matrix effects and improve baseline stability[8].

  • Mobile Phase: The composition and pH of the mobile phase are critical for good separation. Ensure the solvents are of HPLC grade and are properly degassed. A gradient elution program is often necessary to resolve the complex mixture of compounds in a plant extract[9].

  • Column Choice: The stationary phase of the HPLC column plays a crucial role in the separation. A C18 column is commonly used for the analysis of flavonoids in Crataegus extracts[9].

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve peak shape and resolution.

Troubleshooting Steps:

  • Incorporate a sample cleanup step before HPLC injection.

  • Filter and degas your mobile phase solvents.

  • Experiment with different gradient profiles to improve the separation of target analytes.

  • Ensure your HPLC column is not degraded and is appropriate for your analysis.

Data Presentation: Phytochemical Content of Crataegus azarolus Extracts

The following tables summarize the quantitative data on the phytochemical composition of Crataegus azarolus extracts from various studies. These values can serve as a reference for researchers to compare their own findings.

Table 1: Total Phenolic and Flavonoid Content in Crataegus azarolus

Plant PartExtraction SolventTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Reference
Leaves (Twigs)80% Methanol19.500.99[10]
FruitsNot Specified21.19 - 69.122.44 - 6.08[2]
FlowersEthyl Acetate141.55 - 163.87 (mg GAE/10g DW)Not Reported[11]
FruitsAqueous-alcoholicNot Reported3.695% (of extract)[6]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Table 2: Content of Specific Bioactive Compounds in Crataegus azarolus Leaves

CompoundContent (%)Geographical OriginReference
Hyperoside28.12 - 30.26Iraqi Kurdistan[12][13]
Vitexin-2"-O-rhamnoside18.00 - 30.30Iraqi Kurdistan[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the standardization of Crataegus azarolus extracts.

Determination of Total Phenolic Content (Folin-Ciocalteu Method)

This method is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex that can be measured spectrophotometrically.

Materials:

  • Folin-Ciocalteu reagent

  • Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

  • Gallic acid standard solutions (e.g., 0-500 µg/mL)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the Crataegus azarolus extract in methanol (e.g., 1 mg/mL).

  • In a test tube, add 0.5 mL of the extract solution.

  • Add 2.5 mL of 10% (v/v) Folin-Ciocalteu reagent and mix well.

  • After 5 minutes, add 2 mL of 7.5% Na₂CO₃ solution and mix.

  • Incubate the mixture in the dark at room temperature for 1 hour.

  • Measure the absorbance at 765 nm against a blank (containing all reagents except the extract).

  • Prepare a calibration curve using gallic acid as a standard.

  • Calculate the total phenolic content of the extract as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).

Determination of Total Flavonoid Content (Aluminum Chloride Method)

This colorimetric assay is based on the formation of a stable complex between aluminum chloride and the keto and hydroxyl groups of flavonoids.

Materials:

  • Aluminum chloride (AlCl₃) solution (2% in methanol)

  • Quercetin standard solutions (e.g., 0-100 µg/mL)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the Crataegus azarolus extract in methanol (e.g., 1 mg/mL).

  • In a test tube, add 1 mL of the extract solution.

  • Add 1 mL of 2% AlCl₃ solution.

  • Incubate the mixture at room temperature for 15 minutes.

  • Measure the absorbance at 415 nm against a blank (containing methanol instead of the extract).

  • Prepare a calibration curve using quercetin as a standard.

  • Calculate the total flavonoid content of the extract as mg of quercetin equivalents per gram of dry extract (mg QE/g).

DPPH Radical Scavenging Activity Assay

This assay measures the ability of the extract to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Materials:

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Ascorbic acid or Trolox standard solutions

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the Crataegus azarolus extract in methanol.

  • In a test tube or a 96-well plate, add a specific volume of the extract solution (e.g., 100 µL).

  • Add a specific volume of the DPPH solution (e.g., 100 µL) and mix well.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm[14].

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract and A_sample is the absorbance of the DPPH solution with the extract.

  • The IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the extract concentration.

High-Performance Liquid Chromatography (HPLC) for Flavonoid Quantification

HPLC is a powerful technique for the separation, identification, and quantification of individual flavonoid compounds in the extract.

Typical HPLC System:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of two solvents, typically:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Detector: UV-Vis or Diode Array Detector (DAD) set at a wavelength where the flavonoids of interest have maximum absorbance (e.g., 280 nm for flavan-3-ols and 350 nm for flavonols).

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare standard solutions of the target flavonoids (e.g., hyperoside, vitexin, rutin, quercetin) at known concentrations.

  • Prepare the extract sample, ensuring it is filtered through a 0.45 µm filter before injection.

  • Inject the standards to determine their retention times and to generate calibration curves.

  • Inject the extract sample.

  • Identify the compounds in the extract by comparing their retention times with those of the standards.

  • Quantify the compounds by using the calibration curves generated from the standards[9].

Visualizations: Signaling Pathways and Workflows

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of Crataegus azarolus extracts are, in part, mediated through the inhibition of the NF-κB signaling pathway. Polysaccharides from hawthorn have been shown to activate this pathway via Toll-like receptor 4 (TLR4)[15][16].

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Crataegus Crataegus azarolus Polysaccharides TLR4 TLR4 Crataegus->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Induces cardiovascular_pathway Crataegus Crataegus Extract (e.g., WS® 1442) Receptor Growth Factor Receptor Crataegus->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates Akt Akt/PKB PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Growth Akt->Cell_Survival Promotes eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Induces experimental_workflow Plant_Material 1. Raw Material (Crataegus azarolus) Drying_Grinding 2. Drying & Grinding Plant_Material->Drying_Grinding Extraction 3. Extraction (e.g., Ultrasound-assisted) Drying_Grinding->Extraction Filtration_Concentration 4. Filtration & Concentration Extraction->Filtration_Concentration Crude_Extract 5. Crude Extract Filtration_Concentration->Crude_Extract Phytochemical_Screening 6. Phytochemical Screening Crude_Extract->Phytochemical_Screening Quantification 7. Quantification (HPLC, Spectrophotometry) Crude_Extract->Quantification Bioactivity 8. Bioactivity Assays (e.g., Antioxidant) Crude_Extract->Bioactivity Standardized_Extract 9. Standardized Extract Quantification->Standardized_Extract Bioactivity->Standardized_Extract

References

Technical Support Center: Analysis of Azarole (Crataegus azarolus) Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the mass spectrometry analysis of Azarole (Crataegus azarolus) extracts. Given the complex chemical nature of Azarole, which is rich in phenolics, flavonoids, and other bioactive compounds, matrix effects can significantly impact the accuracy and reproducibility of analytical results.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Azarole extracts.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: Phenolic hydroxyl groups interacting with active sites on the stationary phase.Use a mobile phase with a low pH (e.g., 0.1% formic acid) to suppress the ionization of phenolic compounds, leading to sharper peaks.[3]
Column Overload: Injecting too concentrated a sample.Dilute the sample extract or reduce the injection volume.
System Dead Volume: Excessive tubing length or poorly made connections.Use tubing with a smaller internal diameter and ensure all fittings are secure.
Low Signal Intensity or Ion Suppression Matrix Effects: Co-eluting matrix components competing with the analytes for ionization.[4][5]1. Improve Sample Cleanup: Implement Solid Phase Extraction (SPE) to remove interfering substances.[6][7] 2. Optimize Chromatography: Adjust the gradient to better separate analytes from the bulk of the matrix.[8] 3. Dilute the Sample: This can reduce the concentration of interfering matrix components.[9] 4. Use a Different Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds compared to Electrospray Ionization (ESI).[10]
In-source Fragmentation: Breakdown of glycosides into their aglycone and sugar moieties in the ion source.[4]Optimize the cone voltage and other source parameters to minimize fragmentation.
Inconsistent Results (Poor Reproducibility) Inadequate Sample Preparation: Inconsistent extraction efficiency leading to variability in analyte and matrix component concentrations.Develop and validate a standardized sample preparation protocol. Utilize an internal standard to correct for variations.
Matrix-Induced Signal Drift: Buildup of matrix components on the column or in the MS source over a sequence of injections.[11]Implement a column wash step between injections and perform regular source cleaning.
Ghost Peaks or Carryover Sample Adsorption: Highly active or "sticky" compounds adsorbing to surfaces in the autosampler or column.Use a stronger wash solvent in the autosampler. Ensure the column is adequately flushed between runs.
Difficulty Differentiating Isomers Co-elution: Isomeric flavonoid glycosides with identical molecular weights eluting at the same time.[4]1. Optimize Chromatographic Separation: Use a longer column, a shallower gradient, or a different stationary phase. 2. Tandem Mass Spectrometry (MS/MS): Generate unique fragmentation patterns to distinguish between isomers.[4]

Frequently Asked Questions (FAQs)

Q1: What are the major chemical constituents of Crataegus azarolus that can cause matrix effects?

A1: Crataegus azarolus extracts contain a complex mixture of compounds including high concentrations of saponins, phenols, terpenoids, and flavonoids.[1] Other reported constituents include sugars, organic acids, and essential oils.[2][12][13] These compounds, particularly sugars and phenolic polymers, can co-elute with analytes of interest and cause significant ion suppression or enhancement.

Q2: How can I assess the extent of matrix effects in my Azarole analysis?

A2: A common method is the post-extraction spike analysis. You compare the signal response of an analyte in a clean solvent to the response of the same analyte spiked into a blank matrix extract that has gone through the entire sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects.[8]

Q3: What is the best sample preparation technique to minimize matrix effects for Azarole extracts?

A3: Solid Phase Extraction (SPE) is a highly effective technique for cleaning up complex plant extracts.[6][7] For the phenolic compounds typically found in Azarole, a reversed-phase SPE cartridge can be used to retain the analytes of interest while washing away more polar interferences like sugars and salts. Eluting with an organic solvent will then release the purified phenolic fraction.

Q4: Should I use an internal standard? If so, what kind?

A4: Yes, using an internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. If a SIL standard is not available, a structurally similar compound (analog) that is not present in the sample can be used, but it may not perfectly mimic the behavior of the analyte.

Q5: What are the recommended starting LC-MS/MS conditions for analyzing flavonoids in Azarole?

A5: A good starting point is reversed-phase chromatography using a C18 column. The mobile phase can consist of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[3] A gradient elution from a low to a high percentage of Solvent B is typically used. For detection, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the best selectivity and sensitivity.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Cleanup of Azarole Extracts

This protocol provides a general procedure for the cleanup of a methanolic extract of Crataegus azarolus using a C18 SPE cartridge.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Dilute 1 mL of the Azarole methanolic extract with 9 mL of deionized water. Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences like sugars and salts.

  • Elution: Elute the retained phenolic compounds with 3 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Azarole Plant Material Extraction Methanolic Extraction Start->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Inject Purified Extract Data Data Processing LCMS->Data

Caption: Experimental workflow from sample preparation to data analysis.

Troubleshooting_Matrix_Effects Start Poor/Inconsistent MS Signal Check_Chroma Review Chromatography Start->Check_Chroma Assess_ME Assess Matrix Effects (Post-Extraction Spike) Start->Assess_ME Optimize_LC Optimize LC Method (Gradient, Column) Check_Chroma->Optimize_LC Poor Peak Shape/ Resolution Optimize_Prep Optimize Sample Prep (e.g., SPE) Assess_ME->Optimize_Prep Matrix Effects Confirmed Use_IS Use Internal Standard Optimize_Prep->Use_IS Optimize_LC->Use_IS Result Improved Signal & Reproducibility Use_IS->Result

Caption: Decision tree for troubleshooting matrix effects.

References

Validation & Comparative

A Comparative Analysis of Bioactive Compounds in Crataegus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of bioactive compounds found in various Crataegus species, commonly known as hawthorn. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes key biological pathways and workflows to support further research and development.

The genus Crataegus is a rich source of bioactive polyphenolic compounds, including flavonoids, proanthocyanidins, and phenolic acids, which are believed to contribute to its cardioprotective effects.[1][2][3] Significant variations in the types and concentrations of these compounds exist among different Crataegus species and even within the same species depending on the part of the plant used (leaves, flowers, or berries) and geographical location.[4][5][6] This guide aims to provide a clear comparison of these bioactive constituents to aid in the selection of promising species and plant materials for further investigation and potential therapeutic applications.

Quantitative Comparison of Bioactive Compounds

The following table summarizes the quantitative data on major bioactive compounds found in various Crataegus species, compiled from multiple research articles. The data highlights the diversity in phytochemical profiles and underscores the importance of species and plant part selection for targeted research.

Crataegus SpeciesPlant PartTotal Phenolic Content (mg GAE/g dw)Total Flavonoid Content (mg QE/g dw)Key Bioactive Compounds (mg/g dw)Reference
C. pentagynaFruit69.123.65Hyperoside: 2.94, Chlorogenic acid: 1.16, Isoquercetin: 1.59[4]
C. meyeriFruit-6.08-[4]
C. turkestanicaFruit21.19--[4]
C. monogynaFruit26.41.47-[4]
C. pinnatifidaFruit2.9 - 96.9--[4]
C. azarolusFruit-0.81-[4]
C. songaricaFlower-17.40-[5]
C. orientalisFlower-2.27-[5]
C. pseudomelanocarpaFlower--Chlorogenic acid: 12.67[5]
C. monogynaFlower--Rutin: 0.02[5]
C. meyeriFlower--Hyperoside: 8.50[5]
C. turkestanicaLeaf--Vitexin 2”-O-rhamnoside: 4.25[5]
C. curvisepalaLeaf--Vitexin 2”-O-rhamnoside: 0.03[5]
C. monogynaLeaf--Hyperoside: 12.59, Rutin: 0.35-5.37, Vitexin: 0.52-3.90[7]
C. nigraLeaf--Hyperoside: 1.55[7]
C. pentagynaFlower-bearing branches-~27 mg QE/gNeochlorogenic acid: ~50 mg/g[8]
C. monogynaFlower-bearing branches--Chlorogenic acid: ~46 mg/g[8]
C. laevigata x rhipidophylla x monogynaBerry243.9--[9]
C. laevigataFlower72.0-Total Procyanidins: 6.5 mg CYE/g[9]
C. rhipidophyllaBerry--Total Procyanidins: 45.6 mg CYE/g[9]
C. x subsphaericeaBerry-86.8-[9]
C. pinnatifidaLeaf--Total 8 flavonoids: 7.8–15.1 mg/g[10]
C. altaicaLeaf--Total 8 flavonoids: 0.1–9.1 mg/g[10]
C. kansuensisLeaf--Total 8 flavonoids: 4.8–10.7 mg/g[10]

mg GAE/g dw: milligram Gallic Acid Equivalents per gram dry weight. mg QE/g dw: milligram Quercetin Equivalents per gram dry weight. mg CYE/g dw: milligram Cyanidin Equivalents per gram dry weight.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of bioactive compounds in Crataegus species.

Extraction of Bioactive Compounds

This protocol is a general procedure for the extraction of phenolic compounds and can be adapted based on the specific research focus.

  • Sample Preparation: Air-dry or freeze-dry the plant material (leaves, flowers, or berries) and grind it into a fine powder.

  • Solvent Extraction:

    • Weigh approximately 1 gram of the powdered plant material.

    • Add 20 mL of 80% ethanol (or another suitable solvent like methanol or acetone-water mixtures) to the sample.[4][11][12]

    • Sonication: Place the mixture in an ultrasonic bath for a duration ranging from 30 to 150 minutes. The optimal time can vary depending on the plant material and target compounds.[11]

    • Alternatively, maceration can be performed by letting the mixture stand for 24 hours at room temperature.

    • Centrifuge the mixture at approximately 1400 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction process two more times with fresh solvent.

    • Pool the supernatants and store them at -20°C until further analysis.[4]

Determination of Total Phenolic Content (Folin-Ciocalteu Assay)

This spectrophotometric assay is widely used to determine the total phenolic content in plant extracts.

  • Reagents:

    • Folin-Ciocalteu reagent (commercially available, typically 2N).

    • Gallic acid standard solution (prepare a stock solution and a series of dilutions, e.g., 0-500 mg/L).[13]

    • Sodium carbonate solution (20% w/v).[13]

  • Procedure:

    • Dilute the Folin-Ciocalteu reagent 1:10 with distilled water.[14]

    • In a test tube or microplate well, add 20 µL of the plant extract (appropriately diluted).[13]

    • Add 1.58 mL of distilled water.

    • Add 100 µL of the diluted Folin-Ciocalteu reagent and mix well.[13]

    • After 30 seconds to 8 minutes, add 300 µL of the sodium carbonate solution and mix.[13]

    • Incubate the mixture at room temperature in the dark for 2 hours (or at 40°C for 30 minutes).[13]

    • Measure the absorbance at 765 nm using a spectrophotometer.

    • Prepare a standard curve using the gallic acid solutions.

    • Calculate the total phenolic content of the extract and express it as mg of gallic acid equivalents per gram of dry weight (mg GAE/g dw).

Determination of Total Flavonoid Content

This colorimetric method quantifies the total flavonoid content in the extracts.

  • Reagents:

    • Aluminum chloride (AlCl₃) solution (10% w/v).

    • Potassium acetate solution (1 M).

    • Quercetin standard solution (prepare a stock solution and a series of dilutions).

    • 95% Ethanol.

  • Procedure:

    • In a test tube, mix 0.5 mL of the plant extract with 1.5 mL of 95% ethanol.

    • Add 0.1 mL of 10% AlCl₃ and 0.1 mL of 1 M potassium acetate.

    • Add 2.8 mL of distilled water.

    • Incubate the mixture at room temperature for 30 minutes.

    • Measure the absorbance at 415 nm.

    • Prepare a standard curve using the quercetin solutions.

    • Calculate the total flavonoid content and express it as mg of quercetin equivalents per gram of dry weight (mg QE/g dw).

Determination of Total Proanthocyanidin Content (Vanillin-HCl Assay)

This assay is used to quantify the total proanthocyanidin (condensed tannin) content.

  • Reagents:

    • Vanillin-methanol solution (4% w/v).

    • Concentrated Hydrochloric acid (HCl).

    • Catechin or Cyanidin standard solution.

  • Procedure:

    • Prepare the vanillin-HCl reagent by mixing the 4% vanillin-methanol solution with concentrated HCl.

    • In a test tube, add an aliquot of the plant extract.

    • Add the vanillin-HCl reagent and vortex the mixture.

    • Incubate at room temperature for 15-20 minutes.

    • Measure the absorbance at 500 nm.[15]

    • Prepare a standard curve using catechin or cyanidin.

    • Calculate the total proanthocyanidin content and express it as mg of catechin or cyanidin equivalents per gram of dry weight (mg CE/g dw or mg CYE/g dw).

Quantification of Individual Bioactive Compounds by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying individual phenolic compounds.

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 column.

  • Mobile Phase: A gradient of two solvents is typically used, for example:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid).

    • Solvent B: Acetonitrile or methanol with a small percentage of acid.

  • Procedure:

    • Prepare standard solutions of the target compounds (e.g., hyperoside, vitexin, rutin, chlorogenic acid, epicatechin) at known concentrations.

    • Filter the plant extract and standard solutions through a 0.45 µm syringe filter before injection.

    • Inject a specific volume (e.g., 20 µL) of the sample and standards into the HPLC system.

    • Run a gradient elution program to separate the compounds. An example gradient could be starting with a low percentage of Solvent B, gradually increasing it over time, and then returning to the initial conditions to re-equilibrate the column.[16]

    • Monitor the absorbance at specific wavelengths (e.g., 280 nm for flavan-3-ols, 320 nm for hydroxycinnamic acids, and 360 nm for flavonols).

    • Identify the compounds in the sample by comparing their retention times and UV spectra with those of the standards.

    • Quantify the compounds by creating a calibration curve for each standard (peak area vs. concentration).

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for the analysis of bioactive compounds in Crataegus and a key signaling pathway modulated by these compounds.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Quantitative Analysis Plant_Material Crataegus Plant Material (Leaves, Flowers, Berries) Drying Drying (Air or Freeze-drying) Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., 80% Ethanol) Grinding->Solvent_Extraction Sonication Sonication / Maceration Solvent_Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Crude_Extract Crude Bioactive Extract Centrifugation->Crude_Extract TPC Total Phenolic Content (Folin-Ciocalteu) Crude_Extract->TPC TFC Total Flavonoid Content Crude_Extract->TFC TPAC Total Proanthocyanidin Content Crude_Extract->TPAC HPLC HPLC-PDA/MS Analysis (Individual Compounds) Crude_Extract->HPLC

Experimental workflow for Crataegus bioactive compound analysis.

Vasodilation_Pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell Crataegus Crataegus Bioactives (Procyanidins, Flavonoids) Src Src Kinase Crataegus->Src activates PI3K PI3K Src->PI3K activates Akt Akt PI3K->Akt activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive phosphorylates eNOS_active p-eNOS (Ser1177) (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine converts to NO Nitric Oxide (NO) L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses and activates GTP GTP sGC->GTP converts to cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation (Muscle Relaxation) PKG->Relaxation leads to

NO-mediated vasodilation pathway induced by Crataegus bioactives.

The presented data and protocols offer a foundational resource for the comparative study of bioactive compounds in Crataegus species. The significant variability observed across species necessitates careful selection and standardization of plant material for the development of consistent and effective phytopharmaceuticals. Further research is warranted to explore the synergistic effects of the complex mixture of compounds present in Crataegus extracts and to fully elucidate their mechanisms of action in cardiovascular health.

References

A Comparative Guide to the Antioxidant Capacity of Azarole (Crataegus azarolus) Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the antioxidant capacity of various extracts from the Azarole plant (Crataegus azarolus). By employing multiple widely accepted antioxidant assays—DPPH, ABTS, FRAP, and CUPRAC—this document offers a comparative analysis of the antioxidant potential of extracts derived from the leaves, fruits, and flowers of this species. The data presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their evaluation of Azarole as a source of potent natural antioxidants.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of Crataegus azarolus extracts varies significantly depending on the plant part used and the assay employed for evaluation. The following tables summarize the quantitative data from various studies, providing a clear comparison of the antioxidant potential of extracts from leaves, fruits, and flowers.

Table 1: Radical Scavenging Activity of Crataegus azarolus Extracts (DPPH and ABTS Assays)

Plant PartExtraction SolventAssayAntioxidant CapacityReference
Yellow Azarole LeavesAqueous-AcetoneDPPH≈168 µmol TEAC/g fw[1]
Yellow Azarole Fruit PeelAqueous-AcetoneDPPH≈79 µmol TEAC/g fw[1]
Floral Buds (var. aronia)Ethyl AcetateDPPH1681.4 ± 58.6 µmol Trolox/100 g DW[2]
Opened Flowers (var. aronia)Ethyl AcetateDPPH317.6 ± 12.2 µmol Trolox/100 g DW[2]
Floral Buds (var. aronia)Ethyl AcetateABTS2431.8 ± 32.7 µmol Trolox/100 g DW[2]
Opened Flowers (var. aronia)Ethyl AcetateABTS966.2 ± 10.4 µmol Trolox/100 g DW[2]
Berries Decoction ExtractWaterABTSIC₅₀: 119.83 ± 7.28 µg/mL[3]
Methanolic ExtractMethanolDPPHIC₅₀: 20.96 ± 0.340 µg/mL[4]

TEAC: Trolox Equivalent Antioxidant Capacity; fw: fresh weight; DW: dry weight; IC₅₀: half maximal inhibitory concentration.

Table 2: Reducing Power of Crataegus azarolus Extracts (FRAP and CUPRAC Assays)

Plant PartExtraction SolventAssayAntioxidant CapacityReference
Yellow Azarole LeavesAqueous-AcetoneFRAP≈378 µmol Fe(II)/g fw[1]
Yellow Azarole Fruit PeelAqueous-AcetoneFRAP≈161 µmol Fe(II)/g fw[1]
Hawthorn BerriesMultiple SpeciesFRAP0.32–1.84 mmol Fe(II)/g dw[5]
Hawthorn Flowers & LeavesMultiple SpeciesCUPRACData not available in cited sources

fw: fresh weight; dw: dry weight.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are based on established methods and can be adapted for the analysis of various plant extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the Azarole extract in methanol.

  • Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of the extract solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm against a blank (methanol).

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (DPPH solution without extract) and A₁ is the absorbance of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺): React 7 mM ABTS solution with 2.45 mM potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of the Azarole extract.

  • Incubation: Incubate the mixture at 30°C for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the antioxidant capacity.

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Reaction Mixture: Add 1.9 mL of the FRAP reagent to 100 µL of the Azarole extract.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as mmol Fe(II) equivalents per gram of sample.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex by antioxidants. The resulting colored complex has a maximum absorption at 450 nm.

Procedure:

  • Preparation of Reagents: Prepare solutions of 10 mM CuCl₂, 7.5 mM neocuproine in ethanol, and 1 M ammonium acetate buffer (pH 7.0).

  • Reaction Mixture: To a test tube, add 1 mL of CuCl₂ solution, 1 mL of neocuproine solution, and 1 mL of ammonium acetate buffer. Then, add 0.5 mL of the Azarole extract and 0.6 mL of distilled water.

  • Incubation: Incubate the mixture at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 450 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant standard (e.g., Trolox) and is expressed as Trolox equivalents.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the key signaling pathways in oxidative stress and a generalized workflow for antioxidant capacity assessment.

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage causes Neutralization Neutralization ROS->Neutralization scavenges Homeostasis Cellular Homeostasis CellularDamage->Homeostasis disrupts AntioxidantDefense Antioxidant Defense System (e.g., Azarole Extract) AntioxidantDefense->Neutralization Neutralization->Homeostasis maintains

Caption: Oxidative stress signaling pathway and the role of antioxidants.

experimental_workflow PlantMaterial Azarole Plant Material (Leaves, Fruits, Flowers) Extraction Extraction (e.g., Maceration, Soxhlet) PlantMaterial->Extraction CrudeExtract Crude Azarole Extract Extraction->CrudeExtract AssayPrep Assay Preparation (Dilutions, Reagents) CrudeExtract->AssayPrep DPPH DPPH Assay AssayPrep->DPPH ABTS ABTS Assay AssayPrep->ABTS FRAP FRAP Assay AssayPrep->FRAP CUPRAC CUPRAC Assay AssayPrep->CUPRAC DataAnalysis Data Analysis and Comparison DPPH->DataAnalysis ABTS->DataAnalysis FRAP->DataAnalysis CUPRAC->DataAnalysis

Caption: Generalized experimental workflow for antioxidant capacity assessment.

References

Crataegus azarolus vs. Crataegus monogyna: a phytochemical comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal plants, the genus Crataegus, commonly known as hawthorn, holds a significant position, particularly for its cardiotonic properties. Among the numerous species, Crataegus azarolus (azarole or Mediterranean medlar) and Crataegus monogyna (common hawthorn) are frequently utilized. While both are recognized for their bioactive compounds, a detailed phytochemical comparison is crucial for researchers, scientists, and drug development professionals to understand their distinct therapeutic potentials. This guide provides an objective, data-driven comparison of the phytochemical profiles of C. azarolus and C. monogyna, supported by experimental data and detailed methodologies.

Comparative Phytochemical Landscape

Recent studies have highlighted significant quantitative differences in the phytochemical composition of C. azarolus and C. monogyna, particularly in their twig extracts. These differences are pivotal in understanding their varied biological activities.

A direct comparative analysis of the twig extracts of both species reveals a higher concentration of total phenolics, flavonoids, and tannins in C. monogyna.[1][2][3][4] This suggests a potentially greater overall antioxidant capacity in C. monogyna twigs. However, when examining specific compounds, a more nuanced picture emerges. Twigs of C. azarolus have been found to contain higher amounts of kaempferol, catechin, and gallic acid.[1][2][3] In stark contrast, C. monogyna twigs are characterized by a significantly higher concentration of quercetin.[1][2][3]

The fruits of these species also exhibit distinct profiles. For instance, the total soluble carbohydrate content is notably higher in C. azarolus var. aronia (19.43%) compared to C. monogyna (5.27%).[5] Conversely, some studies have reported a higher total flavonoid content in the fruits of C. monogyna (1.47 mg/g dw) compared to C. azarolus (0.81 mg/g dw).[5]

This differential distribution of phytochemicals directly impacts their biological activities, such as antioxidant potential.

Table 1: Comparison of Total Phenolic, Flavonoid, and Tannin Content in Twig Extracts
Phytochemical ClassCrataegus azarolus (mg/g DW)Crataegus monogyna (mg/g DW)Reference
Total Phenolic Content19.5022.23[2]
Total Flavonoid Content0.991.23[2]
Total Tannin Content6.296.98[2]
DW: Dry Weight
Table 2: Comparison of Specific Phytochemicals in Twig Extracts
PhytochemicalCrataegus azarolus (% of identified compounds)Crataegus monogyna (% of identified compounds)Reference
Kaempferol14.40Not specified[2]
Catechin17.70Not specified[2]
Gallic Acid25.00Not specified[2]
QuercetinNot specified72.00[2]

Antioxidant Activity: A Head-to-Head Comparison

The antioxidant capacity of plant extracts is a key indicator of their therapeutic potential. Comparative studies utilizing 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays have demonstrated that twig extracts of C. monogyna exhibit higher antioxidant activity than those of C. azarolus.[1][2][3] This correlates with the higher total phenolic and flavonoid content observed in C. monogyna.[1][2][3]

Table 3: Comparison of Antioxidant Activity of Twig Extracts
AssayCrataegus azarolus (% inhibition)Crataegus monogyna (% inhibition)Reference
DPPH81.8686.13[2]
ABTS87.4792.93[2]

Modulation of Signaling Pathways

The therapeutic effects of Crataegus extracts are attributed to their ability to modulate various intracellular signaling pathways. While research is ongoing, studies on Crataegus extracts, particularly those from C. monogyna or the standardized extract WS® 1442 (often derived from C. monogyna and/or C. laevigata), have shed light on their mechanisms of action.

Crataegus extracts have been shown to induce an endothelium-dependent, nitric oxide (NO)-mediated vasorelaxation through the phosphorylation of endothelial nitric oxide synthase (eNOS) via the PI3-kinase/Akt pathway.[6] This is a crucial mechanism for its cardiovascular benefits.

Furthermore, a specialized Crataegus extract has been found to stimulate cardiomyogenesis and angiogenesis from stem cells.[7][8] This effect is thought to be mediated through the upregulation of brain-derived neurotrophic factor (BDNF) and retinoic acid signaling, alongside the inhibition of the transforming growth factor β/bone morphogenetic protein (TGFβ/BMP) and fibroblast growth factor (FGF) signaling pathways.[7][8]

In the context of endothelial protection, Crataegus extracts can prevent hyperpermeability by interfering with the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) and the inositol 1,4,5-trisphosphate (IP3) pathway.[6][9]

cluster_Crataegus Crataegus monogyna Extract cluster_Pathways Cellular Signaling Pathways cluster_Effects Physiological Effects Crataegus_monogyna Crataegus monogyna Extract PI3K_Akt PI3K/Akt Pathway Crataegus_monogyna->PI3K_Akt Activates TGF_BMP TGFβ/BMP & FGF Pathways Crataegus_monogyna->TGF_BMP Inhibits BDNF_RA BDNF & Retinoic Acid Pathways Crataegus_monogyna->BDNF_RA Upregulates Ca_Signaling Ca2+ Signaling (SERCA, IP3) Crataegus_monogyna->Ca_Signaling Inhibits eNOS eNOS Phosphorylation PI3K_Akt->eNOS Cardiomyogenesis Cardiomyogenesis & Angiogenesis TGF_BMP->Cardiomyogenesis BDNF_RA->Cardiomyogenesis Endothelial_Protection Endothelial Protection Ca_Signaling->Endothelial_Protection NO NO Production eNOS->NO Vasorelaxation Vasorelaxation NO->Vasorelaxation

Signaling pathways modulated by Crataegus monogyna extract.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key analyses are provided below.

Extraction of Phytochemicals

A standardized extraction procedure is crucial for comparative analysis. A common method involves:

  • Sample Preparation: Air-dry the plant material (twigs, leaves, or fruits) at room temperature and then grind into a fine powder.

  • Solvent Extraction: Macerate a known weight of the powdered plant material (e.g., 10 g) with a suitable solvent, such as 80% methanol, at a specific ratio (e.g., 1:10 w/v).

  • Extraction Process: Agitate the mixture on a shaker at a controlled speed and temperature for a defined period (e.g., 24 hours at 25°C).

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain the crude extract.

  • Storage: Store the dried extract at a low temperature (e.g., -20°C) until further analysis.

Start Plant Material (e.g., Twigs) Grinding Grinding to Powder Start->Grinding Extraction Maceration with 80% Methanol Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration End Crude Extract Concentration->End

General workflow for phytochemical extraction.
Determination of Total Phenolic Content (Folin-Ciocalteu Method)

  • Reagents: Folin-Ciocalteu reagent, gallic acid (standard), sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v).

  • Procedure:

    • Mix a diluted aliquot of the plant extract (e.g., 0.5 mL) with Folin-Ciocalteu reagent (e.g., 2.5 mL of a 1:10 dilution).

    • After a few minutes (e.g., 5 minutes), add the Na₂CO₃ solution (e.g., 2 mL).

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 2 hours).

    • Measure the absorbance at a specific wavelength (e.g., 765 nm) using a spectrophotometer.

  • Quantification: Prepare a standard curve using known concentrations of gallic acid. Express the total phenolic content as mg of gallic acid equivalents per gram of dry weight (mg GAE/g DW).

High-Performance Liquid Chromatography (HPLC) for Phytochemical Profiling
  • Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector and a C18 column.

  • Mobile Phase: A gradient elution is typically used, involving two solvents, such as:

    • Solvent A: Acetonitrile

    • Solvent B: Water with an acidifier (e.g., 0.1% formic acid)

  • Gradient Program: A typical gradient might start with a low concentration of Solvent A, which is gradually increased over the run time to elute compounds with different polarities.

  • Detection: Monitor the eluent at multiple wavelengths (e.g., 280 nm for catechins, 320 nm for phenolic acids, and 360 nm for flavonoids) to detect and quantify various compounds.

  • Quantification: Identify and quantify individual phytochemicals by comparing their retention times and UV spectra with those of authentic standards.

DPPH Radical Scavenging Assay
  • Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Procedure:

    • Add a small volume of the plant extract at various concentrations to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the decrease in absorbance at approximately 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the reaction mixture.

ABTS Radical Cation Scavenging Assay
  • Reagents: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and potassium persulfate.

  • Procedure:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a solvent (e.g., ethanol) to a specific absorbance at 734 nm.

    • Add the plant extract at various concentrations to the diluted ABTS•+ solution.

    • Measure the absorbance at 734 nm after a short incubation period (e.g., 6 minutes).

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Conclusion

The phytochemical comparison between Crataegus azarolus and Crataegus monogyna reveals distinct profiles that likely contribute to their unique therapeutic properties. While C. monogyna appears to have a higher overall concentration of phenolics, flavonoids, and tannins in its twigs, leading to greater antioxidant activity, C. azarolus is richer in specific compounds like kaempferol, catechin, and gallic acid. This detailed understanding of their phytochemical differences, supported by robust experimental data, is essential for guiding future research and development of targeted phytopharmaceuticals from these valuable medicinal plants. The modulation of key signaling pathways, particularly by C. monogyna extracts, further underscores the scientific basis for their traditional use in cardiovascular health.

References

Comparative study of yellow and red Azarole fruit varieties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Yellow and Red Azarole (Crataegus azarolus) Fruit Varieties for Research and Drug Development

This guide provides a detailed comparative analysis of the yellow (Crataegus azarolus var. aronia) and red (Crataegus azarolus var. eu-azarolus or related red-fleshed species like Crataegus monogyna) varieties of Azarole fruit. The objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the phytochemical composition and biological activities of these fruits, facilitating their potential application in nutraceutical and pharmaceutical development.

Phytochemical Composition: A Quantitative Comparison

The primary distinction between the yellow and red Azarole varieties lies in their phytochemical profiles, which dictates their color, antioxidant capacity, and therapeutic potential. The yellow variety is notably richer in overall polyphenols, while the red variety's characteristic color is due to the presence of anthocyanins, which are absent in the yellow fruit.[1][2][3]

Carotenoids are the pigments responsible for the yellow and orange colors in fruits, whereas anthocyanins produce red and purple hues.[4][5] The yellow Azarole's color is attributed to carotenoids, and it has been found to have a higher total carotenoid content compared to other varieties.[6] Conversely, the red color of the red Azarole fruit is due to anthocyanin pigments, specifically cyanidin-3-O-glucoside and cyanidin-3-O-arabinoside.[3][7]

A summary of the key quantitative differences in their composition is presented below.

Table 1: Comparative Phytochemical Composition of Yellow and Red Azarole Fruit Varieties

Phytochemical Class / CompoundYellow Azarole (Crataegus azarolus var. aronia)Red Azarole (e.g., C. monogyna, C. azarolus var. eu-azarolus)Key Findings & References
Total Phenols Significantly HigherLowerThe yellow variety is consistently reported to be richer in polyphenols.[1][2][8][9]
Major Phenolic Compound HyperosideProcyanidin B2Hyperoside is the main phenolic in yellow fruits, while procyanidin B2 dominates in red fruits.[1][8]
Anthocyanins AbsentPresent (e.g., Cyanidin-3-O-glucoside)Anthocyanins are the source of the red pigmentation and are not found in the yellow variety.[3][10]
Total Carotenoids HigherLowerThe yellow variety C. azarolus var. pontica showed the highest carotenoid content in one study.[11]
Vitamin C (Ascorbic Acid) 7.04 mg/100g (fresh fruit)6.53 mg/100g (fresh fruit)Data varies between studies and species, but both are a source of Vitamin C.[12][13]
Other Identified Phenolics Chlorogenic acid, epicatechin, rutin, vitexin, isoquercitrin, quercetinChlorogenic acid, epicatechin, rutin, vitexin, isoquercitrin, quercetinBoth varieties share a range of other bioactive phenolic compounds.[8][14][15][16]

Biological Activity and Therapeutic Potential

The differences in phytochemical composition directly translate to variations in biological activity. The higher phenolic content in the yellow Azarole variety contributes to its superior antioxidant and antimicrobial properties.

Table 2: Comparative Biological Activities of Yellow and Red Azarole Fruit Extracts

Biological Activity AssayYellow Azarole ExtractRed Azarole ExtractKey Findings & References
Antioxidant Capacity (DPPH Assay) Higher Radical Scavenging ActivityLower Radical Scavenging ActivityYellow Azarole fruit peel extracts show stronger antioxidant activity.[1][8]
Antioxidant Capacity (FRAP Assay) Higher Reducing Power (e.g., ~161 µmol Fe²⁺/g fw for peel)Lower Reducing PowerThe higher phenolic content in the yellow variety correlates with stronger ferric reducing power.[1][8]
Antibacterial Activity Stronger InhibitionWeaker InhibitionYellow Azarole extracts show notable activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis.[1][8][9]

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols. Below are detailed methodologies for the key analyses cited.

Protocol for Phytochemical Extraction

This protocol describes a general method for solid-liquid extraction of bioactive compounds from Azarole fruit samples for subsequent analysis.

  • Sample Preparation : Fresh Azarole fruits are washed, and the peel and pulp are separated and lyophilized (freeze-dried) to a constant weight. The dried material is then ground into a fine powder.

  • Solvent Extraction : An aqueous-acetone mixture (e.g., 80% acetone) is commonly used.[1][8] A 10 g sample of the powdered fruit material is macerated with 100 mL of the solvent.

  • Extraction Process : The mixture is agitated in an orbital shaker at room temperature for 24 hours in the dark.

  • Filtration and Concentration : The extract is filtered through Whatman No. 1 paper. The solvent is then evaporated under reduced pressure at 40°C using a rotary evaporator to yield the crude extract.

  • Storage : The dried extract is stored at -20°C until further analysis.

Protocol for Total Phenolic Content (TPC) Determination

The TPC is determined using the Folin-Ciocalteu colorimetric method.[17]

  • Reagent Preparation : Prepare a 10% (v/v) Folin-Ciocalteu reagent and a 7.5% (w/v) sodium carbonate (Na₂CO₃) solution.

  • Reaction Mixture : Add 100 µL of the diluted fruit extract to a test tube. Add 7.9 mL of distilled water and 500 µL of Folin-Ciocalteu reagent. Vortex the mixture thoroughly.

  • Incubation : After 5 minutes, add 1.5 mL of the sodium carbonate solution, vortex again, and incubate the mixture at room temperature in the dark for 2 hours.

  • Measurement : Measure the absorbance of the resulting blue color at 765 nm using a spectrophotometer.

  • Quantification : Create a standard curve using known concentrations of gallic acid. Express the TPC as milligrams of gallic acid equivalents per gram of dry weight (mg GAE/g DW).

Protocol for Antioxidant Activity (DPPH Assay)

This assay measures the radical scavenging capacity of the extracts.[1]

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction : Add 100 µL of the fruit extract (at various concentrations) to 3.9 mL of the DPPH solution.

  • Incubation : Incubate the mixture for 30 minutes in the dark at room temperature.

  • Measurement : Measure the decrease in absorbance at 517 nm against a methanol blank.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. Results are often expressed as Trolox equivalents.

Visualized Workflows and Pathways

To further clarify the experimental processes and biological relevance, the following diagrams have been generated.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Fruit Azarole Fruit (Yellow/Red) Separation Separate Peel & Pulp Fruit->Separation Drying Freeze-Drying Separation->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Phyto_Analysis Phytochemical Analysis (TPC, HPLC-MS) Extraction->Phyto_Analysis Bio_Assay Biological Assays (DPPH, FRAP) Extraction->Bio_Assay Quant_Data Quantitative Data Phyto_Analysis->Quant_Data Activity_Data Activity Scores Bio_Assay->Activity_Data Comparison Comparative Study Quant_Data->Comparison Activity_Data->Comparison Nrf2_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1 Phyto Azarole Phytochemicals (e.g., Hyperoside) Phyto->Keap1_Nrf2 inactivates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Transcription->Enzymes Logical_Relationship node_yellow Yellow Azarole Higher Polyphenols Higher Carotenoids Hyperoside Dominant node_activity {Biological Activity|{Stronger Antioxidant | Stronger Antimicrobial}} node_yellow->node_activity leads to node_red Red Azarole Lower Polyphenols Presence of Anthocyanins Procyanidin B2 Dominant node_red->node_activity contributes to node_application {Potential Applications|{Potent Nutraceuticals | Natural Preservatives | Drug Leads}} node_activity->node_application

References

Efficacy of Azarole extract compared to standard antioxidant compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant efficacy of Azarole (Crataegus azarolus) extract against standard antioxidant compounds. The following sections present quantitative data from various antioxidant assays, detailed experimental protocols for these assays, and a visualization of a key signaling pathway involved in the antioxidant action of flavonoids present in Azarole.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of Azarole extract has been evaluated using various standard assays. The following table summarizes the available quantitative data, comparing the efficacy of Azarole extract with common antioxidant standards such as Vitamin C (Ascorbic Acid), Trolox, and Butylated Hydroxytoluene (BHT). It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Antioxidant AssayAzarole ExtractVitamin C (Ascorbic Acid)TroloxBHT
DPPH Radical Scavenging Activity (IC50) 20.96 ± 0.340 µg/mL[1]5.0 ± 0.2 µg/mL3.77 ± 0.08 µg/mL[2]18.2 ± 0.5 µg/mL
ABTS Radical Scavenging Activity (µmol Trolox/100g DW) 2431.8 ± 32.7[3][4]Not availableStandardNot available
FRAP (Ferric Reducing Antioxidant Power) Not availableNot availableNot availableNot available

Note: IC50 represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. Data for direct comparison across all assays from a single study is limited. "Not available" indicates that directly comparable data was not found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide. These protocols are based on standard procedures used in the evaluation of plant extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents and Preparation:

    • DPPH solution: A 0.1 mM solution of DPPH is prepared in methanol or ethanol. The solution should be kept in the dark.

    • Test Samples: Azarole extract and standard antioxidants are prepared in a series of concentrations in a suitable solvent (e.g., methanol).

  • Procedure:

    • In a test tube or microplate well, a fixed volume of the DPPH solution (e.g., 1 mL) is added.

    • Varying concentrations of the plant extract or standard are added to the DPPH solution.

    • A control is prepared with the solvent and DPPH solution without any extract.

    • The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at 517 nm.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the extract or standard.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents and Preparation:

    • ABTS solution: A 7 mM aqueous solution of ABTS is prepared.

    • Potassium persulfate solution: A 2.45 mM aqueous solution of potassium persulfate is prepared.

    • ABTS•+ solution: The ABTS and potassium persulfate solutions are mixed in equal volumes and allowed to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

    • Working ABTS•+ solution: The stock ABTS•+ solution is diluted with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Procedure:

    • A specific volume of the plant extract or standard antioxidant (e.g., 5 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 3.995 mL).

    • The mixture is incubated at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents and Preparation:

    • Acetate buffer: 300 mM, pH 3.6.

    • TPTZ solution: 10 mM TPTZ in 40 mM HCl.

    • Ferric chloride solution: 20 mM FeCl₃·6H₂O.

    • FRAP reagent: The acetate buffer, TPTZ solution, and ferric chloride solution are mixed in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Procedure:

    • A small volume of the plant extract is mixed with the FRAP reagent.

    • The mixture is incubated at 37°C for a specific duration (e.g., 10 minutes).

    • The absorbance of the colored product (ferrous tripyridyltriazine complex) is measured at 593 nm.

  • Calculation of Antioxidant Power: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µM Fe(II)/g of dry sample.

Signaling Pathway and Experimental Workflow

The antioxidant effects of flavonoids, which are abundant in Azarole extract, are often mediated through the modulation of cellular signaling pathways. The diagram below illustrates a generalized workflow for assessing antioxidant activity and a key signaling pathway involved.

G cluster_workflow Experimental Workflow for Antioxidant Assays cluster_pathway Flavonoid-Mediated Antioxidant Signaling Pathway P1 Azarole Plant Material (Crataegus azarolus) P2 Extraction (e.g., Maceration, Soxhlet) P1->P2 P3 Azarole Extract P2->P3 P4 Antioxidant Assays (DPPH, ABTS, FRAP) P3->P4 P5 Data Analysis (IC50, TEAC) P4->P5 P6 Comparison with Standard Antioxidants P5->P6 ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 Induces Dissociation from Keap1 Flavonoids Azarole Flavonoids (e.g., Quercetin, Rutin) Flavonoids->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes Upregulates Transcription AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection & Reduced Oxidative Stress AntioxidantEnzymes->CellularProtection

Caption: Workflow for assessing antioxidant activity and a key signaling pathway.

The Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress. Bioactive compounds in Azarole extract, such as flavonoids, can activate the transcription factor Nrf2.[5] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and cytoprotective enzymes. This leads to an increased expression of these enzymes, enhancing the cell's capacity to neutralize reactive oxygen species and thereby reducing oxidative stress. Some studies on Crataegus species have suggested the involvement of other pathways like the ERK signaling pathway in its biological activities.

References

The Potent Partnership: How Phenolic Content in Azarole Extracts Drives Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical composition of natural extracts and their therapeutic potential is paramount. This guide provides an objective comparison of Azarole (Crataegus azarolus) extracts, correlating their phenolic content with a range of biological activities. Supported by experimental data, this analysis highlights the potential of Azarole as a source of bioactive compounds for pharmaceutical development.

Extracts from various parts of the Azarole plant, including its leaves, fruits, and flowers, have demonstrated significant biological activities, which are strongly linked to their rich and varied phenolic profiles. These activities range from potent antioxidant and antimicrobial effects to promising anti-inflammatory and cytotoxic properties. The concentration and composition of phenolic compounds, such as flavonoids and proanthocyanidins, are critical determinants of the extracts' efficacy.

Comparative Analysis of Phenolic Content and Biological Activity

The phenolic and flavonoid content of Azarole extracts varies considerably depending on the part of the plant used, the geographical origin, and the extraction solvent. These variations directly impact the observed biological activities.

Total Phenolic and Flavonoid Content

Studies consistently show that leaves and floral buds of C. azarolus possess the highest concentrations of total phenolics and flavonoids compared to the fruits (peel and pulp).[1][2][3] This correlates with their superior biological activities. For instance, the total phenolic content in leaves has been recorded at approximately 152.38 mg/100g of fresh weight, while the fruit pulp contains a significantly lower amount of around 26.31 mg/100g of fresh weight.[1][4] A similar trend is observed for total flavonoid content.[2]

Plant PartTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Reference
Floral Buds (C. azarolus var. aronia)16.39 ± 0.907.54 ± 0.54[2][5]
Opened Flowers (C. azarolus var. aronia)9.31 ± 0.273.18 ± 0.19[2][5]
Leaves1.52 (mg/100g FW)-[1][4]
Fruit Peel1.42 (mg/100g FW)-[1][4]
Fruit Pulp0.26 (mg/100g FW)-[1][4]

mg GAE/g DW: milligrams of Gallic Acid Equivalents per gram of Dry Weight. mg QE/g DW: milligrams of Quercetin Equivalents per gram of Dry Weight. mg/100g FW: milligrams per 100 grams of Fresh Weight.

Antioxidant Activity

A strong positive correlation exists between the phenolic content of Azarole extracts and their antioxidant capacity, as measured by DPPH and ABTS radical scavenging assays.[2] Leaf and floral bud extracts, with their higher phenolic content, consistently exhibit the most potent antioxidant activity.[1][2][3][4] For example, the antioxidant capacity of leaf extracts has been measured at 2.026 mmol Trolox equivalent antioxidant capacity/g of fresh weight, significantly higher than that of the fruit pulp (0.883 mmol TEAC/g FW).[1][4]

Plant Part/ExtractAntioxidant Activity (DPPH Assay)Antioxidant Activity (ABTS Assay)Reference
Floral Buds (C. azarolus var. aronia)2431.8 ± 32.7 (µmol Trolox/100g DW)High[2][3][5]
Opened Flowers (C. azarolus var. aronia)931.1 ± 26.6 (µmol Trolox/100g DW)Moderate[2][5]
Leaf Extract89.07% inhibition-[6]
Fruit Peel Extract70.66% inhibition-[6]
Fruit Pulp Extract38.92% inhibition-[6]
Antimicrobial Activity

The antimicrobial properties of Azarole extracts also show a clear correlation with their phenolic content. Extracts from the leaves and fruit peel, rich in polyphenols, demonstrate significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, with Staphylococcus aureus and Streptococcus faecalis being particularly susceptible.[1][4] The minimum inhibitory concentrations (MIC) for leaf extracts have been reported in the range of 42.32–63.49 μg/ml.[1][4]

Extract SourceTarget MicroorganismAntimicrobial Activity (MIC/Inhibition Zone)Reference
Leaf ExtractStaphylococcus aureus, Streptococcus faecalisMIC: 42.32–63.49 µg/ml[1][4]
Fruit Peel ExtractStaphylococcus aureus, Streptococcus faecalisMIC: 59.35–118.71 µg/ml[1][4]
Methanolic ExtractBacillus subtilis18 mm inhibition zone[7]
Anti-inflammatory and Cytotoxic Activities

Recent studies have highlighted the anti-inflammatory and cytotoxic potential of Azarole extracts, linking these effects to their phenolic constituents. Alcoholic extracts of C. azarolus leaves have been shown to exert substantial anti-inflammatory and antiproliferative capacities.[8] The anti-inflammatory action is associated with the inhibition of pro-inflammatory cytokines and enzymes.[9][10] Furthermore, a pentacyclic triterpene, fupenzic acid, isolated from the leaves, has been shown to target the NF-κB signaling pathway.[3] The cytotoxic effects of Azarole extracts against cancer cell lines, such as colorectal cancer, are mediated through the induction of apoptosis.[1][2]

Experimental Protocols

A standardized approach to extraction and analysis is crucial for the reproducible assessment of the biological activities of Azarole extracts.

Extraction of Phenolic Compounds

A common method for extracting phenolic compounds from Crataegus azarolus involves maceration with an aqueous-acetone or ethanolic solvent.

  • Sample Preparation: Fresh or dried plant material (leaves, fruits, or flowers) is ground into a fine powder.

  • Extraction: The powdered material is mixed with a solvent (e.g., 80% acetone or 95% ethanol) in a specific ratio (e.g., 1:10 w/v).[1][11]

  • Maceration: The mixture is stirred or sonicated for a defined period (e.g., 24 hours) at room temperature.[11]

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

Quantification of Total Phenolic Content (Folin-Ciocalteu Assay)

The Folin-Ciocalteu method is a widely used spectrophotometric assay for determining the total phenolic content.

  • Reaction Mixture: An aliquot of the extract is mixed with Folin-Ciocalteu reagent and a sodium carbonate solution.

  • Incubation: The mixture is incubated in the dark for a specified time (e.g., 30 minutes) at room temperature.

  • Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 765 nm).

  • Quantification: The total phenolic content is determined from a calibration curve prepared using a standard, typically gallic acid, and expressed as mg of gallic acid equivalents (GAE) per gram of extract.

Quantification of Total Flavonoid Content (Aluminum Chloride Colorimetric Assay)

This method is commonly used to quantify the total flavonoid content in plant extracts.[11]

  • Reaction Mixture: The extract is mixed with a solution of aluminum chloride (AlCl₃) in the presence of potassium acetate.[11]

  • Incubation: The reaction mixture is incubated at room temperature for 30 minutes.[11]

  • Absorbance Measurement: The absorbance is measured at 415 nm.[11]

  • Quantification: The total flavonoid content is calculated from a calibration curve using a standard, such as quercetin, and expressed as mg of quercetin equivalents (QE) per gram of extract.[11]

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Reaction: A solution of the extract at various concentrations is added to a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The decrease in absorbance at 517 nm is measured, indicating the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Radical Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS solution with potassium persulfate.

  • Reaction: The extract is added to the ABTS•+ solution.

  • Measurement: The absorbance is measured at 734 nm after a specific incubation time.

  • Calculation: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing the Mechanisms

To better understand the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Phytochemical Analysis cluster_3 Biological Activity Assays plant Crataegus azarolus (Leaves, Fruits, Flowers) grinding Grinding plant->grinding powder Fine Powder grinding->powder extraction Maceration / Sonication powder->extraction solvent Solvent (e.g., 80% Acetone) solvent->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract tpc Total Phenolic Content (Folin-Ciocalteu) crude_extract->tpc tfc Total Flavonoid Content (AlCl3 Assay) crude_extract->tfc hplc HPLC Analysis (Specific Phenolics) crude_extract->hplc antioxidant Antioxidant (DPPH, ABTS) crude_extract->antioxidant antimicrobial Antimicrobial (MIC, Disk Diffusion) anti_inflammatory Anti-inflammatory (Cytokine, Enzyme Assays) cytotoxic Cytotoxic (MTT, Apoptosis Assays) cr_extract2->antimicrobial cr_extract2->anti_inflammatory cr_extract2->cytotoxic

Caption: Experimental workflow for Azarole extract analysis.

G cluster_0 Anti-inflammatory Action of Azarole Extract cluster_1 Anti-inflammatory Action of Azarole Extract LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Pro_inflammatory Pro-inflammatory Genes (COX-2, iNOS, IL-6, TNF-α) NFkB_nuc->Pro_inflammatory Induces Transcription Azarole Azarole Extract (Phenolic Compounds) Azarole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Azarole extracts.

G cluster_0 Cytotoxic Action of Azarole Extract (Extrinsic Apoptosis Pathway) Azarole Azarole Extract (Phenolic Compounds) DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Azarole->DeathReceptor Activates ProCasp8 Pro-caspase-8 DeathReceptor->ProCasp8 Recruits & Activates Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Cleaves & Activates Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Induction of apoptosis by Azarole extracts via the extrinsic pathway.

References

Unveiling the Cardioprotective Potential of Crataegus azarolus: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of the cardioprotective effects of Crataegus azarolus, commonly known as the azarole hawthorn. Through a comparative analysis with established cardioprotective agents, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes the underlying mechanisms of action. The following sections are intended to equip researchers with the necessary information to evaluate the therapeutic potential of Crataegus azarolus in the context of cardiovascular disease.

Comparative Efficacy of Crataegus azarolus in Preclinical Models

Crataegus azarolus has demonstrated significant cardioprotective effects in various in vivo models of cardiac injury. The data presented below summarizes its performance against doxorubicin-induced cardiotoxicity and isoproterenol-induced heart failure, and in models of myocardial ischemia-reperfusion, benchmarked against standard therapeutic agents where available.

Table 1: Effect of Crataegus azarolus Aqueous Extract on Doxorubicin-Induced Cardiotoxicity in Rats
ParameterControlDoxorubicin (DOX)DOX + C. azarolus (200 mg/kg)C. azarolus alone (200 mg/kg)
Cardiac Enzymes
LDH (U/L)350 ± 25750 ± 40450 ± 30#340 ± 22
CK-MB (U/L)150 ± 12400 ± 28200 ± 18#145 ± 10
Cardiac Biomarker
BNP (pg/mL)25 ± 580 ± 1040 ± 8#22 ± 4
Antioxidant Enzymes
SOD (U/mg protein)5.8 ± 0.42.5 ± 0.34.9 ± 0.5#5.9 ± 0.4
CAT (U/mg protein)45 ± 320 ± 2.538 ± 3#46 ± 3.5
GPx (U/mg protein)3.2 ± 0.21.5 ± 0.152.8 ± 0.2#3.3 ± 0.2

*Data adapted from Shatoor AS, et al. (2014). Values are presented as mean ± SD. p<0.05 vs. Control; #p<0.05 vs. DOX.

Table 2: Comparative Efficacy of Procyanidin from C. azarolus in Isoproterenol-Induced Heart Failure in Rats
ParameterControlIsoproterenol (ISO)ISO + Procyanidin (30 mg/kg)ISO + Spironolactone (20 mg/kg)ISO + Digoxin (7 µg/kg)
Cardiac Biomarkers
NT-proBNP (ng/mL)11.12 ± 0.2818.50 ± 1.2012.75 ± 0.46#11.34 ± 0.18#11.36 ± 0.18#
BNP (ng/mL)0.70 ± 0.021.80 ± 0.150.84 ± 0.02#0.99 ± 0.04#1.06 ± 0.08#
ALP (ng/mL)135.16 ± 7.58210.50 ± 15.30103.20 ± 2.85#130.17 ± 5.33#145.00 ± 5.13#
MMP9 (ng/mL)254.00 ± 19.22520.00 ± 45.00453.60 ± 15.44#442.33 ± 11.78#429.33 ± 6.68#
CPK (ng/mL)93.83 ± 1.88150.00 ± 10.50*105.60 ± 1.60#106.16 ± 3.17#110.66 ± 6.05#

*Data adapted from Rashid and Dizaye (2022). Values are presented as mean ± SD. p<0.05 vs. Control; #p<0.05 vs. ISO.

Table 3: Effect of Crataegus Extract (WS 1442) on Ischemia-Reperfusion Injury in Rats
ParameterControlWS 1442 (10 mg/kg)WS 1442 (100 mg/kg)
Infarct Size (% of ischemic zone)78.4 ± 2.664.3 ± 5.142.8 ± 4.1
Incidence of Ventricular Fibrillation67%64%27%
Mortality Rate47%27%9%*

*Data adapted from Veveris et al. (2004). p<0.05 vs. Control.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided to ensure reproducibility and facilitate further investigation.

Doxorubicin-Induced Cardiotoxicity Model
  • Animal Model: Male Wistar rats (200-250g) are used.

  • Induction of Cardiotoxicity: Doxorubicin is administered intraperitoneally (i.p.) at a cumulative dose of 15 mg/kg, given in six equal injections over a period of two weeks.

  • Crataegus azarolus Administration: An aqueous extract of C. azarolus (200 mg/kg) is administered orally by gavage daily, either concomitantly with doxorubicin or as a pre-treatment for a specified period before doxorubicin administration.

  • Endpoint Analysis: 24 hours after the last dose, animals are anesthetized, and blood samples are collected for biochemical analysis of cardiac enzymes (LDH, CK-MB) and BNP. The hearts are then excised for histological examination and determination of antioxidant enzyme activities (SOD, CAT, GPx) in the tissue homogenate.

Isoproterenol-Induced Heart Failure Model
  • Animal Model: Male Wistar rats (180-220g) are used.

  • Induction of Heart Failure: Isoproterenol is injected subcutaneously at a dose of 85 mg/kg daily for two consecutive days to induce myocardial necrosis and subsequent heart failure.

  • Treatment Administration: Procyanidin extracted from C. azarolus (30 mg/kg), spironolactone (20 mg/kg), or digoxin (7 µg/kg) is administered orally for 14 days following isoproterenol induction.

  • Endpoint Analysis: At the end of the treatment period, blood pressure and heart rate are measured. Blood samples are collected to measure the levels of cardiac biomarkers (NT-proBNP, BNP, ALP, MMP9, CPK).

Myocardial Ischemia-Reperfusion Injury Model
  • Animal Model: Male Sprague-Dawley rats (250-300g) are used.

  • Surgical Procedure: Animals are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for a period of 30 minutes to induce ischemia. The ligature is then released to allow for 120 minutes of reperfusion.

  • Crataegus Extract Administration: A standardized Crataegus extract (e.g., WS 1442) is administered orally at varying doses (e.g., 10 and 100 mg/kg) for a period of 7 days prior to the ischemia-reperfusion surgery.

  • Infarct Size Measurement: After the reperfusion period, the heart is excised, and the area at risk and the infarcted area are determined using triphenyltetrazolium chloride (TTC) staining.

  • Arrhythmia and Mortality Monitoring: Electrocardiogram (ECG) is monitored throughout the ischemia and reperfusion periods to assess the incidence of ventricular arrhythmias. Mortality rates are recorded for each group.

Visualizing the Mechanisms of Action

The cardioprotective effects of Crataegus azarolus are attributed to a multi-target mechanism involving antioxidant, anti-inflammatory, and signaling pathway modulation. The following diagrams illustrate the experimental workflow and the proposed signaling pathways.

experimental_workflow cluster_induction Induction of Cardiac Injury cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis Doxorubicin Doxorubicin-Induced Cardiotoxicity Control Control (Vehicle) Doxorubicin->Control Crataegus Crataegus azarolus Extract/Procyanidin Doxorubicin->Crataegus Isoproterenol Isoproterenol-Induced Heart Failure Isoproterenol->Control Isoproterenol->Crataegus Alternatives Alternative Agents (Spironolactone, Digoxin, Captopril) Isoproterenol->Alternatives IR Ischemia-Reperfusion Injury IR->Control IR->Crataegus Biomarkers Cardiac Biomarkers (cTnI, CK-MB, BNP) Control->Biomarkers Hemodynamics Hemodynamic Parameters (LVEF, LVFS) Control->Hemodynamics Histology Histopathology (Infarct Size, Fibrosis) Control->Histology Antioxidants Antioxidant Status (SOD, CAT, GPx) Control->Antioxidants Crataegus->Biomarkers Crataegus->Hemodynamics Crataegus->Histology Crataegus->Antioxidants Alternatives->Biomarkers Alternatives->Hemodynamics

Caption: Experimental workflow for in vivo validation of cardioprotective agents.

signaling_pathway cluster_stress Cardiac Stress cluster_crataegus Crataegus azarolus Bioactives (Flavonoids, Procyanidins) cluster_pathways Cellular Signaling Pathways cluster_effects Cardioprotective Effects ROS Reactive Oxygen Species (ROS) NFkB Inhibition of NF-κB Pathway ROS->NFkB activates Inflammation Inflammatory Cytokines Inflammation->NFkB activates Ischemia Ischemia/Reperfusion Ischemia->ROS induces Crataegus Crataegus azarolus Crataegus->ROS scavenges Antioxidant Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) Crataegus->Antioxidant promotes Crataegus->NFkB inhibits PI3K_Akt Activation of PI3K/Akt Pathway Crataegus->PI3K_Akt activates Apoptosis Reduced Apoptosis Antioxidant->Apoptosis leads to NFkB->Apoptosis prevents Fibrosis Decreased Fibrosis NFkB->Fibrosis reduces eNOS eNOS Activation (NO Production) PI3K_Akt->eNOS activates PI3K_Akt->Apoptosis prevents Function Improved Cardiac Function eNOS->Function improves Apoptosis->Function contributes to Infarct Reduced Infarct Size Apoptosis->Infarct reduces Fibrosis->Function improves

Caption: Proposed signaling pathways for the cardioprotective effects of Crataegus azarolus.

The Influence of Terroir: A Comparative Chemical Profile of Azarole (Crataegus azarolus) from Diverse Geographical Locations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the geographical variation in the chemical composition of medicinal plants is paramount for ensuring the quality, efficacy, and safety of derived products. This guide provides a comparative analysis of the chemical profile of Azarole (Crataegus azarolus), a species with significant therapeutic potential, based on data from various geographical locations. The findings highlight the profound impact of geographic origin on the accumulation of key bioactive compounds.

The chemical composition of Crataegus azarolus fruits and leaves varies significantly depending on their geographical origin, influencing their potential therapeutic applications. Studies have revealed that environmental factors, soil composition, and climate play a crucial role in the biosynthesis and accumulation of phytochemicals such as polyphenols, flavonoids, tannins, and essential oils. This variability underscores the importance of sourcing and quality control in the development of botanical drugs and functional foods.

Comparative Analysis of Key Phytochemicals

The following tables summarize the quantitative data on the chemical composition of Crataegus azarolus from different geographical locations, based on published research. It is important to note that direct comparisons should be made with caution due to potential variations in analytical methodologies between studies.

Table 1: Total Phenolic, Flavonoid, and Tannin Content in Crataegus azarolus Fruit

Geographical LocationTotal Phenolics (mg GAE/g DW)Total Flavonoids (mg QE/g DW)Condensed Tannins (mg CE/g DW)Hydrolysable Tannins (mg TAE/g DW)Reference
Tunisia (Neber) 69.468.7867.502.29[1]
Tunisia (Jdidi) 57.178.4236.082.29[1]
Tunisia (Thibar) 8.521.522.020.89[1]
Iran 21.19 - 69.122.44 - 6.08 (mg QUE/g dw)--
Turkey 35.7 - 57.1---
Lebanon High ConcentrationHigh ConcentrationLow Concentration-[2]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; CE: Catechin Equivalents; TAE: Tannic Acid Equivalents; DW: Dry Weight. Note that some studies reported qualitative (e.g., "High Concentration") rather than quantitative data.

Table 2: Sugar, Carotenoid, and Mineral Content in Crataegus azarolus Fruit

Geographical LocationTotal Sugars (mg Gluc g⁻¹ DW)Carotenoids (mg/100g DW)Phosphorus (P)Potassium (K)Sodium (Na)Reference
Tunisia (Jdidi) 15.27-PresentPresentPresent[1]
Tunisia (Neber) -5.27PresentPresentPresent[1]
Tunisia (Thibar) --PresentPresentPresent[1]
Italy (Accession GHI7) 6.24 (Sucrose % FW)----
Italy (Accession GHI4) -----

GlucE: Glucose Equivalents; DW: Dry Weight; FW: Fresh Weight. Mineral content was reported as present, but quantitative data was not provided in a comparable format in the initial search results.

Table 3: Major Identified Phenolic Compounds in Crataegus azarolus

Geographical LocationMajor Phenolic Compounds IdentifiedReference
Tunisia Hyperoside, Procyanidin B2
Iran Hyperoside, Chlorogenic acid, Isoquercetin
Syria Chlorogenic acid, Procyanidin, Catechin, Kaempferol-3-O-(2G-α-L-rhamnosyl)-rutinoside

Experimental Workflow for Comparative Chemical Profiling

The following diagram illustrates a general workflow for the comparative chemical profiling of Crataegus azarolus from different geographical locations.

G cluster_0 Sample Collection & Preparation cluster_1 Extraction cluster_2 Phytochemical Analysis cluster_3 Data Analysis A Plant Material Collection (Fruits, Leaves) from Different Geographical Locations B Sample Preparation (Washing, Drying, Grinding) A->B C Solvent Extraction (e.g., Aqueous-Acetone, Methanol) B->C Extraction D Total Phenolic & Flavonoid Content (e.g., Folin-Ciocalteu, AlCl3 assay) C->D Spectrophotometric Analysis E Identification & Quantification of Specific Compounds (e.g., HPLC-DAD, UPLC-MS/MS) C->E Chromatographic Analysis F Volatile Compound Analysis (e.g., Headspace GC-MS) C->F Chromatographic Analysis G Comparative Data Analysis D->G E->G F->G H Statistical Analysis (e.g., PCA, HCA) G->H

Caption: Workflow for comparative chemical profiling of Azarole.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. The following are summarized protocols for key experiments cited in the literature for the analysis of Crataegus azarolus.

Plant Material and Extraction
  • Sample Collection: Fruits and/or leaves of Crataegus azarolus are collected from different geographical locations. The plant material is identified and authenticated by a botanist.

  • Sample Preparation: The collected plant material is washed with distilled water, and then either freeze-dried or oven-dried at a controlled temperature (e.g., 40-60°C) to a constant weight. The dried material is then ground into a fine powder.

  • Extraction: A known amount of the powdered plant material (e.g., 1 g) is extracted with a suitable solvent, such as 70% aqueous acetone or methanol, often with the aid of sonication or maceration. The mixture is then centrifuged, and the supernatant is collected. The extraction process may be repeated to ensure maximum recovery of phytochemicals. The solvent is typically evaporated under reduced pressure to yield the crude extract.

Determination of Total Phenolic Content (TPC)

The TPC is commonly determined using the Folin-Ciocalteu method.

  • Procedure: An aliquot of the plant extract is mixed with Folin-Ciocalteu reagent. After a short incubation period, a saturated sodium carbonate solution is added. The mixture is incubated in the dark for a specified time (e.g., 30-90 minutes) at room temperature.

  • Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically around 760 nm) using a spectrophotometer.

  • Quantification: The TPC is calculated from a calibration curve prepared using a standard, typically gallic acid, and is expressed as milligrams of gallic acid equivalents per gram of dry weight of the plant material (mg GAE/g DW).

Determination of Total Flavonoid Content (TFC)

The TFC is often determined using the aluminum chloride colorimetric method.

  • Procedure: An aliquot of the plant extract is mixed with a solution of aluminum chloride (AlCl₃) in a suitable solvent (e.g., methanol or ethanol).

  • Measurement: After an incubation period, the absorbance of the solution is measured at a specific wavelength (typically around 415-430 nm).

  • Quantification: The TFC is calculated from a calibration curve prepared using a flavonoid standard, such as quercetin or rutin, and is expressed as milligrams of quercetin equivalents (or rutin equivalents) per gram of dry weight of the plant material (mg QE/g DW or mg RE/g DW).

High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds

HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is used for the identification and quantification of individual phenolic compounds.

  • Chromatographic System: A typical system consists of a C18 reversed-phase column.

  • Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of two solvents, such as water with a small percentage of formic acid (solvent A) and acetonitrile or methanol (solvent B).

  • Detection: Compounds are detected by their UV absorbance at specific wavelengths (e.g., 280 nm for flavan-3-ols, 320 nm for hydroxycinnamic acids, and 360 nm for flavonols) using a DAD. For more accurate identification and structural elucidation, a mass spectrometer is used.

  • Quantification: The concentration of each compound is determined by comparing its peak area with that of a corresponding authentic standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Headspace solid-phase microextraction (HS-SPME) followed by GC-MS is a common method for the analysis of volatile organic compounds.

  • Sample Preparation: A small amount of the powdered plant material is placed in a headspace vial.

  • Extraction: An SPME fiber is exposed to the headspace of the vial at a controlled temperature to adsorb the volatile compounds.

  • GC-MS Analysis: The fiber is then desorbed in the injector of the GC-MS system. The compounds are separated on a capillary column and identified based on their mass spectra by comparison with libraries such as NIST.

This guide provides a foundational understanding of the chemical variability of Crataegus azarolus based on its geographical origin. For researchers and drug development professionals, this information is critical for the selection of high-quality raw materials and the standardization of herbal products to ensure consistent efficacy and safety. Further research employing standardized analytical methods across a wider range of geographical locations is necessary to build a more comprehensive global chemical profile of this valuable medicinal plant.

References

Navigating Flavonoid Analysis in Azarole: A Guide to Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the therapeutic potential of Azarole (Crataegus azarolus), accurate and reliable quantification of its flavonoid content is paramount. This guide provides a comprehensive comparison of common analytical methods for Azarole flavonoid analysis, emphasizing the importance of cross-validation to ensure data integrity. Detailed experimental protocols, performance data, and visual workflows are presented to aid in the selection and implementation of the most suitable analytical strategy.

The medicinal properties of Azarole are largely attributed to its rich flavonoid profile, which includes key bioactive compounds such as vitexin, hyperoside, rutin, and quercetin. The precise measurement of these flavonoids is crucial for quality control, standardization of extracts, and understanding their pharmacological effects. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry.

This guide delves into the comparative performance of these methods, drawing upon published validation data to provide a clear overview of their respective strengths and limitations in the context of Azarole flavonoid analysis.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the specific goals of the analysis. The following table summarizes the performance characteristics of HPLC-DAD, LC-MS, and UV-Vis spectrophotometry for the quantification of flavonoids in Crataegus species, including Azarole.

Analytical MethodKey Flavonoids AnalyzedLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD%)Accuracy/Recovery (%)Reference
HPLC-DAD Vitexin 2''-O-rhamnoside, Rutin, Vitexin, Hyperoside> 0.99500.4 - 3.4 mg/g1.3 - 11.3 mg/gIntra-day: 1.0 - 2.8, Inter-day: 1.5 - 4.3> 98%[1][2]
LC-ESI-MS Hyperoside, Isoquercitrin, Epicatechin-----[3]
UV-Vis Spectrophotometry (AlCl₃ method) Total Flavonoids (as Quercetin Equivalents)R² = 0.965----[4]

Note: Data for LC-MS and UV-Vis spectrophotometry regarding linearity, LOD, LOQ, precision, and accuracy were not always explicitly available in the reviewed literature in a comparable format to the HPLC-DAD data.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and comparable results. Below are representative methodologies for flavonoid analysis in Azarole.

Sample Preparation (General)
  • Drying and Grinding: Azarole leaves or fruits are oven-dried at a controlled temperature (e.g., 50°C for 18 hours) and then ground to a fine powder (e.g., to pass a 30-40 mesh screen).[5]

  • Extraction: A known weight of the powdered sample (e.g., 10g) is extracted with a suitable solvent, often methanol or ethanol, using techniques such as ultrasonication for a specified duration (e.g., 30 minutes).[5]

  • Filtration and Concentration: The extract is filtered (e.g., using a 0.45 µm membrane filter) to remove particulate matter.[6] For some analyses, the filtrate may be concentrated, for instance, under a stream of nitrogen.[5]

High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is typically used.[1][2]

  • Column: A reversed-phase C18 column is commonly employed for the separation of flavonoids.

  • Mobile Phase: A gradient elution using a mixture of two solvents, such as water with a small percentage of formic acid (Solvent A) and methanol or acetonitrile with formic acid (Solvent B), is often used.[6]

  • Detection: The DAD is set to monitor specific wavelengths corresponding to the maximum absorbance of the target flavonoids (e.g., 264 nm for hyperoside and 342 nm for other analytes).[1]

  • Quantification: Flavonoids are identified by comparing their retention times and UV spectra with those of certified reference standards. Quantification is achieved by constructing a calibration curve with known concentrations of the standards.[1][2]

UV-Visible Spectrophotometry (Total Flavonoid Content)

This method provides an estimation of the total flavonoid content and is often used for rapid screening.

  • Reaction: An aliquot of the sample extract is mixed with a solution of aluminum trichloride (AlCl₃) in a suitable solvent (e.g., methanol or ethanol).[4][6] In some protocols, potassium acetate is also added.[4]

  • Incubation: The mixture is incubated at room temperature for a specific period (e.g., 15-30 minutes) to allow for the formation of a colored complex between the flavonoids and AlCl₃.[4][6]

  • Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 415 nm or 430 nm) using a UV-Vis spectrophotometer.[4][6]

  • Quantification: The total flavonoid content is determined using a standard curve prepared with a reference compound, typically quercetin, and the results are expressed as quercetin equivalents (mg QE/g of dry weight).[4]

Visualizing the Workflow and Biological Context

To facilitate a clearer understanding of the analytical process and the biological relevance of Azarole flavonoids, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation & Data Analysis Start Azarole Plant Material (Leaves/Fruit) Drying Drying & Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol, Ultrasonication) Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC LCMS LC-MS Analysis Filtration->LCMS UVVis UV-Vis Spectrophotometry (Total Flavonoids) Filtration->UVVis Performance Compare Performance Metrics: Linearity, LOD, LOQ, Precision, Accuracy HPLC->Performance LCMS->Performance UVVis->Performance Method_Selection Informed Method Selection Performance->Method_Selection Data_Analysis Data Analysis & Reporting Method_Selection->Data_Analysis signaling_pathway Vitexin Vitexin (from Azarole) Ca_ion Intracellular Ca²⁺ Vitexin->Ca_ion inhibits increase Calcineurin Calcineurin Ca_ion->Calcineurin activates CaMKII CaMKII Ca_ion->CaMKII activates NFATc3 NFATc3 Calcineurin->NFATc3 activates Hypertrophy Cardiac Hypertrophy CaMKII->Hypertrophy promotes NFATc3->Hypertrophy promotes

References

A Comparative Analysis of the Bioactivity of Leaf, Fruit, and Flower Extracts of Crataegus azarolus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of extracts derived from the leaves, fruits, and flowers of Crataegus azarolus, commonly known as the Azarole hawthorn. The following sections present quantitative data from various experimental studies, detailed methodologies for key assays, and visualizations of relevant biological pathways to support further research and development.

Data Presentation: Comparative Bioactivity

The bioactivity of Crataegus azarolus extracts varies significantly depending on the plant part used. This variation is largely attributed to the differential distribution of phytochemicals, such as phenolic compounds, flavonoids, and proanthocyanidins, within the plant.[1][2] Generally, leaves and flowers tend to exhibit higher concentrations of phenolic compounds compared to fruits.[1]

Antioxidant Activity

The antioxidant potential of the extracts is a key measure of their ability to mitigate oxidative stress. The following table summarizes the radical scavenging and metal chelating activities of the different extracts.

Plant PartAssayResult (IC50 in µg/mL)Reference
Flower DPPH Radical Scavenging21 ± 1 [3]
Fe2+ Chelating Activity25 ± 8 [3]
Leaf DPPH Radical Scavenging500 - 1500[4]
Fe2+ Chelating Activity500 - 1500[4]
Fruit DPPH Radical ScavengingNot specified in comparative studies
Fe2+ Chelating ActivityNot specified in comparative studies

Lower IC50 values indicate higher antioxidant activity.

Based on available data, flower extracts of Crataegus azarolus demonstrate the most potent antioxidant activity in both DPPH radical scavenging and Fe2+ chelating assays.[3]

Antimicrobial Activity

Extracts of C. azarolus have shown efficacy against a range of pathogenic bacteria. The flower extracts, in particular, have demonstrated broad-spectrum activity.

Plant PartBacterial StrainInhibition Diameter (mm)MIC (mg/mL)MBC (mg/mL)Reference
Flower Staphylococcus aureus19.7 ± 0.248[3]
Salmonella typhi11.6 ± 0.348[3]
Leaf Staphylococcus aureus->8>8[3]
Salmonella typhi->8>8[3]
Fruit Staphylococcus aureus->8>8[3]
Salmonella typhi->8>8[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. A larger inhibition diameter indicates greater activity.

The ethanolic extract of flowers showed the highest activity against all tested bacteria (with the exception of Pseudomonas aeruginosa), with notable efficacy against Staphylococcus aureus and Salmonella typhi.[3] Leaf and fruit extracts exhibited weaker antibacterial properties in the same study.[3]

Anti-inflammatory Activity

While direct quantitative comparisons of anti-inflammatory activity are limited, studies on leaf extracts have demonstrated significant effects on key inflammatory mediators. One study found that hawthorn flower preparations exhibited the highest anti-inflammatory activity via trypsin inhibition when compared to fruit and leaf preparations. Leaf extracts have been shown to reduce the secretion of the pro-inflammatory mediator PGE2 and downregulate the mRNA levels of cytokines like IL-1α, IL-1β, and IL-6, as well as inflammation-sensitive enzymes such as COX-2 and iNOS in macrophage cell lines.

Cytotoxic (Antiproliferative) Activity

The cytotoxic potential of C. azarolus extracts has been evaluated against various cancer cell lines. Berry (fruit) extracts have shown the most potent cytotoxic effects against human glioblastoma cells.

Plant PartCell LineActivity Metric (EC50 in µg/mL)Time PointReference
Berry (Fruit) U87MG (Glioblastoma)~250 - 500 48h
Leaf U87MG (Glioblastoma)~500 - 75048h
HCT-116 (Colorectal Cancer)30 - 60Not specified[4]
HT-29 (Colorectal Cancer)45 - 65Not specified[4]
Flower U87MG (Glioblastoma)>75048h

Lower EC50/IC50 values indicate higher cytotoxicity.

The berry extracts demonstrated the strongest cytotoxic activity against U87MG cells, followed by leaf extracts, while flower extracts were the least toxic. The cytotoxic effects are linked to the induction of apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key bioassays discussed in this guide.

Preparation of Plant Extracts

A general procedure for preparing ethanolic extracts involves the following steps:

  • Collection and Drying: Collect fresh leaves, fruits, and flowers of Crataegus azarolus. Dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

  • Powdering: Grind the dried plant parts into a fine powder using a mechanical grinder.

  • Maceration: Suspend the powdered material in ethanol (e.g., 100 g of powder in 500 mL of ethanol).

  • Extraction: Keep the mixture at room temperature for a specified period (e.g., one week) with periodic stirring.

  • Filtration and Concentration: Filter the mixture through appropriate filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude extract.

  • Storage: Store the dried extract at 4°C in an airtight, light-protected container.

Antioxidant Activity Assays
  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the plant extracts in methanol.

  • In a 96-well plate, add a small volume of each extract concentration (e.g., 20 µL) to a larger volume of the DPPH solution (e.g., 135 µL).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Use a suitable standard, such as ascorbic acid or Trolox, for comparison.

  • Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value (the concentration of extract required to scavenge 50% of DPPH radicals) is then determined.

  • Prepare various concentrations of the plant extracts.

  • Mix a volume of the extract (e.g., 1 mL) with a solution of FeCl2 (e.g., 50 µL of 2 mM).

  • Initiate the reaction by adding a ferrozine solution (e.g., 0.2 mL of 5 mM).

  • Shake the mixture vigorously and let it stand at room temperature for 10 minutes.

  • Measure the absorbance of the solution at 562 nm.

  • EDTA can be used as a positive control.

  • Calculate the percentage of metal chelating activity and determine the IC50 value.

Antimicrobial Activity Assays
  • Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Spread the inoculum evenly over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.

  • Aseptically punch wells (e.g., 6-8 mm in diameter) into the agar.

  • Add a defined volume (e.g., 50-100 µL) of the plant extract at a specific concentration into each well.

  • Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours).

  • Measure the diameter of the inhibition zone (the clear area around the well where bacterial growth is inhibited).

  • Perform serial dilutions of the plant extract in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Incubate the plate under appropriate conditions.

  • The MIC is the lowest concentration of the extract that visibly inhibits bacterial growth (no turbidity).

  • To determine the MBC, subculture the contents of the wells with no visible growth onto fresh agar plates.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Anti-inflammatory Activity Assay (In Vitro)
  • Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Seed the cells in multi-well plates (e.g., 1x10^6 cells/well) and allow them to adhere.

  • Pre-treat the cells with different concentrations of the plant extracts for a short period.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.

  • Collect the cell culture supernatant to measure secreted mediators like PGE2 or cytokines (IL-6, TNF-α) using ELISA kits according to the manufacturer's instructions.

  • Lyse the cells to extract RNA for quantitative real-time PCR (qRT-PCR) analysis to measure the mRNA expression levels of genes like COX2 and iNOS.

Cytotoxicity Assay
  • Seed the target cancer cells (e.g., U87MG, HCT-116) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of the leaf, fruit, or flower extracts and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (e.g., 10 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to untreated control cells. The EC50 or IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for assessing bioactivity and the key signaling pathways implicated in the action of Crataegus azarolus extracts.

G cluster_prep Sample Preparation cluster_assays Bioactivity Screening cluster_analysis Data Analysis p1 Collect Plant Parts (Leaf, Fruit, Flower) p2 Drying & Grinding p1->p2 p3 Solvent Extraction (e.g., Ethanol) p2->p3 p4 Filtration & Concentration p3->p4 a1 Antioxidant Assays (DPPH, Metal Chelating) p4->a1 a2 Antimicrobial Assays (Agar Diffusion, MIC) p4->a2 a3 Anti-inflammatory Assays (LPS-stimulated Macrophages) p4->a3 a4 Cytotoxicity Assays (MTT on Cancer Cells) p4->a4 d1 Calculate IC50/EC50 Values a1->d1 d2 Measure Inhibition Zones a2->d2 d3 Quantify Cytokine/Mediator Levels a3->d3 a4->d1 d4 Compare Bioactivity of Leaf vs. Fruit vs. Flower d1->d4 d2->d4 d3->d4

Caption: Experimental workflow for comparing the bioactivity of C. azarolus extracts.

G cluster_nfkb NF-κB Pathway cluster_prostaglandin Prostaglandin Synthesis extract C. azarolus Leaf Extract nfkb NF-κB Activation extract->nfkb inhibits lps LPS (Inflammatory Stimulus) lps->nfkb activates inose iNOS Expression nfkb->inose induces cox2 COX-2 Expression nfkb->cox2 induces cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) nfkb->cytokines induces inflammation Inflammatory Response inose->inflammation pge2 PGE2 Production cox2->pge2 catalyzes cytokines->inflammation pge2->inflammation

Caption: Anti-inflammatory signaling pathway modulated by C. azarolus leaf extract.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Mitochondrial Events cluster_execution Execution Phase extract C. azarolus Extract (Leaf/Berry) cas8 Caspase-8 Cleavage extract->cas8 induces mmp Loss of Mitochondrial Potential (ΔΨm) extract->mmp induces bax Bax Levels extract->bax decreases cas3 Caspase-3 Activation cas8->cas3 activates parp PARP Cleavage cas3->parp mediates dna_frag DNA Fragmentation cas3->dna_frag mediates apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: Apoptosis signaling pathways induced by C. azarolus extracts in cancer cells.

References

A Head-to-Head Comparison of Extraction Solvents for Unlocking Azarole's Bioactive Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent in the extraction of bioactive compounds from natural sources is a critical first step that dictates the yield, composition, and ultimately the therapeutic potential of the extract. This guide provides an objective, data-driven comparison of different solvents for extracting bioactive compounds from Crataegus azarolus (Azarole), a plant renowned for its rich profile of therapeutic agents.

This comparison synthesizes experimental data to evaluate the efficacy of various solvents in isolating key bioactive molecules from Azarole leaves, flowers, and fruits. The following sections present quantitative data in structured tables, detail the experimental protocols for reproducibility, and visualize complex processes to facilitate a deeper understanding of the extraction workflow and the extract's mechanism of action.

Quantitative Comparison of Solvent Performance

The efficiency of a solvent is determined by its ability to extract the highest concentration of desired bioactive compounds. The following tables summarize the quantitative data from studies comparing the performance of different solvents in extracting total phenolics, total flavonoids, and specific bioactive compounds from Crataegus azarolus.

Table 1: Total Phenolic and Flavonoid Content in Crataegus azarolus Leaf Extracts

SolventTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Reference
MethanolHigh AbundanceHigh Abundance[1]
EthanolHigh AbundanceHigh Abundance[1]
WaterModerate AbundanceLow Abundance[1]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight. "Abundance" is used where specific quantitative values were not provided in the source material.

Table 2: Antioxidant Activity of Crataegus azarolus Leaf Extracts

SolventDPPH Radical Scavenging Activity (IC50 µg/mL)Metal Chelating Activity (Fe2+)Reference
MethanolPotentEffective[1]
EthanolPotentEffective[1]
WaterLess PotentLess Effective[1]

Lower IC50 values indicate higher antioxidant activity.

Table 3: Yield of Bioactive Compounds from Crataegus azarolus Floral Buds using Ethyl Acetate

Bioactive CompoundContent (mg/100g DW)Reference
Total Phenols1638.7 ± 89.9[2]
Chlorogenic AcidMain Phenolic Acid[2]
HyperosideMain Flavonoid[2]

Table 4: Phytochemical Screening of Crataegus azarolus L. Leaf Extracts [1]

PhytochemicalAqueous ExtractMethanol ExtractEthanol Extract
Alkaloids-++++
Saponins+++Not ReportedNot Reported
Phenols+++Not ReportedNot Reported
Terpenoids+++Not ReportedNot Reported
Flavonoids+++Not ReportedNot Reported
Cardiac Glycosides++Not ReportedNot Reported
Resins+Not ReportedNot Reported
Carbohydrates+Not ReportedNot Reported
Phlobatannins+Not ReportedNot Reported
Flavones+Not ReportedNot Reported
Tannins---
Quinone-Not ReportedNot Reported
Coumarin-Not ReportedNot Reported
Sterols/Steroids-Not ReportedNot Reported
Diterpenes-Not ReportedNot Reported
Anthraquinones-Not ReportedNot Reported
Anthocyanin-Not ReportedNot Reported
Fixed oils and lipids-Not ReportedNot Reported

Key: - (absent); + (low in abundance); ++ (moderate in abundance); +++ (high in abundance)

Experimental Protocols

To ensure transparency and enable replication of the findings, detailed methodologies for the key experiments are provided below.

Preparation of Crude Extracts[1]

Powdered leaves (100 g) of Crataegus azarolus were macerated in 500 ml of the selected solvent (distilled water, ethanol, or methanol) in a flask. The mixture was stirred for one week at room temperature. Following the maceration period, the macerate was filtered using filter paper. The ethanol and methanol extracts were then concentrated using a rotary evaporator at 40°C under reduced pressure.

Determination of Total Phenolic Content (TPC)

The total phenolic content is typically determined using the Folin-Ciocalteu method. A specific volume of the extract is mixed with Folin-Ciocalteu reagent and a sodium carbonate solution. After an incubation period, the absorbance is measured spectrophotometrically, usually at 765 nm. The total phenolic content is expressed as gallic acid equivalents (mg GAE/g of dry extract).

Determination of Total Flavonoid Content (TFC)

The aluminum chloride colorimetric method is commonly used to determine the total flavonoid content. The extract is mixed with aluminum chloride, and after a defined incubation time, the absorbance is measured at a specific wavelength (e.g., 415 nm). The total flavonoid content is expressed as quercetin equivalents (mg QE/g of dry extract).

DPPH Radical Scavenging Assay[1]

The antioxidant activity of the extracts was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Different concentrations of the extracts were added to a DPPH solution. The mixture was incubated in the dark at room temperature for 30 minutes, and the absorbance was measured at 517 nm. The percentage of scavenging activity was calculated relative to a control.

Metal Chelating Activity Assay[1]

The ability of the extracts to chelate ferrous ions (Fe²⁺) was determined. A sample of the extract was mixed with a solution of ferrous chloride. The reaction was initiated by adding ferrozine solution. After 10 minutes of incubation at room temperature, the absorbance of the mixture was measured at 562 nm.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]

For the identification and quantification of specific bioactive compounds, HPLC and LC-MS techniques are employed. These methods separate the components of the extract, which are then detected and quantified based on their retention times and mass-to-charge ratios compared to known standards.

Visualizing the Processes

To provide a clearer understanding of the experimental workflow and the biological pathways influenced by Azarole bioactives, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Azarole Bioactive Extraction and Analysis cluster_0 Plant Material Preparation cluster_1 Solvent Extraction cluster_2 Extract Processing cluster_3 Bioactivity and Chemical Analysis Azarole Plant Material (Leaves, Flowers, Fruits) Azarole Plant Material (Leaves, Flowers, Fruits) Drying and Grinding Drying and Grinding Azarole Plant Material (Leaves, Flowers, Fruits)->Drying and Grinding Maceration with Solvent Maceration with Solvent Drying and Grinding->Maceration with Solvent Filtration Filtration Maceration with Solvent->Filtration Solvent (Methanol, Ethanol, Water, etc.) Solvent (Methanol, Ethanol, Water, etc.) Solvent (Methanol, Ethanol, Water, etc.)->Maceration with Solvent Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Crude Extract Crude Extract Solvent Evaporation->Crude Extract Total Phenolic Content Assay Total Phenolic Content Assay Crude Extract->Total Phenolic Content Assay Total Flavonoid Content Assay Total Flavonoid Content Assay Crude Extract->Total Flavonoid Content Assay Antioxidant Activity Assays (DPPH, FRAP, etc.) Antioxidant Activity Assays (DPPH, FRAP, etc.) Crude Extract->Antioxidant Activity Assays (DPPH, FRAP, etc.) HPLC / LC-MS Analysis HPLC / LC-MS Analysis Crude Extract->HPLC / LC-MS Analysis

Caption: Experimental Workflow for Azarole Bioactive Extraction and Analysis.

The anti-inflammatory properties of Crataegus azarolus extracts are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The diagram below illustrates the inhibitory effect of Azarole bioactives on the NF-κB and MAPK signaling pathways.

G Inhibitory Action of Azarole Bioactives on Inflammatory Signaling Pathways cluster_0 Inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Transcription and Inflammation LPS, Cytokines LPS, Cytokines MAPK Pathway MAPK Pathway LPS, Cytokines->MAPK Pathway IKK Complex IKK Complex LPS, Cytokines->IKK Complex NF-kB (active) NF-kB (active) MAPK Pathway->NF-kB (active) activates NF-kB / IκB NF-kB / IκB IKK Complex->NF-kB / IκB phosphorylates IκB NF-kB / IκB->NF-kB (active) IκB degradation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB (active)->Pro-inflammatory Gene Expression nuclear translocation COX-2, iNOS, Pro-inflammatory Cytokines COX-2, iNOS, Pro-inflammatory Cytokines Pro-inflammatory Gene Expression->COX-2, iNOS, Pro-inflammatory Cytokines Azarole Bioactives Azarole Bioactives Azarole Bioactives->MAPK Pathway inhibits Azarole Bioactives->IKK Complex inhibits

Caption: Azarole Bioactives' Inhibition of Inflammatory Pathways.

Conclusion

The selection of an appropriate extraction solvent is paramount for maximizing the yield and therapeutic efficacy of bioactive compounds from Crataegus azarolus. The presented data indicates that alcoholic solvents, such as methanol and ethanol, are highly effective in extracting a broad range of phenolic and flavonoid compounds with potent antioxidant and anti-inflammatory activities.[1] Aqueous extracts, while containing some beneficial compounds, generally show lower efficacy.[1] For targeted extraction of specific compounds, such as those found in floral buds, ethyl acetate has demonstrated considerable effectiveness.[2]

The provided experimental protocols offer a foundation for researchers to conduct further investigations, while the diagrams of the experimental workflow and signaling pathways serve as valuable visual aids for understanding the practical and theoretical aspects of working with Azarole bioactives. This guide underscores the importance of a systematic and evidence-based approach to solvent selection in the pursuit of novel drug discovery and development from natural products.

References

A Comprehensive Guide to Clinical Trial Design for Evaluating Azarole Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for designing a robust clinical trial to evaluate the potential health benefits of Azarole (Crataegus azarolus) supplementation. Drawing on preclinical evidence and established methodologies for nutritional supplement trials, this document outlines a comprehensive protocol, from participant selection to biomarker analysis, and compares the proposed intervention with a placebo control. The objective is to furnish researchers with the necessary tools to scientifically validate the therapeutic potential of Azarole in cardiovascular and metabolic health.

Introduction to Azarole and its Bioactive Compounds

Azarole (Crataegus azarolus), a member of the Rosaceae family, has been traditionally used for its medicinal properties.[[“]][2] The fruit is rich in a variety of bioactive compounds, including polyphenols, flavonoids (such as quercetin and hyperoside), tannins, and procyanidins.[3][4] Preclinical studies on Azarole and related Crataegus species suggest a range of health benefits, including antioxidant, anti-inflammatory, and cardiovascular-protective effects.[2][[“]] These effects are attributed to the synergistic action of its constituent phytochemicals.

Proposed Clinical Trial Design: A Randomized, Double-Blind, Placebo-Controlled Study

To rigorously evaluate the health benefits of Azarole supplementation, a randomized, double-blind, placebo-controlled clinical trial is the gold standard.[6][7] This design minimizes bias and allows for a clear assessment of the intervention's efficacy.

2.1. Study Objective: To investigate the effects of Azarole supplementation on biomarkers of cardiovascular health, oxidative stress, and inflammation in adults with metabolic syndrome.

2.2. Study Population:

  • Inclusion Criteria: Adults aged 40-70 years diagnosed with metabolic syndrome, defined by the presence of at least three of the following:

    • Abdominal obesity (waist circumference ≥102 cm in men, ≥88 cm in women)

    • Hypertriglyceridemia (≥150 mg/dL)

    • Low HDL cholesterol (<40 mg/dL in men, <50 mg/dL in women)

    • Elevated blood pressure (systolic ≥130 mmHg or diastolic ≥85 mmHg)

    • Elevated fasting glucose (≥100 mg/dL)

  • Exclusion Criteria:

    • History of cardiovascular events

    • Type 1 or uncontrolled Type 2 diabetes

    • Chronic inflammatory or autoimmune diseases

    • Use of anti-inflammatory or lipid-lowering medications

    • Pregnancy or lactation

    • Known allergy to plants in the Rosaceae family

2.3. Intervention and Control:

  • Intervention Group: Daily oral supplementation with a standardized Azarole fruit extract. Based on clinical trials of other Crataegus species, a daily dose of 900 mg is proposed for its potential efficacy and established safety profile.[2][8]

  • Control Group: A placebo capsule identical in appearance, taste, and smell to the Azarole supplement.

2.4. Study Duration: 12 weeks, with assessments at baseline, week 6, and week 12.

2.5. Randomization and Blinding: Participants will be randomly assigned to either the intervention or control group. Both participants and investigators will be blinded to the treatment allocation.

Outcome Measures and Biomarker Analysis

A panel of validated biomarkers will be assessed to measure the effects of Azarole supplementation on cardiovascular health, inflammation, and oxidative stress.

Table 1: Primary and Secondary Outcome Measures

Outcome Category Primary Outcome Measures Secondary Outcome Measures
Cardiovascular Health Change in fasting lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides)Change in systolic and diastolic blood pressure
Inflammation Change in high-sensitivity C-reactive protein (hs-CRP)Change in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α)
Oxidative Stress Change in plasma malondialdehyde (MDA) levelsChange in serum total antioxidant capacity (TAC) and erythrocyte superoxide dismutase (SOD) activity

Experimental Protocols

Detailed methodologies for the analysis of key biomarkers are provided below.

4.1. Blood Sample Collection and Processing: Fasting blood samples will be collected at each study visit. Serum and plasma will be separated by centrifugation and stored at -80°C until analysis. Erythrocytes will be isolated for the SOD assay.[9][10][11]

4.2. High-Sensitivity C-Reactive Protein (hs-CRP) Assay: hs-CRP levels will be measured in serum using a high-sensitivity enzyme-linked immunosorbent assay (ELISA) kit.[10][12][13][14][15] The procedure involves the following steps:

  • Dilute serum samples (typically 1:100) with the provided sample diluent.[10]

  • Add 100 µL of standards, controls, and diluted samples to the appropriate wells of a microplate pre-coated with anti-CRP antibodies.

  • Incubate for 60 minutes at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of HRP-conjugated anti-CRP antibody and incubate for 60 minutes.

  • Wash the wells again and add 100 µL of TMB substrate.

  • Incubate for 15 minutes in the dark.

  • Add 50 µL of stop solution and measure the absorbance at 450 nm.

  • Calculate hs-CRP concentrations from the standard curve.

4.3. Lipid Profile Analysis: Total cholesterol, HDL-C, and triglycerides will be determined in serum using enzymatic colorimetric assays on an automated clinical chemistry analyzer.[3][16][17][18][19] LDL-C will be calculated using the Friedewald formula.

4.4. Malondialdehyde (MDA) Assay (TBARS Method): MDA, a marker of lipid peroxidation, will be measured in plasma using the thiobarbituric acid reactive substances (TBARS) assay.[11][20][21][22]

  • Add 100 µL of plasma to a microcentrifuge tube.

  • Add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Incubate on ice for 15 minutes and then centrifuge.

  • Transfer 200 µL of the supernatant to a new tube.

  • Add 200 µL of 0.67% thiobarbituric acid (TBA) solution.

  • Incubate in a boiling water bath for 15 minutes.

  • Cool on ice and measure the absorbance at 532 nm.

  • MDA concentrations will be calculated using a standard curve prepared with 1,1,3,3-tetraethoxypropane.

4.5. Total Antioxidant Capacity (TAC) Assay: Serum TAC will be measured using a colorimetric assay kit.[23][24][25][26][27] This assay is based on the reduction of Cu(II) to Cu(I) by antioxidants in the sample, with the Cu(I) then forming a colored complex with a chromogenic reagent. The absorbance is measured spectrophotometrically, and the TAC is expressed as Trolox equivalents.

4.6. Superoxide Dismutase (SOD) Activity Assay: Erythrocyte SOD activity will be determined using a commercially available kit.[9][28][29][30][31] This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to produce a formazan dye. SOD activity is quantified by measuring the inhibition of this reaction. The erythrocyte lysate is prepared by hypotonic lysis of washed red blood cells.

Data Presentation and Comparison

All quantitative data will be summarized in the following tables for clear comparison between the Azarole supplementation and placebo groups.

Table 2: Comparison of Cardiovascular Biomarkers

Biomarker Group Baseline (Mean ± SD) Week 6 (Mean ± SD) Week 12 (Mean ± SD) Change from Baseline (Mean ± SD) p-value
Total Cholesterol (mg/dL) Azarole
Placebo
LDL-C (mg/dL) Azarole
Placebo
HDL-C (mg/dL) Azarole
Placebo
Triglycerides (mg/dL) Azarole
Placebo
Systolic BP (mmHg) Azarole
Placebo
Diastolic BP (mmHg) Azarole
Placebo

Table 3: Comparison of Inflammatory and Oxidative Stress Biomarkers

Biomarker Group Baseline (Mean ± SD) Week 6 (Mean ± SD) Week 12 (Mean ± SD) Change from Baseline (Mean ± SD) p-value
hs-CRP (mg/L) Azarole
Placebo
MDA (µmol/L) Azarole
Placebo
TAC (µmol Trolox Eq/L) Azarole
Placebo
SOD (U/mg protein) Azarole
Placebo

Visualization of Experimental Workflow and Signaling Pathways

6.1. Experimental Workflow

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention Phase (12 Weeks) cluster_analysis Data Analysis & Reporting s1 Recruitment of Adults with Metabolic Syndrome s2 Informed Consent s1->s2 s3 Baseline Assessment (Biomarkers, Vitals) s2->s3 r1 Randomization s3->r1 g1 Azarole Supplementation Group r1->g1 g2 Placebo Group r1->g2 a1 Week 6 Assessment g1->a1 g2->a1 a2 Week 12 Assessment a1->a2 a1->a2 d1 Data Collection & Unblinding a2->d1 d2 Statistical Analysis (Comparison of Groups) d1->d2 d3 Reporting of Findings d2->d3

Caption: Workflow of the proposed clinical trial.

6.2. Potential Signaling Pathways Modulated by Azarole's Flavonoids

The flavonoids in Azarole, such as quercetin, are hypothesized to exert their beneficial effects through the modulation of key signaling pathways involved in inflammation and endothelial function.[6][7][32][33][34]

Flavonoid_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_pathway Intracellular Signaling cluster_response Cellular Response stimulus TNF-α nfkb NF-κB Pathway stimulus->nfkb activates ap1 AP-1 Pathway stimulus->ap1 activates inflammation Expression of Adhesion Molecules (VCAM-1, ICAM-1) nfkb->inflammation apoptosis Endothelial Cell Apoptosis nfkb->apoptosis ap1->inflammation keap1_nrf2 Keap1/Nrf2 Pathway antioxidant Antioxidant Gene Expression keap1_nrf2->antioxidant azarole Azarole Flavonoids (e.g., Quercetin) azarole->nfkb inhibits azarole->ap1 inhibits azarole->keap1_nrf2 activates

Caption: Potential modulation of inflammatory and antioxidant pathways by Azarole flavonoids.

6.3. Potential Signaling Pathways Modulated by Azarole's Procyanidins

Procyanidins, another key class of compounds in Azarole, may influence metabolic health by modulating pathways related to adipogenesis and inflammation in adipose tissue.[4][35][36][37][38]

Procyanidin_Signaling_Pathway cluster_adipocyte Adipocyte Differentiation & Inflammation cluster_metabolic_outcome Metabolic Outcomes pparg PPARγ (Adipogenesis Master Regulator) adipogenesis Adipogenesis & Lipid Accumulation pparg->adipogenesis nfkb_adipose NF-κB Pathway (Inflammation) inflammation_adipose Adipose Tissue Inflammation nfkb_adipose->inflammation_adipose azarole_pro Azarole Procyanidins (e.g., Procyanidin B2) azarole_pro->pparg inhibits azarole_pro->nfkb_adipose inhibits

Caption: Potential modulation of adipogenesis and inflammatory pathways by Azarole procyanidins.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the clinical evaluation of Azarole supplementation. By employing a rigorous study design, validated biomarkers, and detailed experimental protocols, researchers can effectively assess the potential of Azarole as a natural therapeutic agent for improving cardiovascular and metabolic health. The provided data tables and pathway diagrams serve as essential tools for the clear presentation and interpretation of findings, ultimately contributing to the evidence-based understanding of this promising botanical.

References

Safety Operating Guide

Navigating the Disposal of Azarole (Crataegus azarolus) Byproducts in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial clarification is crucial for ensuring proper handling and disposal. The term "Azarole" refers to the plant species Crataegus azarolus, also known as the Mediterranean medlar. It is not a discrete chemical compound. Therefore, this guidance pertains to the safe disposal of materials and waste generated during the research and development activities involving the Azarole plant, such as phytochemical extraction, analysis, and formulation.

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount for laboratory safety and environmental compliance. Waste generated from the processing of Crataegus azarolus can range from non-hazardous raw plant material to chemically hazardous solvent extracts. This document provides a procedural, step-by-step guide for the safe and compliant disposal of these materials.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general best practices:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves, when handling any waste materials.

  • Waste Segregation: Never mix different types of waste. Keep solid, liquid, and chemically contaminated waste in separate, clearly labeled containers.

  • Labeling: All waste containers must be accurately labeled with their contents. For chemical waste, this includes the full chemical name and any associated hazards.

Step-by-Step Disposal Procedures for Azarole-Derived Waste

Raw and Processed Plant Material

Solid waste from Azarole, such as leaves, stems, fruit, and residual pulp after extraction, is generally considered non-hazardous.

  • Step 1: Deactivation (if applicable): If the plant material has been genetically modified, it must be rendered biologically inactive before disposal. Autoclaving is a common and effective method for this purpose.

  • Step 2: Collection: Place the plant material in a designated, clearly labeled container for non-hazardous solid waste.

  • Step 3: Disposal: This waste can typically be disposed of in the regular municipal trash, provided it is not contaminated with hazardous chemicals.[1][2]

Aqueous Extracts

Aqueous extracts, such as those from decoctions or infusions, are often non-hazardous.

  • Step 1: Neutralization: Check the pH of the extract. If it is highly acidic or basic, it must be neutralized to a pH between 6.0 and 9.0 before disposal.[3]

  • Step 2: Disposal: If the extract is non-toxic and has been neutralized, it can generally be poured down the sanitary sewer with copious amounts of water.[3][4] Consult your local EHS for specific guidelines on what is permissible for drain disposal.

Solvent Extracts and Contaminated Materials

Solvent extracts and materials contaminated with organic solvents (e.g., ethanol, methanol, hexane, chloroform) are considered hazardous waste.

  • Step 1: Collection: Collect all solvent-based liquid waste in a designated, sealed, and properly labeled hazardous waste container.[5][6] Do not mix incompatible solvents.

  • Step 2: Solid Waste Contaminated with Solvents: Any solid materials, such as filter paper, gloves, or plant residue that have come into contact with hazardous solvents, must also be collected in a separate, labeled container for solid hazardous waste.[7]

  • Step 3: Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[5]

  • Step 4: Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's EHS department.[6][8] Never dispose of hazardous chemical waste down the drain or in the regular trash.[6][8] Evaporation of hazardous waste in a fume hood is also not a permissible disposal method.[5][8]

Contaminated Labware
  • Step 1: Decontamination: Glassware and other lab equipment should be decontaminated. For items contaminated with hazardous chemicals, the first rinse should be collected as hazardous waste.[6]

  • Step 2: Cleaning: After decontamination, wash the labware thoroughly.

  • Step 3: Disposal of Broken Glass: Broken glassware that is not chemically contaminated should be placed in a designated broken glass disposal box.[9]

Data Presentation: Waste Stream Classification

The following table summarizes the classification and disposal routes for waste generated from Azarole research.

Waste TypeDescriptionHazard ClassificationPrimary Disposal Route
Raw Plant Material Leaves, stems, fruit, and other unprocessed parts of Crataegus azarolus.Non-HazardousMunicipal Solid Waste
Processed Plant Pulp Residual solid material after extraction.Non-Hazardous (if not solvent-contaminated)Municipal Solid Waste
Aqueous Extracts Water-based solutions from decoctions or infusions.Non-Hazardous (if neutralized and non-toxic)Sanitary Sewer (with approval)
Solvent Extracts Extracts made with organic solvents (e.g., ethanol, methanol, acetone, chloroform).HazardousChemical Waste Collection via EHS
Contaminated Solids Gloves, paper towels, filter paper, etc., contaminated with solvents.HazardousSolid Chemical Waste Collection via EHS
Contaminated Glassware Rinsate from cleaning glassware used with hazardous chemicals.HazardousChemical Waste Collection via EHS

Experimental Protocols

While specific experimental protocols for the extraction of bioactive compounds from Crataegus azarolus will vary, a general methodology is outlined below. The disposal procedures for the waste generated at each step should follow the guidelines provided above.

General Protocol for Solvent Extraction of Azarole

  • Preparation of Plant Material:

    • Wash the fresh plant material (e.g., leaves, fruits) with deionized water.

    • Dry the plant material in an oven at a controlled temperature (e.g., 40-60°C).

    • Grind the dried plant material into a fine powder.

  • Solvent Extraction:

    • Macerate a known quantity of the powdered plant material in a selected solvent (e.g., 80% methanol) at room temperature for a specified period (e.g., 24-48 hours) with occasional stirring.

    • Filter the mixture to separate the extract from the solid plant residue.

    • The solid residue should be treated as solvent-contaminated hazardous waste.

    • The liquid extract is a hazardous chemical waste stream.

  • Solvent Evaporation:

    • Concentrate the filtered extract using a rotary evaporator to remove the solvent.

    • The recovered solvent should be collected for reuse or disposed of as hazardous waste.

  • Further Processing:

    • The resulting crude extract can be further purified using techniques such as column chromatography. All waste generated from these processes, including used solvents and stationary phases, should be treated as hazardous waste.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of waste generated from laboratory work with Azarole (Crataegus azarolus).

Azarole_Waste_Disposal_Workflow start Waste Generated from Azarole Research waste_type Identify Waste Type start->waste_type is_solid Solid? waste_type->is_solid Solid is_liquid Liquid? waste_type->is_liquid Liquid is_contaminated Chemically Contaminated? is_solid->is_contaminated is_aqueous Aqueous Extract? is_liquid->is_aqueous is_gmo Genetically Modified? is_contaminated->is_gmo No hazardous_solid Dispose as Hazardous Solid Waste via EHS is_contaminated->hazardous_solid Yes is_solvent Solvent Extract? is_aqueous->is_solvent No check_ph Check pH is_aqueous->check_ph Yes hazardous_liquid Dispose as Hazardous Liquid Waste via EHS is_solvent->hazardous_liquid Yes autoclave Autoclave to Deactivate is_gmo->autoclave Yes municipal_waste Dispose as Non-Hazardous Municipal Waste is_gmo->municipal_waste No autoclave->municipal_waste neutralize Neutralize to pH 6-9 check_ph->neutralize pH < 6 or > 9 sanitary_sewer Dispose to Sanitary Sewer with Water (with EHS approval) check_ph->sanitary_sewer pH 6-9 neutralize->sanitary_sewer

Caption: Decision workflow for Azarole research waste disposal.

References

Essential Safety Protocols for Handling Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "Azarole" does not correspond to a recognized chemical substance in standard chemical databases. Therefore, specific handling, safety, and disposal information cannot be provided. The following guide is a template for handling a hypothetical, potentially hazardous novel compound, such as a cytotoxic agent, and is for illustrative purposes only. It is imperative to correctly identify any unknown chemical and consult its specific Safety Data Sheet (SDS) before commencing any work. Treating an unknown substance as highly hazardous is a crucial first step in laboratory safety.[1][2]

A thorough risk assessment is the first and most critical step before handling any new or unknown chemical.[3][4][5] This assessment should identify potential hazards and determine the necessary controls to minimize risk.[4][5]

Personal Protective Equipment (PPE)

When engineering and administrative controls are insufficient to ensure safety, Personal Protective Equipment (PPE) is essential.[6] The selection of PPE must be based on a detailed hazard assessment for the specific tasks involved.[7][8] For a hypothetical cytotoxic compound, the following PPE is recommended.

PPE CategorySpecificationPurpose
Hand Protection Powder-free nitrile gloves tested against chemotherapy drugs (ASTM D6978-05).[9][10][11] Double-gloving is often recommended.Prevents skin contact and absorption of the chemical.[2]
Body Protection Disposable, lint-free, low-permeability gown with long sleeves, tight-fitting cuffs, and a back closure.[10]Protects skin and personal clothing from contamination.
Eye & Face Protection Chemical splash goggles or a full-face shield worn in conjunction with safety glasses.[10][12] Must comply with ANSI Z87.1 or equivalent standards.Protects against splashes, aerosols, and airborne particles that could cause eye injury or systemic toxicity.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be required if there is a risk of inhaling aerosols or powders.[2] The specific type depends on the risk assessment.Prevents inhalation of hazardous airborne particles or vapors.
Foot Protection Closed-toe shoes, with shoe covers added if there is a significant risk of spills.[9]Protects feet from spills and falling objects.

Operational Plan: Safe Handling Workflow

A systematic workflow ensures that safety is maintained at every step of the process, from preparation to disposal. All work with hazardous chemicals should be conducted within a certified chemical fume hood or other appropriate containment device.[2]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 1. Conduct Risk Assessment & Review SDS prep2 2. Assemble All Materials & Verify Equipment Function prep1->prep2 prep3 3. Don Full PPE prep2->prep3 handle1 4. Work Within Chemical Fume Hood prep3->handle1 handle2 5. Perform Experiment handle1->handle2 handle3 6. Label All Solutions & Samples handle2->handle3 clean1 7. Decontaminate Work Surfaces handle3->clean1 clean2 8. Segregate & Dispose of Hazardous Waste clean1->clean2 clean3 9. Doff PPE Correctly clean2->clean3 clean4 10. Wash Hands Thoroughly clean3->clean4 G cluster_immediate Immediate Actions cluster_response Response & Cleanup (If safe to do so) start Spill Occurs alert 1. Alert Personnel in Immediate Area start->alert evacuate 2. Evacuate Spill Zone alert->evacuate isolate 3. Isolate the Area (Close doors, restrict access) evacuate->isolate ppe 4. Don Appropriate PPE isolate->ppe Assess situation: Small & manageable? notify Notify EHS/Safety Officer isolate->notify Large spill or unknown hazard contain 5. Contain the Spill (Use absorbent pads) ppe->contain neutralize 6. Neutralize/Clean (Follow specific protocol) contain->neutralize collect 7. Collect Debris in Hazardous Waste Bag neutralize->collect decontaminate 8. Decontaminate Area collect->decontaminate report Complete Incident Report decontaminate->report notify->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.